Product packaging for Vasotocin(Cat. No.:CAS No. 113-80-4)

Vasotocin

Cat. No.: B1665772
CAS No.: 113-80-4
M. Wt: 1050.2 g/mol
InChI Key: OXDZADMCOWPSOC-BQGUCLBMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vasotocin is a heterodetic cyclic peptide that is homologous to oxytocin and vasopressin. It is a pituitary hormone that acts as an endocrine regulator for water balance, osmotic homoeostasis and is involved in social and sexual behavior in non-mammalian vertebrates. It has a role as an animal metabolite. It is a heterodetic cyclic peptide and a peptide hormone.
A nonapeptide that contains the ring of OXYTOCIN and the side chain of ARG-VASOPRESSIN with the latter determining the specific recognition of hormone receptors. This compound is the non-mammalian vasopressin-like hormone or antidiuretic hormone regulating water and salt metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H67N15O12S2 B1665772 Vasotocin CAS No. 113-80-4

Properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZADMCOWPSOC-BQGUCLBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N15O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-80-4
Record name Argiprestocin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Arg8)-Vasotocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGIPRESTOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6S6URY8OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Evolutionary Trajectory of the Vasotocin Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the evolutionary history of the Vasotocin (VT) gene, a key player in a wide array of physiological and behavioral processes across the vertebrate lineage. We delve into the molecular events that have shaped the VT gene and its related family of neurohypophyseal hormones, offering insights for researchers in comparative endocrinology, neuroscience, and drug development.

Executive Summary

The this compound gene boasts a rich and ancient evolutionary history, originating from a single ancestral gene in early vertebrates.[1] Its journey is marked by significant gene duplication events, most notably two rounds of whole-genome duplication (1R and 2R) in the nascent stages of vertebrate evolution.[2][3] These duplications gave rise to the vasopressin/oxytocin superfamily of hormones and their cognate receptors. A pivotal event in this evolutionary saga was the tandem duplication of the ancestral this compound gene, leading to the divergence of the this compound and oxytocin lineages.[2][4] This divergence paved the way for the evolution of distinct physiological roles, with this compound-like peptides primarily involved in osmoregulation and social behavior, and oxytocin-like peptides crucial for reproductive processes. The co-evolution of these hormones with their G-protein coupled receptors has resulted in a diverse and functionally specific signaling system across vertebrates.

The Genesis and Diversification of the this compound Gene Family

The evolutionary narrative of the this compound gene is a compelling story of molecular innovation through duplication and divergence.

The Ancestral this compound Gene

The story begins with a single ancestral this compound-like gene present in the earliest vertebrates. This ancestral peptide is believed to have played a fundamental role in physiological homeostasis. In jawless vertebrates, such as lampreys, only a single this compound-like gene is found, representing a snapshot of this primordial state.

The Great Expansion: Whole-Genome Duplications

The trajectory of the this compound gene family was profoundly altered by two rounds of whole-genome duplication (WGD) that occurred early in vertebrate evolution, prior to the radiation of jawed vertebrates. These events, termed 1R and 2R, led to the quadruplication of the ancestral gene, creating a diverse repertoire of this compound/oxytocin-like genes and their receptors. This expansion provided the raw genetic material for subsequent functional diversification.

The Birth of a Sibling: Tandem Duplication and the Oxytocin Lineage

Following the whole-genome duplications, a more localized event—a tandem gene duplication—gave rise to a distinct oxytocin-like gene alongside the this compound gene. This duplication is a cornerstone of the vasopressin/oxytocin superfamily's evolution, allowing for the neofunctionalization and subfunctionalization of the resulting peptides. While this compound retained its primary roles in osmoregulation and social behavior, the newly evolved oxytocin lineage became more specialized in reproductive functions, such as parturition and lactation in mammals.

Quantitative Overview of the this compound/Oxytocin Superfamily

The evolutionary events described above have resulted in a diverse array of this compound/oxytocin-like peptides and their receptors across the vertebrate phylum. The following tables summarize key quantitative data.

Peptide FamilyRepresentative PeptidesKey Amino Acid Positions (Residue 8)Primary Functions
This compound-likeArginine this compound (AVT)ArginineOsmoregulation, Social Behavior
Lysine Vasopressin (LVP)LysineOsmoregulation (in some mammals)
PhenypressinPhenylalanineVaries
Oxytocin-likeOxytocin (OXT)LeucineParturition, Lactation, Social Bonding
Mesotocin (MST)IsoleucineReproductive behaviors in non-mammals
Isotocin (IST)IsoleucineSocial and reproductive behaviors in fish

Table 1: Major this compound/Oxytocin-like Peptides and Their Characteristics. This table highlights the key members of the two main peptide lineages, their characteristic amino acid at position 8, and their primary physiological roles.

Receptor SubtypePrimary Ligand(s)Major Signaling Pathway(s)Key Functions
V1a (VTR1A)This compound/VasopressinGq/11 (Phospholipase C)Social behavior, Aggression, Vasoconstriction
V1b (VTR1B)This compound/VasopressinGq/11 (Phospholipase C)Stress response, Regulation of ACTH release
V2 (VTR2)This compound/VasopressinGs (Adenylyl cyclase)Antidiuresis, Water reabsorption
Oxytocin Receptor (OTR)OxytocinGq/11 (Phospholipase C)Uterine contractions, Milk ejection, Social bonding

Table 2: Major this compound/Oxytocin Receptor Subtypes and Their Properties. This table summarizes the main receptor subtypes, their primary ligands, the signaling pathways they activate, and their key physiological functions. Jawed vertebrates possess at least six distinct receptor subtypes, designated VTR1A, VTR1B, OTR, VTR2A, VTR2B, and VTR2C, which arose from an ancestral gene pair through the early vertebrate whole-genome duplications.

Key Experimental Protocols in this compound Gene Evolution Research

The elucidation of the this compound gene's evolutionary history has been made possible through a combination of molecular and computational techniques. Below are detailed methodologies for key experiments.

Molecular Cloning and Sequencing of this compound Genes

Objective: To isolate and determine the nucleotide sequence of the this compound gene from a target species.

Methodology:

  • Tissue Collection and RNA Extraction:

    • Collect brain tissue (specifically the hypothalamus and neurohypophysis) from the target organism.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercial kit (e.g., TRIzol Reagent, Invitrogen) following the manufacturer's protocol.

    • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • Reverse Transcription and PCR Amplification:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

    • Design degenerate primers based on conserved regions of known this compound gene sequences from related species.

    • Perform PCR using the synthesized cDNA as a template and the degenerate primers. A typical PCR program would be: 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.

    • Analyze the PCR products by agarose gel electrophoresis.

  • Cloning and Sequencing:

    • Excise the PCR product of the expected size from the agarose gel and purify it using a gel extraction kit (e.g., QIAquick Gel Extraction Kit, Qiagen).

    • Ligate the purified PCR product into a cloning vector (e.g., pGEM-T Easy Vector, Promega).

    • Transform the ligation product into competent E. coli cells.

    • Select positive clones by blue-white screening and culture them overnight.

    • Isolate the plasmid DNA using a miniprep kit (e.g., QIAprep Spin Miniprep Kit, Qiagen).

    • Sequence the inserted DNA using Sanger sequencing with vector-specific primers.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between this compound genes from different species.

Methodology:

  • Sequence Alignment:

    • Gather this compound gene or protein sequences from the target species and from public databases (e.g., GenBank).

    • Perform a multiple sequence alignment using a program like ClustalW or MUSCLE to identify homologous positions.

  • Phylogenetic Tree Construction:

    • Use the aligned sequences to construct a phylogenetic tree using methods such as Maximum Likelihood (ML) or Bayesian Inference (BI).

    • For ML analysis, use software like RAxML or IQ-TREE. A typical analysis involves selecting the best-fit model of nucleotide or amino acid substitution (e.g., using ModelTest) and performing a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

    • For BI analysis, use software like MrBayes. This involves running a Markov Chain Monte Carlo (MCMC) simulation to estimate the posterior probability of different trees.

Synteny Analysis

Objective: To compare the order of genes on chromosomes between different species to identify conserved genomic regions and infer evolutionary events.

Methodology:

  • Genome Data Acquisition:

    • Obtain whole-genome assembly data for the species of interest from databases like NCBI or Ensembl.

  • Homology Search:

    • Identify homologous genes between the genomes using tools like BLASTp (for protein-coding genes).

  • Synteny Block Identification:

    • Use specialized software (e.g., MCScanX, SynMap) to identify syntenic blocks, which are regions with a conserved order of homologous genes.

  • Visualization and Interpretation:

    • Visualize the syntenic relationships using dot plots or circular genome plots.

    • Analyze the patterns of synteny to identify evidence of whole-genome duplications, chromosomal rearrangements, and gene loss.

This compound Receptor Signaling Pathway Analysis

Objective: To characterize the intracellular signaling pathways activated by this compound binding to its receptors.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, CHO) that does not endogenously express the this compound receptor of interest.

    • Transfect the cells with a plasmid containing the coding sequence of the this compound receptor. Use a transfection reagent like Lipofectamine 3000 (Invitrogen).

  • Signaling Assays:

    • Calcium Mobilization Assay (for Gq-coupled receptors):

      • Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

      • Stimulate the cells with varying concentrations of this compound.

      • Measure the changes in intracellular calcium concentration using a fluorescence plate reader.

    • cAMP Accumulation Assay (for Gs-coupled receptors):

      • Stimulate the transfected cells with this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

      • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., cAMP-Glo Assay, Promega).

    • Reporter Gene Assays:

      • Co-transfect the cells with the receptor plasmid and a reporter plasmid containing a response element (e.g., CRE for cAMP pathway, SRE for MAPK pathway) upstream of a luciferase or β-galactosidase gene.

      • Stimulate the cells with this compound and measure the reporter gene activity.

Visualizing the Evolutionary Journey and Signaling Mechanisms

Diagrams are essential for conceptualizing the complex processes involved in this compound gene evolution and function.

Vasotocin_Evolution cluster_0 Ancestral Vertebrate cluster_1 Early Jawed Vertebrate cluster_2 Modern Vertebrates Ancestral VT Gene Ancestral VT Gene VT Gene VT Gene Ancestral VT Gene->VT Gene 1R/2R WGD OT Gene OT Gene Ancestral VT Gene->OT Gene Tandem Duplication Vasopressin (Mammals) Vasopressin (Mammals) VT Gene->Vasopressin (Mammals) This compound (Non-mammals) This compound (Non-mammals) VT Gene->this compound (Non-mammals) Oxytocin (Mammals) Oxytocin (Mammals) OT Gene->Oxytocin (Mammals) Mesotocin/Isotocin (Non-mammals) Mesotocin/Isotocin (Non-mammals) OT Gene->Mesotocin/Isotocin (Non-mammals)

Caption: Evolutionary history of the this compound gene family.

VT_Signaling This compound This compound VT Receptor (GPCR) VT Receptor (GPCR) This compound->VT Receptor (GPCR) G-protein (Gq/11) G-protein (Gq/11) VT Receptor (GPCR)->G-protein (Gq/11) activates Phospholipase C (PLC) Phospholipase C (PLC) G-protein (Gq/11)->Phospholipase C (PLC) activates IP3 IP3 Phospholipase C (PLC)->IP3 cleaves PIP2 into DAG DAG Phospholipase C (PLC)->DAG cleaves PIP2 into PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release induces Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation activates Cellular Response Cellular Response Ca2+ Release->Cellular Response Protein Kinase C (PKC) Activation->Cellular Response

Caption: A simplified this compound signaling pathway via a Gq/11-coupled receptor.

Conclusion and Future Directions

The evolutionary history of the this compound gene is a testament to the power of gene duplication in generating physiological and behavioral diversity. From a single ancestral gene, a complex and highly regulated system of hormones and receptors has evolved, playing critical roles in everything from osmoregulation to social bonding. For researchers and drug development professionals, understanding this evolutionary context is paramount. It provides a framework for interpreting comparative studies, identifying novel drug targets, and predicting the potential effects of therapeutic interventions across different species.

Future research will undoubtedly continue to refine our understanding of this fascinating gene family. The increasing availability of high-quality genome sequences from a wider range of species will allow for more detailed and accurate reconstructions of evolutionary events. Furthermore, advances in functional genomics and proteomics will provide deeper insights into the specific roles of different this compound/oxytocin-like peptides and their receptors in health and disease. This knowledge will be invaluable for the development of novel therapeutics targeting the this compound/oxytocin system for a variety of conditions, from social disorders to cardiovascular disease.

References

Avian Vasotocin Signaling: A Technical Guide for Neurobiological Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the intricate vasotocin signaling pathways within the avian brain, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in neurobiology and therapeutic drug development. This document details the molecular components, signaling cascades, and functional implications of the vasotocinergic system in birds, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Introduction to the Avian Vasotocinergic System

Arginine this compound (AVT) is a neuropeptide hormone that plays a pivotal role in regulating a wide array of physiological and behavioral processes in non-mammalian vertebrates, including birds.[1] Homologous to mammalian arginine vasopressin (AVP) and oxytocin, AVT is centrally involved in osmoregulation, cardiovascular function, and the modulation of social behaviors such as aggression, pair-bonding, and vocal communication.[2] The diverse effects of AVT are mediated by a family of G-protein coupled receptors (GPCRs) located in various regions of the avian brain.[3] Understanding the intricacies of AVT signaling pathways is crucial for elucidating the neural underpinnings of avian behavior and for the development of novel therapeutic agents targeting these systems.

This compound Receptor Subtypes and Their Distribution

Four main subtypes of this compound receptors have been identified in the avian brain, each with a distinct distribution and function. These receptors are homologous to the mammalian vasopressin and oxytocin receptors.[4]

  • V1a Receptor (VT4R): The avian homolog of the mammalian V1a receptor is widely distributed throughout the avian brain.[5] It is implicated in the regulation of social and reproductive behaviors.

  • V1b Receptor (VT2R): Homologous to the mammalian V1b receptor, the avian V1b receptor is found in corticotropes within the anterior pituitary and is associated with the stress response. Its expression in the avian brain itself has been a subject of investigation, with some studies suggesting its presence and upregulation under stress conditions.

  • V2-like Receptor (VT1R): This receptor is categorized as a V2b-type receptor and its functions within the central nervous system are still being elucidated.

  • Oxytocin-like Receptor (VT3R/MTR): This receptor is the avian homolog of the mammalian oxytocin receptor and is activated by both this compound and mesotocin.

Molecular Signaling Pathways

The binding of this compound to its receptors initiates a cascade of intracellular signaling events that ultimately lead to a physiological or behavioral response. These pathways are primarily mediated by the activation of heterotrimeric G-proteins. Avian this compound receptors are known to couple to several key second messenger systems.

3.1. Phospholipase C (PLC) Pathway: V1a and V1b receptors are typically coupled to Gαq/11 proteins. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for processes such as smooth muscle contraction and neurotransmitter release.

3.2. Adenylyl Cyclase (AC) Pathway: The V2-like receptor is expected to couple to Gαs proteins, which activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to modulate cellular function. This pathway is important for processes like water reabsorption in the kidneys.

3.3. Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: this compound receptor activation has also been shown to engage the MAPK/ERK signaling cascade. This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and differentiation.

Vasotocin_Signaling_Pathways cluster_V1aR_V1bR V1aR / V1bR Signaling cluster_V2R V2-like Receptor Signaling cluster_MAPK MAPK/ERK Pathway AVT_V1 This compound V1_Receptor V1aR / V1bR AVT_V1->V1_Receptor Gq11 Gαq/11 V1_Receptor->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_V1 Cellular Response Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1 AVT_V2 This compound V2_Receptor V2-like Receptor AVT_V2->V2_Receptor Gs Gαs V2_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Cellular_Response_V2 Cellular Response PKA->Cellular_Response_V2 AVT_MAPK This compound VT_Receptor_MAPK VT Receptor AVT_MAPK->VT_Receptor_MAPK G_Protein_MAPK G-Protein VT_Receptor_MAPK->G_Protein_MAPK MAPK_Cascade MAPK Cascade (Ras, Raf, MEK, ERK) G_Protein_MAPK->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: this compound receptor signaling pathways in the avian brain.

Quantitative Data on this compound Receptor Binding

The affinity and density of this compound receptors are critical parameters for understanding their function. These are typically determined through radioligand binding assays. Below is a summary of available quantitative data for this compound receptor binding in the avian brain.

Receptor SubtypeLigandBrain RegionSpeciesBinding Affinity (Kd)Receptor Density (Bmax)Reference
V1aR (cV1aR)AVTAnterior PituitaryChicken--
V1bR (cV1bR)AVTAnterior PituitaryChicken--
V1aR AntagonistManning CompoundAnterior PituitaryChickenHigher affinity than AVT-
V1bR AntagonistSSR-149415Anterior PituitaryChicken--
V1bR AntagonistL-368899Anterior PituitaryChicken--

Note: Specific Kd and Bmax values are often context-dependent and can vary between studies. The table indicates where binding has been characterized, though precise numerical values were not consistently available in the reviewed literature. Further targeted quantitative studies are needed to populate a more comprehensive database.

Experimental Protocols

A variety of experimental techniques are employed to investigate the vasotocinergic system in the avian brain. Detailed methodologies for key experiments are provided below to facilitate research in this area.

5.1. In Situ Hybridization for this compound Receptor mRNA

This technique is used to visualize the distribution of this compound receptor mRNA in brain tissue, providing insights into the sites of receptor synthesis.

In_Situ_Hybridization_Workflow Tissue_Prep 1. Tissue Preparation - Perfuse and fix brain - Cryoprotect in sucrose - Freeze and section on cryostat Hybridization 3. Hybridization - Apply probe to tissue sections - Incubate overnight in a humidified chamber Tissue_Prep->Hybridization Probe_Prep 2. Probe Preparation - Synthesize antisense RNA probe - Label with digoxigenin (DIG) Probe_Prep->Hybridization Washes 4. Stringency Washes - Remove unbound probe with series of washes Hybridization->Washes Immunodetection 5. Immunodetection - Incubate with anti-DIG antibody conjugated to alkaline phosphatase (AP) - Wash to remove unbound antibody Washes->Immunodetection Development 6. Signal Development - Add chromogenic substrate (e.g., NBT/BCIP) - Monitor color development Immunodetection->Development Imaging 7. Imaging - Mount, coverslip, and image with a microscope Development->Imaging Receptor_Autoradiography_Workflow Tissue_Sectioning 1. Tissue Sectioning - Rapidly freeze fresh brain tissue - Cut thin sections (10-20 µm) on a cryostat - Thaw-mount onto slides Preincubation 2. Pre-incubation - Incubate sections in buffer to remove endogenous ligands Tissue_Sectioning->Preincubation Incubation 3. Radioligand Incubation - Incubate with a radiolabeled ligand (e.g., ¹²⁵I-AVT) - Include a parallel set with excess unlabeled ligand for non-specific binding Preincubation->Incubation Washing_Drying 4. Washing and Drying - Wash sections in cold buffer to remove unbound radioligand - Dry the slides rapidly Incubation->Washing_Drying Exposure 5. Exposure - Expose the slides to X-ray film or phosphor imaging screens Washing_Drying->Exposure Analysis 6. Image Analysis - Develop film or scan screen - Quantify receptor density using densitometry Exposure->Analysis Immunohistochemistry_Workflow Fixation_Sectioning 1. Fixation and Sectioning - Perfuse with fixative (e.g., paraformaldehyde) - Section the brain tissue Antigen_Retrieval 2. Antigen Retrieval (if necessary) - Heat or enzyme-induced epitope retrieval Fixation_Sectioning->Antigen_Retrieval Blocking 3. Blocking - Incubate in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding Antigen_Retrieval->Blocking Primary_Ab 4. Primary Antibody Incubation - Incubate with a primary antibody specific to this compound or its receptor Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation - Incubate with a labeled secondary antibody that binds to the primary antibody Primary_Ab->Secondary_Ab Detection 6. Detection - Use a detection system (e.g., DAB chromogen or fluorescent tag) to visualize the antibody complex Secondary_Ab->Detection Imaging_IHC 7. Imaging - Mount, coverslip, and image with a microscope Detection->Imaging_IHC

References

The Neurohormonal Conductor of Amphibian Sociality: A Technical Guide to Vasotocin's Function

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT), the non-mammalian homolog of vasopressin, has emerged as a critical neuromodulator of social behaviors across vertebrates. In amphibians, this pleiotropic neuropeptide orchestrates a complex suite of social interactions, ranging from reproductive behaviors such as amplexus and vocal communication to agonistic encounters. This technical guide provides an in-depth examination of the functional role of this compound in amphibian social behavior, with a focus on the underlying neuroanatomical circuits, receptor signaling pathways, and the quantitative effects observed in key experimental studies. We present a synthesis of current knowledge, detailed experimental methodologies, and structured data to serve as a comprehensive resource for researchers in neurobiology, pharmacology, and related fields. Visualizations of signaling pathways, experimental workflows, and logical frameworks are provided to facilitate a deeper understanding of this compound's multifaceted influence.

Introduction

Amphibians exhibit a diverse array of social behaviors that are fundamental to their reproductive success and survival. These behaviors, which include intricate courtship displays, territorial defense, and parental care, are regulated by a complex interplay of environmental cues and internal physiological states. A key player in this regulation is the neuropeptide arginine this compound (AVT).[1][2] AVT is synthesized in specific nuclei of the basal forebrain, including the preoptic area and the hypothalamus, from which extensive fiber systems project throughout the central nervous system, heavily innervating regions associated with social decision-making.[1][2][3] This guide will explore the pivotal functions of AVT in modulating amphibian sociality, with a particular emphasis on its roles in vocalization, amplexus, and aggression.

This compound's Role in Amphibian Vocalization

Acoustic communication is a cornerstone of social interaction for many anuran (frog and toad) species. This compound has been consistently shown to modulate various aspects of vocal behavior, from the motivation to call to the fine-scale acoustic properties of the calls themselves.

Quantitative Effects of this compound on Vocal Behavior

Experimental administration of AVT has been demonstrated to significantly alter calling behavior in a variety of amphibian species. The following table summarizes key quantitative findings from these studies.

SpeciesBehaviorAVT Dosage/AdministrationKey Quantitative FindingReference
Eleutherodactylus coquiAdvertisement CallingIntraperitoneal (IP) injectionSignificantly more satellite males commenced advertisement calling following AVT injections than saline-injected controls.
Physalaemus pustulosus (Túngara frog)Chuck ProductionSubcutaneous injectionSignificantly increased chuck production.
Physalaemus pustulosus (Túngara frog)Call Rate & LatencySubcutaneous injectionIncreased the probability of calling and decreased the latency to call after injection.
Acris crepitans (Cricket frog)Calling ActivityIntraperitoneal (IP) injectionAVT-treated males began calling sooner and called significantly more than saline-treated males during and after a simulated agonistic encounter.
Hyla versicolor (Gray treefrog)Aggressive CallingIntraperitoneal (IP) injectionIncreased the occurrence of aggressive calls.
Experimental Protocol: Investigating this compound's Effect on Vocalization in Eleutherodactylus coqui

This protocol is adapted from a study on the territorial Puerto Rican frog, Eleutherodactylus coqui.

Objective: To determine the effect of exogenous AVT on the advertisement calling behavior of non-calling satellite males.

Materials:

  • Arginine this compound (AVT)

  • Saline solution (vehicle control)

  • Microsyringes for intraperitoneal (IP) injections

  • Field observation equipment (e.g., headlamps, audio recording devices)

  • Animal marking supplies

Procedure:

  • Subject Selection: Identify and capture satellite (non-calling) male E. coqui from the territories of resident calling males.

  • Drug Preparation: Prepare a solution of AVT in saline at the desired concentration. A saline-only solution will serve as the control.

  • Administration: Administer either AVT or saline via intraperitoneal (IP) injection. The volume and dosage should be calculated based on the animal's body weight.

  • Post-injection Monitoring: Release the males back to their original location of capture.

  • Behavioral Observation: Monitor the vocal behavior of the injected males for a predetermined period (e.g., one night). Record whether the males initiate advertisement calling.

  • Data Analysis: Compare the proportion of males that initiated calling in the AVT-treated group versus the saline-treated control group using appropriate statistical tests (e.g., Fisher's exact test).

This compound's Influence on Amplexus and Reproductive Behaviors

Amplexus, the mating embrace in which a male grasps a female, is a critical step in the reproductive process for many amphibians. This compound has been identified as a key hormonal facilitator of this behavior.

Quantitative Effects of this compound on Amplexus

Studies in newts and other amphibians have provided quantitative evidence for AVT's role in promoting amplexus and related courtship behaviors.

SpeciesBehaviorAVT AdministrationKey Quantitative FindingReference
Taricha granulosa (Rough-skinned newt)Amplectic ClaspingIntraperitoneal (IP) & Intracerebroventricular (ICV) injectionsIntraperitoneally injected AVT stimulates amplectic clasping in males. ICV injections had a stronger effect at lower doses.
Cynops pyrrhogaster (Japanese newt)Courtship Displays (Tail vibrations)Systemic and ICV administrationEnhanced tail vibrations in a dose-dependent manner.
Experimental Protocol: Assessing this compound's Role in Amplexus in Taricha granulosa

This protocol is based on studies investigating the central effects of AVT on male clasping behavior in the rough-skinned newt.

Objective: To determine if centrally administered AVT facilitates amplectic clasping and if this effect is mediated by V1-type receptors.

Materials:

  • Arginine this compound (AVT)

  • Manning compound (a V1a receptor antagonist)

  • Saline solution

  • Intracerebroventricular (ICV) injection apparatus

  • Receptive female newts

  • Observation arena

Procedure:

  • Animal Preparation: Prepare male Taricha granulosa for intracerebroventricular (ICV) injections.

  • Experimental Groups:

    • Group 1: ICV injection of AVT.

    • Group 2: ICV injection of Manning compound prior to AVT administration.

    • Group 3: ICV injection of saline (control).

  • Behavioral Assay: Following injection, place each male in an arena with a receptive female.

  • Data Collection: Observe and record the latency to and duration of amplectic clasping.

  • Data Analysis: Compare the incidence and duration of clasping behavior across the different treatment groups. A reduction in clasping behavior in the Manning compound group would indicate the involvement of V1a receptors.

The Complex Role of this compound in Aggression

The influence of this compound on aggression in amphibians is nuanced and appears to be highly dependent on the species and the social context. In some species, AVT enhances aggressive behaviors, while in others, the effects are less clear-cut.

Quantitative Effects of this compound on Aggressive Behavior
SpeciesBehaviorAVT Dosage/AdministrationKey Quantitative FindingReference
Eleutherodactylus coquiAggressive CallsIntraperitoneal (IP) injectionAVT-injected paternal males showed a dramatic and significant increase in aggressive calls compared to saline-injected controls.
Hyla versicolor (Gray treefrog)Aggressive CallingIntraperitoneal (IP) injectionIncreased the display of aggressive calls during competitive interactions.
Acris crepitans (Cricket frog)Call CharacteristicsIntraperitoneal (IP) injectionAVT treatment produced calls more typical of less-aggressive males.

Signaling Pathways and Visualizations

The behavioral effects of this compound are mediated by its binding to specific G-protein coupled receptors (GPCRs) in the brain. In amphibians, two main receptor subtypes, V1a and V2, have been identified.

This compound Signaling Pathways

The V1a receptor is coupled to the Gq/11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is often associated with smooth muscle contraction and neurotransmitter release, and evidence suggests its involvement in social behaviors like amplexus.

The V2 receptor, on the other hand, is coupled to the Gs G-protein, which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA), which can phosphorylate various downstream targets to modulate cellular activity.

Vasotocin_Signaling_Pathways cluster_0 V1a Receptor Pathway cluster_1 V2 Receptor Pathway AVT_V1a This compound V1aR V1a Receptor AVT_V1a->V1aR Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Social_Behavior_V1a Amplexus & Aggression Ca_release->Social_Behavior_V1a PKC->Social_Behavior_V1a AVT_V2 This compound V2R V2 Receptor AVT_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA Cellular_Response_V2 Modulation of Neuronal Activity (e.g., Vocalization) PKA->Cellular_Response_V2

Caption: this compound signaling pathways in amphibians.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on amphibian social behavior.

Experimental_Workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation baseline_observation Baseline Behavioral Observation animal_acclimation->baseline_observation group_assignment Random Assignment to Groups baseline_observation->group_assignment drug_admin Drug Administration (AVT, Antagonist, Vehicle) group_assignment->drug_admin post_admin_observation Post-Administration Behavioral Observation drug_admin->post_admin_observation data_analysis Data Analysis post_admin_observation->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized experimental workflow.
Logical Relationships of this compound and Social Behavior

This diagram illustrates the logical flow from this compound release to the modulation of social behaviors, incorporating the influence of social context.

Logical_Relationships social_stimulus Social Stimulus (e.g., rival male, receptive female) avt_release This compound Release in Brain social_stimulus->avt_release receptor_binding Binding to V1a/V2 Receptors avt_release->receptor_binding neuronal_modulation Modulation of Social Behavior Circuits receptor_binding->neuronal_modulation behavioral_output Behavioral Output neuronal_modulation->behavioral_output vocalization Vocalization (Advertisement, Aggressive) behavioral_output->vocalization amplexus Amplexus behavioral_output->amplexus aggression Aggression behavioral_output->aggression

Caption: Logical flow of this compound's action.

Conclusion and Future Directions

Arginine this compound is a potent modulator of social behavior in amphibians, with profound effects on vocalization, amplexus, and aggression. The research summarized in this guide highlights the conserved yet nuanced role of this neuropeptide across different species and social contexts. The elucidation of the V1a and V2 receptor signaling pathways provides a mechanistic framework for understanding how AVT translates into behavioral changes.

For drug development professionals, the this compound system presents a potential target for pharmaceuticals aimed at modulating social behaviors. However, the species-specific and context-dependent effects of AVT underscore the need for careful and targeted research. Future investigations should aim to further delineate the specific roles of different AVT receptor subtypes in distinct social behaviors and to explore the downstream neural circuits that are modulated by these signaling pathways. A deeper understanding of the intricate interplay between the this compound system and other hormonal and neurotransmitter systems will be crucial for a comprehensive picture of the neurobiology of amphibian social behavior.

References

The Discovery and Initial Characterization of Vasotocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT) is a nonapeptide hormone that holds a significant position in vertebrate evolution as the ancestral molecule to the mammalian hormones arginine vasopressin (AVP) and oxytocin.[1][2] Its discovery and initial characterization laid the groundwork for understanding the diverse physiological roles of this peptide family, from osmoregulation to social behavior. This technical guide provides an in-depth overview of the seminal findings and methodologies related to the discovery, isolation, structural elucidation, and initial functional characterization of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the foundational aspects of this pivotal neurohypophysial hormone.

Discovery and Isolation

The existence of a this compound-like substance in non-mammalian vertebrates was first inferred from the physiological effects of pituitary extracts on water balance and smooth muscle contraction. The formal isolation and identification of arginine this compound were landmark achievements in comparative endocrinology. Early studies successfully isolated this peptide from the pituitary glands of a variety of non-mammalian species, including fish, amphibians, and birds.[1][3]

One of the earliest successful isolations was from the pituitary glands of the hake fish, utilizing a combination of countercurrent distribution and column chromatography.[3] Subsequent studies on species such as the sea lamprey (Petromyzon marinus) and the African toad (Bufo regularis) further confirmed the widespread presence of this compound in non-mammalian vertebrates. In the case of the sea lamprey, the yield of AVT was estimated to be 9.6 pmol per pituitary gland.

Experimental Protocol: Isolation of this compound from Pituitary Glands (Generalized)

This protocol represents a generalized workflow based on the pioneering methods used for this compound isolation.

1. Tissue Extraction:

  • Dissect posterior pituitary glands from the subject species and immediately freeze them in liquid nitrogen or on dry ice to prevent enzymatic degradation.
  • Homogenize the frozen tissue in an acidic extraction solution (e.g., 0.1 M HCl or acetone/water/HCl mixture) to inactivate proteases and facilitate peptide solubility.
  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
  • Collect the supernatant containing the peptide hormones.

2. Purification:

  • Initial Purification (e.g., Countercurrent Distribution or Solid-Phase Extraction):
  • The crude extract can be subjected to countercurrent distribution to separate peptides based on their differential solubility in two immiscible liquid phases. This method, though classic, was instrumental in early isolations.
  • Alternatively, modern approaches would utilize solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide fraction.
  • Chromatographic Separation (e.g., Column Chromatography):
  • The partially purified extract is then subjected to one or more rounds of column chromatography. Early studies employed techniques like ion-exchange chromatography.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) is the contemporary method of choice for high-resolution separation of peptides. A typical protocol would involve:
  • Column: C18 reverse-phase column.
  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides based on their hydrophobicity.
  • Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm. Fractions are collected for subsequent analysis.

Structural Characterization

The determination of this compound's primary structure was a critical step in understanding its relationship with other neurohypophysial hormones.

Amino Acid Sequence

Through a combination of amino acid analysis and sequencing techniques, the primary structure of arginine this compound was determined to be a nonapeptide with the following sequence:

Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂

A key feature of this structure is the disulfide bond between the two cysteine residues at positions 1 and 6, which forms a cyclic six-amino acid ring, and a three-amino acid tail. The C-terminal glycine is amidated.

Homology with Vasopressin and Oxytocin

This compound is structurally homologous to both arginine vasopressin (AVP) and oxytocin. It is considered the evolutionary precursor to these mammalian hormones.

  • Compared to AVP (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂): this compound differs by a single amino acid at position 3, having isoleucine instead of phenylalanine.

  • Compared to Oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂): this compound differs at position 8, with a basic arginine residue instead of a neutral leucine.

This structural "hybrid" nature of this compound, possessing the cyclic portion of oxytocin and the tripeptide tail of vasopressin, is reflected in its dual biological activities.

Experimental Protocol: Amino Acid Sequencing (Conceptual Workflow)

The following outlines the conceptual workflow for determining the amino acid sequence of a purified peptide, reflective of the principles used in the initial characterization of this compound.

1. Amino Acid Analysis:

  • An aliquot of the purified peptide is hydrolyzed into its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.
  • The resulting amino acid mixture is separated and quantified using ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin) and spectrophotometric detection. This provides the relative ratios of the amino acids present in the peptide.

2. N-terminal Sequencing (Edman Degradation):

  • The purified peptide is reacted with phenyl isothiocyanate (PITC), which couples with the free N-terminal amino acid.
  • Under acidic conditions, the derivatized N-terminal amino acid is cleaved off as a phenylthiohydantoin (PTH)-amino acid derivative.
  • The PTH-amino acid is identified by chromatography (e.g., HPLC).
  • The process is repeated sequentially to determine the amino acid sequence from the N-terminus.

3. Mass Spectrometry (Modern Approach):

  • In contemporary studies, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is the primary tool for peptide sequencing.
  • The peptide is ionized (e.g., by electrospray ionization), and its mass-to-charge ratio is determined.
  • The peptide is then fragmented, and the masses of the fragments are measured to deduce the amino acid sequence.

Initial Characterization: Bioassays and Quantitative Data

The biological activity of this compound was initially characterized using various bioassays that measured its effects on physiological processes.

Key Bioassays
  • Toad Bladder Assay: This classic bioassay measures the hydro-osmotic (water permeability) effect of this compound. An isolated toad urinary bladder is filled with a hypotonic solution and suspended in a humidified chamber. The application of this compound to the outer surface increases water permeability, leading to a dilution of the fluid on the outer surface, which can be quantified by osmometry.

  • Vascular Smooth Muscle Contraction Assay: The effect of this compound on blood pressure and smooth muscle contraction was assessed using isolated arterial rings (e.g., from trout) in an organ bath. The contractile response to different concentrations of this compound and related peptides was measured.

  • Receptor Binding Assays: These assays determine the affinity of this compound for its receptors. Membranes prepared from tissues expressing this compound receptors are incubated with a radiolabeled ligand (e.g., [³H]this compound). The binding of the radioligand is then competed with unlabeled this compound or other compounds to determine their binding affinities (Ki values).

Quantitative Data from Initial Characterization

The following table summarizes key quantitative data from early characterization studies of this compound.

ParameterSpecies/Assay SystemValueReference(s)
Amino Acid Sequence Lamprey (Petromyzon marinus)Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂
Yield from Pituitary Lamprey (Petromyzon marinus)9.6 pmol/gland
IC₅₀ for [³H]this compound binding White Sucker this compound Receptor38.4 nM
IC₅₀ for [³H]this compound binding (Isotocin competing) White Sucker this compound Receptor2.5 nM

Signaling Pathways

This compound exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The initial characterization of these signaling pathways revealed a link to the activation of phospholipase C.

G Protein Coupling and Second Messenger Production

This compound receptors have been shown to couple to multiple families of G proteins, including Gαq/11, Gαs, and Gαi/o. The activation of the Gαq/11 pathway is a prominent signaling cascade for this compound.

Upon binding of this compound to its receptor, the associated Gαq protein is activated, which in turn activates the enzyme phospholipase C (PLC) . PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane to generate two second messengers:

  • Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Diacylglycerol (DAG): Remains in the cell membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC) .

The activation of PKC leads to the phosphorylation of various downstream target proteins, ultimately resulting in the cellular response.

Visualizations

Experimental and Logical Workflows

experimental_workflow tissue Pituitary Gland Collection homogenization Acidic Homogenization tissue->homogenization centrifugation Centrifugation homogenization->centrifugation crude_extract Crude Peptide Extract centrifugation->crude_extract purification Chromatographic Purification (e.g., RP-HPLC) crude_extract->purification sequencing Amino Acid Sequencing purification->sequencing Structural Analysis bioassay Biological Activity Assays (e.g., Toad Bladder) purification->bioassay Functional Analysis binding_assay Receptor Binding Assays bioassay->binding_assay signaling_study Signaling Pathway Analysis binding_assay->signaling_study

Caption: Generalized workflow for the discovery and initial characterization of this compound.

Signaling Pathway

vasotocin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVT This compound (AVT) AVTR This compound Receptor (GPCR) AVT->AVTR Binds Gq Gαq Protein AVTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Response Cellular Response (e.g., Muscle Contraction, Water Transport) PKC->Response Phosphorylates Targets

Caption: The this compound-Gαq-Phospholipase C signaling pathway.

Conclusion

The discovery and initial characterization of arginine this compound were pivotal moments in endocrinology, revealing the deep evolutionary roots of the vasopressin and oxytocin signaling systems. The methodologies employed, from classic biochemical purification techniques to elegant physiological bioassays, not only defined the structure and function of this ancestral hormone but also provided a framework for the study of peptide hormones in general. This foundational knowledge continues to inform research in areas ranging from comparative physiology and evolutionary biology to the development of novel therapeutics targeting GPCRs.

References

The Role of Arginine Vasotocin in the Osmotic Homeostasis of Fish: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT), the non-mammalian homolog of vasopressin, is a pivotal neurohypophysial hormone in teleost fish, playing a crucial role in maintaining osmotic homeostasis. This technical guide provides a comprehensive overview of the synthesis, secretion, and multifaceted functions of AVT in the primary osmoregulatory organs of fish: the gills, kidney, and intestine. We delve into the specifics of AVT receptor types (V1a and V2), their signaling pathways, and the physiological responses they elicit to cope with osmotic challenges in both freshwater and seawater environments. Furthermore, this guide presents a compilation of quantitative data from key studies in tabular format for straightforward comparison and details the experimental protocols for cornerstone research methodologies in this field. Visual representations of signaling pathways and experimental workflows are provided in the form of Graphviz diagrams to facilitate a deeper understanding of the complex regulatory mechanisms governed by AVT.

Introduction to Arginine this compound and Osmoregulation in Fish

Teleost fish inhabit a vast range of aquatic environments, from freshwater to hypersaline waters, and have evolved sophisticated physiological mechanisms to maintain their internal osmotic balance. A key player in this intricate regulatory network is arginine this compound (AVT), a nonapeptide hormone synthesized in the hypothalamus and released from the neurohypophysis.[1] AVT exerts its effects by binding to specific G protein-coupled receptors in various osmoregulatory tissues, primarily the gills, kidney, and intestine, to modulate ion and water transport.[2][3] The secretion of AVT is exquisitely sensitive to changes in plasma osmolality, with hyperosmotic conditions generally stimulating its release.[4] This guide will explore the precise roles of AVT in these key organs, the signaling cascades it initiates, and the experimental approaches used to elucidate its functions.

Biosynthesis and Secretion of Arginine this compound

AVT is synthesized in the magnocellular neurons of the preoptic nucleus (PON) in the hypothalamus as a larger precursor protein, which also contains neurophysin, a carrier protein.[5] This precursor is then packaged into neurosecretory granules and transported down the axons to the neurohypophysis (the posterior pituitary gland), where it is stored. Upon appropriate physiological stimuli, such as an increase in plasma osmolality, AVT is cleaved from its precursor and released into the bloodstream. Plasma AVT concentrations in fish are typically in the range of 10⁻¹² to 10⁻¹¹ M.

The Role of AVT in Gill Ion and Water Transport

The gills are the primary site of ion exchange in fish. In freshwater, they actively absorb ions to counteract diffusive loss, while in seawater, they excrete excess ions to maintain hypo-osmotic balance. AVT plays a significant role in modulating these processes, primarily through V1a-type receptors.

Quantitative Effects of AVT on Gill Ion Transporter Expression

Studies on the euryhaline Amargosa pupfish (Cyprinodon nevadensis amargosae) have provided valuable quantitative insights into the effects of AVT on gill function.

ParameterConditionFold Change in mRNA AbundanceReference
V1a2 Receptor (v1a2) Transfer from 7.5 ppt to 35 ppt seawater (24h)> 4-fold increase
Transfer from 7.5 ppt to 0.3 ppt freshwater (24h)Decrease
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Transfer to 35 ppt seawaterElevated
Transfer to 35 ppt seawater with V1-receptor inhibitionUpregulation diminished
Na+/Cl- Cotransporter 2 (ncc2) Transfer to hypoosmotic environmentIncrease inhibited by AVT
Control salinity with V1-receptor antagonismIncreased
Signaling Pathway of AVT in Gill Epithelium

In the gills, AVT binding to the V1a receptor activates the phospholipase C (PLC) signaling pathway. This leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This cascade is thought to inhibit the production of cAMP, which is in contrast to its action in the kidney. This signaling ultimately modulates the activity and expression of key ion transporters.

AVT_Gill_Signaling AVT Arginine this compound (AVT) V1aR V1a Receptor AVT->V1aR Binds Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Mobilization IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ion_Transporters Modulation of Ion Transporters (e.g., CFTR, NCC2) Ca2->Ion_Transporters PKC->Ion_Transporters

AVT V1a Receptor Signaling in Fish Gills.

The Role of AVT in Renal Function and Water Reabsorption

The fish kidney is a crucial organ for both ion and water balance. In freshwater fish, the kidney excretes large volumes of dilute urine to eliminate excess water, while in seawater fish, it produces small volumes of concentrated urine to conserve water. AVT is a potent antidiuretic hormone in fish, primarily acting to reduce glomerular filtration rate (GFR) and, in some cases, increase water reabsorption in the collecting ducts.

Dose-Dependent Effects of AVT on Renal Parameters in Rainbow Trout (Oncorhynchus mykiss)

The in situ perfused trout kidney preparation has been instrumental in quantifying the effects of AVT on renal function.

AVT ConcentrationUrine Flow RateGlomerular Filtration Rate (GFR)Perfusate FlowReference
10⁻¹¹ M Dose-dependent decreaseDose-dependent decreaseReduced
10⁻⁹ M Dose-dependent decreaseDose-dependent decreaseReduced
Signaling Pathways of AVT in the Kidney

AVT exerts its effects on the kidney through both V1a and V2-type receptors.

  • V1a Receptors: Located on the renal vasculature, these receptors mediate vasoconstriction, leading to a reduction in GFR. The signaling pathway is similar to that in the gills, involving the Gq/PLC cascade.

  • V2 Receptors: Found on the basolateral membrane of the collecting duct cells, these receptors are coupled to adenylyl cyclase. Activation of V2 receptors increases intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then promotes the insertion of aquaporins into the apical membrane of the collecting duct cells, increasing water permeability and reabsorption.

AVT_Kidney_Signaling cluster_V1a V1a Receptor Signaling (Vasculature) cluster_V2 V2 Receptor Signaling (Collecting Duct) AVT1 AVT V1aR_K V1a Receptor AVT1->V1aR_K Gq_K Gq protein V1aR_K->Gq_K PLC_K PLC Gq_K->PLC_K Ca2_K ↑ [Ca²⁺]i PLC_K->Ca2_K Vasoconstriction Vasoconstriction (↓ GFR) Ca2_K->Vasoconstriction AVT2 AVT V2R_K V2 Receptor AVT2->V2R_K Gs_K Gs protein V2R_K->Gs_K AC_K Adenylyl Cyclase Gs_K->AC_K cAMP_K ↑ cAMP AC_K->cAMP_K PKA_K PKA cAMP_K->PKA_K Aquaporins Aquaporin Insertion (↑ Water Reabsorption) PKA_K->Aquaporins

AVT Signaling Pathways in the Fish Kidney.

The Role of AVT in Intestinal Ion and Water Absorption

The intestine of marine fish plays a critical role in osmoregulation by absorbing ingested seawater. This process involves the absorption of monovalent ions, which drives the osmotic movement of water. AVT has been shown to modulate intestinal ion transport, thereby influencing water absorption.

In the sea bream (Sparus aurata), AVT, acting through a V1a2-type receptor, has been demonstrated to regulate ion absorption. The effect of AVT on the intestinal short-circuit current (Isc) is sensitive to bumetanide, a potent inhibitor of the Na-K-2Cl cotransporter (NKCC), suggesting that AVT's action is mediated by an absorptive bumetanide-sensitive mechanism, likely NKCC2.

Experimental Protocols

In Situ Perfused Fish Kidney Preparation

This technique allows for the direct investigation of hormonal effects on renal function in a controlled in vitro environment.

Objective: To measure the effects of AVT on urine flow rate, glomerular filtration rate (GFR), and perfusate flow in the fish kidney.

Methodology:

  • Anesthetize the fish (e.g., rainbow trout or dogfish) and expose the dorsal aorta and posterior cardinal vein.

  • Cannulate the dorsal aorta anterior to the kidneys for perfusion and the posterior cardinal vein for venous outflow collection.

  • Ligate major blood vessels to isolate the kidney circulation.

  • Perfuse the kidney with a physiological saline solution containing a marker for GFR (e.g., inulin) at a constant pressure.

  • Collect urine via a catheter inserted into the urinary bladder.

  • After a stabilization period, add AVT at desired concentrations to the perfusate.

  • Collect urine and venous outflow samples at timed intervals before and after AVT administration.

  • Analyze urine and perfusate for inulin concentration to calculate GFR and measure urine flow rate and perfusate flow rate.

Perfused_Kidney_Workflow Start Anesthetize Fish Expose Expose Dorsal Aorta & Posterior Cardinal Vein Start->Expose Cannulate Cannulate Vessels & Isolate Kidney Expose->Cannulate Perfuse Perfuse with Saline + Inulin Cannulate->Perfuse Stabilize Stabilization Period Perfuse->Stabilize Add_AVT Add AVT to Perfusate Stabilize->Add_AVT Collect Collect Urine & Venous Outflow Add_AVT->Collect Analyze Analyze Samples (Inulin, Flow Rates) Collect->Analyze

Workflow for the In Situ Perfused Kidney Experiment.
Radioimmunoassay (RIA) for Arginine this compound

RIA is a highly sensitive method for quantifying plasma AVT concentrations.

Objective: To measure the concentration of AVT in fish plasma samples.

Methodology:

  • Sample Collection and Extraction: Collect blood samples and separate the plasma. Extract AVT from plasma using methods like acetone precipitation or solid-phase extraction to remove interfering proteins.

  • Antibody and Radiolabeled AVT: Prepare a specific antibody against AVT and a radiolabeled AVT tracer (e.g., with ¹²⁵I).

  • Competitive Binding: In assay tubes, incubate a known amount of the specific antibody with a fixed amount of radiolabeled AVT and varying concentrations of either unlabeled AVT standards or the extracted plasma samples.

  • Separation: Separate the antibody-bound AVT from the free AVT. This is often achieved by adding a secondary antibody that precipitates the primary antibody-AVT complex.

  • Quantification: Measure the radioactivity of the precipitated (bound) fraction using a gamma counter.

  • Standard Curve and Calculation: Construct a standard curve by plotting the percentage of bound radiolabeled AVT against the concentration of the unlabeled AVT standards. Use this curve to determine the concentration of AVT in the unknown plasma samples.

In Situ Hybridization for AVT Receptor mRNA

This technique is used to visualize the location of AVT receptor gene expression within tissues.

Objective: To identify the specific cells within osmoregulatory organs (gills, kidney, intestine) that express AVT receptor mRNA.

Methodology:

  • Tissue Preparation: Fix tissue samples in a solution like 4% paraformaldehyde, followed by cryoprotection in sucrose and embedding in a medium for sectioning (e.g., paraffin or OCT compound).

  • Probe Synthesis: Synthesize an antisense RNA probe that is complementary to the target AVT receptor mRNA. The probe is labeled with a detectable marker, such as digoxigenin (DIG) or a fluorescent molecule.

  • Hybridization: Apply the labeled probe to the tissue sections. The probe will bind (hybridize) to the complementary mRNA sequences within the cells.

  • Washing: Wash the sections to remove any unbound probe.

  • Detection:

    • For DIG-labeled probes, use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). A colorimetric substrate is then added, which produces a colored precipitate at the site of hybridization.

    • For fluorescently labeled probes (Fluorescence In Situ Hybridization - FISH), the signal can be directly visualized using a fluorescence microscope.

  • Imaging: Observe the tissue sections under a microscope to determine the cellular localization of the AVT receptor mRNA.

Conclusion

Arginine this compound is a critical regulator of osmotic homeostasis in fish, exerting pleiotropic effects on the gills, kidney, and intestine. Its actions are mediated by distinct receptor subtypes (V1a and V2) that trigger specific intracellular signaling cascades, ultimately leading to adaptive changes in ion and water transport. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of the vasotocinergic system in fish. A deeper understanding of these mechanisms holds promise for applications in aquaculture, environmental physiology, and the development of novel therapeutic strategies for osmoregulatory disorders.

References

Neuroanatomical Distribution of Vasotocin Neurons in Reptiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (VT) is a highly conserved neuropeptide in non-mammalian vertebrates, homologous to mammalian arginine vasopressin (AVP). It plays a crucial role in regulating a variety of social behaviors, as well as physiological processes such as osmoregulation and reproductive functions. In reptiles, the VT system exhibits a complex and widespread neuroanatomical distribution, with significant implications for understanding the neural circuits underlying social and reproductive behaviors. This technical guide provides a comprehensive overview of the distribution of VT neurons and fibers in the reptilian brain, supported by quantitative data where available, detailed experimental protocols for their localization, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The neuroanatomy of the this compound (VT) system in reptiles, while sharing a conserved general organization with other vertebrates, displays notable species-specific variations.[1][2] VT-producing neurons, both magnocellular and parvocellular, are primarily located in the basal forebrain, including the hypothalamus and adjacent areas.[2][3] From these nuclei, extensive fiber networks project throughout the brain, innervating key regions involved in social decision-making, reproduction, and sensory processing.[4] Understanding the precise distribution of these neurons and their projections is fundamental for elucidating the mechanisms by which VT modulates complex behaviors in this diverse vertebrate group. This guide synthesizes the current knowledge on the neuroanatomical landscape of the reptilian VT system.

Neuroanatomical Distribution of this compound Neurons and Fibers

The distribution of VT-immunoreactive (-ir) cell bodies and fibers has been characterized in several reptilian species, primarily through immunohistochemical studies. The principal locations of VT neuronal somata are consistently found in the supraoptic nucleus (SON), paraventricular nucleus (PVN), and the bed nucleus of the stria terminalis (BNST).

Lizards

In lizards such as the Gekko gecko and Anolis carolinensis, VT-ir cell bodies are prominent in the SON and PVN. Additionally, vasotocinergic neurons are found in the BNST and, in some species, a cell group in the rhombencephalon. A notable feature in several lizard species is the presence of a conspicuous sex difference in the density of VT-ir fiber innervation in limbic areas, with males generally exhibiting a denser plexus in regions like the lateral septum and amygdala.

Turtles

Studies in turtles, such as Pseudemys scripta elegans, reveal a similar distribution of VT-ir cells in the SON, PVN, and BNST. An extensive network of extrahypothalamic VT-ir fibers extends from the olfactory bulb to the spinal cord, with moderate to dense plexuses in limbic structures like the nucleus accumbens and septal area. Sex-related differences in fiber density have also been observed in turtles, with males showing higher densities in the lateral septal nucleus and midbrain periaqueductal gray.

Snakes

In snakes like Python regius and Bothrops jararaca, VT-ir cell bodies are also consistently located in the SON and PVN. In Python regius, the BNST also contains vasotocinergic neurons. The fiber distribution is widespread, with notable innervation of limbic and brainstem areas.

Data Presentation: Distribution of this compound (VT) Immunoreactivity in Reptilian Brains
Brain Region Lizards (e.g., Gekko gecko, Anolis carolinensis) Turtles (e.g., Pseudemys scripta elegans) Snakes (e.g., Python regius, Bothrops jararaca)
VT Cell Bodies
Supraoptic Nucleus (SON)PresentPresentPresent
Paraventricular Nucleus (PVN)PresentPresentPresent
Bed Nucleus of the Stria Terminalis (BNST)PresentPresentPresent
RhombencephalonPresent in some speciesNot reportedNot reported
VT Fiber Projections
Olfactory BulbPresentPresentPresent
Septal AreaDense plexus, often sexually dimorphicModerate to dense plexus, sexually dimorphicPresent
Nucleus AccumbensPresentModerate to dense plexusPresent
AmygdalaPresent, sexually dimorphic in some speciesModerate to dense plexusPresent
HypothalamusExtensive innervationExtensive intrahypothalamic fibersExtensive intrahypothalamic fibers
Midbrain Periaqueductal GrayPresent, sexually dimorphicModerate to dense plexus, sexually dimorphicPresent
Locus CoeruleusPresentPresentPresent
Nucleus of the Solitary TractPresentPresentPresent
Median EminenceDense innervationDense innervationDense innervation

Note: This table summarizes qualitative and semi-quantitative findings from the cited literature. Precise quantitative data on VT neuron numbers and fiber densities in reptiles are limited.

Experimental Protocols

The localization of VT neurons and their projections in the reptilian brain is primarily achieved through immunohistochemistry (IHC) and in situ hybridization (ISH).

Immunohistochemistry (IHC) Protocol for this compound

This protocol is a generalized procedure based on standard IHC workflows and specific details from studies on neuropeptides in reptiles.

  • Tissue Preparation:

    • Anesthetize the animal deeply and perfuse transcardially with cold saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in the same fixative for 4-24 hours at 4°C.

    • Cryoprotect the brain by immersing in a series of sucrose solutions in PBS (e.g., 10%, 20%, 30%) until it sinks.

    • Freeze the brain and section coronally on a cryostat at 30-40 µm.

  • Immunostaining:

    • Wash free-floating sections in PBS.

    • Quench endogenous peroxidase activity by incubating in a solution of hydrogen peroxide in PBS (e.g., 0.3-3%).

    • Block non-specific binding by incubating in a blocking solution (e.g., PBS with 5% normal serum from the species in which the secondary antibody was raised and 0.3% Triton X-100) for 1-2 hours.

    • Incubate sections in the primary antibody against this compound (e.g., rabbit anti-vasotocin) diluted in blocking solution for 24-48 hours at 4°C.

    • Wash sections in PBS.

    • Incubate in a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS for 1-2 hours.

    • Wash sections in PBS.

    • Incubate in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.

    • Wash sections in PBS.

    • Visualize the immunoreactivity using a chromogen solution (e.g., 3,3'-diaminobenzidine - DAB).

    • Mount sections on slides, dehydrate through a graded series of ethanol, clear in xylene, and coverslip.

  • Antibody Specificity Controls:

    • Omission of the primary antibody to control for non-specific binding of the secondary antibody.

    • Preadsorption of the primary antibody with an excess of synthetic this compound to confirm antibody specificity.

In Situ Hybridization (ISH) Protocol for this compound mRNA

This protocol provides a general framework for localizing VT mRNA in reptilian brain tissue.

  • Probe Preparation:

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence from a linearized plasmid containing the VT cDNA.

    • Synthesize a sense probe as a negative control.

  • Tissue Preparation:

    • Prepare frozen sections of the brain as described for IHC, ensuring RNase-free conditions throughout the procedure.

  • Hybridization:

    • Treat sections with proteinase K to improve probe penetration.

    • Prehybridize sections in a hybridization buffer.

    • Hybridize sections with the DIG-labeled probe in hybridization buffer overnight at an appropriate temperature (e.g., 55-65°C).

  • Post-Hybridization Washes and Detection:

    • Perform a series of stringent washes to remove unbound probe.

    • Block non-specific binding.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash to remove unbound antibody.

    • Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate.

    • Mount, dehydrate, clear, and coverslip the sections.

Visualization of Signaling Pathways and Workflows

This compound V1a Receptor Signaling Pathway

This compound in reptiles primarily acts through the V1a-type receptor, a G-protein coupled receptor (GPCR) that activates the Gq/11 signaling cascade.

VT_Signaling_Pathway VT This compound (VT) V1aR V1a Receptor (GPCR) VT->V1aR Binds to Gq11 Gq/11 protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Perfusion Perfusion & Fixation Dissection Brain Dissection Perfusion->Dissection Cryoprotection Cryoprotection Dissection->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning Blocking Blocking Sectioning->Blocking Primary_Ab Primary Antibody (anti-Vasotocin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab ABC_Complex ABC Complex Secondary_Ab->ABC_Complex Chromogen Chromogen Reaction (DAB) ABC_Complex->Chromogen Mounting Mounting & Coverslipping Chromogen->Mounting Microscopy Microscopy Mounting->Microscopy Imaging Image Acquisition Microscopy->Imaging Quantification Quantification Imaging->Quantification ISH_Workflow cluster_prep Preparation cluster_hybridization Hybridization & Detection cluster_analysis_ish Analysis Probe_Prep Probe Synthesis (DIG-labeled) Hybridization Hybridization with Probe Probe_Prep->Hybridization Tissue_Prep Tissue Sectioning (RNase-free) Prehybridization Prehybridization Tissue_Prep->Prehybridization Prehybridization->Hybridization Washes Stringent Washes Hybridization->Washes Blocking_ISH Blocking Washes->Blocking_ISH Antibody_Inc Anti-DIG-AP Antibody Blocking_ISH->Antibody_Inc Detection Chromogenic Detection Antibody_Inc->Detection Mounting_ISH Mounting & Coverslipping Detection->Mounting_ISH Microscopy_ISH Microscopy Mounting_ISH->Microscopy_ISH Imaging_ISH Image Acquisition Microscopy_ISH->Imaging_ISH

References

An In-depth Technical Guide to the Biosynthesis and Processing of the Vasotocin Preprohormone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis and processing of the arginine vasotocin (AVT) preprohormone, a key neuropeptide in non-mammalian vertebrates with significant homology to the mammalian vasopressin and oxytocin systems. This document details the molecular journey from gene transcription to the final bioactive peptide, presents quantitative data on its expression, outlines key experimental protocols for its study, and illustrates the signaling pathways it activates.

Biosynthesis of the this compound Preprohormone

The biosynthesis of arginine this compound begins with the transcription and translation of the this compound gene, which is homologous to the mammalian gene encoding arginine vasopressin[1]. The initial translation product is a preprohormone, a precursor molecule that undergoes several post-translational modifications to yield the mature and biologically active this compound peptide[1][2].

The this compound preprohormone is a polyprotein, meaning it contains multiple functional peptide sequences within a single polypeptide chain[3]. Its general structure consists of:

  • A Signal Peptide: An N-terminal sequence of approximately 19 amino acids that directs the preprohormone to the endoplasmic reticulum for processing[1].

  • Arginine this compound (AVT): The nine-amino-acid neuropeptide (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2).

  • A Gly-Lys-Arg Linker: A tripeptide sequence that serves as a cleavage site for processing enzymes.

  • Neurophysin VT: A carrier protein that binds to this compound and is involved in its transport and storage.

  • Copeptin (in some species): A C-terminal glycoprotein, analogous to the copeptin found in the vasopressin precursor.

G preprohormone Signal Peptide (19 aa) This compound (9 aa) Gly-Lys-Arg Neurophysin VT Copeptin-like

Structure of the this compound Preprohormone.

Processing of the this compound Preprohormone

The maturation of the this compound preprohormone into its bioactive components is a multi-step process that occurs within the secretory pathway, primarily in the endoplasmic reticulum, Golgi apparatus, and secretory granules. This intricate process involves a series of enzymatic cleavages and modifications.

The key steps in the processing of the this compound preprohormone are:

  • Signal Peptide Cleavage: As the preprohormone enters the endoplasmic reticulum, the N-terminal signal peptide is cleaved by a signal peptidase, resulting in the prohormone.

  • Disulfide Bond Formation: Within the endoplasmic reticulum, an intramolecular disulfide bridge is formed between the two cysteine residues at positions 1 and 6 of the this compound peptide. This cyclization is crucial for the peptide's biological activity.

  • Proteolytic Cleavage by Prohormone Convertases: In the trans-Golgi network and immature secretory granules, the prohormone is cleaved by prohormone convertases (PCs), specifically PC1/3 and PC2. These enzymes recognize and cleave at the C-terminal side of paired basic amino acid residues, such as the Lys-Arg sequence separating this compound from neurophysin.

  • Trimming by Carboxypeptidase E: Following cleavage by PCs, the remaining basic residues (Lys-Arg) at the C-terminus of the this compound-Gly intermediate are removed by carboxypeptidase E.

  • C-terminal Amidation: The final and critical step for the biological activity of this compound is the amidation of the C-terminal glycine residue. This reaction is catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM).

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi & Secretory Granules Preprohormone This compound Preprohormone Prohormone Prohormone Preprohormone->Prohormone Signal Peptidase VT_GKR This compound-Gly-Lys-Arg Prohormone->VT_GKR Prohormone Convertases (PC1/3, PC2) Neurophysin Neurophysin VT Prohormone->Neurophysin Prohormone Convertases (PC1/3, PC2) VT_G This compound-Gly VT_GKR->VT_G Carboxypeptidase E Mature_VT Mature this compound VT_G->Mature_VT Peptidylglycine alpha-amidating monooxygenase (PAM)

Processing workflow of the this compound preprohormone.

Quantitative Data on this compound Expression and Levels

The expression of the this compound gene and the resulting peptide levels are dynamically regulated by various factors, including social status, reproductive state, and environmental conditions. The following tables summarize quantitative data from studies on different species.

Table 1: this compound (AVT) Preprohormone mRNA Expression

SpeciesBrain RegionConditionFold Change/Relative ExpressionReference
Astatotilapia burtoni (cichlid fish)Whole BrainTerritorial Male vs. Non-territorial Male~2-fold higher in territorial males
Astatotilapia burtoni (cichlid fish)Anterior Preoptic AreaTerritorial Male vs. Non-territorial MaleHigher in non-territorial males
Astatotilapia burtoni (cichlid fish)Gigantocellular Preoptic NucleusTerritorial Male vs. Non-territorial MaleSignificantly higher in territorial males
Astatotilapia burtoni (cichlid fish)Parvocellular Preoptic NucleusTerritorial Male vs. Non-territorial MaleSignificantly higher in non-territorial males
Sparus aurata (gilthead seabream)BrainJuly (initiation of sex reversal) vs. previous monthsElevated
Sparus aurata (gilthead seabream)BrainDecemberPeak expression

Table 2: this compound (AVT) Peptide Concentrations

SpeciesTissue/FluidMethodConcentrationConditionReference
Teleost fish (various)PlasmaRIA1-20 pg/mlNormal
Heteropneustes fossilis (catfish)BrainHPLC~150-250 pg/mg proteinPreparative phase (female)
Heteropneustes fossilis (catfish)PlasmaHPLC~5-15 pg/mlSpawning phase (female)
Heteropneustes fossilis (catfish)OvaryHPLC~150-200 pg/mg proteinSpawning phase
Oreochromis mossambicus (cichlid fish)PituitaryHPLC-FLHigher than brain areasDominant vs. Subordinate
Oreochromis mossambicus (cichlid fish)Olfactory BulbsHPLC-FLHighest among brain areasDominant vs. Subordinate
HumanPineal GlandRIAMean of 44.6 pg/gland (apparent AVT)N/A

Experimental Protocols for Studying this compound Biosynthesis and Processing

A variety of molecular and biochemical techniques are employed to investigate the biosynthesis and processing of the this compound preprohormone. Below are summaries of key experimental protocols.

Quantitative Real-Time PCR (qPCR) for this compound mRNA

This technique is used to quantify the expression levels of this compound preprohormone mRNA.

  • RNA Extraction: Total RNA is isolated from tissues of interest (e.g., specific brain nuclei) using methods such as TRIzol reagent or commercially available kits.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

  • Primer Design: Primers specific to the this compound preprohormone mRNA sequence are designed. It is crucial to design primers that span an exon-exon junction to avoid amplification of genomic DNA.

  • qPCR Reaction: The qPCR reaction is set up with a master mix containing SYBR Green or a fluorescently labeled probe, the designed primers, and the cDNA template.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of the this compound mRNA, often normalized to a stable reference gene.

G Tissue Tissue Sample RNA Total RNA Tissue->RNA RNA Extraction cDNA cDNA RNA->cDNA Reverse Transcription qPCR qPCR Amplification cDNA->qPCR with specific primers Data Data Analysis qPCR->Data Quantification

Workflow for qPCR analysis of this compound mRNA.

In Situ Hybridization for this compound mRNA

This technique allows for the visualization of this compound preprohormone mRNA expression within the anatomical context of the tissue.

  • Tissue Preparation: Animals are perfused, and the brains or other tissues are dissected, fixed (e.g., with paraformaldehyde), and sectioned.

  • Probe Synthesis: A labeled antisense RNA probe complementary to the this compound mRNA is synthesized. A sense probe is used as a negative control.

  • Hybridization: The tissue sections are incubated with the labeled probe, which binds to the this compound mRNA.

  • Signal Detection: The location of the probe is visualized using autoradiography (for radioactive probes) or colorimetric or fluorescent detection methods (for non-radioactive probes).

G Tissue Tissue Section Hybridization Hybridization with labeled probe Tissue->Hybridization Washing Washing Hybridization->Washing Detection Signal Detection Washing->Detection Visualization Microscopic Visualization Detection->Visualization

Workflow for in situ hybridization of this compound mRNA.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a powerful technique for separating and quantifying this compound and its processed forms.

  • Sample Preparation: Tissues are homogenized and extracted to isolate peptides. Plasma samples may require a solid-phase extraction step to concentrate the peptides and remove interfering substances.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a reverse-phase column. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with trifluoroacetic acid) is used to separate the peptides based on their hydrophobicity.

  • Detection and Quantification: Peptides are detected as they elute from the column using UV absorbance or fluorescence detection. The concentration of this compound is determined by comparing the peak area to that of a known standard.

Western Blotting for this compound Precursor Proteins

Western blotting can be used to detect the this compound preprohormone and its processed intermediates.

  • Protein Extraction: Proteins are extracted from tissues using a lysis buffer containing protease inhibitors.

  • SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to a region of the this compound preprohormone (e.g., neurophysin or the C-terminal copeptin-like region). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody.

This compound Signaling Pathways

This compound exerts its physiological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. Several subtypes of this compound receptors have been identified, primarily classified as V1a-type, V1b-type, and V2-type receptors, each coupled to distinct intracellular signaling cascades.

V1a and V1b Receptor Signaling

The V1a and V1b this compound receptors are coupled to G-proteins of the Gq/11 family. Activation of these receptors leads to:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Production of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.

  • Calcium Release and Protein Kinase C (PKC) Activation: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the increased calcium levels, activates PKC, which then phosphorylates downstream target proteins to elicit a cellular response.

G AVT This compound V1R V1a/V1b Receptor AVT->V1R Gq Gq/11 V1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ release IP3->Ca PKC Protein Kinase C activation DAG->PKC Ca->PKC Response Cellular Response PKC->Response phosphorylates targets

V1a/V1b receptor signaling pathway.

V2 Receptor Signaling

The V2 this compound receptors are coupled to the Gs family of G-proteins. Their activation results in:

  • Activation of Adenylyl Cyclase (AC): The activated Gαs subunit stimulates AC.

  • Production of Cyclic AMP (cAMP): AC catalyzes the conversion of ATP to cAMP.

  • Activation of Protein Kinase A (PKA): cAMP binds to and activates PKA.

  • Phosphorylation of Target Proteins: PKA then phosphorylates various intracellular proteins, leading to the cellular response.

G AVT This compound V2R V2 Receptor AVT->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A activation cAMP->PKA Response Cellular Response PKA->Response phosphorylates targets

V2 receptor signaling pathway.

Conclusion

The biosynthesis and processing of the this compound preprohormone is a highly regulated and complex process that is fundamental to the physiological and behavioral roles of this compound in non-mammalian vertebrates. Understanding the molecular machinery involved, from gene expression to post-translational modifications and receptor-mediated signaling, is crucial for research in areas ranging from evolutionary neurobiology to the development of novel therapeutic agents targeting related systems in mammals. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important neuropeptide system.

References

The Influence of Vasotocin on Sexual and Social Behaviors in Vertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginine vasotocin (AVT), the non-mammalian vertebrate homolog of vasopressin, is a pivotal neuropeptide in the regulation of complex social and sexual behaviors.[1][2][3] With a highly conserved structure across diverse taxa, AVT and its receptors form a key neuromodulatory system that integrates environmental and physiological cues to shape behavioral outputs.[1] This technical guide provides an in-depth examination of the AVT system's role in vertebrate behavior, focusing on its signaling mechanisms, quantifiable effects on sexual and social displays, and the experimental protocols used for its study. The information presented herein is intended to serve as a foundational resource for researchers in neurobiology, pharmacology, and those engaged in the development of novel therapeutics targeting social and reproductive functions.

This compound Signaling Pathway

This compound exerts its influence on behavior primarily through the activation of G protein-coupled receptors (GPCRs), with the V1a-type receptor being the most implicated in the modulation of social and sexual behaviors.[4] Upon binding of AVT, the V1a receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to downstream cellular responses, including changes in gene expression and neuronal excitability, that underpin the observed behavioral modifications.

Vasotocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AVT Arginine this compound (AVT) V1aR V1a Receptor (GPCR) AVT->V1aR Binds Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Responses (e.g., Neuronal Excitability, Gene Expression) Ca2->Response PKC->Response

Caption: Canonical V1a receptor signaling pathway for this compound.

Quantitative Effects of this compound on Vertebrate Behavior

The administration of AVT has been shown to produce consistent, measurable effects on a variety of social and sexual behaviors across vertebrate classes. These effects are often dose-dependent and context-specific.

Amphibians

In amphibians, AVT is a potent modulator of reproductive behaviors, particularly vocalizations and courtship displays.

SpeciesBehaviorAdministrationDosageResultReference
Túngara Frog (Physalaemus pustulosus)Advertisement Calls (Whine)IntraperitonealNot specifiedShorter whines, higher initial frequency, decreased attractiveness to females.
Cricket Frog (Acris crepitans)Calling BehaviorIntraperitonealNot specifiedIncreased probability of calling.
Rough-skinned Newt (Taricha granulosa)Amplexus (Clasping)Intraperitoneal (IP) & Intracerebroventricular (ICV)Not specified (ICV doses lower)Stimulates amplectic clasping.
Japanese Newt (Cynops pyrrhogaster)Courtship (Tail Vibrations)Systemic & ICVDose-dependentEnhances tail vibrations and spermatophore deposition.
Leech's Salamander (Hynobius leechii)Courtship (Body Undulation)Intraperitoneal50-100 µgInduced body undulation even without female stimuli.
Reptiles

In reptiles, AVT has been shown to influence aggression and social signaling, often in interaction with circulating stress hormones.

SpeciesBehaviorAdministrationDosageResultReference
Green Anole (Anolis carolinensis)Aggression (Mirror Test)Intraperitoneal15 µgSignificantly fewer aggressive display bouts.
Green Anole (Anolis carolinensis)Aggression & CorticosteroneIntraperitonealNot specifiedReduced aggressive behavior and increased circulating corticosterone.
Green Anole (Anolis carolinensis)Female Courtship DisplaysIntraperitoneal (in males)Not specifiedUntreated females performed more displays towards AVT-treated males.
Birds

In avian species, AVT and its homolog mesotocin play complex roles in aggression, pair-bonding, and vocalizations.

SpeciesBehaviorAdministrationDosageResultReference
Zebra Finch (Taeniopygia guttata)Courtship SingingSubcutaneous (minipump)1320 ngSignificantly reduced singing and courtship displays.
Zebra Finch (Taeniopygia guttata)Pair Formation (Antagonist)Systemic1, 5, or 10 µg (OTA)Increased latency to pair and decreased pair formation in both sexes.
White-crowned Sparrow (Zonotrichia leucophrys gambelii)Singing (Female)IntracerebroventricularNot specifiedDramatically increased the number of songs and other vocalizations.
Domestic Chick (Gallus gallus domesticus)Feeding BehaviorIntracerebroventricular0.1-1.0 nmolDose-dependent inhibition of feeding behavior.
Fish

In teleost fish, AVT is critically involved in modulating social approach, aggression, and dominance hierarchies.

SpeciesBehaviorAdministrationDosageResultReference
Zebrafish (Danio rerio)Social InteractionIntraperitonealNot specifiedReduces social interaction.
Zebrafish (Danio rerio)Dominance/SubordinationNot specified (endogenous)N/ADominant males express AVT in magnocellular POA; subordinates in parvocellular POA.
Weakly Electric Fish (Brachyhypopomus gauderio)Electric Organ Discharge (EOD) RateIntraperitoneal1 µg/g body weightProgressive and long-lasting increase in EOD rate.

Experimental Protocols & Methodologies

The study of the this compound system necessitates precise and replicable experimental procedures. Below are detailed methodologies for common techniques cited in AVT research.

Intracerebroventricular (ICV) Cannulation and Injection

This protocol allows for the direct administration of substances into the brain's ventricular system, bypassing the blood-brain barrier. It is a common method for studying the central effects of neuropeptides like AVT.

ICV_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Dosing A1 Anesthetize Animal (e.g., isoflurane, ketamine/xylazine) A2 Mount in Stereotaxic Apparatus A1->A2 A3 Surgical Preparation (shave/pluck, sterilize scalp) A2->A3 B1 Incision and Skull Exposure A3->B1 B2 Identify Bregma & Target Coordinates (e.g., Lateral Ventricle) B1->B2 B3 Drill Burr Hole B2->B3 B4 Implant Guide Cannula B3->B4 B5 Secure Cannula with Dental Cement B4->B5 B6 Insert Dummy Cannula & Suture Incision B5->B6 C1 Post-Operative Care & Recovery (analgesics, monitoring) B6->C1 C2 Habituation to Handling/Injection C1->C2 C3 Remove Dummy Cannula C2->C3 C4 Insert Injection Cannula (extends past guide) C3->C4 C5 Infuse Substance (AVT/Vehicle) (e.g., 1 µL over 60s via infusion pump) C4->C5 C6 Replace Dummy Cannula C5->C6 C7 Behavioral Observation C6->C7

Caption: Standardized workflow for ICV cannulation and microinjection.

Methodology Details:

  • Anesthesia and Stereotaxic Surgery: The subject is deeply anesthetized and placed in a stereotaxic frame. A midline incision is made in the scalp to expose the skull.

  • Cannula Implantation: Using predetermined coordinates relative to the bregma landmark, a small hole is drilled in the skull. A guide cannula is lowered to the target depth (e.g., just dorsal to a lateral ventricle) and secured to the skull using dental cement and anchor screws. A "dummy" cannula is inserted into the guide to maintain patency.

  • Recovery: The animal is allowed to fully recover from surgery for a period of several days to a week, with appropriate post-operative care.

  • Microinjection: For infusion, the dummy cannula is removed and an injection cannula, connected to a microliter syringe via tubing, is inserted. The injector extends slightly beyond the guide cannula tip to deliver the substance directly into the ventricle. The infusion is performed slowly (e.g., 0.5-1.0 µL/min) to prevent tissue damage and hydrostatic pressure buildup. A vehicle control (e.g., sterile saline) is used in control animals.

  • Behavioral Testing: Following the injection, the animal is placed in the appropriate testing paradigm and behavior is recorded and scored.

Systemic (Intraperitoneal - IP) Injection

IP injections are a less invasive method for systemic administration. While the substance does not directly target the brain, peripherally administered AVT can influence behavior, though often requiring higher doses than central administration.

Methodology Details:

  • Animal Restraint: The animal is securely but gently restrained to expose the abdomen. For small animals, this may involve scruffing; for amphibians and reptiles, specific handling techniques are required to prevent injury.

  • Injection Site: The injection is typically made in the lower abdominal quadrant, off-midline, to avoid puncturing the bladder or cecum.

  • Injection Procedure: A sterile, small-gauge needle (e.g., 27-30G) is inserted through the skin and abdominal wall at a shallow angle. After ensuring the needle has not entered an organ (slight aspiration), the solution (AVT or vehicle) is injected.

  • Post-Injection: The animal is returned to its home cage and observed for any adverse reactions before behavioral testing commences at a predetermined time point.

Implications for Drug Development

The conserved nature of the this compound/vasopressin signaling system across vertebrates presents significant opportunities for drug development. The V1a receptor, in particular, is a key target for developing therapeutics aimed at modulating social behaviors.

  • Social Deficits: Agonists of the V1a receptor could potentially be explored for conditions characterized by social withdrawal or deficits in social recognition.

  • Aggression and Anxiety: V1a receptor antagonists may hold therapeutic potential for managing pathological aggression or certain anxiety states where the vasopressin system is hyperactive.

  • Reproductive Health: Modulators of the AVT/AVP system could influence sexual motivation and performance, offering avenues for treating certain sexual dysfunctions.

Understanding the species-specific and context-dependent effects of AVT is crucial. The behavioral outcomes of V1a receptor modulation can be opposing even in closely related species or between sexes, highlighting the need for carefully designed preclinical studies. The development of highly selective ligands for V1a and other this compound receptor subtypes will be paramount to minimizing off-target effects and achieving desired therapeutic outcomes.

References

The Intricate Dance of Vasotocin and the Sleep-Wake Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT), a nonapeptide hormone structurally related to vasopressin and oxytocin, plays a significant, albeit complex, role in the regulation of the sleep-wake cycle across various species. Predominantly recognized for its functions in social behavior and osmoregulation in non-mammalian vertebrates, emerging evidence highlights its potent effects on sleep architecture, particularly on Rapid Eye Movement (REM) sleep. This technical guide provides an in-depth analysis of the current understanding of the relationship between this compound and sleep, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

This compound, the ancestral vertebrate neurohypophysial hormone, has been a subject of extensive research due to its diverse physiological functions. While its mammalian counterpart, arginine vasopressin (AVP), is well-known for its role in regulating circadian rhythms, the specific influence of this compound on the intricate mechanisms of sleep and wakefulness is an area of growing interest. This document synthesizes the current scientific literature to provide a detailed overview of this compound's impact on sleep, with a focus on quantitative outcomes, the methodologies used to derive these findings, and the underlying molecular pathways.

Quantitative Effects of this compound on Sleep-Wake Parameters

The administration of this compound has been shown to elicit varied and sometimes contrasting effects on sleep patterns, depending on the species, dosage, and route of administration. The following tables summarize the key quantitative findings from several pivotal studies.

Table 1: Effects of Exogenous this compound Administration on Sleep

SpeciesRoute of AdministrationDosageEffect on REM SleepEffect on Non-REM SleepEffect on WakefulnessCitation
Human (Narcoleptics & Hypersomniacs) Intranasal1.5 µgMarkedly increased amount; shortened latency to first REM period.[1]--[1]
Human (Prepubertal Boys) Intranasal100 ng/kgDramatically increased amount; decreased latency.[2]--[2]
Human (Adult Men) Subcutaneous2-12 µgSignificantly increased amount.[3]No significant effect.-
Human (Adult Men) Intravenous Infusion0.33-0.99 IU/h AVPModerate to substantial reductions.Increase in stage 2 sleep.Increased time awake.
Cat Intracerebroventricular1 pgMarkedly decreased amount.Increased amount of quiet sleep.-
Cat Intracerebroventricular10 pgCompletely suppressed for 3 hours.Increased quiet sleep.-
Cat Pineal Recess Injection10⁻⁴ pgCompletely suppressed for ~5 hours, followed by a marked rebound.Induced continuous NREM sleep for ~60 minutes.-
Rat (Newborn) Intraperitoneal0.01-10.0 ng/gDecreased percentage of active sleep.Increased percentage of quiet state relative to total sleep time.Slightly increased at 10 ng/g.
Rat (Adult) Intracerebroventricular---Increased wakefulness (AVP).

Table 2: Effects of this compound Antagonists and Antisera on Sleep

SpeciesAgentRoute of AdministrationEffect on REM SleepEffect on Non-REM SleepCitation
Cat Specific AVT AntiserumIntracerebroventricularSignificantly increased amount; decreased latency.Significantly decreased amount.
Rat (Adult) V1 Receptor AntagonistIntracerebroventricular-Decreased wakefulness (AVP).

Signaling Pathways

The effects of this compound on the sleep-wake cycle are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily the V1a-like and V2-like receptors. Furthermore, there is compelling evidence for a crucial interplay with the serotonergic system.

This compound V1a Receptor Signaling Pathway

The V1a receptor, homologous to the mammalian V1a vasopressin receptor, is coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses that can modulate neuronal excitability and gene expression.

V1a_Signaling_Pathway AVT This compound V1aR V1a Receptor AVT->V1aR Binds Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response Modulation of Neuronal Excitability and Gene Expression Ca2_release->Cellular_Response PKC->Cellular_Response

V1a Receptor Signaling Pathway

Interaction with the Serotonergic System

A significant body of evidence suggests that this compound's influence on sleep is, at least in part, mediated by its interaction with the serotonin (5-HT) neurotransmitter system. Studies have shown that the effects of AVT on REM sleep can be blocked by a serotonin receptor antagonist and potentiated by a serotonin reuptake inhibitor. This suggests that AVT may act on serotonergic neurons, possibly in the raphe nuclei, to modulate their activity and consequently influence the sleep-wake cycle.

Vasotocin_Serotonin_Interaction AVT This compound AVT_Receptor AVT Receptor (e.g., on Serotonergic Neuron) AVT->AVT_Receptor Activates Serotonergic_Neuron Serotonergic Neuron (e.g., in Raphe Nuclei) AVT_Receptor->Serotonergic_Neuron Modulates Activity Serotonin_Release Serotonin (5-HT) Release Serotonergic_Neuron->Serotonin_Release Sleep_Wake_Circuits Sleep-Wake Regulating Circuits Serotonin_Release->Sleep_Wake_Circuits Influences REM_Sleep_Modulation Modulation of REM Sleep Sleep_Wake_Circuits->REM_Sleep_Modulation

This compound-Serotonin Interaction

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound and sleep.

Intracerebroventricular (ICV) Administration in Rats

This protocol outlines the procedure for delivering substances directly into the cerebral ventricles of a rat.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinfusion pump

  • Hamilton syringe

  • Surgical tools (scalpel, forceps, etc.)

  • Dental cement

  • Sutures or wound clips

Procedure:

  • Anesthetize the rat and shave the top of its head.

  • Secure the rat in the stereotaxic apparatus, ensuring the head is level.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda.

  • Using the appropriate coordinates from a rat brain atlas, mark the target location for cannula implantation (e.g., for the lateral ventricle).

  • Drill a small hole through the skull at the marked location.

  • Slowly lower the guide cannula to the target depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert the dummy cannula into the guide cannula to keep it patent.

  • Suture the scalp incision around the implant.

  • Allow the animal to recover for a minimum of one week.

  • For injection, remove the dummy cannula and insert the injection cannula connected to the microinfusion pump.

  • Infuse the this compound solution at a slow, controlled rate.

  • Following infusion, leave the injection cannula in place for a brief period to allow for diffusion before replacing the dummy cannula.

ICV_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Stereotaxic_Placement Secure in Stereotaxic Apparatus Anesthesia->Stereotaxic_Placement Incision Scalp Incision Stereotaxic_Placement->Incision Drilling Drill Hole in Skull Incision->Drilling Cannula_Implantation Implant Guide Cannula Drilling->Cannula_Implantation Cementing Secure with Dental Cement Cannula_Implantation->Cementing Recovery Allow for Recovery Cementing->Recovery Injection Infuse this compound Recovery->Injection End End Injection->End

ICV Cannulation and Injection Workflow

Polysomnographic (PSG) Recording in Animal Models

This protocol describes the standard method for recording physiological signals to identify sleep stages.

Materials:

  • EEG and EMG electrodes

  • Data acquisition system (amplifier, digitizer)

  • Recording and analysis software

  • Surgical tools for electrode implantation

Procedure:

  • Electrode Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant EEG screw electrodes over the cortex (e.g., frontal and parietal regions).

    • Insert EMG wire electrodes into the nuchal (neck) muscles.

    • Connect the electrodes to a head-mounted pedestal and secure it with dental cement.

    • Allow for a post-surgical recovery period.

  • Habituation and Recording:

    • Habituate the animal to the recording chamber and tethered cable.

    • Connect the head-mounted pedestal to the data acquisition system via a flexible cable and commutator to allow free movement.

    • Record EEG and EMG signals continuously for the desired duration (e.g., 24 hours).

  • Data Analysis:

    • Divide the recordings into epochs (e.g., 10 seconds).

    • Score each epoch as wakefulness, NREM sleep, or REM sleep based on the following criteria:

      • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

      • NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.

      • REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (very low EMG activity).

PSG_Workflow Start Start Electrode_Implantation Implant EEG/EMG Electrodes Start->Electrode_Implantation Recovery Post-Surgical Recovery Electrode_Implantation->Recovery Habituation Habituate to Recording Setup Recovery->Habituation Data_Acquisition Record EEG and EMG Signals Habituation->Data_Acquisition Data_Scoring Score Sleep Stages Data_Acquisition->Data_Scoring Analysis Analyze Sleep Parameters Data_Scoring->Analysis End End Analysis->End

Polysomnographic Recording Workflow

Conclusion and Future Directions

The evidence presented in this guide clearly establishes arginine this compound as a potent modulator of the sleep-wake cycle. Its effects, particularly on REM sleep, are profound and appear to be mediated through a complex interplay of direct receptor activation and interaction with other neurotransmitter systems, notably serotonin. The variability in responses across species and experimental conditions underscores the need for further research to fully elucidate the role of this compound in sleep regulation.

For drug development professionals, the vasotocinergic system presents a novel and potentially valuable target for the development of therapeutics for sleep disorders. The differential effects observed with varying dosages and administration routes suggest that targeted delivery and receptor-specific agonists or antagonists could offer a nuanced approach to treating conditions such as narcolepsy, hypersomnia, and REM sleep behavior disorder. Future research should focus on mapping the precise neural circuits through which this compound exerts its effects on sleep, identifying the specific receptor subtypes involved in different aspects of sleep modulation, and exploring the therapeutic potential of this compound analogues in preclinical models of sleep disorders.

References

Unveiling the Enigma: A Technical Guide to the Presence and Function of Vasotocin in Fetal Mammals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nonapeptide arginine vasotocin (AVT) is a phylogenetically ancient neurohypophysial hormone, well-established as a key regulator of osmoregulation and social behavior in non-mammalian vertebrates. In mammals, the roles of its close structural and functional relatives, arginine vasopressin (AVP) and oxytocin (OXT), are well-characterized. However, a compelling and somewhat contentious body of evidence suggests the presence and physiological significance of AVT itself during fetal development in mammals. This technical guide provides a comprehensive overview of the existing research on this compound in fetal mammals, detailing the quantitative evidence, experimental methodologies, and putative signaling pathways. A significant point of discussion within this field is whether the detected substance is authentic AVT or a closely related, immunologically similar peptide; this guide will address this controversy by presenting the evidence from various analytical techniques.

Quantitative Data on this compound in Fetal Mammals

The following tables summarize the key quantitative findings from studies investigating the presence of this compound in the fetal tissues and fluids of humans and sheep.

Table 1: this compound and Vasopressin Content in Fetal Pituitary Glands

SpeciesGestational AgeTissueAVT Content (mean ± SEM)AVP Content (mean ± SEM)Reference
Human11-19 weeksPituitary Gland1.2 ± 0.2 mU/mg0.8 ± 0.2 mU/mg[1]
Human70-101 daysPituitary Gland0.32 ng/gland-[2]
Human102-136 daysPituitary Gland0.8 ng/gland-[2]
Human137-172 daysPituitary Gland8.1 ng/gland-[2]
HumanNeonatal (240-280 days)Pituitary Glandat least 0.5 ng/gland-[2]
Sheep (Ovine)109-137 daysPituitary Gland0.8 ± 0.2 mU/mg5.7 ± 2.9 mU/mg

Table 2: Immunoreactive this compound in Ovine Fetal Fluids

FluidConcentration (mean ± SEM)Reference
Plasma2.4 ± 0.2 pg/mL
Urine1.4 ± 0.2 pg/mL
Amniotic Fluid1.9 ± 0.2 pg/mL

Table 3: Effects of this compound Infusion on Ovine Fetal Plasma Levels

Infusion RateResulting Plasma AVT Level (mean ± SEM)Reference
1.0 ng/min/kg30 ± 7 pg/mL
2.0 ng/min/kg59 ± 12 pg/mL

Experimental Protocols

This section details the key experimental methodologies employed in the cited research for the detection and quantification of this compound in fetal mammals.

Radioimmunoassay (RIA) for this compound Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens (like this compound) by use of antibodies.

Protocol for this compound RIA in Fetal Plasma (adapted from Ervin et al., 1985)

  • Sample Collection and Preparation:

    • Collect fetal blood in chilled tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 4°C to separate plasma.

    • Store plasma at -20°C until assay.

    • For extraction of peptides, precipitate plasma proteins with cold acetone. This step is crucial to remove non-hormonal immunoreactivity that can interfere with the assay.

  • Antibody and Tracer:

    • Utilize a specific rabbit anti-vasotocin antiserum. The cross-reactivity with arginine vasopressin and oxytocin should be minimal to ensure specificity.

    • Prepare a radioiodinated this compound tracer (e.g., with 125I).

  • Assay Procedure:

    • Pre-incubate diluted antiserum with standards (synthetic this compound of known concentrations) or unknown samples (extracted fetal plasma) at 4°C for 24 hours.

    • Add the 125I-vasotocin tracer to the mixture and incubate for an additional 48-72 hours at 4°C.

    • Separate antibody-bound (B) from free (F) radiolabeled this compound. A common method is the use of a second antibody (e.g., goat anti-rabbit gamma globulin) to precipitate the primary antibody-antigen complex, followed by centrifugation.

    • Measure the radioactivity in the precipitate (bound fraction) using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.

    • Determine the concentration of this compound in the fetal samples by interpolating their percentage of bound radioactivity on the standard curve.

experimental_workflow_ria cluster_sample_prep Sample Preparation cluster_ria_procedure RIA Procedure cluster_data_analysis Data Analysis fetal_blood Fetal Blood Collection (chilled EDTA tubes) centrifugation Centrifugation (4°C) fetal_blood->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation acetone_precipitation Acetone Precipitation of Proteins plasma_separation->acetone_precipitation pre_incubation Pre-incubation: Antiserum + Sample/Standard (4°C, 24h) acetone_precipitation->pre_incubation tracer_incubation Incubation with 125I-Vasotocin Tracer (4°C, 48-72h) pre_incubation->tracer_incubation separation Separation of Bound and Free Tracer tracer_incubation->separation counting Gamma Counting of Bound Fraction separation->counting standard_curve Standard Curve Construction counting->standard_curve quantification Quantification of This compound in Samples standard_curve->quantification

Figure 1: Experimental Workflow for Radioimmunoassay of this compound.
High-Performance Liquid Chromatography (HPLC) for this compound Identification

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of this compound research, it is crucial for confirming the identity of the immunoreactive material detected by RIA.

Protocol for HPLC Analysis of Fetal Pituitary Extracts (adapted from Smith and McIntosh, 1983)

  • Tissue Extraction:

    • Homogenize frozen fetal pituitary glands in a boiling solution of 0.1 M acetic acid to inactivate peptidases and extract peptides.

    • Centrifuge the homogenate at high speed (e.g., 50,000 x g) at 4°C.

    • Filter the supernatant to remove any remaining particulate matter.

  • Chromatographic Separation:

    • Use a reverse-phase HPLC column (e.g., C18).

    • Employ a gradient elution system with two mobile phases:

      • Mobile Phase A: An aqueous solution with a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA).

      • Mobile Phase B: An organic solvent (e.g., acetonitrile) with the same concentration of the ion-pairing agent.

    • The gradient will typically involve increasing the proportion of Mobile Phase B over time to elute peptides with increasing hydrophobicity.

    • Monitor the elution of peptides using a UV detector at a wavelength of 210-220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions at regular intervals (e.g., every minute).

    • Assay each fraction for this compound immunoreactivity using the RIA protocol described above.

    • The presence of a peak of immunoreactivity that co-elutes with a synthetic this compound standard provides strong evidence for its presence in the sample.

experimental_workflow_hplc cluster_extraction Tissue Extraction cluster_hplc HPLC Separation cluster_analysis Fraction Analysis homogenization Homogenization of Fetal Pituitary in Acetic Acid centrifugation High-Speed Centrifugation homogenization->centrifugation filtration Supernatant Filtration centrifugation->filtration injection Injection onto Reverse-Phase Column filtration->injection gradient_elution Gradient Elution (Acetonitrile/TFA) injection->gradient_elution uv_detection UV Detection (210-220 nm) gradient_elution->uv_detection fraction_collection Fraction Collection uv_detection->fraction_collection ria_analysis Radioimmunoassay of Collected Fractions fraction_collection->ria_analysis coelution_analysis Comparison with Synthetic this compound Standard ria_analysis->coelution_analysis

Figure 2: Experimental Workflow for HPLC Analysis of this compound.

This compound Signaling Pathways in Fetal Mammals

While specific this compound receptors have not been fully characterized in fetal mammals, the structural similarity of AVT to AVP and OXT, and its ability to elicit physiological responses, strongly suggest that it acts through the vasopressin/oxytocin family of G-protein coupled receptors (GPCRs). The two primary signaling pathways initiated by these receptors are the Gq/11 and Gs pathways.

The Gq/11 Signaling Pathway (V1a Receptor-like)

This pathway is typically associated with vasopressin V1a receptors and is involved in vasoconstriction and cell growth.

gq11_signaling_pathway AVT This compound (AVT) V1aR V1a Receptor AVT->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Physiological_Response Physiological Response (e.g., Vasoconstriction, Cell Growth) PKC->Physiological_Response Leads to

Figure 3: this compound Gq/11 Signaling Pathway.
The Gs Signaling Pathway (V2 Receptor-like)

This pathway is characteristic of vasopressin V2 receptor activation and is primarily involved in regulating water reabsorption in the kidneys.

gs_signaling_pathway AVT This compound (AVT) V2R V2 Receptor AVT->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates Proteins Leading to Membrane_insertion Insertion into Apical Membrane AQP2_vesicles->Membrane_insertion Physiological_Response Physiological Response (e.g., Water Reabsorption) Membrane_insertion->Physiological_Response Results in

Figure 4: this compound Gs Signaling Pathway.

Conclusion and Future Directions

The evidence strongly supports the presence of a this compound-like peptide in fetal mammals, with concentrations that vary with gestational age. While radioimmunoassays have consistently detected this molecule, the definitive confirmation of its structure as identical to non-mammalian this compound in all cases requires further investigation, as some studies have suggested the presence of a closely related but distinct peptide. The use of advanced analytical techniques such as mass spectrometry will be crucial in resolving this ambiguity.

The physiological effects of this compound in the fetus, including its influence on renal function, cardiovascular dynamics, and potentially brain development, underscore its importance during this critical period. Understanding the specific receptors through which this compound acts and the downstream signaling pathways it activates will be paramount for elucidating its precise roles. For drug development professionals, the transient expression and unique functions of this compound in the fetus may present novel therapeutic targets for managing complications of pregnancy and neonatal development. Further research is warranted to fully unravel the contribution of this ancient peptide to mammalian ontogeny.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Arginine Vasotocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine Vasotocin (AVT) is a highly conserved nonapeptide hormone that plays a pivotal role in regulating a multitude of physiological processes in non-mammalian vertebrates, including osmoregulation, cardiovascular function, and social behavior. As the evolutionary precursor to the mammalian hormones arginine vasopressin (AVP) and oxytocin (OT), AVT presents a compelling subject for research in areas ranging from evolutionary biology to pharmacology. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of AVT, details its signaling pathways, and outlines key experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the multifaceted nature of this significant neuropeptide.

Molecular Structure of Arginine this compound

Arginine this compound is a cyclic nonapeptide with the amino acid sequence Cysteine-Tyrosine-Isoleucine-Glutamine-Asparagine-Cysteine-Proline-Arginine-Glycinamide (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2).[1][2] A disulfide bond between the two cysteine residues at positions 1 and 6 is a hallmark of its structure, creating a six-amino-acid ring with a three-amino-acid tail.[3] This structural feature is crucial for its biological activity.

AVT is synthesized as a larger preprohormone that undergoes post-translational processing to yield the mature peptide and its carrier protein, neurophysin.[1]

1.1. Three-Dimensional Conformation

Chemical Properties of Arginine this compound

A summary of the key chemical and physical properties of Arginine this compound is presented in the table below.

PropertyValueReference
Molecular Formula C43H67N15O12S2
Molar Mass 1050.22 g/mol
Solubility 1 mg/mL in water
Stability and Storage Stable as a lyophilized powder for at least 4 years when stored at -20°C.
EC50 (in X. laevis oocytes) 13 nM (for eliciting membrane currents)
EC50 (in rat hepatocytes) 0.5 nM (glycogen phosphorylase α activity)
EC50 (in rat hepatocytes) 6.3 nM (phosphate incorporation into phosphatidylinositol)

Signaling Pathways of Arginine this compound

AVT exerts its diverse physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs). The primary receptor subtypes for AVT are homologous to the mammalian vasopressin (V1a and V2) and oxytocin receptors.

3.1. V1a-type Receptor Signaling (Gq/11 Pathway)

Activation of the V1a-type receptor, which is coupled to the Gq/11 family of G-proteins, initiates a signaling cascade that leads to an increase in intracellular calcium. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

V1a_Signaling_Pathway AVT Arginine this compound V1aR V1a Receptor AVT->V1aR Binds Gq_alpha Gαq V1aR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

V1a-type Receptor Signaling Pathway.

3.2. V2-type Receptor Signaling (Gs Pathway)

The V2-type receptor is coupled to the Gs family of G-proteins. Upon activation by AVT, the Gs alpha subunit stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response, such as increased water permeability in kidney tubules.

V2_Signaling_Pathway AVT Arginine this compound V2R V2 Receptor AVT->V2R Binds Gs_alpha Gαs V2R->Gs_alpha Activates AC Adenylyl Cyclase (AC) Gs_alpha->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., aquaporin insertion) PKA->Cellular_Response Phosphorylates targets

V2-type Receptor Signaling Pathway.

Experimental Protocols

The study of Arginine this compound and its receptors involves a variety of experimental techniques. Below are detailed methodologies for key assays.

4.1. Radioligand Binding Assay

This assay is used to determine the affinity of ligands for AVT receptors.

Materials:

  • Cell membranes expressing the AVT receptor of interest.

  • Radiolabeled AVT (e.g., [³H]AVT).

  • Unlabeled AVT or other competing ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competing ligand.

  • In a microtiter plate, add the cell membranes, the radiolabeled AVT at a fixed concentration (typically at or below its Kd), and the varying concentrations of the unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding by including a high concentration of unlabeled AVT in some wells.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of the competing ligand, from which the Ki (inhibitory constant) can be calculated.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with AVT Receptors mix_reagents Mix Membranes, Radioligand, and Competitor prep_membranes->mix_reagents prep_radioligand Prepare Radiolabeled AVT prep_radioligand->mix_reagents prep_competitor Prepare Serial Dilutions of Competing Ligand prep_competitor->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Generate Competition Curve calc_binding->plot_curve determine_ki Determine IC50 and Ki plot_curve->determine_ki Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis seed_cells Seed Cells on Coverslip/Plate load_dye Load Cells with Calcium-Sensitive Dye seed_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells baseline Establish Baseline Fluorescence wash_cells->baseline add_agonist Add AVT/Agonist baseline->add_agonist record_fluorescence Record Ratiometric Fluorescence Changes add_agonist->record_fluorescence calc_ratio Calculate Fluorescence Ratio record_fluorescence->calc_ratio plot_curve Generate Dose-Response Curve calc_ratio->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50

References

The Physiological Effects of Vasotocin Mediated by its Receptor Subtypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of Arginine Vasotocin (AVT), a key neuropeptide in non-mammalian vertebrates, and its mammalian homolog, Arginine Vasopressin (AVP). It details the roles of its specific receptor subtypes—V1a, V1b, and V2—in mediating a wide array of physiological processes. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes the complex signaling pathways involved, serving as a critical resource for researchers in neuroendocrinology, pharmacology, and drug development.

Introduction to this compound and its Receptors

Arginine this compound (AVT) is a pleiotropic neuropeptide that plays a crucial role in regulating social behaviors, osmoregulation, and cardiovascular function in non-mammalian vertebrates.[1][2][3][4] In mammals, its homolog, Arginine Vasopressin (AVP), performs similar functions.[5] These physiological effects are mediated through the activation of specific G protein-coupled receptors (GPCRs), broadly classified into three main subtypes: V1a, V1b, and V2 receptors. Each receptor subtype is coupled to distinct intracellular signaling cascades, leading to a diverse range of cellular and systemic responses.

  • V1a Receptors (V1aR): Primarily coupled to Gq/11 proteins, their activation leads to an increase in intracellular calcium levels. They are widely distributed and involved in social behaviors, aggression, and vasoconstriction.

  • V1b Receptors (V1bR): Also coupled to Gq/11 proteins, these receptors are notably expressed in the anterior pituitary and brain regions associated with stress and emotional regulation. They play a significant role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

  • V2 Receptors (V2R): Predominantly coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These receptors are key mediators of osmoregulation, particularly in the kidneys.

Quantitative Data on this compound Receptor Interactions and Physiological Effects

Understanding the quantitative aspects of this compound's actions is crucial for experimental design and drug development. The following tables summarize key quantitative data from various studies.

Table 1: this compound Receptor Binding Affinities (Ki/Kd in nM)
Receptor SubtypeLigandSpeciesTissue/Cell LineKi (nM)Kd (nM)Reference(s)
V1aR Arginine this compound (AVT)MultipleBrain--Data not readily available in tabular format
Arginine Vasopressin (AVP)Syrian HamsterBrain4.70-
Oxytocin (OT)Syrian HamsterBrain495.2-
Manning Compound (V1aR antagonist)Syrian HamsterBrain6.87-
[125I]LVA (V1aR radioligand)Syrian HamsterBrain-0.2619
V1bR Arginine this compound (AVT)AplysiaCHO cells-EC50 = 77
Arginine Vasopressin (AVP)----Data not readily available in tabular format
V2R Arginine this compound (AVT)----Data not readily available in tabular format
Arginine Vasopressin (AVP)HumanRecombinant cells-EC50 = 8.9 x 10^-3
OTR Oxytocin (OT)Syrian HamsterBrain4.28-
Arginine Vasopressin (AVP)Syrian HamsterBrain36.1-
[125I]OVTA (OTR radioligand)Syrian HamsterBrain-0.0945
Table 2: Dose-Dependent Effects of this compound on Social Behavior
SpeciesBehaviorAVT DoseRoute of AdministrationObserved EffectReference(s)
Rainbow Trout (Oncorhynchus mykiss)Aggression200 ngIntracerebroventricular (ICV)Became subordinate
Zebra Finch (Taeniopygia guttata)AggressionDose-dependentIntracerebroventricular (ICV)Modest facilitation of aggression
Zebra Finch (Taeniopygia guttata)Courtship1320 ngSubcutaneous (osmotic minipump)Significantly reduced singing and courtship displays
White Perch (Morone americana)Courtship (Attending)Low dosagesIntracerebroventricular (ICV)Significantly increased attending behavior
Amargosa River Pupfish (Cyprinodon nevadensis amargosae)Aggression0.1, 1, and 10 µg/g body weightIntraperitoneal (IP)Reduced initiation of aggressive social interactions
Violet-eared Waxbill (Uraeginthus granatina)Aggression-Intraseptal infusionsSignificantly inhibited aggressive behavior
Gray Treefrog (Hyla versicolor)Advertisement Calling25 µgSubcutaneousIncreased call duration and pulse number
Hynobius leechii (Salamander)Courtship (Body Undulation)50 or 100 µgIntraperitoneal (IP)Exhibited body undulation
Table 3: Dose-Dependent Effects of this compound on Osmoregulation and Cardiovascular Function
SpeciesParameterAVT Dose/ConcentrationObserved EffectReference(s)
Frog (Rana temporaria)Sodium Ion Transport (Skin)10 nMMaximal increase in short-circuit current (SCC)
Frog (Rana temporaria)Sodium Ion Transport (Skin)100 nMTermination of sodium transport
Toad (Bufo marinus)Cutaneous Blood Flow (GsAc)100 and 300 pmol/kgDecreased GsAc by 39% and 63%, respectively
Toad (Bufo marinus)Cutaneous Vascular Resistance (CVR)3 x 10^-10 MSignificantly raised CVR in ventral pelvic skin
RatBlood Pressure0.015-10 nmol (ICV)Dose-dependent pressor responses
RatHeart RateLow doses (ICV)Tachycardia
RatHeart Rate1 and 10 nmol (ICV)Bradycardia

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its receptors.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of ligands to this compound receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand (e.g., [³H]AVP, [¹²⁵I]Linear AVP antagonist).

  • Unlabeled competitor ligands.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Unlabeled competitor ligand at various concentrations (for competition assays) or buffer (for saturation assays).

    • Radioligand at a fixed concentration (for competition assays) or varying concentrations (for saturation assays).

    • Membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation or gamma counter.

  • Data Analysis:

    • Saturation Assays: Plot specific binding (total binding - non-specific binding) against the radioligand concentration. Fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • Competition Assays: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Second Messenger Assays

This assay measures the production of cyclic AMP following the activation of Gs-coupled V2 receptors.

Materials:

  • Cells stably or transiently expressing the V2 receptor.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • Test compounds (agonists/antagonists).

  • cAMP assay kit (e.g., HTRF, LANCE, ELISA).

Procedure:

  • Cell Seeding: Plate cells in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Addition:

    • For agonist testing: Aspirate the culture medium and add stimulation buffer. Then add serial dilutions of the agonist.

    • For antagonist testing: Pre-incubate the cells with serial dilutions of the antagonist in stimulation buffer before adding a fixed concentration of a known agonist (typically at its EC80).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit. This typically involves adding a lysis reagent followed by detection reagents that generate a fluorescent or luminescent signal.

  • Data Analysis: The signal is typically inversely proportional to the amount of cAMP produced in competitive immunoassays. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

This assay measures the accumulation of IP1, a stable downstream metabolite of the IP3 signaling cascade, following the activation of Gq-coupled V1a and V1b receptors. The HTRF IP-One assay is a common method.

Materials:

  • Cells expressing the V1a or V1b receptor.

  • Stimulation Buffer containing LiCl (e.g., 10 mM Hepes, 1 mM CaCl₂, 0.5 mM MgCl₂, 4.2 mM KCl, 146 mM NaCl, 5.5 mM glucose, 50 mM LiCl, pH 7.4).

  • Test compounds (agonists/antagonists).

  • HTRF IP-One Assay Kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

Procedure:

  • Cell Seeding: Plate cells in a suitable multi-well plate (e.g., 384-well) and culture overnight.

  • Compound Addition:

    • Aspirate the culture medium.

    • Add test compounds diluted in stimulation buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Lysis and Detection Reagent Addition: Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody) prepared in the kit's lysis buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The signal is inversely proportional to the concentration of IP1. Plot the HTRF ratio against the log concentration of the compound to generate dose-response curves and determine EC50 or IC50 values.

In Vivo Behavioral Assay: Resident-Intruder Test

This test is used to assess aggressive and social behaviors in response to a novel conspecific.

Materials:

  • Experimental animals (e.g., male rats or mice).

  • Home cage of the "resident" animal.

  • A novel "intruder" animal (typically smaller and of the same sex).

  • Video recording equipment.

  • Behavioral scoring software or manual scoring sheet.

Procedure:

  • Habituation: House the resident animal individually for a period before the test (e.g., one week) to establish territoriality. The cage should not be cleaned during this period.

  • Drug Administration: Administer this compound, its antagonist, or a vehicle control to the resident animal via the desired route (e.g., intraperitoneal, intracerebroventricular) at a predetermined time before the test.

  • Intruder Introduction: Introduce the intruder animal into the home cage of the resident.

  • Behavioral Recording: Record the interaction for a fixed duration (e.g., 10 minutes).

  • Behavioral Scoring: Score the videotapes for various social and aggressive behaviors, including:

    • Aggressive behaviors: Latency to first attack, number of attacks, duration of fighting, lateral threat displays.

    • Social behaviors: Anogenital sniffing, social grooming, following.

    • Non-social behaviors: Exploratory behavior, self-grooming.

  • Data Analysis: Compare the frequencies and durations of the scored behaviors between the different treatment groups using appropriate statistical tests (e.g., ANOVA, t-tests).

Signaling Pathways

The following diagrams illustrate the signaling pathways mediated by the different this compound receptor subtypes.

V1a and V1b Receptor Signaling Pathway

V1_signaling AVT This compound (AVT) V1R V1a / V1b Receptor AVT->V1R binds Gq Gαq/11 V1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates CellularResponse Cellular Responses (e.g., smooth muscle contraction, neurotransmitter release) Ca->CellularResponse mediates PKC->CellularResponse phosphorylates targets

Caption: V1a/V1b receptor signaling pathway.

V2 Receptor Signaling Pathway

V2_signaling AVT This compound (AVT) V2R V2 Receptor AVT->V2R binds Gs Gαs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle phosphorylates AQP2_channel AQP2 Water Channel CREB->AQP2_channel increases transcription AQP2_vesicle->AQP2_channel translocation to Membrane Apical Membrane WaterReabsorption Increased Water Reabsorption AQP2_channel->WaterReabsorption facilitates

Caption: V2 receptor signaling pathway.

Conclusion

The this compound system, through its diverse receptor subtypes, represents a critical regulatory network for a multitude of physiological functions in vertebrates. The distinct signaling pathways initiated by V1a, V1b, and V2 receptors allow for precise and context-dependent modulation of social behavior, osmoregulation, and cardiovascular homeostasis. A thorough understanding of the quantitative pharmacology and experimental methodologies associated with these receptors is paramount for advancing our knowledge in both basic research and the development of novel therapeutic agents targeting this complex system. This guide provides a foundational resource for professionals dedicated to unraveling the intricacies of this compound-mediated physiology.

References

The Influence of Vasotocin on Avian Pair-Bonding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Neurobiological Mechanisms and Behavioral Effects of Arginine Vasotocin in Birds for Researchers, Scientists, and Drug Development Professionals.

Arginine this compound (AVT), the avian homolog of the mammalian neuropeptide arginine vasopressin (AVP), plays a pivotal role in the complex regulation of social behaviors in birds, including the formation and maintenance of pair-bonds. This technical guide provides a comprehensive overview of the current understanding of how AVT influences pair-bonding behaviors, with a focus on its neurobiological mechanisms, the experimental methodologies used to elucidate its function, and the quantitative effects observed in scientific studies.

Neurobiology of the Avian this compound System

The social behaviors integral to pair-bonding, such as affiliation, courtship, and aggression, are modulated by a network of brain regions often referred to as the "Social Behavior Neural Network"[1]. AVT and its receptors are key components of this network[1].

This compound Synthesis and Receptor Subtypes

AVT is a nonapeptide synthesized in various nuclei of the hypothalamus, including the paraventricular nucleus (PVN), and in the medial bed nucleus of the stria terminalis (BSTm)[2][3][4]. From these sites, it is released into circulation and also acts as a neurotransmitter within the brain.

The physiological actions of AVT are mediated through at least four distinct G protein-coupled receptor subtypes in birds, designated VT1 through VT4. These receptors have mammalian homologs and distinct signaling properties:

  • VT4 (V1a-like receptor; V1aR): This receptor is the avian homolog of the mammalian V1a receptor. It is widely distributed in the brain and is strongly implicated in the regulation of social and reproductive behaviors. The V1aR is coupled to the Gq/11 protein and its activation stimulates the phosphatidylinositol-calcium second messenger system.

  • VT2 (V1b-like receptor; V1bR): Homologous to the mammalian V1b receptor, the avian V1bR is involved in the stress response. While present in the anterior pituitary, it has not been detected in the avian brain.

  • VT1 (V2-like receptor): This receptor is homologous to the mammalian V2 receptor and is found in the avian brain and periphery. It is coupled to the Gs protein and its activation stimulates the adenylyl cyclase-cAMP pathway.

  • VT3 (Oxytocin-like receptor): The VT3 receptor is the avian homolog of the mammalian oxytocin receptor and binds both AVT and mesotocin (MT), the avian oxytocin homolog.

Influence of this compound on Pair-Bonding Behaviors

AVT's influence on pair-bonding is multifaceted, affecting affiliation, courtship, and aggression in a manner that is often dependent on species, sex, and social context.

Affiliation and Social Proximity

Studies in socially monogamous species like the zebra finch (Taeniopygia guttata) suggest a complex role for AVT in affiliation. While some studies have not found a direct effect of AVT administration on intersexual affiliation or partner preference, early life manipulations of the AVT system have been shown to have lasting effects on pair maintenance behaviors in adult males. Specifically, male zebra finches treated with AVT early in life were found to be highly affiliative with their partners following a brief separation.

Courtship Behaviors

AVT can have an inhibitory effect on male courtship displays. In male zebra finches, subcutaneous administration of a high dose of AVT significantly reduced singing and courtship displays directed at females. This effect may be mediated by an inhibition of androgen production, as concomitant androgen treatment reversed the inhibitory effects of AVT on courtship.

Aggression

The role of AVT in aggression is highly context- and species-dependent. In the colonial zebra finch, intracerebroventricular (ICV) infusions of AVT have been shown to dose-dependently facilitate aggression in both males and females. Conversely, in the territorial violet-eared waxbill (Uraeginthus granatina), intraseptal infusions of AVT significantly inhibited aggressive behavior. This suggests that the social organization of a species may correlate with the function of AVT in modulating aggression.

Quantitative Data on this compound's Behavioral Effects

The following tables summarize quantitative data from key studies investigating the effects of AVT manipulations on pair-bonding related behaviors in birds.

Table 1: Effects of Intraseptal AVT Manipulations on Aggression in Male Zebra Finches
Treatment Pecks (Mean ± SEM) Beak Fences (Mean ± SEM) Chases (Mean ± SEM)
Saline (Control)10.2 ± 2.53.1 ± 1.14.5 ± 1.3
AVT (10 ng)12.1 ± 3.06.8 ± 1.95.1 ± 1.5
AVT Antagonist (100 ng)3.5 ± 1.20.8 ± 0.41.2 ± 0.5
Data adapted from Goodson, 1999. N=8 per group. Asterisk () denotes a statistically significant difference from the saline control group.*
Table 2: Effects of Subcutaneous AVT Infusion on Courtship Behavior in Male Zebra Finches
Treatment Group Number of Songs (Mean ± SEM) Number of Courtship Displays (Mean ± SEM)
Saline (Control)15.8 ± 2.112.5 ± 1.9
Low Dose AVT (264 ng)13.2 ± 2.510.8 ± 2.2
High Dose AVT (1320 ng)6.5 ± 1.84.2 ± 1.5
Data adapted from Harding & Rowe, 2003. N=10 per group. Asterisk () denotes a statistically significant difference from the saline control group.*
Table 3: Effects of an Oxytocin/Vasotocin Receptor Antagonist on Pair Formation in Zebra Finches
Treatment Group (Females) Latency to Pair (Hours, Mean ± SEM) Percentage Paired by Day 3
Vehicle (Control)28.5 ± 4.280%
Antagonist (5 µg)55.1 ± 6.840%
Antagonist (10 µg)62.3 ± 5.530%
Data adapted from Pedersen & Tomaszycki, 2012. N=10 per group. Asterisk () denotes a statistically significant difference from the vehicle control group.*

Experimental Protocols

The following sections detail common methodologies for investigating the role of AVT in avian pair-bonding.

Subject Animals and Housing

Studies typically utilize socially monogamous species such as the zebra finch. Birds are often housed in same-sex groups before experiments to ensure no prior pair-bonding experience. Housing conditions, including photoperiod and access to food and water, are standardized.

Intracerebroventricular (ICV) Cannulation and Infusion
  • Surgical Procedure: Birds are anesthetized and placed in a stereotaxic apparatus. A guide cannula is surgically implanted, targeting a lateral ventricle of the brain. The cannula is secured to the skull with dental acrylic.

  • Drug Administration: After a recovery period, conscious and freely moving birds receive infusions of AVT, its antagonists, or a vehicle (e.g., saline) through an injector that fits into the guide cannula. Infusion volumes are typically in the microliter range and are delivered over a period of minutes.

Behavioral Assays
  • Partner Preference Test: To assess pair formation, a subject bird is introduced into a chamber with a choice of two potential partners. The amount of time spent in proximity to each partner is recorded. A significant preference for one partner is indicative of a pair-bond.

  • Aggression Assay: A subject bird is placed in a neutral arena with a conspecific. The frequency and duration of aggressive behaviors (e.g., pecks, chases, threats) are quantified.

  • Courtship Behavior Quantification: A male subject is presented with a female, and the frequency and duration of courtship behaviors, such as directed song and specific courtship displays, are recorded and analyzed.

Data Analysis

Behavioral data are typically analyzed using parametric or non-parametric statistical tests as appropriate (e.g., ANOVA, t-tests, Mann-Whitney U tests) to compare between treatment groups. A p-value of less than 0.05 is generally considered statistically significant.

Visualizations of Pathways and Workflows

Signaling Pathways

V1aR_Signaling AVT This compound (AVT) V1aR V1a Receptor (VT4) AVT->V1aR Binds Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cell_response Cellular Responses (e.g., Aggression, Affiliation) PKC->Cell_response Ca_release->Cell_response

V1a Receptor Signaling Pathway.

V2 Receptor Signaling Pathway.
Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection Subject Selection (e.g., Zebra Finches) Housing Standardized Housing (Same-sex groups) Animal_Selection->Housing Surgery Stereotaxic Surgery (ICV Cannula Implantation) Housing->Surgery Recovery Post-operative Recovery Surgery->Recovery Drug_Admin Drug Administration (AVT, Antagonist, Vehicle) Recovery->Drug_Admin Behavioral_Testing Behavioral Assays (Partner Preference, Aggression, Courtship) Drug_Admin->Behavioral_Testing Data_Quant Behavioral Quantification (Scoring and Measurement) Behavioral_Testing->Data_Quant Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Quant->Stats Conclusion Interpretation and Conclusion Stats->Conclusion

Generalized Experimental Workflow.

References

The Role of Vasotocin in Regulating Aggression and Territoriality: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The nonapeptide arginine vasotocin (VT) and its mammalian homologue, arginine vasopressin (AVP), are potent neuromodulators critically involved in the regulation of social behaviors across vertebrates. This technical guide provides a comprehensive overview of the role of this compound in mediating aggression and territoriality. It is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and behavioral science. This document summarizes key quantitative data from foundational studies, details common experimental protocols for investigating vasotocinergic function, and elucidates the primary signaling pathways involved.

Introduction

Arginine this compound (VT) is an evolutionarily conserved neuropeptide that plays a pivotal role in a wide array of physiological processes, including osmoregulation and cardiovascular function.[1] Beyond these peripheral actions, VT exerts profound effects on the central nervous system, where it modulates a suite of social behaviors, most notably aggression and territoriality.[1][2] The influence of VT on these behaviors is remarkably nuanced, exhibiting context-, species-, and sex-dependent effects.[1][3] Understanding the intricate mechanisms by which VT shapes these fundamental social interactions is a key area of research with significant implications for both basic science and the development of novel therapeutics for psychiatric disorders characterized by social deficits.

This guide synthesizes the current state of knowledge on the vasotocinergic regulation of aggression and territoriality, with a focus on providing actionable information for researchers. We present quantitative data from key studies in a structured format, offer detailed experimental methodologies, and provide visual representations of the underlying molecular and experimental frameworks.

Quantitative Data on the Effects of this compound on Aggression and Territoriality

The following tables summarize the quantitative findings from several key studies investigating the impact of this compound and its receptor antagonists on aggressive and territorial behaviors in various vertebrate species.

Table 1: Effects of this compound (VT) and its Agonists on Aggressive and Territorial Behaviors

SpeciesBehavior MeasuredTreatmentDoseRoute of AdministrationKey FindingCitation
Amargosa River pupfish (Cyprinodon nevadensis amargosae)Initiation of aggressive social interactionsExogenous AVT0.1, 1, and 10 µg/g body weightIntraperitonealReduced initiation of aggressive interactions.
Coquí frog (Eleutherodactylus coqui)Advertisement calling and movementExogenous AVTNot specifiedIntraperitonealSignificantly more satellite males commenced advertisement calling and moved into new territories.
Rainbow trout (Oncorhynchus mykiss)Outcome of staged fights for social dominanceExogenous AVT200 ngIntracerebroventricularFish receiving the higher dose of AVT became subordinate.
Japanese quail (Coturnix japonica)Aggressive peckingExogenous AVTNot specifiedNot specifiedLess aggressive behavior (pecking) immediately after injection.

Table 2: Effects of this compound (VT) V1a Receptor Antagonists on Aggressive and Territorial Behaviors

SpeciesBehavior MeasuredTreatmentDoseRoute of AdministrationKey FindingCitation
Amargosa River pupfish (Cyprinodon nevadensis amargosae)Initiation of aggressive social interactionsManning compound2.5 µg/g body weightIntraperitonealNo significant effect on the initiation of aggressive interactions.
Ocellaris clownfish (Amphiprion ocellaris)Aggressive behaviorsManning compoundNot specifiedIntraperitonealSignificantly reduced aggression and the probability of winning a contest.
Rainbow trout (Oncorhynchus mykiss)Duration of staged fightsManning compound200 ngIntracerebroventricularIncreased the duration of fights for fish that ultimately became subordinate.
Violet-eared waxbill (Uraeginthus granatina)Male aggressionV1a receptor antagonistNot specifiedIntraseptalInhibited aggressive behavior.

Experimental Protocols

A standardized and rigorous experimental design is crucial for elucidating the role of this compound in behavior. The resident-intruder test is a widely used paradigm to assess aggression and territoriality.

The Resident-Intruder Test

This test measures the aggressive behavior of a resident animal towards an unfamiliar intruder in the resident's home territory.

3.1.1. Animal Subjects and Housing

  • Resident Animals: Adult males are typically used as residents. To establish territoriality, they should be individually housed in their home cage for a minimum of one week prior to testing. For some species, housing with a sterilized female can enhance territorial behavior. The home cage should provide adequate space for the full expression of aggressive behaviors. Cage cleaning should be avoided during the week leading up to the test to allow for the establishment of olfactory cues that define the territory.

  • Intruder Animals: Intruders should be unfamiliar, same-sex conspecifics of a similar age and slightly smaller body weight than the resident. Intruders should be socially housed and not have prior experience in aggressive encounters with the specific resident.

3.1.2. Experimental Procedure

  • Habituation: Allow resident animals to acclimate to their home cages for at least one week.

  • Drug Administration: Administer this compound, a V1a receptor antagonist, or a vehicle control to the resident animal via the desired route (e.g., intraperitoneal, intracerebroventricular, intraseptal) at a predetermined time before the test.

  • Introduction of the Intruder: Introduce the intruder into the resident's home cage.

  • Behavioral Observation: Record the interaction for a set duration, typically 10 minutes, using a video camera. The test should be terminated early if there is a risk of serious injury to either animal.

  • Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the videotapes for a range of aggressive and social behaviors.

3.1.3. Behavioral Parameters to Measure

  • Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.

  • Frequency of aggressive behaviors: Number of attacks, bites, chases, and threats.

  • Duration of aggressive behaviors: Total time spent engaged in aggressive interactions.

  • Non-aggressive social behaviors: Frequency and duration of sniffing, grooming, and other social interactions.

  • Submissive behaviors (by the intruder): Freezing, defensive postures, and retreat.

c-Fos Immunohistochemistry

To identify the neural circuits activated during aggressive encounters, c-Fos immunohistochemistry can be employed. The protein c-Fos is the product of an immediate early gene and its expression is often used as a marker of recent neuronal activity.

3.2.1. Experimental Procedure

  • Conduct a resident-intruder test as described above.

  • Approximately 90 minutes after the behavioral test, euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Extract the brain and post-fix in 4% paraformaldehyde, followed by cryoprotection in a sucrose solution.

  • Section the brain on a cryostat and mount the sections on slides.

  • Perform immunohistochemistry using a primary antibody against c-Fos, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Image the brain sections using a microscope and quantify the number of c-Fos-positive cells in specific brain regions of interest, such as the preoptic area, lateral septum, and bed nucleus of the stria terminalis.

Signaling Pathways and Experimental Workflows

This compound V1a Receptor Signaling Pathway

This compound exerts its effects on aggression and territoriality primarily through the V1a receptor (V1aR), a G-protein coupled receptor (GPCR). The binding of VT to the V1aR initiates a downstream signaling cascade that ultimately alters neuronal activity.

Vasotocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VT This compound V1aR V1a Receptor VT->V1aR Binds to Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Neuronal_Activity Altered Neuronal Excitability and Gene Expression Ca2->Neuronal_Activity Activates Ca²⁺-dependent Pathways PKC->Neuronal_Activity Phosphorylates Target Proteins Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Animal_Acclimation Animal Acclimation & Housing Group_Assignment Random Assignment to Treatment Groups (Antagonist vs. Vehicle) Animal_Acclimation->Group_Assignment Drug_Admin Drug Administration Group_Assignment->Drug_Admin Resident_Intruder Resident-Intruder Test Drug_Admin->Resident_Intruder Behavioral_Recording Video Recording of Behavior Resident_Intruder->Behavioral_Recording Optional_Neuro Optional: c-Fos Immunohistochemistry & Analysis Resident_Intruder->Optional_Neuro Behavioral_Scoring Behavioral Scoring (Blind to Treatment) Behavioral_Recording->Behavioral_Scoring Data_Analysis Statistical Analysis of Behavioral Data Behavioral_Scoring->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Optional_Neuro->Interpretation Publication Publication of Findings Interpretation->Publication

References

Methodological & Application

Application Note: Radioimmunoassay for the Quantification of Arginin-Vasotocin (AVT) in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Arginine Vasotocin (AVT) is a neurohypophysial hormone found in non-mammalian vertebrates that plays a crucial role in regulating water balance, osmotic homeostasis, and social and sexual behaviors.[1] Structurally similar to mammalian oxytocin and vasopressin, AVT's functions are mediated through various G-protein coupled receptor subtypes.[1][2] Accurate quantification of circulating AVT in plasma is essential for physiological, endocrinological, and behavioral research.

This document provides a detailed protocol for the determination of AVT concentrations in plasma samples using a competitive radioimmunoassay (RIA). The RIA is a highly sensitive and specific technique capable of detecting picogram levels of a target antigen.[3] The principle of this assay is based on the competition between a radiolabeled AVT tracer (the "hot" antigen) and the unlabeled AVT in a sample or standard (the "cold" antigen) for a limited number of binding sites on a specific anti-AVT antibody.[4] As the concentration of unlabeled AVT increases, the amount of radiolabeled tracer that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of AVT in unknown samples can be accurately determined.

Materials and Reagents

While specific components may vary by manufacturer, a typical this compound RIA kit includes:

  • Anti-Vasotocin Antiserum (Primary Antibody)

  • ¹²⁵I-labeled this compound (Tracer)

  • This compound Standard

  • Assay Buffer

  • Second Antibody (e.g., Goat Anti-Rabbit IgG)

  • Normal Rabbit Serum (Carrier)

  • Positive Controls

  • Reagents for plasma extraction (e.g., Acetone or solid-phase extraction columns).

Required Equipment:

  • Precision pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge (capable of ~2000 x g)

  • Gamma counter

  • Test tubes (e.g., 12 x 75 mm polystyrene)

Plasma Sample Handling and Preparation

Proper sample collection and handling are critical for accurate results.

  • Blood Collection: Draw blood into chilled tubes containing an anticoagulant like EDTA or Heparin. The addition of a protease inhibitor (e.g., Aprotinin, 500 KIU/mL of blood) is recommended to prevent peptide degradation.

  • Centrifugation: Centrifuge the blood at approximately 2000 rpm for 15-20 minutes at 4°C as soon as possible after collection.

  • Storage: Immediately separate the plasma and freeze it in plastic tubes at -20°C or lower. Plasma AVT is stable for about a month at -20°C; for longer-term storage, -70°C is recommended.

  • Plasma Extraction: To remove interfering substances from the plasma matrix, an extraction step is highly recommended. Common methods include precipitation with cold acetone or ethanol, or using reverse-phase C18 solid-phase extraction (SPE) columns. The dried extract is later reconstituted in assay buffer for use in the RIA.

Experimental Protocol

This protocol is a representative example. Always refer to the manufacturer's specific instructions provided with your kit. All reagents should be equilibrated to room temperature before use unless otherwise specified.

Day 1: Assay Setup and First Incubation

  • Label Tubes: Prepare duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Maximum Binding (B₀ or 0 pg/mL standard), each standard concentration, controls, and unknown samples.

  • Pipette Reagents:

    • Standards & Samples: Pipette 100 µL of each standard, control, and reconstituted plasma extract into the corresponding tubes.

    • B₀ Tubes: Pipette 100 µL of the zero standard (assay buffer) into the B₀ tubes.

    • NSB Tubes: Pipette 200 µL of assay buffer into the NSB tubes.

    • TC Tubes: These tubes are set aside and will receive only the tracer later.

  • Add Primary Antibody: Add 100 µL of the reconstituted Anti-Vasotocin Antiserum to all tubes except the TC and NSB tubes.

  • Vortex & Incubate: Gently vortex all tubes. Cover and incubate for 16-24 hours at 4°C.

Day 2: Addition of Tracer and Second Incubation

  • Add ¹²⁵I-Vasotocin Tracer: Add 100 µL of the ¹²⁵I-Vasotocin tracer solution to all tubes (including TC and NSB).

  • Vortex & Incubate: Gently vortex all tubes. Cover and incubate for another 16-24 hours at 4°C.

Day 3: Separation and Counting

  • Add Second Antibody: Add 100 µL of the precipitating second antibody reagent to all tubes except the TC tubes. This step facilitates the separation of the antibody-bound antigen from the free antigen.

  • Vortex & Incubate: Gently vortex and incubate for 90-120 minutes at room temperature (or as specified by the kit) to allow for the formation of the precipitate.

  • Centrifugation: Add 500 µL of cold assay buffer to all tubes (except TC) to wash the precipitate. Centrifuge all tubes (except TC) at 1,700-2,000 x g for 20 minutes at 4°C.

  • Aspirate Supernatant: Immediately after centrifugation, carefully decant or aspirate the supernatant from all tubes (except TC), leaving the radioactive pellet at the bottom.

  • Count Radioactivity: Place all tubes, including the TC tubes, in a gamma counter and measure the counts per minute (CPM) for each tube.

Experimental Workflow Diagram

RIA_Workflow cluster_prep Day 0: Sample Preparation cluster_day1 Day 1: Assay Setup cluster_day2 Day 2: Tracer Addition cluster_day3 Day 3: Separation & Counting CollectBlood 1. Collect Blood (EDTA + Aprotinin) CentrifugeBlood 2. Centrifuge at 4°C CollectBlood->CentrifugeBlood ExtractPlasma 3. Extract Plasma (e.g., Acetone or SPE) CentrifugeBlood->ExtractPlasma Reconstitute 4. Reconstitute Extract in Assay Buffer ExtractPlasma->Reconstitute Pipette 5. Pipette Standards, Controls & Samples Reconstitute->Pipette AddAb 6. Add Primary Antibody (to all except TC/NSB) Pipette->AddAb Incubate1 7. Vortex & Incubate (16-24h at 4°C) AddAb->Incubate1 AddTracer 8. Add ¹²⁵I-Tracer (to all tubes) Incubate1->AddTracer Incubate2 9. Vortex & Incubate (16-24h at 4°C) AddTracer->Incubate2 AddPrecip 10. Add Second Antibody (Precipitation Reagent) Incubate2->AddPrecip CentrifugeAssay 11. Centrifuge at 4°C AddPrecip->CentrifugeAssay Aspirate 12. Aspirate Supernatant CentrifugeAssay->Aspirate Count 13. Count Pellet CPM in Gamma Counter Aspirate->Count

Caption: General workflow for the this compound Radioimmunoassay.

Data Presentation and Analysis

  • Calculate Average CPM: Average the duplicate CPM values for each standard, control, and sample.

  • Calculate Normalized Binding (%B/B₀):

    • First, subtract the average NSB CPM from all other averaged CPM values.

    • The B₀ value represents the maximum binding (100%).

    • For each standard and sample, calculate the percentage of binding using the formula: %B/B₀ = [(Sample CPM - NSB CPM) / (B₀ CPM - NSB CPM)] x 100

  • Generate Standard Curve: Plot the %B/B₀ (Y-axis) against the corresponding standard concentrations (X-axis) using a log-linear or logit-log scale.

  • Determine Sample Concentrations: Interpolate the %B/B₀ values of the unknown samples on the standard curve to determine their AVT concentrations. Remember to correct for any dilution factors and the initial extraction volume.

Table 1: Example Standard Curve Data

Standard Conc. (pg/mL)Avg. CPMCPM - NSB% B/B₀
TC (Total Counts)25150--
NSB (Non-Specific)3100-
0 (B₀)1045010140100.0%
2.58830852084.0%
57515720571.1%
105990568056.0%
204250394038.9%
402800249024.6%
801750144014.2%
16010507407.3%

Table 2: Example Calculation for Unknown Samples

Sample IDAvg. CPMCPM - NSB% B/B₀Interpolated Conc. (pg/mL)Final Conc. (pg/mL)*
Control 16520621061.2%8.58.5
Sample A4875456545.0%16.232.4
Sample B7950764075.3%4.28.4

*Final concentration assumes samples were reconstituted in half the original plasma volume (2x concentration factor).

This compound Signaling Pathway

Arginine this compound, similar to its mammalian homolog Arginine Vasopressin, primarily signals through V1-type and V2-type receptors, which are G-protein coupled receptors (GPCRs). The V1-type receptor (V1aR) is typically coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.

Vasotocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVT Arginine This compound (AVT) V1aR V1a Receptor (GPCR) AVT->V1aR Binds Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Responses (e.g., Contraction, Glycogenolysis) Ca->Response PKC->Response

Caption: The V1a receptor signaling pathway for this compound.

References

Application Note: Quantification of Vasotocin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasotocin (AVT) is a nonapeptide hormone that plays a crucial role in a variety of physiological processes in non-mammalian vertebrates, including osmoregulation and the modulation of social behaviors.[1][2] Its structural and functional similarity to the mammalian hormones vasopressin and oxytocin makes it a significant target for research in endocrinology, neuroscience, and drug development.[1][2] High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound in biological samples.[3] This application note provides detailed protocols for the determination of this compound using reversed-phase HPLC with fluorescence or UV detection, along with a summary of expected quantitative performance and an overview of the this compound signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from a validated HPLC method for the determination of arginine-vasotocin (AVT) and isotocin (IT) in plasma samples. This method utilizes solid-phase extraction for sample cleanup and pre-concentration, followed by fluorescence derivatization.

ParameterArginine-Vasotocin (AVT)Isotocin (IT)
Linearity Range15–220 pmol/ml10–220 pmol/ml
Correlation Coefficient (r²)0.9980.996
Limit of Detection (LOD)0.8 pmol/ml0.5 pmol/ml
Recovery89–93%89–93%
Inter-day Precision (RSD)< 5.5%< 9%
Intra-day Precision (RSD)< 5.5%< 9%

Data sourced from a study on fish plasma.

For a related peptide, Arginine-Vasopressin (AVP), an isocratic HPLC-UV method has been developed with the following characteristics:

ParameterArginine-Vasopressin (AVP)
Limit of Detection (LOD)50 ng/ml
Recovery97 ± 3%
Intra-day & Inter-day Precision (CV)< 2%

Data from an isocratic HPLC-UV method.

Experimental Protocols

The following protocols describe the necessary steps for the quantification of this compound in biological samples, such as plasma or tissue homogenates.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for purifying and concentrating this compound from complex biological matrices.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol

  • 30% Methanol

  • Ethanol:6N Hydrochloric Acid (1000:1, v/v)

  • Helium or Nitrogen gas stream

  • Borate buffer (0.1 M, pH 9.5)

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) solution (derivatizing agent)

Procedure:

  • Condition the SPE cartridge: Sequentially pass 1 ml of methanol and 1 ml of 30% methanol through the C18 SPE cartridge.

  • Load the sample: Apply the plasma or tissue homogenate sample to the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with appropriate solutions to remove interfering substances.

  • Derivatize the peptide (on-column): Pass the NBD-F solution through the cartridge to derivatize the retained this compound. The reaction with NBD-F occurs with the amino group of the peptide.

  • Elute the derivatized peptide: Elute the derivatized this compound from the cartridge using a mixture of ethanol and 6N hydrochloric acid (1000:1).

  • Dry the sample: Evaporate the eluate to dryness under a gentle stream of helium or nitrogen.

  • Reconstitute: Dissolve the dried residue in 100 µl of the HPLC mobile phase and inject 20 µl into the HPLC system.

High-Performance Liquid Chromatography (HPLC)

This section outlines the conditions for both a gradient method with fluorescence detection and an isocratic method with UV detection.

Method A: Gradient HPLC with Fluorescence Detection

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile:water (3:1).

  • Gradient: A linear gradient from 48% to 80% of mobile phase B over 20 minutes.

  • Flow Rate: Typically 1.0 - 1.5 ml/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NBD-F derivative.

  • Column Temperature: 35-40°C.

Method B: Isocratic HPLC with UV Detection (adapted from AVP method)

  • Column: Brownlee Spheri-5 ODS column (250 x 4.6 mm, 5 µm, 100 Å).

  • Mobile Phase: Methanol: 0.1% aqueous Trifluoroacetic acid (TFA) (3:7).

  • Flow Rate: 1.5 ml/min.

  • Detection: UV detector at 220 nm.

  • Injection Volume: 100 µl.

  • Column Temperature: 35°C.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue Homogenate) SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash Sample->SPE Derivatization On-Column Derivatization (e.g., with NBD-F) SPE->Derivatization Elution Elution of Derivatized Peptide Derivatization->Elution Drydown Evaporation to Dryness Elution->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Reversed-Phase HPLC Separation (C18 Column) Injection->Separation Detection Detection (Fluorescence or UV) Separation->Detection Quantification Quantification (Peak Area Integration) Detection->Quantification Results Concentration Determination Quantification->Results

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathway

This compound, like other members of the vasopressin/oxytocin superfamily, exerts its effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells. This initiates an intracellular signaling cascade.

G This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_Protein G Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Cellular_Response Cellular Response Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

References

Immunohistochemistry protocol for localizing Vasotocin receptors in the brain.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Immunohistochemical Localization of Vasotocin Receptors in the Brain

Introduction

Arginine this compound (AVT) is a neuropeptide hormone that is the non-mammalian vertebrate homolog of arginine vasopressin (AVP) and oxytocin (OT).[1] Produced by neurosecretory cells, AVT is a key endocrine regulator of osmotic homeostasis and is deeply involved in modulating social and sexual behaviors.[1][2] The physiological actions of AVT are mediated by a family of G-protein coupled receptors (GPCRs), which are orthologous to the mammalian vasopressin and oxytocin receptors.[3][4]

Localizing these this compound receptors within the brain is crucial for understanding the neural circuits that underpin AVT's diverse functions. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the distribution and density of specific proteins, such as AVT receptors, within the anatomical context of brain tissue. This document provides a detailed protocol for performing IHC to localize this compound receptors in brain sections, intended for researchers, scientists, and drug development professionals.

This compound Receptor Signaling Pathway

This compound receptors, like other members of the vasopressin/oxytocin receptor family, are GPCRs. Upon binding of this compound, the receptor activates intracellular G-proteins, initiating downstream signaling cascades. Depending on the receptor subtype and the G-protein it couples to, this can lead to various cellular responses. For instance, some AVT receptors are known to couple to the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. Others couple to Gαs or Gαi, modulating the activity of adenylyl cyclase and affecting cyclic AMP (cAMP) levels.

Vasotocin_Signaling cluster_cytoplasm Cytoplasm VT This compound (Ligand) VTR This compound Receptor (GPCR) VT->VTR binds G_Protein G-Protein (αβγ) VTR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates (Gαq) AC Adenylyl Cyclase (AC) G_Protein->AC activates (Gαs) or inhibits (Gαi) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cell_Response Cellular Responses Ca2->Cell_Response PKC->Cell_Response PKA PKA Activation cAMP->PKA PKA->Cell_Response IHC_Workflow start Start: Animal Perfusion & Brain Extraction post_fix Post-Fixation (e.g., 4% PFA, overnight) start->post_fix sectioning Sectioning (Vibratome or Cryostat, 40-50 µm) post_fix->sectioning antigen_retrieval Antigen Retrieval (HIER) (e.g., Citrate Buffer, 95°C) sectioning->antigen_retrieval blocking Blocking Step (e.g., Normal Serum in PBST) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-VT Receptor, overnight at 4°C) blocking->primary_ab wash1 Wash Steps (3x in PBS/PBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore- or Enzyme-conjugated) wash1->secondary_ab wash2 Wash Steps (3x in PBS/PBST) secondary_ab->wash2 detection Signal Detection / Visualization wash2->detection chromogenic Chromogenic Detection (DAB Substrate Incubation) detection->chromogenic Chromogenic fluorescent Fluorescent Mounting (Mount with DAPI) detection->fluorescent Fluorescent imaging Microscopy & Imaging chromogenic->imaging fluorescent->imaging

References

Application Notes and Protocols for Measuring Vasotocin (VT) Gene Expression Using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arginine vasotocin (AVT), referred to as this compound (VT), is a neurohypophysial hormone homologous to oxytocin and vasopressin found in non-mammalian vertebrates.[1][2] It is a key regulator of water balance, osmotic homeostasis, and is deeply involved in social and sexual behaviors.[1][2] The expression of the this compound gene can be localized in various tissues, including the brain, reproductive organs, and gastrointestinal tract, suggesting its role as a local neuromodulator or mediator with autocrine or paracrine functions.[3] Quantitative Polymerase Chain Reaction (qPCR) is a powerful and sensitive technique used to measure gene expression levels, providing crucial insights into the physiological roles of this compound under different conditions. This document provides a detailed protocol for researchers, scientists, and drug development professionals to quantify this compound gene expression using qPCR.

Principle of the Method

The quantification of this compound mRNA is achieved through a multi-step process. First, total RNA is extracted from the tissue of interest. Due to the inherent instability of RNA, this step is critical for maintaining its integrity. The extracted RNA is then reverse transcribed into more stable complementary DNA (cDNA). This cDNA serves as the template for the qPCR reaction. In qPCR, the amplification of the target DNA sequence is monitored in real-time using fluorescent dyes. The cycle at which the fluorescence signal crosses a predetermined threshold is called the quantification cycle (Cq), which is inversely proportional to the initial amount of target template. By comparing the Cq values of the this compound gene to a stable reference (housekeeping) gene, the relative expression level of this compound can be accurately determined.

Experimental Workflow Overview

The overall process for measuring this compound gene expression involves four main stages: RNA extraction from the biological sample, conversion of RNA to cDNA, amplification and quantification via qPCR, and finally, analysis of the resulting data.

qPCR Workflow cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 Quantification cluster_3 Data Analysis Tissue Tissue Sample Lysis Cell Lysis Tissue->Lysis RNA_Extract Total RNA Extraction Lysis->RNA_Extract cDNA_Synth cDNA Synthesis (RT) RNA_Extract->cDNA_Synth qPCR qPCR Amplification cDNA_Synth->qPCR Data_Analysis Relative Quantification (ΔΔCt Method) qPCR->Data_Analysis

Figure 1: High-level workflow for this compound gene expression analysis using qPCR.

Section 1: Total RNA Extraction

High-quality, intact RNA is crucial for successful gene expression analysis. Common methods include organic extraction using reagents like TRIzol (guanidinium thiocyanate-phenol-chloroform) or column-based kits that use silica membranes.

Protocol 1: RNA Extraction using TRIzol Reagent

This protocol is adapted from methods used in zebrafish testes studies.

  • Homogenization: Homogenize ~50-100 mg of tissue in 1 mL of TRIzol reagent. For smaller samples, adjust the volume accordingly.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for another 2-3 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol to precipitate the RNA. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.

  • Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in RNase-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. Store RNA at -80°C.

Section 2: cDNA Synthesis (Reverse Transcription)

The synthesis of cDNA from an RNA template is a prerequisite for qPCR analysis. This protocol uses a reverse transcriptase enzyme and primers to generate a DNA copy of the RNA sequence.

Protocol 2: First-Strand cDNA Synthesis

This protocol is a general guide based on commercially available kits like the iScript™ cDNA Synthesis Kit.

  • Genomic DNA Removal (Optional but Recommended): Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.

  • Reaction Setup: In a nuclease-free tube, combine the following components.

ComponentVolume/Amount
Total RNA1 µg
5X Reaction Buffer4 µL
Reverse Transcriptase1 µL
Random Hexamers/Oligo(dT)s1 µL
Nuclease-free waterUp to 20 µL
  • Incubation: Gently mix the components and incubate the tube according to the manufacturer's instructions. A typical protocol might be:

    • Priming: 5 minutes at 25°C.

    • Reverse Transcription: 20-50 minutes at 42-50°C.

    • Inactivation: 5 minutes at 70-85°C.

  • Storage: Store the synthesized cDNA at -20°C until use. For qPCR, the cDNA is often diluted (e.g., 1:10) with nuclease-free water.

Section 3: Quantitative PCR (qPCR)

This step involves the amplification and quantification of the this compound cDNA alongside a reference gene.

Primer Design and Selection

Primers should be specific to the this compound gene of the species being studied. It is crucial to select a stable reference gene for normalization, whose expression does not change under the experimental conditions. Common reference genes include eef1a1l1, B2M, HPRT1, and GAPDH.

Table 1: Example qPCR Primers for Zebrafish (Danio rerio)

Gene TargetForward Primer (5' - 3')Reverse Primer (5' - 3')
This compound (avt)TGTACATCCAGAACTGCCCAAGCTGGGCAGTTCTGGATGT
Reference: eef1a1l1CTGGAGGCCAGCTCAAACATATCCAATACCGACCCTGCTG
Note: These are example sequences. Primers should always be validated for specificity and efficiency before use.

Protocol 3: SYBR Green qPCR

  • Reaction Setup: Prepare a master mix for the number of reactions needed (including triplicates for each sample and no-template controls).

Table 2: qPCR Reaction Mixture (20 µL total volume)

ComponentVolumeFinal Concentration
2X SYBR Green Supermix10 µL1X
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
Diluted cDNA Template2-5 µL~50-100 ng
Nuclease-free waterTo 20 µL-
  • Plate Setup: Aliquot the master mix into a 96-well qPCR plate and then add the corresponding cDNA template to each well. Seal the plate with optical film.

  • Thermal Cycling: Centrifuge the plate briefly and place it in a real-time PCR detection system.

Table 3: Typical qPCR Thermal Cycling Protocol

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C10 sec40
Annealing/Extension58-65°C30-45 sec
Melt Curve Analysis65°C to 95°CIncremental1
(Note: Annealing temperature and extension time should be optimized based on the primers and amplicon length).

Section 4: Data Analysis

The most common method for relative quantification of gene expression is the 2-ΔΔCt (Livak) method. This method calculates the fold change in the expression of the target gene (this compound) relative to a reference gene and normalized to a control group.

Data Analysis Flow cluster_input Raw Data cluster_calc Calculation Steps cluster_output Result Cq_Target Cq (VT Gene) Delta_Cq Step 1: Normalize to Reference ΔCq = Cq(VT) - Cq(Ref) Cq_Target->Delta_Cq Cq_Ref Cq (Reference Gene) Cq_Ref->Delta_Cq Delta_Delta_Cq Step 2: Normalize to Control ΔΔCq = ΔCq(Treated) - ΔCq(Control) Delta_Cq->Delta_Delta_Cq Fold_Change Step 3: Calculate Fold Change 2-ΔΔCq Delta_Delta_Cq->Fold_Change Result Relative Expression Fold Change Fold_Change->Result

Figure 2: Logical workflow for the ΔΔCt method of relative gene expression analysis.

Steps for 2-ΔΔCt Analysis:

  • Calculate ΔCq: For each sample (both control and treated), normalize the Cq value of the this compound gene to the reference gene.

    • ΔCq = Cq(this compound) - Cq(Reference)

  • Calculate ΔΔCq: Normalize the ΔCq of the treated samples to the average ΔCq of the control group.

    • ΔΔCq = ΔCq(Treated Sample) - Average ΔCq(Control Group)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2-ΔΔCq

A statistical test, such as a t-test, should be performed on the replicate ΔCq values to determine if the observed fold change between groups is statistically significant.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to G protein-coupled receptors (GPCRs). The activation of these receptors triggers intracellular second messenger cascades. For instance, V1-type receptors are often coupled to the Gαq pathway, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). V2-type receptors typically couple to Gαs, activating adenylyl cyclase (AC) and increasing cyclic AMP (cAMP) levels.

This compound Signaling VT This compound (VT) VTR This compound Receptor (GPCR) VT->VTR binds Gq Gαq VTR->Gq activates Gs Gαs VTR->Gs activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response1 Cellular Response 1 (e.g., Ca2+ release) IP3->Response1 DAG->Response1 cAMP cAMP ATP->cAMP Response2 Cellular Response 2 (e.g., Gene Expression) cAMP->Response2

References

Synthesis and Purification of Arginine Vasotocin for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of Arginine Vasotocin (AVT) for research purposes. Arginine this compound, a nonapeptide hormone, plays a crucial role in various physiological processes in non-mammalian vertebrates and is a valuable tool in physiological and pharmacological research. The protocols outlined below describe a robust method for obtaining high-purity AVT using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Introduction

Arginine this compound (AVT) is a neurohypophysial hormone with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂. It is structurally related to arginine vasopressin (AVP) and oxytocin. In non-mammalian vertebrates, AVT is a key regulator of water balance, blood pressure, and social and reproductive behaviors. Synthetic AVT is an essential tool for studying these physiological processes and for the development of novel therapeutic agents. This application note details a reliable method for the synthesis and purification of AVT, ensuring high yield and purity suitable for a wide range of research applications.

Data Presentation

Table 1: Summary of Materials for Arginine this compound Synthesis

Reagent/MaterialSupplierGrade
Rink Amide AM ResinVarious100-200 mesh, ~0.5 mmol/g
Fmoc-Gly-OHVariousPeptide Synthesis Grade
Fmoc-Arg(Pbf)-OHVariousPeptide Synthesis Grade
Fmoc-Pro-OHVariousPeptide Synthesis Grade
Fmoc-Cys(Trt)-OHVariousPeptide Synthesis Grade
Fmoc-Asn(Trt)-OHVariousPeptide Synthesis Grade
Fmoc-Gln(Trt)-OHVariousPeptide Synthesis Grade
Fmoc-Ile-OHVariousPeptide Synthesis Grade
Fmoc-Tyr(tBu)-OHVariousPeptide Synthesis Grade
HBTUVariousPeptide Synthesis Grade
HOBtVariousPeptide Synthesis Grade
DIPEAVariousPeptide Synthesis Grade
PiperidineVariousReagent Grade
DMFVariousPeptide Synthesis Grade
DCMVariousHPLC Grade
TFAVariousReagent Grade
TISVariousReagent Grade
AcetonitrileVariousHPLC Grade

Table 2: Expected Yield and Purity of Synthetic Arginine this compound

ParameterExpected ValueMethod of Determination
Crude Peptide Yield70-85%Gravimetric analysis
Purity after HPLC>95%Analytical RP-HPLC
Final Yield (after purification)20-30%Gravimetric analysis
Molecular Weight (Monoisotopic)~1050.4 DaMass Spectrometry

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Arginine this compound

This protocol describes the manual synthesis of AVT on a Rink Amide AM resin. The synthesis is based on the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place Rink Amide AM resin (0.1 mmol scale) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for 1 hour at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the AVT sequence: Gly, Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), and Cys(Trt).

5. Cleavage and Global Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and incubate for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Disulfide Bond Formation (Oxidation)

1. Dissolution of Crude Peptide:

  • Dissolve the crude linear AVT in a 0.1 M ammonium bicarbonate buffer (pH 8.0) at a concentration of 0.1-0.5 mg/mL.

2. Oxidation:

  • Stir the solution gently and expose it to air for 12-24 hours to allow for oxidative formation of the disulfide bridge between the two cysteine residues.

  • Monitor the progress of the cyclization by RP-HPLC and/or mass spectrometry.

3. Lyophilization:

  • Once the oxidation is complete, freeze the solution and lyophilize to obtain the crude cyclized AVT.

Protocol 3: Purification by Reverse-Phase HPLC

1. Sample Preparation:

  • Dissolve the crude cyclized AVT in a minimal amount of 0.1% TFA in water.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger preparative column).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point.

  • Flow Rate: 1 mL/min for analytical or scaled up for preparative.

  • Detection: UV absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with >95% purity.

4. Final Product Preparation:

  • Lyophilize the pooled fractions to obtain the final purified Arginine this compound as a white powder.

Protocol 4: Characterization by Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the purified AVT in 50% acetonitrile/water with 0.1% formic acid.

2. ESI-MS Analysis:

  • Infuse the sample into an electrospray ionization mass spectrometer.

  • Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 1051.4 Da.

3. MS/MS Fragmentation Analysis:

  • Select the parent ion for fragmentation using collision-induced dissociation (CID).

  • The fragmentation pattern will show characteristic b- and y-ions, confirming the amino acid sequence. The presence of the arginine residue will likely lead to a prominent y-ion containing the C-terminal Arg-Gly-NH₂ fragment. The disulfide bridge will influence the fragmentation pattern of the cyclic portion of the peptide.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_processing Post-Synthesis Processing cluster_characterization Characterization resin Rink Amide Resin coupling Sequential Fmoc-Amino Acid Coupling resin->coupling cleavage Cleavage & Deprotection (TFA/TIS/H2O) coupling->cleavage oxidation Disulfide Bond Formation (Air Oxidation) cleavage->oxidation purification RP-HPLC Purification oxidation->purification ms Mass Spectrometry (ESI-MS/MS) purification->ms purity Purity Analysis (Analytical HPLC) purification->purity final_product Purified Arginine this compound ms->final_product purity->final_product

Caption: Experimental workflow for the synthesis and purification of Arginine this compound.

avt_signaling_pathway cluster_membrane Cell Membrane cluster_v1a V1a Receptor cluster_v2 V2 Receptor cluster_cytosol Cytosol cluster_v1a_downstream V1aR Downstream Signaling cluster_v2_downstream V2R Downstream Signaling cluster_response Cellular Response AVT Arginine this compound (AVT) V1aR V1aR AVT->V1aR V2R V2R AVT->V2R Gq Gq/11 V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC V1a_response Smooth Muscle Contraction, Glycogenolysis Ca2->V1a_response PKC->V1a_response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB V2_response Water Reabsorption, Hormone Secretion CREB->V2_response

Caption: Signaling pathways of Arginine this compound (AVT) via V1a and V2 receptors.

Application Notes and Protocols: Utilizing Vasotocin Agonists and Antagonists in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasotocin (AVT) is a highly conserved neuropeptide in non-mammalian vertebrates, homologous to arginine vasopressin (AVP) in mammals. Both AVT and AVP are pivotal in regulating a wide array of social behaviors, including aggression, affiliation, courtship, and pair-bonding[1][2][3]. The behavioral effects of these neuropeptides are primarily mediated through V1a-type receptors, which are widely distributed in the central nervous system[4]. The manipulation of the this compound/vasopressin system through the use of selective agonists and antagonists provides a powerful tool for elucidating the neural circuits and molecular mechanisms underlying social behavior. These studies are not only crucial for fundamental neuroscience research but also hold significant potential for the development of novel therapeutics for social deficits observed in various neuropsychiatric disorders.

This document provides detailed application notes and protocols for the use of this compound agonists and antagonists in behavioral research. It includes information on commonly used compounds, experimental procedures for their administration, and methods for quantifying social behaviors in various animal models.

Data Presentation: Quantitative Effects of this compound Agonists and Antagonists on Behavior

The following tables summarize quantitative data from various studies, showcasing the impact of this compound agonists and antagonists on specific social behaviors across different species.

Table 1: Effects of this compound Agonists on Social Behavior

SpeciesAgonistDose and Administration RouteBehavioral AssayKey FindingsReference
Zebra Finch (Taeniopygia guttata)Arginine this compound (AVT)264 ng & 1320 ng via subcutaneous osmotic minipumpsCourtship BehaviorHigh dose significantly reduced singing and courtship displays.[5]
Rainbow Trout (Oncorhynchus mykiss)Arginine this compound (AVT)200 ng via intracerebroventricular (ICV) injectionSocial DominanceTreated fish became subordinate in staged fights.
Bullfrog (Rana catesbeiana)Arginine this compound (AVT)Intraperitoneal (IP) and Intracerebroventricular (ICV) injectionsAmplextic ClaspingStimulated amplextic clasping in males exposed to receptive females.
Goldfish (Carassius auratus)Arginine this compound (AVT)Central infusionSocial ApproachInhibited approach responses towards conspecifics.
Tiger Puffer (Takifugu rubripes)Arginine this compound (AVT)100 pmol/g body weight via Intraperitoneal (IP) injectionFeeding and AnxietyDecreased food consumption and enhanced thigmotaxis (anxiogenic effect).

Table 2: Effects of this compound Antagonists on Social Behavior

SpeciesAntagonistDose and Administration RouteBehavioral AssayKey FindingsReference
Zebra Finch (Taeniopygia guttata)Vasopressin Antagonist (V1a antagonist)250 ng via intracerebroventricular (ICV) infusionAggression and CourtshipReduced aggressive mate competition initially, but facilitated aggression in later nest defense contexts. No effect on courtship or pair-bonding.
Clownfish (Amphiprion ocellaris)Manning Compound (V1a receptor antagonist)Intraperitoneal (IP) injectionAggressionSignificantly reduced aggression and the probability of winning a contest.
Roughskin Newt (Taricha granulosa)Manning Compound (AVT receptor antagonist)Intracerebroventricular (ICV) injectionClasping BehaviorReduced amplextic clasping in males.
Goldfish (Carassius auratus)V1 Receptor AntagonistCentral infusionSocial ApproachStimulated social approach responses.
Rainbow Trout (Oncorhynchus mykiss)Manning Compound200 ng via intracerebroventricular (ICV) injectionSocial DominanceDid not affect the outcome of fights but increased the duration of fights for losing fish.

Mandatory Visualizations

Vasotocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVT_Agonist This compound (AVT) Agonist V1a_Receptor V1a Receptor (GPCR) AVT_Agonist->V1a_Receptor Binds to G_Protein Gq/11 V1a_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Modulation of Social Behavior PKC->Cellular_Response Phosphorylates Target Proteins

This compound V1a Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation and Baseline Observation Surgery Stereotaxic Surgery (for ICV administration) Animal_Acclimation->Surgery Drug_Preparation Agonist/Antagonist Preparation Drug_Administration Drug Administration (ICV, IP, etc.) Drug_Preparation->Drug_Administration Surgery->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Social Preference Test) Drug_Administration->Behavioral_Testing Data_Collection Video Recording and Behavioral Scoring Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

General Experimental Workflow.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Agonists and Antagonists

1.1. Materials:

  • Arginine this compound (AVT) or other selected agonist/antagonist (e.g., Manning Compound)

  • Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for central injections

  • Dimethyl sulfoxide (DMSO), if necessary for dissolving compounds

  • Microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles appropriate for the administration route

1.2. Preparation of Stock Solutions:

  • Calculate the required amount of the compound based on the desired final concentration and the total volume needed.

  • For peptides like AVT and Manning Compound, sterile saline or aCSF are typically used as vehicles.

  • If the compound has low solubility in aqueous solutions, a small amount of a solubilizing agent like DMSO can be used. Note: The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid toxic effects.

  • Dissolve the compound in the chosen vehicle by vortexing thoroughly.

  • Store stock solutions at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

1.3. Administration Routes:

  • Intraperitoneal (IP) Injection: A common systemic administration route. Injections are made into the peritoneal cavity.

  • Intracerebroventricular (ICV) Injection: Delivers the compound directly into the brain's ventricular system, bypassing the blood-brain barrier. This requires stereotaxic surgery to implant a guide cannula.

  • Site-Specific Microinjection: Targets a specific brain region by injecting a small volume of the compound through a cannula implanted at precise stereotaxic coordinates.

Protocol 2: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation (Rodent Model)

2.1. Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Analgesics and antibiotics

  • Heating pad

2.2. Procedure:

  • Anesthetize the animal using isoflurane and place it in the stereotaxic frame. Ensure the head is level.

  • Administer a local anesthetic to the scalp.

  • Make a midline incision on the scalp to expose the skull.

  • Clean and dry the skull surface.

  • Identify the bregma and lambda landmarks.

  • Determine the stereotaxic coordinates for the lateral ventricle (coordinates vary by species and age).

  • Drill a small hole in the skull at the target coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision.

  • Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral testing.

Protocol 3: Quantification of Social Behavior

3.1. Behavioral Assays:

  • Social Preference/Affiliation Test: This test assesses an animal's motivation to spend time with a conspecific. The subject is typically placed in a three-chambered apparatus with a novel conspecific in one side chamber and an empty chamber or a familiar conspecific in the other. The time spent in each chamber and interacting with the conspecific is measured.

  • Resident-Intruder Test: This assay is used to measure aggressive and social behaviors. An unfamiliar "intruder" animal is introduced into the home cage of a "resident" animal. Behaviors such as latency to attack, number of attacks, and duration of aggressive encounters are recorded.

  • Pair-Bonding Tests: In monogamous species, the strength of a pair bond can be assessed using a partner preference test, where the subject can choose to affiliate with its partner or a novel individual of the opposite sex.

3.2. Behavioral Scoring:

  • Video record all behavioral tests for later analysis.

  • Develop an ethogram, which is a detailed catalog of the specific behaviors to be scored (e.g., sniffing, allogrooming, chasing, attacking, mounting).

  • Use behavioral scoring software (e.g., BORIS, Noldus Observer) to quantify the frequency and duration of each behavior.

  • Blinding the observer to the experimental conditions is crucial to prevent bias.

3.3. Data Analysis:

  • Use appropriate statistical tests to compare behavioral measures between treatment groups (e.g., t-test, ANOVA).

  • Data should be presented as mean ± standard error of the mean (SEM).

  • P-values less than 0.05 are typically considered statistically significant.

Conclusion

The use of this compound agonists and antagonists is an invaluable methodology for investigating the neurobiological basis of social behavior. The protocols and data presented here provide a foundation for researchers to design and execute robust behavioral studies. Careful consideration of the specific research question, animal model, and appropriate pharmacological tools will lead to a deeper understanding of the complex role of the this compound system in shaping social interactions.

References

Application Notes and Protocols for In Situ Hybridization (ISH) Detection of Vasotocin (VT) mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection of Vasotocin (VT) mRNA in tissue samples using in situ hybridization (ISH). This compound, a nonapeptide hormone homologous to vasopressin and oxytocin, plays crucial roles in regulating social and sexual behavior, as well as osmotic homeostasis in non-mammalian vertebrates.[1][2] Accurate localization of VT mRNA is essential for understanding its synthesis, regulation, and function in various physiological and pathological processes.

This document outlines two primary non-radioactive ISH methodologies: Chromogenic In Situ Hybridization (CISH) and Fluorescence In Situ Hybridization (FISH), offering high-resolution detection of VT mRNA. Additionally, a brief comparison with radioactive ISH is provided to aid in selecting the most appropriate technique for specific research needs.

Comparison of In Situ Hybridization Techniques for VT mRNA Detection

Choosing the right ISH technique is critical for successful VT mRNA detection. The selection depends on factors such as the required sensitivity, spatial resolution, and whether quantification or multiplexing is needed.

FeatureRadioactive ISHChromogenic ISH (CISH)Fluorescence ISH (FISH)
Probe Label Radioisotopes (e.g., 35S, 32P)[3][4][5]Haptens (e.g., Digoxigenin, Biotin)Fluorophores or Haptens
Detection Autoradiography (X-ray film or emulsion)Enzymatic reaction (e.g., AP, HRP) producing a colored precipitateFluorescence microscopy
Sensitivity Very high, suitable for low-abundance transcriptsHigh, can be enhanced with amplification systemsHigh, with potential for signal amplification
Resolution Lower (cellular to subcellular)High (subcellular)Very high (subcellular, single-molecule potential)
Quantification Semi-quantitative to quantitativeSemi-quantitativeQuantitative (with appropriate controls and software)
Multiplexing LimitedPossible with different enzyme/substrate pairsReadily achievable with multiple fluorophores
Speed Slow (days to weeks for exposure)Relatively fast (1-2 days)Fast (1-2 days)
Safety Requires handling of radioactive materialsNon-radioactive, saferNon-radioactive, safer
Pros Highest sensitivity, linear signal for quantification.Brightfield microscopy, good morphology, stable signal.High resolution, multiplexing capability, quantitative potential.
Cons Lower resolution, safety concerns, long exposure times.Enzymatic amplification can be non-linear, difficult multiplexing.Photobleaching, requires fluorescence microscope.

Experimental Workflow for VT mRNA In Situ Hybridization

The following diagram outlines the general workflow for detecting VT mRNA using in situ hybridization.

ISH_Workflow Tissue_Prep Tissue Preparation (Fixation, Sectioning) Pretreatment Pretreatment (Permeabilization) Tissue_Prep->Pretreatment Probe_Synth Probe Synthesis (DIG-labeled antisense RNA) Hybridization Hybridization (Probe to VT mRNA) Probe_Synth->Hybridization Pretreatment->Hybridization Post_Hyb_Washes Post-Hybridization Washes (Stringency) Hybridization->Post_Hyb_Washes Blocking Blocking (Non-specific binding) Post_Hyb_Washes->Blocking Antibody_Inc Antibody Incubation (Anti-DIG-AP/HRP/Fluorophore) Blocking->Antibody_Inc Detection Signal Detection Antibody_Inc->Detection CISH_Detection Chromogenic (NBT/BCIP or DAB) Detection->CISH_Detection CISH FISH_Detection Fluorescent (Microscopy) Detection->FISH_Detection FISH Imaging Imaging and Analysis CISH_Detection->Imaging FISH_Detection->Imaging

General workflow for in situ hybridization.

Detailed Experimental Protocols

These protocols are generalized and may require optimization based on the specific tissue, species, and target abundance.

Protocol 1: Preparation of Brain Slices for ISH

Proper tissue preparation is paramount for successful in situ hybridization. The goal is to preserve both the morphology of the tissue and the integrity of the target mRNA.

Materials:

  • Anesthetizing agent

  • Perfusion pump and tubing

  • DEPC-treated Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in DEPC-treated PBS

  • DEPC-treated 30% Sucrose in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat or Vibratome

  • SuperFrost Plus slides

Procedure:

  • Animal Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with ice-cold DEPC-treated PBS to remove blood, followed by perfusion with ice-cold 4% PFA.

  • Tissue Dissection and Post-fixation: Dissect the brain and post-fix it in 4% PFA for 2-4 hours at 4°C. For adult brain tissue, slicing the brain into 2-3 mm sections can aid in fixation.

  • Cryoprotection: Transfer the tissue to a 30% sucrose solution in DEPC-treated PBS and incubate at 4°C until the tissue sinks. This step is crucial for preventing ice crystal formation during freezing.

  • Embedding and Freezing: Embed the cryoprotected tissue in OCT compound in a cryomold and freeze rapidly on dry ice or in isopentane cooled with liquid nitrogen. Store blocks at -80°C.

  • Sectioning: Cut 10-20 µm thick sections using a cryostat and mount them onto SuperFrost Plus slides. Allow the sections to air dry for at least 30 minutes before storage at -80°C. For thicker, free-floating sections, a vibratome can be used on fixed, non-frozen tissue.

Protocol 2: Synthesis of Digoxigenin (DIG)-Labeled Antisense RNA Probes

The specificity and sensitivity of ISH largely depend on the quality of the probe. This protocol describes the synthesis of a DIG-labeled antisense RNA probe from a DNA template.

Materials:

  • Linearized plasmid DNA template containing the VT cDNA sequence or a PCR product with an RNA polymerase promoter.

  • T7, T3, or SP6 RNA Polymerase

  • 10x Transcription Buffer

  • DIG RNA Labeling Mix (containing DIG-UTP)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • DEPC-treated water

  • Ethanol and 3M Sodium Acetate for precipitation

Procedure:

  • Template Preparation: Linearize the plasmid DNA containing the VT gene insert by restriction digest downstream of the insert. Alternatively, a PCR product with a T7, T3, or SP6 promoter sequence added to the reverse primer can be used as a template. Purify the template DNA.

  • In Vitro Transcription Reaction: Assemble the following reaction on ice:

    • Linearized plasmid or PCR product (0.5-1 µg)

    • 10x Transcription Buffer (2 µL)

    • 10x DIG RNA Labeling Mix (2 µL)

    • RNase Inhibitor (0.5 µL)

    • RNA Polymerase (T7, T3, or SP6) (2 µL)

    • DEPC-treated water to a final volume of 20 µL.

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add 2 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • Probe Purification: Purify the DIG-labeled RNA probe using ethanol precipitation or a column-based purification kit. Resuspend the purified probe in DEPC-treated water.

  • Quantification and Quality Control: Determine the concentration and quality of the probe using a spectrophotometer or by running an aliquot on a denaturing agarose gel. Store the probe at -80°C.

Protocol 3: Chromogenic In Situ Hybridization (CISH)

This protocol outlines the steps for detecting VT mRNA using a DIG-labeled probe and a chromogenic substrate.

Materials:

  • Slides with tissue sections

  • Proteinase K

  • Triethanolamine and Acetic Anhydride

  • Hybridization Buffer (e.g., 50% formamide, 5x SSC, Denhardt's solution, yeast tRNA, salmon sperm DNA)

  • DIG-labeled VT antisense probe

  • Stringency wash buffers (e.g., 2x SSC, 0.1x SSC)

  • Blocking solution (e.g., 10% heat-inactivated sheep serum in MABT)

  • Anti-Digoxigenin antibody conjugated to Alkaline Phosphatase (AP)

  • NBT/BCIP or DAB substrate solution

  • Mounting medium

Procedure:

  • Pretreatment:

    • Post-fix slides in 4% PFA for 10 minutes.

    • Wash in DEPC-PBS.

    • Permeabilize the tissue by incubating with Proteinase K (10-20 µg/mL) for 5-15 minutes at 37°C. The duration needs to be optimized for the tissue type.

    • Wash in DEPC-PBS.

    • Acetylate the sections with acetic anhydride in triethanolamine for 10 minutes to reduce non-specific binding.

    • Dehydrate through a graded ethanol series and air dry.

  • Hybridization:

    • Dilute the DIG-labeled probe in hybridization buffer (typically 100-500 ng/mL).

    • Apply the hybridization solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65-70°C.

  • Post-Hybridization Washes:

    • Perform a series of high-stringency washes at the hybridization temperature to remove unbound and non-specifically bound probe. This typically involves washes with decreasing concentrations of SSC.

  • Immunodetection:

    • Wash the slides in MABT (Maleic acid buffer with Tween-20).

    • Block non-specific antibody binding with a blocking solution for at least 1 hour.

    • Incubate with an anti-DIG-AP antibody diluted in blocking solution (e.g., 1:1500 to 1:5000) overnight at 4°C.

  • Chromogenic Detection:

    • Wash extensively in MABT.

    • Equilibrate in detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl2).

    • Incubate with NBT/BCIP solution in the dark until the desired color intensity is reached (hours to overnight).

  • Stopping the Reaction and Mounting:

    • Stop the color reaction by washing with PBS or water.

    • Counterstain with a nuclear stain if desired (e.g., Nuclear Fast Red).

    • Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

Protocol 4: Fluorescence In Situ Hybridization (FISH)

This protocol describes the detection of VT mRNA using a fluorescent-based method.

Materials:

  • Same as for CISH, with the following substitutions/additions:

  • Anti-Digoxigenin antibody conjugated to a fluorophore (e.g., FITC, Rhodamine) or an enzyme (e.g., HRP) for tyramide signal amplification (TSA).

  • Fluorescent mounting medium with DAPI.

Procedure: The initial steps of pretreatment, hybridization, and post-hybridization washes are similar to the CISH protocol. The main difference lies in the detection step.

  • Immunodetection:

    • After blocking, incubate with an anti-DIG antibody conjugated to a fluorophore.

    • Alternatively, for signal amplification, use an anti-DIG-HRP antibody followed by incubation with a tyramide-fluorophore conjugate.

  • Washes: Wash the slides thoroughly with PBS/T to remove unbound antibody.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slides with a fluorescent mounting medium to prevent photobleaching.

  • Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.

This compound Signaling Pathway

Understanding the downstream effects of this compound is crucial for interpreting ISH data in a functional context. For instance, in zebrafish, this compound plays a local role in regulating spermatogenesis.

VT_Signaling VT This compound (AVT) VTR This compound Receptor VT->VTR binds to Germ_Cell_Prolif Germ Cell Proliferation and Differentiation VTR->Germ_Cell_Prolif drives Spermiogenesis_Inhibition Inhibition of Premature Spermiogenesis VTR->Spermiogenesis_Inhibition leads to FSH FSH FSH->Germ_Cell_Prolif promotes

Role of this compound in zebrafish spermatogenesis.

Disclaimer: These protocols provide a general framework. Researchers should consult the primary literature and optimize conditions for their specific experimental setup. Always adhere to laboratory safety guidelines when handling chemicals and biological samples.

References

Characterizing Vasotocin Receptor Subtypes: An Application Note and Protocol for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine Vasotocin (AVT) is a neuropeptide hormone that plays a critical role in regulating physiological processes such as water balance, cardiovascular function, and social behaviors in non-mammalian vertebrates. Its effects are mediated by a family of G protein-coupled receptors (GPCRs), the this compound receptors (VTRs). In mammals, the homologous system involves Arginine Vasopressin (AVP) and its V1a, V1b (or V3), and V2 receptors. Due to their significant roles in physiology and behavior, these receptors are key targets for drug discovery. A universal nomenclature proposes classifying these receptors based on their evolutionary relationships, with V1-type receptors (VTR1A, VTR1B) and V2-type receptors (VTR2) being major classes.[1]

Radioligand binding assays are a fundamental and highly sensitive tool for characterizing the pharmacological properties of these receptors.[2][3] These assays are essential for determining receptor density (Bmax) in a given tissue and measuring the binding affinity (Kd for radioligands, Ki for unlabeled compounds) of novel drug candidates.[2][4] This document provides detailed protocols for conducting saturation and competition radioligand binding assays to characterize V1-type and V2-type this compound receptors.

Receptor Subtypes and Signaling Pathways

This compound receptors are broadly categorized into V1-like and V2-like subtypes, which couple to distinct G proteins to initiate intracellular signaling cascades.

  • V1-Type Receptors (e.g., V1aR): These receptors typically couple to Gαq/11 proteins. Upon activation, Gαq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is crucial for processes like smooth muscle contraction and neurotransmission.

  • V2-Type Receptors (e.g., V2R): These receptors couple to Gαs proteins. Activation of Gαs stimulates adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate physiological responses, most notably the regulation of water reabsorption in the kidneys.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol VTR V1-Type Receptor Gq Gαq/11 VTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release IP3->Ca triggers Ca->PKC co-activates Response Cellular Response (e.g., Contraction) PKC->Response phosphorylates targets VT This compound VT->VTR binds

Caption: V1-Type Receptor Gαq/11 Signaling Pathway.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol VTR V2-Type Receptor Gs Gαs VTR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., AQP2 insertion) PKA->Response phosphorylates targets VT This compound VT->VTR binds

Caption: V2-Type Receptor Gαs Signaling Pathway.

Quantitative Binding Affinity Data

The binding affinity of the endogenous ligand, Arginine Vasopressin (AVP), and several key synthetic analogs at human V1a and V2 receptors are summarized below. The inhibition constant (Ki) is a measure of the affinity of an unlabeled (or "cold") ligand; a lower Ki value signifies a higher binding affinity.

CompoundV1a Receptor (Ki, nM)V2 Receptor (Ki, nM)Primary Effect
Arginine Vasopressin (AVP) 1.8 ± 0.4~0.85Non-selective Agonist
Desmopressin 62.465.9V2-selective Agonist
Terlipressin ~1100~6900V1a-selective Agonist (Prodrug)
Relcovaptan (SR-49059) 1.3 ± 0.2>1000V1a-selective Antagonist
Oxytocin 129 ± 22>1000Weak Agonist at V1a

Note: The Ki values presented are compiled from literature and may vary between studies due to different experimental conditions, radioligands, and tissue/cell preparations used.

Experimental Protocols

Radioligand binding assays are used to quantify the interaction between a ligand and its receptor. The two primary types of assays are saturation binding, to characterize the radioligand interaction, and competition binding, to determine the affinity of unlabeled test compounds.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Membranes (from tissue or cultured cells) incubate 3. Incubate Membranes with Ligands (Radioligand +/- Competitor) prep_membranes->incubate prep_reagents 2. Prepare Reagents (Buffers, Radioligand, Test Compounds) prep_reagents->incubate filter 4. Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubate->filter wash 5. Wash Filters (Remove non-specifically bound ligand) filter->wash count 6. Quantify Radioactivity (Scintillation or Gamma Counting) wash->count analyze 7. Calculate Binding Parameters (Kd, Bmax, Ki) count->analyze

Caption: General workflow for a receptor binding assay.
Protocol 1: Cell Membrane Preparation

This protocol describes the preparation of crude cell membranes from cultured cells expressing the this compound receptor of interest.

Materials:

  • Cultured cells expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4), ice-cold

  • Cell scraper

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Grow cells to high confluency in appropriate culture flasks or plates.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into a minimal volume of ice-cold Lysis Buffer and transfer to a centrifuge tube.

  • Homogenize the cells on ice using a Dounce homogenizer (15-20 strokes) or sonication until >95% of cells are lysed.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant. Resuspend the membrane pellet in ice-cold Assay Buffer.

  • Repeat the high-speed centrifugation (Step 6) and resuspend the final washed pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Materials:

  • Receptor membrane preparation (from Protocol 1)

  • Radioligand (e.g., [3H]Arginine Vasopressin)

  • Unlabeled ("cold") ligand for non-specific binding (e.g., 1 µM AVP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in buffer

  • Vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Set up a series of tubes in triplicate.

  • Add increasing concentrations of the radioligand to the tubes (e.g., 0.1 to 20 nM).

  • To a parallel set of tubes ("Non-specific Binding" or NSB), add the same increasing concentrations of radioligand plus a high concentration of unlabeled ligand (e.g., 1 µM AVP).

  • Initiate the binding reaction by adding a consistent amount of the membrane preparation (e.g., 20-50 µg protein) to each tube. The final assay volume should be consistent (e.g., 250 µL).

  • Incubate the tubes at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapidly filtering the contents of each tube through a glass fiber filter under vacuum.

  • Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in Counts Per Minute, CPM or Disintegrations Per Minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM without cold ligand) - Non-specific Binding (CPM with excess cold ligand).

    • Plot Specific Binding against the radioligand concentration.

    • Use non-linear regression analysis (one-site binding hyperbola) to fit the data and determine the Kd (ligand concentration that binds to 50% of receptors at equilibrium) and Bmax (maximum number of binding sites).

Protocol 3: Competition Binding Assay

This assay is performed to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radioligand.

Materials:

  • Same materials as for the Saturation Binding Assay.

  • Unlabeled test compounds of interest.

Procedure:

  • Set up tubes in triplicate for Total Binding, Non-specific Binding (NSB), and for each concentration of the test compound.

  • To all tubes (except NSB), add a fixed concentration of radioligand, typically at or near its Kd value determined from the saturation assay.

  • To the NSB tubes, add the radioligand plus a saturating concentration of a reference unlabeled ligand (e.g., 1 µM AVP).

  • To the test compound tubes, add serially diluted concentrations of the unlabeled test compound.

  • Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg protein) to each tube.

  • Incubate, filter, wash, and count the radioactivity as described in Protocol 2 (Steps 5-8).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression (sigmoidal dose-response, variable slope) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).

References

Application Notes & Protocols for Solid-Phase Extraction of Vasotocin from Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arginine vasotocin (AVT) is a nonapeptide hormone that plays a crucial role in regulating osmoregulation and cardiovascular functions in vertebrates.[1] Accurate quantification of this compound in biological fluids such as plasma, serum, and urine is essential for physiological and pharmacological studies. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of this compound from complex biological matrices prior to analysis by methods like high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA).[1][2][3] This document provides detailed application notes and standardized protocols for the solid-phase extraction of this compound.

Core Principles of Solid-Phase Extraction for this compound

SPE is a sample preparation technique that separates components of a mixture in a liquid sample (mobile phase) based on their physical and chemical properties as they interact with a solid adsorbent (stationary phase).[4] For this compound, a hydrophobic peptide, reversed-phase SPE is commonly employed. In this method, a non-polar stationary phase, such as C18-bonded silica, retains the hydrophobic this compound while polar contaminants are washed away. The retained this compound is then eluted with a non-polar organic solvent.

The general steps involved in the solid-phase extraction of this compound are:

  • Conditioning: The sorbent is treated with a solvent like methanol or acetonitrile to activate the stationary phase.

  • Equilibration: The sorbent is equilibrated with a solution similar in polarity to the sample load, typically acidified water.

  • Sample Loading: The pre-treated biological sample is loaded onto the SPE cartridge. This compound binds to the hydrophobic sorbent.

  • Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities and other interfering substances.

  • Elution: A strong, non-polar solvent is used to disrupt the interaction between this compound and the sorbent, thereby eluting the purified peptide.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the solid-phase extraction of this compound and related nonapeptides.

AnalyteBiological MatrixSPE SorbentRecovery Rate (%)Limit of Detection (LOD)Analytical MethodReference
Arginine this compound (AVT)Fish PlasmaNot Specified89 - 93%0.8 pmol/mLHPLC-Fluorescence
Isotocin (IT)Fish PlasmaNot Specified89 - 93%0.5 pmol/mLHPLC-Fluorescence
VasopressinRat PlasmaOctyl-silica~100%1 fmol/mLRIA
OxytocinHuman PlasmaC1892 ± 13%-RIA
OxytocinHuman SerumC1881 ± 5%-RIA
OxytocinHuman SerumOasis HLB81 - 87%-LC-MS

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Plasma/Serum

This protocol is a generalized procedure based on methods developed for this compound and analogous peptides like vasopressin and oxytocin. C18 or octyl-silica cartridges are suitable for this application.

Materials:

  • SPE Cartridges (e.g., Sep-Pak® C18, 200 mg)

  • Biological Sample (Plasma or Serum)

  • 0.1% Trifluoroacetic acid (TFA) in water (v/v)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Centrifuge

  • Vacuum manifold (optional)

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma or serum samples on ice.

    • For every 1 mL of sample, add an equal volume of 0.1% TFA.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to precipitate proteins.

    • Carefully collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the C18 cartridge by passing 3 mL of acetonitrile through it.

    • Equilibrate the cartridge by passing 3 mL of 0.1% TFA in water through it, twice. Do not allow the cartridge to run dry.

  • Sample Loading:

    • Load the acidified and clarified supernatant from step 1 onto the conditioned and equilibrated SPE cartridge.

    • Allow the sample to pass through the cartridge slowly, at a flow rate of approximately 1 drop per second.

  • Washing:

    • Wash the cartridge with 10 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

  • Elution:

    • Elute the bound this compound from the cartridge with 1-3 mL of a solution of 15-95% acetonitrile in 0.1% TFA/water. A common starting point is 50% acetonitrile with 0.1% TFA.

    • Collect the eluate in a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in an appropriate buffer for subsequent analysis (e.g., RIA buffer or HPLC mobile phase).

Protocol 2: On-Cartridge Derivatization for Fluorescence Detection of this compound

This protocol, adapted from a method for this compound and isotocin in fish plasma, incorporates a derivatization step on the SPE cartridge for enhanced detection by fluorescence HPLC.

Materials:

  • SPE Cartridges (e.g., Bakerbond C18)

  • Fish Plasma

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) solution

  • Borate buffer (0.1 M, pH 8.0)

  • Methanol

  • Ethanol: 6N Hydrochloric acid (1000:1, v/v)

  • Helium or Nitrogen gas

Procedure:

  • Sample Pre-treatment and Loading:

    • Follow steps 1 and 3 from Protocol 1 for sample pre-treatment and loading onto the C18 cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M borate buffer (pH 8.0) followed by 1 mL of 30% methanol.

  • On-Cartridge Derivatization:

    • Prepare a solution of the derivatizing agent, NBD-F.

    • Pass the NBD-F solution through the cartridge and allow the reaction to proceed for a specified time (e.g., 20 minutes) at a controlled temperature.

  • Elution:

    • Elute the derivatized this compound with 2 mL of a mixture of ethanol and 6N hydrochloric acid (1000:1).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of helium.

    • Dissolve the dried sample in 100 µL of the HPLC mobile phase for injection.

Visualizations

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostSPE Post-Extraction Processing Sample Biological Fluid (Plasma, Serum, Urine) Acidify Acidification (e.g., 0.1% TFA) Sample->Acidify Centrifuge Centrifugation (14,000 x g, 20 min, 4°C) Acidify->Centrifuge Supernatant Clarified Supernatant Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition Cartridge (Acetonitrile/Methanol) Equilibrate 2. Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Remove Impurities) Load->Wash Elute 5. Elute this compound (Organic Solvent) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Assay Buffer Dry->Reconstitute Analysis Analysis (HPLC, RIA, LC-MS) Reconstitute->Analysis Derivatization_Workflow Load Load Pre-treated Sample onto C18 Cartridge Wash1 Wash with Borate Buffer Load->Wash1 Wash2 Wash with 30% Methanol Wash1->Wash2 Derivatize On-Cartridge Derivatization with NBD-F Wash2->Derivatize Elute Elute Derivatized this compound Derivatize->Elute Analyze Analyze by Fluorescence HPLC Elute->Analyze

References

Application Note: Development of a Specific and Sensitive ELISA for Arginine Vasotocin (AVT)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine Vasotocin (AVT) is a neuropeptide hormone found in non-mammalian vertebrates and is homologous to mammalian arginine vasopressin (AVP) and oxytocin (OXT).[1][2] It plays a crucial role in regulating water balance, osmotic homeostasis, and social and sexual behaviors.[1] Accurate quantification of AVT in biological samples is essential for physiological, pharmacological, and behavioral research. This document provides a detailed protocol for developing a specific and sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for AVT.

Principle of the Competitive ELISA

Due to its small size, a competitive ELISA format is the most suitable method for quantifying AVT.[3][4] This assay involves competition between the AVT in the sample (unlabeled antigen) and a fixed amount of enzyme-labeled AVT (e.g., AVT-HRP conjugate) for a limited number of binding sites on a specific anti-AVT antibody coated onto a microplate. The concentration of AVT in the sample is inversely proportional to the colorimetric signal produced. High concentrations of AVT in the sample result in less binding of the enzyme-labeled AVT and thus a weaker signal, while low concentrations result in a stronger signal.

Key Experimental Protocols

Protocol 1: Antibody Generation (Overview)

Developing a highly specific polyclonal or monoclonal antibody is the most critical step.

  • Antigen Preparation: Since AVT is a small peptide, it must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to become immunogenic. This can be achieved using crosslinkers like glutaraldehyde or EDC.

  • Immunization: Immunize host animals (typically rabbits for polyclonal or mice for monoclonal antibodies) with the AVT-carrier protein conjugate mixed with an appropriate adjuvant. Follow a standard immunization schedule with periodic boosts.

  • Titer Determination: Periodically collect serum and determine the antibody titer using an indirect ELISA against AVT coated on a plate.

  • Purification: Purify the antibodies from the serum using protein A/G affinity chromatography. For enhanced specificity, perform antigen-affinity purification using an AVT-coupled column.

Protocol 2: Competitive ELISA Procedure

This protocol assumes the availability of a specific anti-AVT antibody and an enzyme-conjugated AVT tracer (e.g., AVT-HRP).

Materials:

  • 96-well high-binding microtiter plates

  • Anti-AVT specific antibody (capture antibody)

  • AVT standard peptide

  • AVT-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1-3% BSA in PBS)

  • Assay Buffer / Diluent (e.g., 1% BSA in PBST)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the anti-AVT antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the AVT standard (e.g., from 10 ng/mL to 1 pg/mL) in Assay Buffer.

    • Prepare samples by diluting them in Assay Buffer.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of diluted AVT-HRP conjugate to each well.

    • Incubate for 2 hours at RT on a shaker.

  • Signal Development:

    • Wash the plate 5 times with Wash Buffer to remove unbound reagents.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at RT for 15-30 minutes, monitoring for color development.

  • Reading:

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

Assay Validation and Data Presentation

Assay validation ensures the reliability of the results. Key parameters include sensitivity, specificity, precision, and accuracy.

Data Analysis

Generate a standard curve by plotting the absorbance (OD450) against the logarithm of the AVT standard concentration. A four-parameter logistic (4-PL) curve fit is typically used. The concentration of AVT in the samples is interpolated from this curve.

Assay Performance Characteristics

The following tables summarize typical quantitative data expected from a validated AVT ELISA.

Table 1: Assay Performance Characteristics

ParameterTypical ValueDescription
Assay Range 10 pg/mL - 1,000 pg/mLThe range where the assay is precise and accurate.
Sensitivity (LOD) < 3.5 pg/mLThe lowest detectable concentration of AVT distinguishable from zero.
Intra-Assay CV < 9%Precision within a single assay run.
Inter-Assay CV < 15%Precision between different assay runs.

Table 2: Antibody Specificity and Cross-Reactivity Profile

Specificity is critical due to the high structural similarity between AVT, AVP, and Oxytocin.

Peptide% Cross-ReactivityComment
Arginine this compound (AVT) 100% Target analyte.
Arginine Vasopressin (AVP) < 5%Mammalian equivalent; high potential for cross-reactivity.
Oxytocin (OXT) < 0.1%Differs by two amino acids; lower but significant potential for cross-reactivity.
Lysine Vasopressin (LVP) < 1%Found in pigs; less common interference.
Mesotocin (MT) < 1%Non-mammalian oxytocin-like peptide.

Note: Cross-reactivity should be determined empirically by testing the ability of related peptides to displace the AVT-HRP tracer.

Visualizations

Arginine this compound (AVT) Signaling Pathway

AVT primarily signals through V1a-like and V2-like receptors, which are G protein-coupled receptors (GPCRs). The V1a receptor pathway, coupled to Gαq/11, activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Vasotocin_Signaling_Pathway AVT V1a Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVT Arginine This compound (AVT) V1aR V1a Receptor (GPCR) AVT->V1aR Binds Gq11 Gαq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Cellular Responses PKC->Response Phosphorylates Targets

Caption: AVT V1a Receptor Signaling Pathway.

Competitive ELISA Experimental Workflow

The workflow illustrates the key steps of the competitive ELISA protocol, highlighting the inverse relationship between sample antigen concentration and the final signal.

Competitive_ELISA_Workflow Competitive ELISA Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_result Result Interpretation p1 1. Coat Plate with Anti-AVT Antibody p2 2. Wash & Block Non-specific Sites p1->p2 p3 3. Add AVT Standards & Samples p2->p3 p4 4. Add AVT-HRP Conjugate p3->p4 p5 5. Incubate (Competition Occurs) p4->p5 p6 6. Wash Plate to Remove Unbound Reagents p5->p6 p7 7. Add TMB Substrate p6->p7 p8 8. Stop Reaction p7->p8 p9 9. Read Absorbance at 450 nm p8->p9 r1 High AVT in Sample r2 Low AVT in Sample r3 Low Signal (Low OD) r1->r3 r4 High Signal (High OD) r2->r4

Caption: Competitive ELISA Workflow.

References

Illuminating Vasotocin Receptors: Application Notes and Protocols for Fluorescent Analog Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Palo Alto, CA – In a significant step forward for neurohypophyseal hormone research, detailed application notes and protocols have been compiled to guide the use of fluorescently labeled Vasotocin (VT) analogs in receptor studies. These comprehensive guidelines are designed to assist researchers, scientists, and drug development professionals in leveraging these powerful tools to investigate this compound receptor distribution, function, and pharmacology with high precision and sensitivity.

Fluorescently labeled VT analogs are invaluable for a range of applications, including receptor localization in tissues and cells, real-time tracking of receptor trafficking, and the development of high-throughput screening assays. This document provides a summary of key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows to facilitate the effective implementation of these techniques.

Data Presentation: A Comparative Overview of Fluorescent this compound Analogs

The selection of a suitable fluorescent probe is critical for the success of receptor studies. The following tables summarize the binding affinities and functional potencies of various fluorescently labeled this compound and Vasopressin analogs for their respective receptors. This data allows for a direct comparison of different probes, aiding in the selection of the most appropriate tool for a specific research question.

Fluorescent AnalogFluorophoreReceptor TargetBinding Affinity (Ki, nM)Reference
[Lys⁸(fluoresceinyl)]PVAFluoresceinV1a0.07[1]
[Lys⁸(tetramethylrhodamyl)]PVATetramethylrhodamineV1a~0.1-1[1]
d[Leu⁴,Lys-Alexa 647)⁸]VPAlexa Fluor 647V1bHigh Affinity[2]
d[Lys⁸(carboxyfluorescein)]VPCarboxyfluoresceinV232 (canine renal membranes)[1]
d[Lys⁸(methylanthranilamide)]VPMethylanthranilamideV28.8 (canine renal membranes)[1]
d9phe(flu)AVTFluoresceinVT (Toad Bladder)IC50: 10
d4lys(flu)AVTFluoresceinVT (Toad Bladder)IC50: 3000
Fluorescent AnalogFluorophoreReceptor TargetFunctional Response (EC50/IC50)Assay TypeReference
[MPA¹, (p-NH2flu)Phe⁹]AVTFluoresceinVT (Toad Bladder)2 x 10⁻⁹ M (EC50)Hydrosmotic Response
[MPA¹, (p-NH2rhod)-Phe⁹]AVTRhodamineVT (Toad Bladder)2 x 10⁻⁹ M (EC50)Hydrosmotic Response
F-MLVPCarboxyfluoresceinV2 (Porcine Kidney Cells)10⁻⁶ M (cAMP increase)cAMP Accumulation
MA-MLVPMethylanthranilamideV2 (Porcine Kidney Cells)10⁻⁶ M (cAMP increase)cAMP Accumulation
R-MLVPCarboxytetramethylrhodamineV2 (Porcine Kidney Cells)10⁻⁶ M (cAMP increase)cAMP Accumulation
d9phe(flu)AVTFluoresceinVT (Toad Bladder)2 nM (EC50)Osmotic Water Flow
d4lys(flu)AVTFluoresceinVT (Toad Bladder)0.1 µM (IC50)Osmotic Water Flow Inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell types or experimental conditions.

Fluorescent Ligand Binding Assay (Whole Cells)

This protocol describes a method to quantify the binding of a fluorescent this compound analog to its receptor on the surface of live cells.

Materials:

  • Cells expressing the this compound receptor of interest

  • 96-well black-sided, clear-bottom view plates

  • Serum-free cell culture media

  • Fluorescently labeled this compound analog

  • Unlabeled this compound or a known competitor

  • HEPES-buffered saline (HBS)

  • Fluorescence plate reader

Procedure:

  • Seed cells in 96-well plates and culture until they reach the desired confluency.

  • On the day of the assay, aspirate the culture medium.

  • Add 100 µL of serum-free media per well. For competition assays, include the unlabeled competitor at various concentrations.

  • Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of the fluorescent this compound analog (at 6x the final desired concentration) to each well.

  • Incubate for an additional 30 minutes at 37°C in a 5% CO₂ incubator.

  • To remove unbound ligand, gently wash the cells twice with HBS.

  • After the final wash, add 100 µL of HBS to each well.

  • Read the plate in a fluorescence plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

Confocal Microscopy for Receptor Localization

This protocol outlines the steps for visualizing the subcellular localization of this compound receptors using a fluorescently labeled analog.

Materials:

  • Cells expressing the this compound receptor, grown on glass-bottom dishes or coverslips

  • Fluorescently labeled this compound analog

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere.

  • Prepare a working solution of the fluorescently labeled this compound analog in serum-free cell culture medium. The optimal concentration should be determined empirically (typically in the range of 1-10 µM).

  • Remove the growth medium from the cells and wash once with PBS.

  • Add the medium containing the fluorescent analog to the cells and incubate for a desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • After incubation, remove the fluorescent analog solution and wash the cells three times with PBS to remove unbound ligand.

  • (Optional) For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore.

Functional Assay: Intracellular Calcium Mobilization (for V1-type Receptors)

Activation of V1-type this compound receptors typically leads to an increase in intracellular calcium. This protocol describes a method to measure this response using a calcium-sensitive fluorescent dye.

Materials:

  • Cells expressing the V1-type this compound receptor

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Calcium Green-1 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable buffer

  • This compound analog (agonist)

  • Fluorescence plate reader with injection capabilities or a fluorescence microscope equipped for calcium imaging.

Procedure:

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.

  • After loading, wash the cells with fresh buffer to remove extracellular dye.

  • Place the plate in the fluorescence plate reader or on the microscope stage.

  • Establish a baseline fluorescence reading for a few minutes.

  • Inject the this compound analog (agonist) and continuously record the fluorescence signal for several minutes to capture the calcium transient.

  • Analyze the data by calculating the change in fluorescence intensity or the ratio of emissions at two different wavelengths (for ratiometric dyes like Fura-2).

Functional Assay: cAMP Accumulation (for V2-type Receptors)

V2-type this compound receptors are coupled to the Gs signaling pathway, leading to the production of cyclic AMP (cAMP). This protocol provides a general workflow for measuring cAMP levels.

Materials:

  • Cells expressing the V2-type this compound receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)

  • This compound analog (agonist)

  • Cell lysis buffer (if required by the kit)

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Plate cells in the appropriate multi-well plate format as recommended by the cAMP assay kit manufacturer.

  • On the day of the assay, replace the culture medium with stimulation buffer.

  • Add the this compound analog (agonist) at various concentrations to the wells.

  • Incubate for the recommended time to allow for cAMP production (e.g., 30 minutes at room temperature).

  • Lyse the cells (if necessary) and proceed with the cAMP measurement according to the kit's instructions.

  • Read the plate on a compatible plate reader and calculate the cAMP concentrations based on a standard curve.

Visualizing the Pathways and Processes

To further aid in the understanding of the experimental designs and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

G cluster_receptor V1a Receptor Signaling VT This compound Analog V1aR V1a Receptor VT->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: V1a Receptor Signaling Pathway.

G cluster_receptor V2 Receptor Signaling VT This compound Analog V2R V2 Receptor VT->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: V2 Receptor Signaling Pathway.

G cluster_workflow Fluorescent Ligand Binding Assay Workflow A Seed Cells in 96-well Plate B Add Serum-Free Media (with/without unlabeled competitor) A->B C Incubate (30 min, 37°C) B->C D Add Fluorescent VT Analog C->D E Incubate (30 min, 37°C) D->E F Wash to Remove Unbound Ligand E->F G Add HBS Buffer F->G H Read Fluorescence G->H I Data Analysis (IC50/Ki) H->I

Caption: Fluorescent Ligand Binding Workflow.

G cluster_workflow Confocal Microscopy Workflow A Plate Cells on Glass-Bottom Dish B Incubate with Fluorescent VT Analog A->B C Wash Cells with PBS B->C D Fix Cells (Optional) C->D E Mount Coverslip D->E F Image with Confocal Microscope E->F G Analyze Receptor Localization F->G

Caption: Confocal Microscopy Workflow.

These application notes and protocols are intended to serve as a valuable resource for the scientific community, fostering further advancements in the understanding of this compound receptor biology and its implications in health and disease.

References

Application Notes and Protocols for Intracerebroventricular Administration of Vasotocin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasotocin (AVT) is a nonapeptide hormone homologous to mammalian vasopressin and oxytocin, playing a crucial role in regulating social and sexual behaviors, as well as physiological processes like water balance in non-mammalian vertebrates.[1][2][3] Intracerebroventricular (ICV) administration is a key technique for investigating the central effects of AVT, bypassing the blood-brain barrier to directly target the central nervous system. These application notes provide detailed protocols and summarized data for researchers utilizing ICV administration of AVT in various animal models to study its neuromodulatory functions.

Data Presentation: Quantitative Effects of ICV this compound Administration

The following tables summarize the quantitative data from various studies on the effects of ICV administration of this compound in different animal models.

Table 1: Effects of ICV this compound on Social and Sexual Behaviors

Animal ModelDoseBehavioral AssayKey FindingsReference
Newt (Taricha granulosa)0.1 µgAmplectic ClaspingSignificant increase in sexual activity (amplectic clasping).[4]
Newt (Taricha granulosa)Nanogram quantitiesAmplectic ClaspingStimulation of sexual behavior.[4]
Japanese Quail (male)Dose-dependentAppetitive and Consummatory Sexual BehaviorInhibition of sexual behavior components.
Goldfish5 and 10 pmol/g BWFeeding BehaviorSignificant decrease in food intake.
Goldfish1, 5, and 10 pmol/g BWAnxiety-like Behavior (Preference Test)Increased time spent in the lower, preferred area of the tank, indicating anxiogenic-like effects.
Green Anole (Anolis carolinensis)Not specifiedChemosensory BehaviorFaster tongue flick response to conspecifics, suggesting increased interest in chemical information.

Table 2: Effects of ICV this compound on Physiological Parameters

Animal ModelDosePhysiological ParameterKey FindingsReference
Conscious Rats0.015-10 nmolBlood Pressure and Heart RateDose-dependent pressor responses. Low doses caused tachycardia, while high doses (1 and 10 nmol) produced bradycardia.
Anesthetized Trout0.4 to 50 ng/kgBlood PressureDose-related increase in blood pressure.
ChicksNot specifiedBody TemperatureIncreased rectal temperature.
ChicksNot specifiedPlasma CorticosteroneIncreased plasma corticosterone concentrations.

Table 3: Effects of ICV this compound on Exploratory and Motor Activity

Animal ModelDoseBehavioral AssayKey FindingsReference
Rat0.4 µg (light phase)Hole Board TestIncreased number of hole visits, decreased duration of each visit.
Broiler Cockerels0-10 µgLocomotionDose-dependent increase in stepping and wing flapping; decrease in preening.

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rodents

This protocol provides a generalized procedure for the surgical implantation of a guide cannula into the lateral ventricle of rodents for subsequent ICV injections.

Materials:

  • Stereotaxic frame with animal holder (ear bars, nose cone)

  • Anesthesia system (e.g., isoflurane)

  • Heating pad

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical instruments (scalpel, forceps, hemostats)

  • Sutures or wound clips

  • Antiseptic solution (e.g., povidone-iodine, ethanol)

  • Analgesics and antibiotics

  • Protective eye lubricant

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Once the animal is fully anesthetized (confirmed by lack of pedal reflex), shave the head and secure it in the stereotaxic frame. Apply eye lubricant to prevent corneal drying.

  • Surgical Site Preparation: Clean the surgical area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Identification of Bregma: Identify and level the skull by ensuring that the dorsal-ventral coordinates of Bregma and Lambda are within 0.1 mm of each other.

  • Drilling: Using the stereotaxic coordinates for the lateral ventricle (e.g., for mice: AP -0.6 mm, ML -1.2 mm relative to Bregma), drill a small hole through the skull, being careful not to damage the underlying dura mater.

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined dorsal-ventral coordinate (e.g., for mice: DV -2.0 mm).

  • Fixation: Secure the cannula to the skull using dental cement.

  • Suturing and Post-operative Care: Suture the incision around the implant. Administer analgesics and place the animal on a heating pad for recovery. Monitor the animal closely until it is fully recovered. Insert a dummy cannula to keep the guide cannula patent.

Protocol 2: Intracerebroventricular (ICV) Injection Procedure

This protocol describes the administration of this compound through a previously implanted cannula.

Materials:

  • Hamilton syringe with a needle that extends slightly beyond the guide cannula

  • Injection tubing

  • Infusion pump (optional, for continuous infusion)

  • This compound solution in a sterile vehicle (e.g., artificial cerebrospinal fluid)

Procedure:

  • Animal Handling: Gently restrain the conscious animal. For rats, they may remain still in their home cage.

  • Dummy Cannula Removal: Carefully remove the dummy cannula from the guide cannula.

  • Injection: Insert the injection needle connected to the Hamilton syringe into the guide cannula. The injection can be performed as a single bolus or a slow infusion.

  • Volume and Rate: The injection volume should be small (e.g., 5-10 µL in adult rats) to avoid increased intracranial pressure. The injection rate should be slow and controlled.

  • Post-injection: After the injection is complete, leave the injector in place for a short period to allow for diffusion and prevent backflow. Replace the dummy cannula.

  • Behavioral Observation: Immediately begin the planned behavioral or physiological monitoring.

Protocol 3: Open Field Test for Anxiety-like and Locomotor Behavior

This assay is used to assess general locomotor activity and anxiety-like behavior following ICV administration of this compound.

Materials:

  • Open field arena (a square or circular enclosure with walls)

  • Video tracking software

Procedure:

  • Habituation: Habituate the animal to the testing room for at least 30 minutes before the test.

  • ICV Administration: Administer this compound or vehicle via the ICV cannula.

  • Testing: Place the animal in the center of the open field arena and allow it to explore freely for a set period (e.g., 10-30 minutes).

  • Data Analysis: Record and analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and frequency of rearing. A decrease in time spent in the center is often interpreted as an anxiogenic-like effect.

Mandatory Visualizations

This compound Signaling Pathway

Vasotocin_Signaling_Pathway AVT Arginine this compound (AVT) V1aR V1a Receptor (V1aR) AVT->V1aR Gq_protein Gq/11 Protein V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Behavioral Changes) PKC->Cellular_Response Phosphorylates targets

Caption: this compound V1a receptor signaling cascade.

Experimental Workflow for ICV Administration and Behavioral Analysis

Experimental_Workflow Animal_Acclimation Animal Acclimation Stereotaxic_Surgery Stereotaxic Surgery: Cannula Implantation Animal_Acclimation->Stereotaxic_Surgery Recovery Post-operative Recovery (min. 1 week) Stereotaxic_Surgery->Recovery Habituation Habituation to Test Environment Recovery->Habituation ICV_Injection ICV Injection: This compound or Vehicle Habituation->ICV_Injection Behavioral_Assay Behavioral Assay (e.g., Open Field, Social Interaction) ICV_Injection->Behavioral_Assay Data_Collection Data Collection and Analysis Behavioral_Assay->Data_Collection Conclusion Conclusion Data_Collection->Conclusion

Caption: Workflow for ICV this compound studies.

Logical Relationship of this compound Effects on Behavior

Vasotocin_Behavioral_Effects cluster_behaviors Behavioral Outcomes ICV_AVT ICV Administration of this compound (AVT) Central_Receptors Activation of Central AVT Receptors (e.g., V1aR) ICV_AVT->Central_Receptors Neuronal_Activity Modulation of Neuronal Activity in Key Brain Regions Central_Receptors->Neuronal_Activity Social_Behavior Altered Social & Sexual Behavior Neuronal_Activity->Social_Behavior Anxiety_Behavior Changes in Anxiety-like Behavior Neuronal_Activity->Anxiety_Behavior Feeding_Behavior Modified Feeding Behavior Neuronal_Activity->Feeding_Behavior

Caption: Central action of ICV this compound on behavior.

References

Application Notes and Protocols for Creating Knockout Models to Study Vasotocin Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine vasotocin (AVT), the non-mammalian vertebrate homolog of arginine vasopressin (AVP), is a highly conserved neuropeptide that plays a crucial role in regulating a wide array of social behaviors, including aggression, courtship, and parental care.[1][2][3] It also has peripheral functions related to osmoregulation and reproductive physiology.[3] Understanding the precise mechanisms by which this compound influences these complex behaviors is a key area of research in neuroscience and has significant implications for the development of therapeutics for social-behavioral disorders. The generation of knockout (KO) animal models, in which the this compound gene or its receptors are inactivated, provides a powerful tool to dissect the functional roles of this neuropeptide system. This document provides detailed application notes and protocols for creating and analyzing this compound knockout models, with a focus on CRISPR/Cas9-mediated gene editing in zebrafish and mice.

I. Choosing a Model Organism

The selection of an appropriate animal model is critical for studying this compound function. Zebrafish (Danio rerio) and mice (Mus musculus) are two commonly used models, each offering distinct advantages.

  • Zebrafish: As a genetically tractable model organism, zebrafish offer rapid development, high fecundity, and optical transparency in early life stages, making them ideal for high-throughput genetic screens and imaging studies.[4] The generation of this compound gene knockout zebrafish using CRISPR/Cas9 has been successfully reported, revealing key roles for this compound in female reproductive success.

  • Mice: As mammals, mice share significant physiological and genetic homology with humans, making them a highly relevant model for studying the neural circuits underlying social behavior and for preclinical drug development. Knockout mouse models targeting the vasopressin V1b receptor have shown reduced aggressive behavior, highlighting the translational potential of this research. Inducible knockout models in mice also allow for temporal control of gene deletion.

II. Generating Knockout Models using CRISPR/Cas9

The CRISPR/Cas9 system has emerged as a versatile and efficient tool for targeted gene editing. The following protocol provides a general framework for generating this compound or vasopressin receptor knockout models.

Experimental Workflow for CRISPR/Cas9-Mediated Knockout

G cluster_design Design Phase cluster_injection Microinjection cluster_screening Screening & Breeding cluster_validation Validation sgRNA_design sgRNA Design & Synthesis (Targeting this compound/V1aR gene) injection Microinjection into Single-Cell Embryos sgRNA_design->injection cas9_prep Cas9 Nuclease Preparation (mRNA or protein) cas9_prep->injection founder_screening Founder (F0) Screening (Genomic DNA sequencing) injection->founder_screening breeding Breeding to Establish Stable Knockout Line (F1, F2) founder_screening->breeding phenotyping Phenotypic Analysis (Behavioral, Physiological) breeding->phenotyping molecular_validation Molecular Validation (qPCR, In situ hybridization) breeding->molecular_validation

Caption: Workflow for generating knockout models using CRISPR/Cas9.

Protocol 2.1: CRISPR/Cas9-Mediated Knockout of the this compound Gene in Zebrafish

This protocol is adapted from methodologies described for generating this compound knockout zebrafish.

  • sgRNA Design and Synthesis:

    • Design single guide RNAs (sgRNAs) targeting an early exon of the this compound gene to induce frameshift mutations. Online tools such as CHOPCHOP can be utilized for sgRNA design.

    • Synthesize the designed sgRNAs in vitro using a commercially available kit.

  • Cas9 Nuclease Preparation:

    • Prepare Cas9 nuclease, either as mRNA for in vitro transcription or as a purified protein.

  • Microinjection:

    • Prepare an injection mix containing the synthesized sgRNA and Cas9 nuclease.

    • Microinject the mix into single-cell stage zebrafish embryos.

  • Founder (F0) Screening:

    • At 24-48 hours post-fertilization, extract genomic DNA from a subset of injected embryos.

    • Use PCR to amplify the target region of the this compound gene.

    • Sequence the PCR products to confirm the presence of insertions or deletions (indels).

  • Breeding and Establishment of a Stable Knockout Line:

    • Raise the remaining injected embryos to adulthood (F0 generation).

    • Outcross the F0 founders with wild-type fish.

    • Screen the F1 generation for the presence of the desired mutation.

    • Intercross heterozygous F1 fish to generate homozygous F2 knockout fish.

III. Phenotypic Analysis of Knockout Models

A comprehensive phenotypic analysis is essential to understand the functional consequences of this compound gene knockout. This includes behavioral assays, histological analysis, and molecular techniques.

Protocol 3.1: Behavioral Assays

3.1.1. Social Preference Test (for mice):

  • Habituate the test mouse to a three-chambered social approach apparatus.

  • Place a novel, unfamiliar mouse (stranger 1) in one of the side chambers within a wire cage.

  • Place the test mouse in the center chamber and allow it to explore all three chambers for a defined period (e.g., 10 minutes).

  • Record the time spent in each chamber and the time spent sniffing the wire cage containing the stranger mouse.

  • Introduce a second novel mouse (stranger 2) into the other side chamber.

  • Record the behavior of the test mouse for another 10 minutes.

  • Analyze the data to determine the preference for social novelty.

3.1.2. Resident-Intruder Test (for mice):

  • House the resident male mouse in its home cage for a period of time to establish territory.

  • Introduce a smaller, unfamiliar male intruder mouse into the resident's cage.

  • Record the social and aggressive behaviors of the resident mouse for a set duration (e.g., 10 minutes).

  • Quantify behaviors such as latency to attack, number of attacks, and duration of aggressive encounters.

3.1.3. Courtship and Reproductive Behavior Assay (for zebrafish):

  • Pair a male and female fish (wild-type, heterozygous, or homozygous knockout) in a breeding tank overnight, separated by a divider.

  • The following morning, remove the divider to allow for interaction.

  • Record courtship behaviors, such as quivering by the female, for a defined period.

  • After a set time, collect and count the number of fertilized eggs.

Quantitative Data from Phenotypic Analyses

Phenotype Wild-Type This compound Knockout Reference
Fertilized Eggs per Clutch (Zebrafish) ~150Significantly fewer
Female Quivering Behavior (Zebrafish) PresentReduced
Aggressive Bouts (Male Mice, V1bR KO) HighMarkedly reduced
Social Recognition (Male Mice, V1bR KO) IntactModestly impaired

Protocol 3.2: In Situ Hybridization for this compound mRNA

This protocol allows for the visualization of this compound mRNA expression in the brain, confirming the absence of the transcript in knockout animals.

  • Tissue Preparation:

    • Anesthetize and perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and post-fix overnight.

    • Cryoprotect the brain in a sucrose solution.

    • Section the brain using a cryostat and mount the sections on slides.

  • Probe Synthesis:

    • Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes for the this compound mRNA.

  • Hybridization:

    • Pretreat the tissue sections to improve probe penetration.

    • Hybridize the sections with the labeled probe overnight in a humidified chamber.

  • Washing and Detection:

    • Wash the sections to remove unbound probe.

    • Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

    • Develop the signal using a colorimetric substrate.

  • Imaging:

    • Image the sections using a microscope to visualize the location and intensity of the hybridization signal.

IV. This compound Signaling Pathway

This compound exerts its effects by binding to specific G-protein coupled receptors, primarily the V1a-type receptor, which activates downstream signaling cascades.

Simplified this compound Signaling Pathway

G This compound This compound v1ar V1a Receptor This compound->v1ar gq11 Gq/11 v1ar->gq11 plc Phospholipase C gq11->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C Activation dag->pkc ca2 Ca2+ Release er->ca2 cellular_response Cellular Response (e.g., Neuronal Excitability, Gene Expression) ca2->cellular_response pkc->cellular_response

Caption: Simplified V1a receptor signaling cascade.

V. Electrophysiological Analysis

Patch-clamp electrophysiology can be used to investigate how this compound modulates the activity of specific neurons and how this is altered in knockout models.

Protocol 5.1: Whole-Cell Patch-Clamp Recording

This protocol provides a general overview of whole-cell patch-clamp recording from neurons in brain slices.

  • Brain Slice Preparation:

    • Rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF).

    • Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., preoptic area) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF.

  • Recording:

    • Transfer a slice to the recording chamber of a microscope and perfuse with oxygenated aCSF.

    • Identify target neurons using differential interference contrast (DIC) microscopy.

    • Approach a neuron with a glass micropipette filled with an internal solution.

    • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record neuronal activity in either voltage-clamp or current-clamp mode.

    • Bath-apply this compound to the slice and record the changes in membrane potential, firing rate, or synaptic currents.

    • In knockout animals, the application of this compound should not elicit a response in neurons that normally express this compound receptors.

The creation and analysis of this compound knockout models using techniques like CRISPR/Cas9 provide an invaluable approach for elucidating the fundamental roles of this neuropeptide in regulating social behavior. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists to effectively utilize these powerful tools in their investigations, ultimately contributing to a deeper understanding of the neurobiology of sociality and the development of novel therapeutic strategies.

References

Real-Time Monitoring of Vasotocin Release in the Brain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for current and emerging methods for the real-time or near real-time monitoring of vasotocin and its mammalian homolog, vasopressin, release in the brain. These techniques are crucial for understanding the precise roles of these neuropeptides in regulating social behaviors, cognition, and physiological homeostasis, and for the development of novel therapeutics targeting the this compound/vasopressin systems.

Introduction

Arginine this compound (AVT) in non-mammalian vertebrates and arginine vasopressin (AVP) in mammals are neuropeptides that play critical roles in a wide array of physiological processes and behaviors.[1][2] Understanding the dynamic release of these peptides in specific brain regions is essential for elucidating their function in neural circuits and for the development of drugs targeting neuropsychiatric and other disorders. This guide details several key methodologies, from established sampling techniques to cutting-edge genetically encoded sensors, for the real-time monitoring of this compound/vasopressin release.

Methods for Real-Time Monitoring

Several techniques have been developed to monitor neuropeptide release in the brain, each with its own set of advantages and limitations in terms of temporal and spatial resolution, sensitivity, and specificity. The primary methods covered in these notes are:

  • In Vivo Microdialysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Genetically Encoded GPCR-Activation Based (GRAB) Sensors

  • Near-Infrared Fluorescent Nanosensors

  • Fast-Scan Cyclic Voltammetry (FSCV)

  • Optogenetic Stimulation for Evoked Release

The following sections provide a detailed overview of each method, including experimental protocols and comparative data.

Method 1: In Vivo Microdialysis with LC-MS/MS

In vivo microdialysis is a widely used technique for sampling the extracellular fluid of the brain in awake and behaving animals.[3][4][5] When coupled with highly sensitive analytical methods like LC-MS/MS, it allows for the quantification of vasopressin concentrations.

Application Notes

This method is well-suited for studies requiring the absolute quantification of vasopressin over longer periods (minutes to hours). It is particularly useful for correlating average neuropeptide levels with specific behaviors or pharmacological interventions. However, its temporal resolution is limited by the sampling frequency.

Quantitative Data Summary
ParameterPerformanceCitations
Temporal Resolution 10 - 30 minutes
Spatial Resolution ~1-4 mm (probe length)
Sensitivity (LLOQ) 0.2 - 1.0 pg/mL
Specificity High (based on mass-to-charge ratio)
In Vivo Application Awake, behaving animals
Experimental Protocol

1. Microdialysis Probe Implantation (Rat Model)

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

  • Stereotaxic Surgery: Place the animal in a stereotaxic frame. Based on a stereotaxic atlas, drill a small hole in the skull above the target brain region (e.g., supraoptic nucleus, paraventricular nucleus).

  • Probe Insertion: Slowly lower a microdialysis probe (e.g., 1-4 mm membrane length) to the desired coordinates.

  • Fixation: Secure the probe to the skull using dental cement and anchor screws.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours before the experiment.

2. Microdialysis Sampling

  • Perfusion: On the day of the experiment, connect the probe inlet to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.2 - 2 µL/min).

  • Sample Collection: Collect the dialysate from the probe outlet in small vials, often cooled to prevent peptide degradation. Samples are typically collected in 10-30 minute fractions.

  • Stabilization: Immediately add acetic acid to the collected fractions to a final concentration of 5% to stabilize the peptides for storage at -80°C.

3. LC-MS/MS Analysis

  • Sample Preparation: Samples can often be directly injected into the LC-MS/MS system without further preparation.

  • Liquid Chromatography: Separate the peptides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and methanol with 0.5% acetic acid).

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification. The transitions for vasopressin are monitored to ensure specificity.

  • Quantification: Generate a calibration curve using known concentrations of a vasopressin standard to quantify the amount of vasopressin in the dialysate samples.

microdialysis_workflow cluster_animal In Vivo cluster_experiment Experiment cluster_analysis Analysis Anesthetized Animal Anesthetized Animal Stereotaxic Surgery Stereotaxic Surgery Anesthetized Animal->Stereotaxic Surgery Probe Implantation Probe Implantation Stereotaxic Surgery->Probe Implantation Recovery Recovery Probe Implantation->Recovery Perfusion with aCSF Perfusion with aCSF Sample Collection Sample Collection Perfusion with aCSF->Sample Collection Sample Stabilization Sample Stabilization Sample Collection->Sample Stabilization LC-MS/MS LC-MS/MS Sample Stabilization->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

In Vivo Microdialysis Workflow

Method 2: Genetically Encoded GRAB Sensors

Genetically encoded GPCR-activation based (GRAB) sensors are a powerful tool for real-time imaging of neuropeptide release with high spatiotemporal resolution. These sensors consist of a G protein-coupled receptor (GPCR) for the target neuropeptide (e.g., vasopressin receptor) with a circularly permuted fluorescent protein (cpFP) inserted into an intracellular loop. Ligand binding induces a conformational change that increases the fluorescence of the cpFP.

Application Notes

GRAB sensors are ideal for visualizing the dynamics of vasopressin release in specific neuronal populations and subcellular compartments in real-time. They can be used in cell culture, brain slices, and in vivo in behaving animals. The data obtained is typically a relative change in fluorescence intensity, not an absolute concentration.

Quantitative Data Summary
ParameterPerformanceCitations
Temporal Resolution Milliseconds to seconds
Spatial Resolution Subcellular
Sensitivity (Affinity) Nanomolar range
Specificity High (determined by the receptor)
In Vivo Application Awake, behaving animals (with imaging)
Experimental Protocol

1. GRAB Sensor Delivery

  • Viral Vector: Package the GRAB sensor plasmid into an adeno-associated virus (AAV) for in vivo expression. AAVs can be engineered to drive expression in specific cell types using cell-type-specific promoters.

  • Stereotaxic Injection: Inject the AAV containing the GRAB sensor construct into the target brain region of the animal.

  • Expression: Allow 3-6 weeks for the sensor to be expressed in the target neurons.

2. In Vivo Imaging

  • Imaging Preparation: For in vivo imaging, implant a cranial window over the target brain region or an optical fiber for fiber photometry.

  • Two-Photon Microscopy: For high-resolution imaging, use a two-photon microscope to visualize the fluorescence of the GRAB sensor in awake, head-fixed animals.

    • Excitation: Use a laser tuned to the excitation wavelength of the cpFP (e.g., ~920 nm for green fluorescent proteins).

    • Image Acquisition: Acquire images at a high frame rate (e.g., 30 Hz) to capture the dynamics of vasopressin release.

  • Fiber Photometry: For recording population-level activity in freely moving animals, use fiber photometry to record the overall fluorescence changes from the transfected brain region.

3. Data Analysis

  • Region of Interest (ROI) Selection: Define ROIs corresponding to cell bodies, dendrites, or axon terminals.

  • Fluorescence Change Calculation: Calculate the change in fluorescence over baseline (ΔF/F₀) for each ROI.

  • Correlation with Behavior: Correlate the observed fluorescence transients with specific behaviors or stimuli.

grab_sensor_workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis AAV Production AAV Production Stereotaxic Injection Stereotaxic Injection AAV Production->Stereotaxic Injection Sensor Expression Sensor Expression Stereotaxic Injection->Sensor Expression Two-Photon Microscopy / Fiber Photometry Two-Photon Microscopy / Fiber Photometry Image Acquisition Image Acquisition Two-Photon Microscopy / Fiber Photometry->Image Acquisition ROI Selection ROI Selection Image Acquisition->ROI Selection ΔF/F₀ Calculation ΔF/F₀ Calculation ROI Selection->ΔF/F₀ Calculation Correlation with Behavior Correlation with Behavior ΔF/F₀ Calculation->Correlation with Behavior

GRAB Sensor Experimental Workflow

Method 3: Near-Infrared Nanosensors

Near-infrared (NIR) fluorescent nanosensors are a novel class of synthetic probes for monitoring neuromodulators. These sensors are typically based on single-walled carbon nanotubes (SWCNTs) functionalized with a molecular recognition element, such as a peptide fragment of a receptor, that selectively binds to the target molecule. Binding of the target molecule modulates the NIR fluorescence of the SWCNT.

Application Notes

NIR nanosensors offer the advantage of imaging in the near-infrared spectrum, which allows for deeper tissue penetration and reduced autofluorescence. They have been successfully developed for oxytocin with high selectivity over vasopressin. While a this compound-specific sensor is a logical next step, the protocol described here for the oxytocin sensor (nIROxT) in brain slices provides a template for future applications.

Quantitative Data Summary (for nIROxT)
ParameterPerformanceCitations
Temporal Resolution Milliseconds
Spatial Resolution Micrometers
Sensitivity (Limit of Detection) Nanomolar
Specificity High (can distinguish oxytocin from vasopressin)
In Vivo Application Currently demonstrated in acute brain slices
Experimental Protocol (for Brain Slices)

1. Nanosensor Synthesis

  • The synthesis of nIROxT involves the covalent attachment of an oxytocin receptor peptide fragment to SWCNTs. This is a specialized chemical synthesis process.

2. Brain Slice Preparation

  • Prepare acute coronal brain slices (e.g., 300 µm thick) from the brain region of interest.

  • Incubate the slices in aCSF containing the nanosensors (e.g., 2 mg/L) for approximately 15 minutes to allow the sensors to diffuse into the tissue.

  • Rinse the slices with fresh aCSF to remove excess nanosensors before imaging.

3. NIR Fluorescence Imaging

  • Use a custom-built microscope capable of NIR imaging.

  • Excitation: Excite the nanosensors with a laser at the appropriate wavelength (e.g., 785 nm for nIROxT).

  • Emission: Collect the NIR fluorescence using an InGaAs camera.

  • Evoked Release: Use a stimulating electrode to electrically evoke neuropeptide release in the slice.

4. Data Analysis

  • Similar to GRAB sensors, analyze the change in fluorescence intensity (ΔF/F₀) in response to stimulation.

nanosensor_pathway cluster_components Nanosensor Components cluster_binding Detection Mechanism SWCNT Single-Walled Carbon Nanotube (SWCNT) Nanosensor Functionalized Nanosensor SWCNT->Nanosensor Covalent Attachment Peptide This compound Receptor Peptide Fragment Peptide->Nanosensor This compound This compound Binding Binding This compound->Binding Nanosensor->Binding Fluorescence NIR Fluorescence Change Binding->Fluorescence fscv_workflow Electrode Fabrication Electrode Fabrication In Vivo Implantation In Vivo Implantation Electrode Fabrication->In Vivo Implantation FSCV Recording FSCV Recording In Vivo Implantation->FSCV Recording Data Analysis Data Analysis FSCV Recording->Data Analysis optogenetics_logic cluster_prep Preparation cluster_stim Stimulation cluster_monitor Monitoring AAV_ChR2 AAV-ChR2 Delivery to Vasopressin Neurons Light_Stim Light Stimulation AAV_ChR2->Light_Stim Optic_Fiber Optic Fiber Implantation Optic_Fiber->Light_Stim VP_Release Evoked Vasopressin Release Light_Stim->VP_Release Microdialysis Microdialysis/LC-MS VP_Release->Microdialysis GRAB GRAB Sensor Imaging VP_Release->GRAB FSCV FSCV Recording VP_Release->FSCV

References

Application Notes: High-Efficiency CRISPR-Cas9 Mediated Editing of the Vasotocin Receptor Gene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The vasotocin/vasopressin family of neuropeptides and their receptors play a crucial role in regulating a wide array of social behaviors, from pair bonding and parental care to aggression and social recognition. The this compound receptor (VTR), and its mammalian homolog, the vasopressin receptor (e.g., Avpr1a), are key targets for research in neuroscience and drug development. The advent of CRISPR-Cas9 technology has provided a powerful tool for the precise editing of the genes encoding these receptors, enabling researchers to elucidate their function and explore their therapeutic potential. These application notes provide an overview of the successful application of CRISPR-Cas9 for editing the this compound receptor gene, with a focus on in vivo applications in rodent models.

Key Applications

  • Functional Genomics: Knockout or modification of the this compound receptor gene to study the impact on social behaviors, anxiety, and other physiological processes.

  • Disease Modeling: Creation of animal models with specific mutations in the this compound receptor gene to mimic human conditions and study disease mechanisms.

  • Drug Development: Validation of the this compound receptor as a therapeutic target and screening of compounds that modulate its activity.

Data Summary

The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 to edit the vasopressin/oxytocin receptor genes, demonstrating the high efficiency and specificity of this technology.

Table 1: Reduction in Oxytocin Receptor (OXTR) Levels Across Rodent Species via AAV-CRISPR/Cas9

SpeciesTarget Brain RegionMean Reduction in OXTR Levels (%)P-valueReference
Spiny Mouse (Acomys cahirinus)Nucleus Accumbens~60%4.57 x 10⁻⁵[1][2]
Golden Hamster (Mesocricetus auratus)Nucleus Accumbens~75%0.0001[1][2]
House Mouse (Mus musculus)Endopiriform Cortex~80%4.1 x 10⁻⁵[1]
California Deer Mouse (Peromyscus californicus)Ventromedial Hypothalamus~50%0.006
Norway Rat (Rattus norvegicus)Lateral Septum~70%0.0001
Prairie Vole (Microtus ochrogaster)Nucleus AccumbensNot specifiedNot specified

Data extracted and compiled from figures and text in the cited sources. The percentage reduction is an approximation based on the graphical representation of the data.

Table 2: Effects of Avpr1a Knockout on Social Behavior in Syrian Hamsters

BehaviorGenotypeMean Duration/FrequencyP-valueReference
Aggression (Total Duration)Wild-Type~50s0.008
Avpr1a KO~120s
Flank Marking (Odor-Stimulated)Wild-Type~40s<0.001
Avpr1a KO~80s

Data extracted and compiled from the text of the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the CRISPR-Cas9-mediated editing of the this compound receptor gene.

Protocol 1: sgRNA Design and Vector Construction
  • Target Site Selection:

    • Identify the coding sequence of the target this compound receptor gene (e.g., Avpr1a) from a genomic database (e.g., NCBI).

    • Use an online sgRNA design tool (e.g., CHOPCHOP) to identify potential sgRNA target sites within the gene.

    • Select sgRNAs that target an early exon to maximize the likelihood of generating a loss-of-function mutation. For example, targeting the start codon is a common strategy.

    • Prioritize sgRNAs with high predicted on-target efficiency and low predicted off-target effects.

  • Vector Construction:

    • Synthesize and anneal complementary oligonucleotides encoding the selected sgRNA sequence.

    • Clone the annealed sgRNA duplex into a suitable expression vector containing the Cas9 nuclease gene, such as pX330-U6-Chimeric_BB_CBh_hSpCas9 (Addgene ID 42230). This can be achieved using methods like Gibson Assembly or Golden Gate cloning.

    • For in vivo delivery using AAV, the sgRNA and Cas9 can be packaged into separate AAV vectors or a single "all-in-one" vector if size permits.

Protocol 2: In Vivo Gene Editing using AAV Delivery

This protocol is adapted from a study targeting the oxytocin receptor in various rodent species.

  • AAV Production:

    • Produce high-titer AAVs (e.g., AAV9) for expressing Cas9 and the specific sgRNA. This is typically done by co-transfecting HEK293T cells with three plasmids: a plasmid containing the AAV inverted terminal repeats (ITRs) and the expression cassette (Cas9 or sgRNA), a helper plasmid providing the AAV replication and capsid proteins, and an adenoviral helper plasmid.

    • Purify and concentrate the AAV particles using methods such as iodixanol gradient ultracentrifugation.

    • Titer the AAV stocks to determine the genomic copies per milliliter (GC/mL).

  • Stereotaxic Surgery and AAV Injection:

    • Anesthetize the animal (e.g., mouse, hamster) using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Inject the AAV-Cas9 and AAV-sgRNA mixture into the target brain region (e.g., nucleus accumbens, lateral septum) using a microinjection pump.

    • A typical injection volume is 300 nL per site at a rate of 100 nL/min.

    • Allow sufficient time for gene editing to occur (e.g., 3-4 weeks) before behavioral testing or tissue analysis.

Protocol 3: Validation of Gene Editing
  • Genomic DNA Extraction and PCR:

    • Euthanize the animal and dissect the target brain tissue.

    • Extract genomic DNA from the tissue.

    • Amplify the genomic region surrounding the sgRNA target site using PCR.

  • Assessment of Editing Efficiency:

    • Sanger Sequencing and TIDE Analysis: Sequence the PCR product and use a tool like Tracking of Indels by DEcomposition (TIDE) to identify and quantify the frequency of insertions and deletions (indels).

    • T7 Endonuclease I (T7E1) Assay: This enzymatic assay detects mismatches in heteroduplex DNA formed from wild-type and edited DNA strands. While a rapid method, it can be less accurate than sequencing-based approaches.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform deep sequencing of the PCR amplicons to identify the full spectrum and frequency of different indel mutations.

  • Confirmation of Protein Knockout:

    • Autoradiography: Use a radiolabeled ligand for the this compound receptor (e.g., ¹²⁵I-OVTA) to perform receptor autoradiography on brain sections. This will visualize and allow for the quantification of the reduction in receptor density in the targeted region.

    • Western Blotting or Immunohistochemistry: If a specific antibody is available, use these techniques to assess the reduction in this compound receptor protein levels.

Protocol 4: Off-Target Analysis
  • In Silico Prediction:

    • Use off-target prediction tools to identify potential off-target sites in the genome that have high sequence similarity to the on-target sgRNA sequence.

  • Experimental Validation:

    • Select the top-ranked potential off-target sites for experimental validation.

    • Amplify these regions by PCR from the genomic DNA of edited animals.

    • Sequence the PCR products to determine if any off-target mutations have occurred.

    • For a more unbiased and genome-wide assessment, techniques like GUIDE-seq, CIRCLE-seq, or whole-genome sequencing can be employed, although these are more technically demanding and costly.

Visualizations

Signaling Pathway

Vasotocin_Signaling cluster_receptor Cell Membrane Vasotocin_Receptor This compound Receptor (e.g., Avpr1a) G_Protein Gq/11 Vasotocin_Receptor->G_Protein Activates This compound This compound This compound->Vasotocin_Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitability, gene expression) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: this compound Receptor Signaling Pathway.

Experimental Workflow

CRISPR_Workflow cluster_design Phase 1: Design & Construction cluster_delivery Phase 2: In Vivo Delivery cluster_validation Phase 3: Validation cluster_analysis Phase 4: Functional Analysis sgRNA_Design 1. sgRNA Design (e.g., CHOPCHOP) Vector_Construction 2. Vector Construction (e.g., pX330) sgRNA_Design->Vector_Construction AAV_Production 3. AAV Production Vector_Construction->AAV_Production Stereotaxic_Injection 4. Stereotaxic Injection into brain AAV_Production->Stereotaxic_Injection Tissue_Harvest 5. Tissue Harvest Stereotaxic_Injection->Tissue_Harvest Behavioral_Testing 8. Behavioral Testing Stereotaxic_Injection->Behavioral_Testing Genomic_Analysis 6. Genomic Analysis (Sequencing, T7E1) Tissue_Harvest->Genomic_Analysis Protein_Analysis 7. Protein Analysis (Autoradiography) Tissue_Harvest->Protein_Analysis Off_Target_Analysis 9. Off-Target Analysis Genomic_Analysis->Off_Target_Analysis

Caption: CRISPR-Cas9 Gene Editing Workflow.

References

Troubleshooting & Optimization

Troubleshooting low signal in Vasotocin immunohistochemistry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering low or no signal in their Vasotocin immunohistochemistry (IHC) experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) - Low Signal

Q1: I am not seeing any staining in my this compound IHC experiment. What are the possible causes?

Weak or no staining in IHC can stem from several factors throughout the protocol. Key areas to investigate include the primary antibody, tissue preparation, antigen retrieval, and the detection system.[1][2][3][4] It is crucial to run both positive and negative controls to determine if the issue lies with the protocol or the reagents themselves.[3]

Q2: How can I optimize my primary antibody concentration and incubation time?

The concentration of the primary antibody is critical. If it's too low, the signal will be weak or absent. It is recommended to perform a primary antibody dilution series to determine the optimal concentration for your specific tissue and protocol. Increasing the incubation time, for instance, by incubating overnight at 4°C, can also enhance the signal. Always refer to the antibody datasheet for the manufacturer's recommended starting dilutions and incubation conditions.

Q3: My primary and secondary antibodies are from different vendors. Could this be an issue?

Compatibility between primary and secondary antibodies is essential. The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary antibody is raised in a rabbit, you must use an anti-rabbit secondary antibody). Additionally, ensure the isotypes of the primary and secondary antibodies are compatible.

Q4: I am unsure if my tissue was prepared correctly. How does fixation affect this compound staining?

Proper tissue fixation is vital for preserving tissue morphology and antigenicity. Over-fixation with crosslinking agents like formaldehyde can mask the this compound epitope, preventing the primary antibody from binding. Conversely, under-fixation can lead to poor tissue integrity and loss of the antigen. The duration, temperature, and pH of the fixation process must be carefully controlled. For vasopressin (the mammalian homolog of this compound), a common fixation protocol involves perfusion with 4% paraformaldehyde in a phosphate buffer.

Q5: What is antigen retrieval and is it necessary for this compound IHC?

Antigen retrieval is a process that unmasks epitopes that have been altered by fixation. For formalin-fixed, paraffin-embedded tissues, this step is often crucial for successful staining. There are two main methods: Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER). HIER is more commonly used and generally has a higher success rate. The optimal antigen retrieval method, including the choice of buffer (e.g., citrate or EDTA) and heating conditions, should be determined empirically.

Q6: How can I be sure my blocking step is effective and not hindering the signal?

The blocking step is designed to prevent non-specific binding of antibodies, which can cause high background. However, an improperly performed blocking step could potentially interfere with specific staining. It's important to use a blocking serum from the same species as the secondary antibody was raised in. Ensure that the blocking buffer does not contain components that could interfere with your detection system (e.g., avoid using non-fat dry milk which contains biotin if you are using a biotin-based detection system).

Q7: My signal is still weak. What are my options for signal amplification?

If the target protein, like this compound, is present in low abundance, signal amplification methods can be employed to enhance detection. Common techniques include:

  • Avidin-Biotin Complex (ABC): This method utilizes the high affinity of avidin for biotin to create a large enzyme complex at the site of the primary antibody.

  • Labeled Streptavidin-Biotin (LSAB): Similar to ABC, but uses a smaller streptavidin-enzyme conjugate, which may allow for better tissue penetration.

  • Polymer-Based Methods: These systems involve a polymer backbone conjugated with multiple enzyme molecules and secondary antibodies, providing significant signal amplification in fewer steps.

  • Tyramide Signal Amplification (TSA): This is a highly sensitive method where an enzyme (HRP) catalyzes the deposition of labeled tyramide molecules at the antigen site, leading to a substantial increase in signal.

Data Presentation

Table 1: Troubleshooting Low Signal in this compound IHC

Potential Cause Recommended Action Quantitative Parameters to Optimize
Primary Antibody Optimize concentration and incubation.Dilution (e.g., 1:500, 1:1000, 1:2000), Incubation Time (e.g., 1 hr at RT, overnight at 4°C).
Secondary Antibody Ensure compatibility with the primary antibody.Dilution (as per manufacturer's recommendation).
Tissue Fixation Standardize fixation protocol.Fixation Time (e.g., 18-24 hours), Fixative Concentration (e.g., 4% PFA).
Antigen Retrieval Empirically determine the best method.HIER: Temperature (e.g., 95-100°C), Time (e.g., 10-20 min), pH of buffer (e.g., 6.0 for citrate, 8.0-9.0 for EDTA).
Signal Amplification Choose an appropriate amplification system.Concentration of amplification reagents (as per kit instructions).

Experimental Protocols

Protocol 1: Heat-Induced Epitope Retrieval (HIER)
  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Incubate in two changes of 100% ethanol for 10 minutes each.

    • Incubate in two changes of 95% ethanol for 10 minutes each.

    • Rinse twice in deionized water for 5 minutes each.

  • Heating:

    • Place slides in a staining dish filled with the chosen antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0).

    • Heat the solution to a sub-boiling temperature (95-100°C) using a microwave, pressure cooker, or water bath.

    • Maintain this temperature for 10-20 minutes. The optimal time should be determined experimentally.

  • Cooling:

    • Allow the slides to cool in the antigen retrieval buffer for at least 20-30 minutes at room temperature.

  • Washing:

    • Rinse the slides with a wash buffer (e.g., PBS or TBS) before proceeding with the blocking step.

Protocol 2: Tyramide Signal Amplification (TSA)

This protocol assumes the use of an HRP-conjugated secondary antibody.

  • Primary and Secondary Antibody Incubation:

    • Perform primary and HRP-conjugated secondary antibody incubations as per your standard IHC protocol, including all wash steps.

  • Tyramide Amplification:

    • Incubate the slides with the tyramide working solution (containing the labeled tyramide and hydrogen peroxide) for the time recommended by the manufacturer (typically 5-10 minutes) in a dark chamber.

  • Stopping the Reaction:

    • Wash the slides thoroughly with wash buffer to stop the enzymatic reaction.

  • Detection:

    • If using a fluorescently labeled tyramide, proceed to mounting.

    • If using a biotin-labeled tyramide, incubate with streptavidin-HRP, wash, and then add the chromogenic substrate.

Visualizations

IHC_Troubleshooting_Workflow Start Start: Low or No Signal CheckControls Check Positive and Negative Controls Start->CheckControls AntibodyOptimization Primary & Secondary Antibody Optimization CheckControls->AntibodyOptimization Controls OK SuccessfulStaining Successful Staining CheckControls->SuccessfulStaining Controls Failed (Reagent Issue) TissuePrep Review Tissue Preparation AntibodyOptimization->TissuePrep No Improvement AntibodyOptimization->SuccessfulStaining Improvement AntigenRetrieval Optimize Antigen Retrieval TissuePrep->AntigenRetrieval No Improvement TissuePrep->SuccessfulStaining Improvement SignalAmp Implement Signal Amplification AntigenRetrieval->SignalAmp Signal Still Low AntigenRetrieval->SuccessfulStaining Improvement SignalAmp->SuccessfulStaining

Caption: Troubleshooting workflow for low signal in IHC.

Signal_Amplification_Pathways cluster_ABC ABC/LSAB cluster_Polymer Polymer-Based cluster_TSA Tyramide Signal Amplification (TSA) Antigen This compound Antigen PrimaryAb Primary Antibody (e.g., Rabbit anti-Vasotocin) Antigen->PrimaryAb SecondaryAb Secondary Antibody (e.g., Anti-Rabbit) PrimaryAb->SecondaryAb SecondaryHRP Secondary Antibody-HRP PrimaryAb->SecondaryHRP Biotin Biotin SecondaryAb->Biotin Polymer Polymer Backbone + HRP Enzymes SecondaryAb->Polymer AvidinHRP Avidin/Streptavidin-HRP Complex Biotin->AvidinHRP Tyramide Labeled Tyramide SecondaryHRP->Tyramide catalyzes deposition

Caption: Comparison of IHC signal amplification methods.

References

Technical Support Center: Optimizing Primer Design for Vasotocin RT-PCR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their primer design for Vasotocin (VT) Reverse Transcription Polymerase Chain Reaction (RT-PCR).

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when designing primers for this compound RT-PCR?

A1: Effective primer design is critical for successful RT-PCR. Key parameters include primer length, melting temperature (Tm), GC content, and the avoidance of secondary structures. Primers should ideally be between 18 and 24 nucleotides long to ensure specificity.[1][2] The melting temperatures of the forward and reverse primers should be within 5°C of each other, typically in the range of 50-72°C.[3] A GC content of 40-60% is recommended to maintain primer stability.[1][3] It is also crucial to avoid sequences that can form internal secondary structures like hairpins or self-dimers.

Q2: How can I ensure my primers are specific to this compound and avoid amplifying related genes like Isotocin or Mesotocin?

A2: The neurohypophysial hormones, including this compound, Oxytocin, and their non-mammalian counterparts, share a high degree of sequence homology. To ensure specificity, design primers that target unique regions of the this compound gene. This can be achieved by aligning the mRNA sequences of this compound and related genes in your target species and identifying areas of divergence. The 3'-end of the primer is particularly important for specificity, so ensure this region does not have complementarity to off-target sequences. Utilizing tools like NCBI's Basic Local Alignment Search Tool (BLAST) can help verify that your primer sequences are unique to this compound.

Q3: What is the difference between melting temperature (Tm) and annealing temperature (Ta), and how do I determine the optimal Ta?

A3: The melting temperature (Tm) is the temperature at which half of the DNA duplex dissociates into single strands. The annealing temperature (Ta) is the temperature at which the primers bind to the template DNA during the PCR reaction. A general guideline is to set the annealing temperature about 5°C below the lowest Tm of the primer pair. However, the optimal Ta often needs to be determined empirically. A temperature gradient PCR is a highly effective method for identifying the ideal annealing temperature that maximizes specific product yield while minimizing non-specific amplification.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
No Amplification Product Incorrect annealing temperature.Optimize the annealing temperature using a gradient PCR, starting 6-10°C below the calculated Tm.
Poor primer design.Re-design primers ensuring they meet optimal length, Tm, and GC content criteria. Verify specificity using BLAST.
Degraded RNA template.Ensure high-quality, intact RNA is used. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Issues with RT-PCR reagents.Use fresh reagents and ensure proper storage. Consider testing reagents with a positive control.
Multiple Bands (Non-Specific Amplification) Annealing temperature is too low.Gradually increase the annealing temperature in 2-5°C increments to enhance specificity.
Poor primer design leading to off-target binding.Design new primers that are highly specific to the this compound sequence.
High primer concentration.Reduce the primer concentration in the reaction mix.
Contamination with genomic DNA.Treat RNA samples with DNase to remove any contaminating genomic DNA.
Primer-Dimers Complementarity between primers.Design primers that lack complementarity, especially at the 3' ends.
High primer concentration.Titrate the primer concentration to the lowest effective level.
Low annealing temperature.Increase the annealing temperature to discourage primer-primer binding.
Setting up reactions at room temperature.Assemble PCR reactions on ice to minimize polymerase activity before the initial denaturation step.

Experimental Protocols

Detailed Methodology for this compound RT-qPCR

This protocol provides a general framework. Specific details may need to be optimized for your particular species and experimental setup.

1. RNA Extraction and DNase Treatment:

  • Extract total RNA from your tissue of interest using a standard method like TRIzol reagent or a column-based kit.

  • To eliminate potential genomic DNA contamination, treat the extracted RNA with DNase I.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

2. cDNA Synthesis (Reverse Transcription):

  • Synthesize first-strand cDNA from your total RNA using a reverse transcription kit.

  • A typical reaction includes RNA template, reverse transcriptase, dNTPs, and a choice of primers (oligo(dT), random hexamers, or gene-specific primers).

  • Incubate the reaction according to the manufacturer's protocol (e.g., 65°C for 5 minutes for primer annealing, followed by the reverse transcription step).

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix. A common 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Supermix

    • 1.6 µL of forward and reverse primers (at an optimized concentration)

    • 7.4 µL of nuclease-free water

    • 1 µL of cDNA template

  • Perform the qPCR using a real-time PCR system with a typical cycling protocol:

    • Initial denaturation: 95°C for 2-3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 5-10 seconds.

      • Annealing/Extension: A primer-specific temperature (e.g., 58-60°C) for 30 seconds.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Visual Guides

RT_PCR_Workflow cluster_pre_pcr Upstream Processing cluster_pcr RT-PCR cluster_post_pcr Downstream Analysis RNA_Extraction 1. RNA Extraction DNase 2. DNase Treatment RNA_Extraction->DNase QC1 3. RNA Quality Control DNase->QC1 cDNA 4. cDNA Synthesis QC1->cDNA qPCR_Setup 5. qPCR Reaction Setup cDNA->qPCR_Setup Amplification 6. Amplification qPCR_Setup->Amplification Melt_Curve 7. Melt Curve Analysis Amplification->Melt_Curve Data_Analysis 8. Data Analysis Melt_Curve->Data_Analysis

Caption: Workflow for this compound RT-PCR from RNA extraction to data analysis.

Primer_Design_Logic A Identify Target Region (this compound mRNA) B Align with Homologous Genes (e.g., Isotocin) A->B C Select Unique Sequence Areas B->C D Design Primers (18-24 bp, 40-60% GC, Tm 50-72°C) C->D E Check for Secondary Structures (Hairpins, Dimers) D->E F BLAST Primers for Specificity E->F None H Redesign Primers E->H Found G Final Primer Pair Selected F->G Specific F->H Not Specific H->D

Caption: Logical steps for designing specific and efficient this compound primers.

Troubleshooting_Flowchart Start Poor RT-PCR Result No_Band No Amplification? Start->No_Band Multi_Band Multiple Bands? No_Band->Multi_Band No Sol_No_Band1 Optimize Annealing Temp (Gradient PCR) No_Band->Sol_No_Band1 Yes Primer_Dimer Primer-Dimer Band? Multi_Band->Primer_Dimer No Sol_Multi_Band1 Increase Annealing Temp Multi_Band->Sol_Multi_Band1 Yes Sol_Primer_Dimer1 Increase Annealing Temp Primer_Dimer->Sol_Primer_Dimer1 Yes End Successful Amplification Primer_Dimer->End No Sol_No_Band2 Check RNA/cDNA Integrity Sol_No_Band1->Sol_No_Band2 Sol_No_Band3 Verify Reagent Activity Sol_No_Band2->Sol_No_Band3 Sol_No_Band3->End Sol_Multi_Band2 Decrease Primer Conc. Sol_Multi_Band1->Sol_Multi_Band2 Sol_Multi_Band3 Redesign for Specificity Sol_Multi_Band2->Sol_Multi_Band3 Sol_Multi_Band3->End Sol_Primer_Dimer2 Decrease Primer Conc. Sol_Primer_Dimer1->Sol_Primer_Dimer2 Sol_Primer_Dimer3 Setup Reactions on Ice Sol_Primer_Dimer2->Sol_Primer_Dimer3 Sol_Primer_Dimer3->End

Caption: A troubleshooting guide for common issues in this compound RT-PCR.

References

How to avoid cross-reactivity in Vasotocin radioimmunoassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot cross-reactivity in vasotocin radioimmunoassays (RIAs).

Troubleshooting Guide: Cross-Reactivity Issues

Cross-reactivity is a common issue in immunoassays where an antibody binds to molecules other than the target analyte, in this case, this compound. This can lead to inaccurate quantification and erroneous results. The following guide provides a systematic approach to identifying and mitigating cross-reactivity.

Is Cross-Reactivity Affecting Your this compound RIA?

Use the following workflow to diagnose and address potential cross-reactivity in your assay.

cluster_diagnosis Diagnosis cluster_confirmation Confirmation start High background or unexpectedly high this compound levels? check_specificity Review Antibody Specificity Data start->check_specificity Yes final_results Accurate this compound Quantification start->final_results No parallelism Perform Parallelism Experiment check_specificity->parallelism Data suggests potential cross-reactivity spike_recovery Conduct Spike and Recovery Experiment parallelism->spike_recovery Non-parallelism observed optimize_assay Optimize Assay Conditions parallelism->optimize_assay Parallelism is acceptable, but suspect minor cross-reactivity select_antibody Select a More Specific Antibody spike_recovery->select_antibody Poor recovery of spiked this compound spike_recovery->optimize_assay Acceptable recovery, but want to improve accuracy revalidate Re-validate Assay select_antibody->revalidate optimize_assay->revalidate sample_purification Purify Sample Prior to RIA sample_purification->revalidate affinity_purification Affinity Purify the Antiserum affinity_purification->revalidate revalidate->final_results Successful Validation

Caption: Troubleshooting workflow for cross-reactivity in this compound RIA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cross-reactivity in this compound RIAs?

A1: The primary cause of cross-reactivity in this compound RIAs is the structural similarity between this compound and other neurohypophyseal peptides, particularly arginine vasopressin (AVP) and oxytocin.[1][2] The amino acid sequences of these peptides are highly conserved, leading to the potential for an antibody raised against this compound to recognize and bind to these related molecules.

The diagram below illustrates the structural relationship between this compound and potentially cross-reactive peptides.

cluster_peptides Structurally Related Peptides cluster_assay Radioimmunoassay Components This compound This compound Antibody Anti-Vasotocin Antibody This compound->Antibody High Affinity (Target Binding) Vasopressin Arginine Vasopressin (AVP) Vasopressin->Antibody Potential Cross-Reactivity Oxytocin Oxytocin Oxytocin->Antibody Potential Cross-Reactivity Isotocin Isotocin Isotocin->Antibody Potential Cross-Reactivity (especially in non-mammalian species) Other_Analogs Other Synthetic/Natural Analogs Other_Analogs->Antibody Variable Cross-Reactivity

Caption: Relationship between this compound and cross-reactive peptides.

Q2: How can I assess the specificity of my anti-vasotocin antibody?

A2: The specificity of your antibody should be determined through a cross-reactivity assessment. This involves testing the ability of various structurally related peptides to compete with radiolabeled this compound for binding to the antibody. The results are typically expressed as the percentage of cross-reactivity.

Q3: Where can I find data on the cross-reactivity of different this compound antibodies?

A3: Cross-reactivity data is often provided in the technical data sheet of commercially available antibodies or in the materials and methods section of publications that have developed and validated this compound RIAs. It is crucial to use an antibody with low cross-reactivity to structurally similar compounds. The following table summarizes some reported cross-reactivity data for this compound and vasopressin RIAs.

Antibody TargetCross-ReactantReported Cross-Reactivity (%)
Arginine this compoundIsotocin< 1%[3]
Arginine VasopressinArginine this compound30%
Arginine VasopressinLysine Vasopressin0.1%
Arginine VasopressinOxytocin0%
Arginine VasopressinDDAVP1%

Note: This table is a compilation of data from various sources and specific cross-reactivity will depend on the specific antibody used.

Experimental Protocols

Protocol for Assessing Antibody Cross-Reactivity

This protocol outlines a competitive binding experiment to determine the percentage of cross-reactivity of a potential cross-reactant with the this compound antibody.

Materials:

  • Anti-vasotocin antibody

  • Radiolabeled this compound (e.g., 125I-vasotocin)

  • Standard this compound solutions of known concentrations

  • Solutions of potential cross-reactants (e.g., vasopressin, oxytocin, isotocin) at a range of concentrations

  • Assay buffer

  • Precipitating reagent (e.g., second antibody, polyethylene glycol)

  • Gamma counter

Procedure:

  • Prepare Standard Curve:

    • Set up a series of tubes for the this compound standard curve with known concentrations of unlabeled this compound.

    • Add a fixed amount of anti-vasotocin antibody to each tube.

    • Add a fixed amount of radiolabeled this compound to each tube.

    • Incubate to allow for competitive binding.

  • Prepare Cross-Reactivity Tubes:

    • Set up a series of tubes for each potential cross-reactant.

    • Add a fixed amount of anti-vasotocin antibody to each tube.

    • Add a fixed amount of radiolabeled this compound to each tube.

    • Add increasing concentrations of the unlabeled cross-reactant to the respective tubes.

    • Incubate under the same conditions as the standard curve.

  • Separation of Bound and Free Radiolabel:

    • Add the precipitating reagent to all tubes to separate the antibody-bound radiolabel from the free radiolabel.

    • Centrifuge the tubes and decant the supernatant.

  • Counting:

    • Measure the radioactivity in the precipitate (bound fraction) of each tube using a gamma counter.

  • Data Analysis:

    • Plot the standard curve as the percentage of bound radiolabel versus the concentration of unlabeled this compound.

    • For each cross-reactant, determine the concentration that causes a 50% reduction in the binding of the radiolabeled this compound (the IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Protocol for Parallelism Testing

This protocol is used to determine if the endogenous this compound in a sample behaves in the same way as the standard this compound in the assay, which can indicate the presence of interfering substances or cross-reactivity.

Materials:

  • Same as for the cross-reactivity assessment.

  • Biological samples containing endogenous this compound (e.g., plasma, tissue extract).

Procedure:

  • Prepare Standard Curve:

    • Prepare a standard curve as described in the cross-reactivity protocol.

  • Prepare Serial Dilutions of the Sample:

    • Create a series of dilutions of the biological sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer.

  • Assay the Diluted Samples:

    • Assay each dilution in the RIA in the same manner as the standards.

  • Data Analysis:

    • Determine the concentration of this compound in each dilution from the standard curve.

    • Multiply the measured concentration by the dilution factor for each dilution.

    • Plot the measured this compound concentration against the dilution factor.

    • If the resulting line is parallel to the standard curve, it indicates that the endogenous analyte is immunologically similar to the standard and that there is no significant interference or cross-reactivity. Non-parallelism suggests the presence of interfering substances or cross-reactive molecules.

By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate cross-reactivity issues in their this compound radioimmunoassays, leading to more accurate and reliable results. If cross-reactivity is observed, it is advisable to select a different antibody or purify the existing antibody to remove the cross-reacting components.[4]

References

Technical Support Center: Stability of Synthetic Vasotocin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of synthetic Vasotocin in solution. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of synthetic this compound in solution?

A1: The stability of synthetic this compound, a nonapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2 and a disulfide bridge between the cysteine residues, is influenced by several factors.[1] The most critical are:

  • pH: The pH of the solution can significantly impact the rates of hydrolysis and deamidation, two common degradation pathways for peptides.

  • Temperature: Higher temperatures accelerate the kinetics of all chemical degradation reactions. For optimal stability, storage at refrigerated or frozen temperatures is recommended.

  • Oxidation: The presence of oxidizing agents, dissolved oxygen, or trace metal ions can lead to the oxidation of sensitive amino acid residues, particularly the cysteine residues involved in the disulfide bridge.

  • Aggregation and Precipitation: At high concentrations or near its isoelectric point (pI), this compound can aggregate and precipitate out of solution, leading to a loss of active compound.

  • Enzymatic Degradation: If the solution is not sterile or contains proteases, the peptide can be enzymatically degraded.

Q2: What are the common degradation pathways for this compound in an aqueous solution?

A2: Peptides like this compound are susceptible to several chemical and physical degradation pathways in solution:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid and asparagine residues, is a common degradation route. This is highly dependent on the pH of the solution.

  • Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) residues can undergo hydrolysis to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function. Deamidation is generally faster at neutral and alkaline pH.

  • Oxidation: The sulfur-containing cysteine residues are prone to oxidation, which can lead to the formation of sulfoxides, sulfones, or disruption of the critical disulfide bond. This can be catalyzed by light, metal ions, and peroxides.

  • Disulfide Scrambling: Incorrect formation of disulfide bonds can occur, especially under conditions that favor reduction and re-oxidation, leading to inactive isomers.

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates. This is often driven by hydrophobic interactions and can be influenced by concentration, pH, ionic strength, and temperature.

Q3: How should I reconstitute and store my lyophilized synthetic this compound?

A3: For optimal stability, follow these general guidelines:

  • Reconstitution:

    • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.

    • Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on the peptide's solubility. For many peptides, sterile water, or a dilute acetic acid or ammonium bicarbonate solution is suitable.

    • Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can induce aggregation.

  • Storage of Stock Solutions:

    • It is highly recommended to aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • For short-term storage (a few days), solutions can be kept at 2-8°C. However, the stability at this temperature should be verified for your specific formulation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Possible Causes & Troubleshooting Steps

Potential Cause Troubleshooting Action
Incorrect pH Determine the optimal pH for this compound stability (typically in the acidic range, around pH 4-5 for similar peptides like Vasopressin and Oxytocin).[2] Prepare buffers at different pH values and conduct a stability study to identify the pH of maximum stability.
High Temperature Store stock solutions and working solutions at appropriate low temperatures (refrigerated at 2-8°C for short-term, frozen at -20°C or -80°C for long-term). Avoid leaving solutions at room temperature for extended periods.
Oxidation De-gas your buffers to remove dissolved oxygen. Consider adding antioxidants such as methionine or using chelating agents like EDTA to sequester metal ions that can catalyze oxidation. Protect solutions from light.
Enzymatic Degradation Ensure all solutions and handling procedures are sterile. Use sterile filtration for buffers and work in a laminar flow hood.
Issue 2: this compound is Precipitating Out of Solution

Possible Causes & Troubleshooting Steps

Potential Cause Troubleshooting Action
High Concentration Try working with lower concentrations of this compound. If a high concentration is necessary, screen different formulation excipients to improve solubility.
pH is near the pI The isoelectric point (pI) is the pH at which the peptide has no net charge, and solubility is often minimal. Adjust the pH of your solution to be at least 1-2 units away from the pI of this compound.
Buffer Composition The type of buffer and its ionic strength can influence solubility. Screen different buffer systems (e.g., acetate, citrate, phosphate) and ionic strengths to find the optimal conditions for solubility.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation and precipitation. Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

Quantitative Data on Peptide Stability

While specific quantitative stability data for synthetic this compound is limited in publicly available literature, data from its close homolog, Arginine Vasopressin (AVP), provides valuable insights. The stability of these peptides is highly dependent on the formulation and storage conditions.

Table 1: Effect of pH and Temperature on the Stability of Arginine Vasopressin (AVP) in Aqueous Solution

(Note: This data is for Arginine Vasopressin and should be considered as a close approximation for this compound. Experimental verification for this compound is recommended.)

pHTemperature (°C)Half-life (t½)Reference
3.35251.38 years (calculated)[3]
4.537Relatively Stable[4]
5.5 - 6.537Degradation driven by oxidation[4]
7.5 - 8.537Degradation driven by deamidation

Table 2: Stability of Diluted Vasopressin Solutions for Infusion

(Note: This data is for Arginine Vasopressin.)

ConcentrationDiluentStorage TemperatureStability (Time to <10% degradation)Reference
0.4 units/mL0.9% Sodium ChlorideRoom Temperature (23-25°C)90 days
0.4 units/mL0.9% Sodium ChlorideRefrigerated (3-5°C)90 days
1.0 unit/mL0.9% Sodium ChlorideRefrigerated (3-5°C)90 days

Experimental Protocols

Protocol 1: pH-Rate Profile Study to Determine Optimal pH for this compound Stability

Objective: To identify the pH at which synthetic this compound exhibits the highest stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH).

  • Sample Preparation: Dissolve lyophilized synthetic this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the samples into sealed vials and incubate them at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each sample.

  • Purity Assessment: Analyze the purity of the this compound in each aliquot using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (see Protocol 2).

  • Data Analysis: Plot the percentage of intact this compound remaining versus time for each pH. Calculate the degradation rate constant (k) for each pH from the slope of the line. The pH with the lowest degradation rate constant is the optimal pH for formulation.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop and validate an RP-HPLC method capable of separating intact this compound from its degradation products.

Methodology:

  • Forced Degradation: To generate degradation products, subject this compound to forced degradation conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid peptide at 80°C for 24 hours.

    • Photostability: Expose the solution to UV light (254 nm) for 24 hours.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the main this compound peak from all degradation product peaks.

Visualizations

Signaling Pathways

This compound exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the V1a-type and V2-type receptors, which are homologous to the mammalian vasopressin receptors.

Vasotocin_Signaling_Pathways cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway VT1 This compound V1aR V1a Receptor VT1->V1aR Gq Gq/11 V1aR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse1 Cellular Response (e.g., smooth muscle contraction) Ca->CellularResponse1 PKC->CellularResponse1 VT2 This compound V2R V2 Receptor VT2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse2 Cellular Response (e.g., aquaporin insertion) PKA->CellularResponse2 Stability_Workflow start Start: Lyophilized Synthetic this compound reconstitution Reconstitution in Selected Buffer start->reconstitution forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) reconstitution->forced_degradation ph_rate_study pH-Rate Profile Study reconstitution->ph_rate_study hplc_development Develop Stability-Indicating RP-HPLC Method forced_degradation->hplc_development hplc_analysis Analyze Samples by Validated RP-HPLC hplc_development->hplc_analysis Validated Method incubation Incubate at Various pH and Temperatures ph_rate_study->incubation sampling Collect Samples at Defined Time Points incubation->sampling sampling->hplc_analysis data_analysis Data Analysis: - Degradation Kinetics - Identify Degradants hplc_analysis->data_analysis end End: Determine Optimal Storage Conditions data_analysis->end Troubleshooting_Logic issue Issue: this compound Instability (Degradation or Precipitation) check_ph Is pH Optimized? issue->check_ph check_temp Is Temperature Controlled? issue->check_temp check_oxidation Are Oxidative Conditions Minimized? issue->check_oxidation check_concentration Is Concentration Too High? issue->check_concentration adjust_ph Adjust Buffer pH check_ph->adjust_ph No retest Retest Stability check_ph->retest Yes adjust_temp Store at Lower Temperature check_temp->adjust_temp No check_temp->retest Yes adjust_oxidation Use Antioxidants/ De-gas Buffers check_oxidation->adjust_oxidation No check_oxidation->retest Yes adjust_concentration Lower Concentration or Add Solubilizers check_concentration->adjust_concentration Yes check_concentration->retest No adjust_ph->retest adjust_temp->retest adjust_oxidation->retest adjust_concentration->retest

References

Technical Support Center: Validating Commercial Vasotocin Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on validating the specificity of commercial Vasotocin (VT) antibodies. Ensuring antibody specificity is critical for obtaining reliable and reproducible experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to validate the specificity of my commercial this compound antibody?

A1: Commercial antibodies can exhibit significant variability in performance, and what is stated on the datasheet may not always translate to your specific experimental context.[1][2] Validation is essential to confirm that the antibody specifically binds to this compound and not to other structurally related peptides, such as Oxytocin (OT), Isotocin (IT), or Mesotocin (MT), which can lead to false-positive results and misinterpretation of data.[3][4][5]

Q2: What are the initial steps I should take before using a new commercial this compound antibody?

A2: Before embarking on your main experiments, it is crucial to perform preliminary validation. As a first step, a Western Blot (WB) is often recommended to determine if the antibody recognizes a protein of the expected molecular weight. Additionally, reviewing the manufacturer's datasheet for any provided validation data and recommended applications is a critical starting point.

Q3: What are the most common causes of non-specific binding with this compound antibodies?

A3: Non-specific binding can arise from several factors:

  • Cross-reactivity with other neuropeptides: Due to the high sequence homology between this compound and other members of the vasopressin/oxytocin peptide family, cross-reactivity is a primary concern.

  • Improper antibody dilution: Using too high a concentration of the primary antibody can lead to increased off-target binding.

  • Inadequate blocking: Insufficient blocking of non-specific sites on the membrane or tissue can result in high background staining.

  • Issues with tissue fixation and preparation: The fixation method can alter the epitope, leading to reduced specificity.

Q4: How can I test for my this compound antibody's cross-reactivity with other related peptides?

A4: A peptide pre-absorption assay is the gold standard for assessing cross-reactivity. This involves pre-incubating the antibody with an excess of the target peptide (this compound) and, in separate experiments, with related peptides (e.g., Oxytocin, Isotocin). A specific antibody's signal will be abolished only by pre-incubation with this compound.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Bands in Western Blotting
Possible Cause Troubleshooting Step Expected Outcome
Inadequate blockingIncrease blocking time to 1-2 hours at room temperature or switch to a different blocking agent (e.g., 5% BSA in TBST).Reduced background signal.
Primary antibody concentration too highPerform a dot blot or a titration experiment to determine the optimal antibody concentration.A single, specific band at the expected molecular weight for this compound.
Secondary antibody cross-reactivityUse a pre-adsorbed secondary antibody. Run a control with only the secondary antibody to check for non-specific binding.Elimination of non-specific bands.
Contamination of buffersPrepare fresh buffers and filter-sterilize if necessary.Cleaner blot with less background.
Issue 2: Weak or No Signal in Immunohistochemistry (IHC)
Possible Cause Troubleshooting Step Expected Outcome
Improper tissue fixationOptimize fixation time and method. Some antibodies may perform better with a specific fixative (e.g., paraformaldehyde vs. Bouin's solution).Improved signal intensity and localization.
Antigen retrieval issueOptimize the antigen retrieval method (heat-induced or enzymatic). The choice of buffer and incubation time is critical.Unmasking of the epitope and enhanced antibody binding.
Low antibody affinityIncrease the primary antibody incubation time (e.g., overnight at 4°C).Stronger specific signal.
Antibody not suitable for IHCCheck the manufacturer's datasheet to ensure the antibody is validated for IHC. If not, consider a different antibody.Successful staining with a validated antibody.
Issue 3: Inconsistent Results in ELISA
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal antibody concentrationsPerform a checkerboard titration to determine the optimal concentrations for both capture and detection antibodies.Increased signal-to-noise ratio and a wider dynamic range.
Matrix effects from the sampleDilute the sample further or use a different sample preparation method.More accurate and reproducible quantification.
Insufficient washingIncrease the number and vigor of wash steps between incubations.Reduced background and improved assay precision.
Improper storage of kit componentsEnsure all reagents are stored at the recommended temperatures and have not expired.Consistent and reliable assay performance.

Data Presentation: Comparison of Commercial this compound Antibodies

The following table provides an illustrative example of how to organize and compare data for different commercial this compound antibodies. Researchers should aim to complete a similar table with information from datasheets and their own validation experiments.

Supplier & Cat. No. Host Species & Clonality Validated Applications Reported Cross-Reactivity (Datasheet) In-house Validation: Western Blot (kDa) In-house Validation: IHC (Optimal Dilution) In-house Validation: Peptide Pre-absorption Control
Supplier A, Cat# 12345Rabbit PolyclonalELISA, IHCOxytocin: <1%, Isotocin: Not tested~1.1 kDa1:500Signal blocked by this compound, not by Oxytocin
Supplier B, Cat# 67890Mouse MonoclonalWB, IHCOxytocin: <0.1%, Arginine Vasopressin: <0.5%~1.1 kDa1:1000Signal blocked by this compound only
Supplier C, Cat# 13579Chicken PolyclonalELISANot specifiedMultiple bandsNot recommendedN/A

Experimental Protocols

Western Blot Protocol for this compound
  • Sample Preparation: Homogenize tissue samples in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on a 4-20% Tris-Tricine precast gel, which is suitable for resolving small peptides like this compound.

  • Transfer: Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60 minutes at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody (at its optimized dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Immunohistochemistry (IHC) Protocol for this compound
  • Tissue Preparation: Perfuse animals and fix tissues in 4% paraformaldehyde. Embed in paraffin and cut 5-10 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with 5% normal serum from the secondary antibody host species for 1 hour.

  • Primary Antibody Incubation: Incubate sections with the primary this compound antibody (at its optimized dilution) overnight at 4°C in a humidified chamber.

  • Washing: Wash sections three times for 5 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Detection: Use an avidin-biotin complex (ABC) reagent followed by a DAB substrate kit for visualization. Counterstain with hematoxylin.

  • Mounting: Dehydrate, clear, and mount the slides with a permanent mounting medium.

Peptide Pre-absorption Protocol
  • Prepare Antibody Solutions: Prepare two tubes with the primary this compound antibody at its optimal working dilution.

  • Add Peptides: To one tube, add the this compound peptide to a final concentration that is in 5-10 fold molar excess of the antibody. To the other tube (the control), add an equivalent volume of buffer. For cross-reactivity checks, prepare additional tubes with other peptides (e.g., Oxytocin, Isotocin) at the same molar excess.

  • Incubation: Incubate the antibody-peptide mixtures for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Proceed with Staining: Use these pre-incubated antibody solutions in your standard Western Blot or IHC protocol.

  • Analysis: A specific antibody will show a significant reduction or complete elimination of the signal in the sample stained with the antibody pre-incubated with the this compound peptide, while the signal should remain in samples stained with the antibody pre-incubated with other peptides.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_ihc Immunohistochemistry Tissue_Lysis Tissue Lysis & Protein Extraction Protein_Quant Protein Quantification Tissue_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking_WB Blocking Transfer->Blocking_WB Primary_Ab Primary Antibody Incubation Blocking_WB->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection_WB Detection Secondary_Ab->Detection_WB Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking_IHC Blocking Antigen_Retrieval->Blocking_IHC Primary_Ab_IHC Primary Antibody Incubation Blocking_IHC->Primary_Ab_IHC Secondary_Ab_IHC Secondary Antibody Incubation Primary_Ab_IHC->Secondary_Ab_IHC Detection_IHC Detection Secondary_Ab_IHC->Detection_IHC

Caption: General workflow for Western Blot and Immunohistochemistry.

troubleshooting_logic Start Problem with Immunostaining High_Bg High Background? Start->High_Bg No_Signal No/Weak Signal? High_Bg->No_Signal No Check_Blocking Optimize Blocking High_Bg->Check_Blocking Yes Check_Ab_Viability Check Antibody Storage & Expiry No_Signal->Check_Ab_Viability Yes Check_Ab_Conc Titrate Primary Ab Check_Blocking->Check_Ab_Conc Still High Check_Washing Increase Washes Check_Ab_Conc->Check_Washing Still High Solution Problem Resolved Check_Washing->Solution Check_Antigen_Retrieval Optimize Antigen Retrieval (IHC) Check_Ab_Viability->Check_Antigen_Retrieval OK Check_Tissue_Fix Optimize Fixation Check_Antigen_Retrieval->Check_Tissue_Fix Still Weak Check_Tissue_Fix->Solution

Caption: Troubleshooting logic for common immunostaining issues.

peptide_preabsorption cluster_control Control cluster_test Peptide Block Ab_only Primary Antibody Sample_Control Incubate with Sample Ab_only->Sample_Control Signal_Control Signal Expected Sample_Control->Signal_Control Ab_Peptide Primary Antibody + this compound Peptide Sample_Test Incubate with Sample Ab_Peptide->Sample_Test Signal_Test No Signal (Specificity Confirmed) Sample_Test->Signal_Test

References

Technical Support Center: Interpreting Unexpected Results in Vasotocin Behavioral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vasotocin (VT) and its analogs in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental designs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound behavioral experiments in a question-and-answer format.

Q1: Why am I observing no behavioral effect, or a paradoxical effect, after this compound administration?

A1: The behavioral effects of this compound (VT), also known as Arginine this compound (AVT), are highly dependent on various factors. A lack of effect or a paradoxical outcome could be attributed to several issues:

  • Dose-Response Relationship: The dose-response curve for VT is not always linear. Non-monotonic dose-responses, such as "U" or inverted "U" shapes, are common with endocrine disruptors and neuropeptides.[1][2][3][4] This means that both very low and very high doses may produce a weaker effect than an intermediate dose. It is crucial to test a wide range of doses to identify the optimal concentration for the desired behavioral output.

  • Context-Dependency: The social and environmental context of the experiment can dramatically alter the behavioral effects of VT.[5] For example, VT might increase aggression in a competitive context but promote defensive behaviors in a nest-guarding scenario. Ensure your experimental design accounts for the social status and environmental cues your subjects are experiencing.

  • Circadian Rhythms: The timing of your experiment can influence the results. The behavioral effects of VT can be dependent on the light or dark phase of the day.

  • Receptor Subtypes and Desensitization: VT acts on different receptor subtypes (e.g., V1a, V1b, V2), which can have opposing effects. Prolonged or high-dose administration can also lead to receptor desensitization, where the receptors become less responsive to the ligand.

  • Interaction with Other Hormonal Systems: VT's effects are often modulated by other hormones, such as androgens and corticosterone. For instance, high levels of stress hormones like corticosterone may inhibit the courtship-promoting effects of VT.

Q2: My results are not reproducible. What are the common sources of variability in this compound experiments?

A2: Reproducibility is a significant challenge in behavioral neuroscience. For this compound experiments, key sources of variability include:

  • Standardization vs. Biological Variation: While highly standardized experiments are common, they may produce results that are not generalizable. Deliberately including biological variation (heterogenization) in your experimental design can sometimes improve reproducibility.

  • Animal Strain and Species Differences: The effects of VT can vary significantly between different species and even strains of the same species.

  • Social and Housing Conditions: The social environment, including group housing versus isolation, can alter the baseline state of the vasotocinergic system and its responsiveness to experimental manipulation.

  • Route of Administration: The method of VT administration (e.g., intracerebroventricular vs. peripheral injection) will determine which receptor populations are targeted and can lead to different behavioral outcomes.

Q3: I administered a this compound antagonist, but I'm seeing unexpected or no effects. Why might this be?

A3: Interpreting the results of antagonist administration can be complex:

  • Partial Agonism/Antagonism: Some antagonists may not be "pure" antagonists and can have partial agonist activity, meaning they can weakly activate the receptor in the absence of the endogenous ligand.

  • Receptor Specificity: The antagonist you are using might not be specific to the receptor subtype mediating the behavior you are studying. There are multiple VT receptor subtypes with different distributions and functions.

  • Context-Dependent Antagonist Effects: Similar to VT itself, the effects of an antagonist can be context-dependent. An antagonist might block a behavior in one social context but have no effect or even a paradoxical effect in another.

  • Compensatory Mechanisms: The neuroendocrine system is highly plastic. Chronic administration of an antagonist could lead to compensatory changes, such as upregulation of receptor expression, which could mask the effect of the antagonist over time.

Quantitative Data Summary

The following tables summarize quantitative data from select this compound behavioral experiments to provide a reference for expected effect sizes.

Table 1: Effects of Arginine this compound (AVT) on Anuran Social Behavior

SpeciesBehaviorAVT DoseEffect
Túngara FrogMale Calling25 mg (IP)Increased probability of resuming calling
Túngara FrogFemale Mate Choice25 mg (IP)Decreased latency to choose and reach a speaker playing a male call
BullfrogFemale Mate Choice-Faster approach to a loudspeaker playing male calls

Table 2: Effects of Arginine this compound (AVT) on Zebra Finch Behavior

Treatment GroupBehaviorObservation
Saline (Control)Courtship DisplaysNormal
264 ng AVTCourtship DisplaysNo significant effect
1320 ng AVTCourtship DisplaysSignificantly reduced singing and courtship displays
High AVT Dose + AndrogenCourtship DisplaysNo deficits in courtship behavior

Experimental Protocols

This section provides a general framework for common experimental protocols used in this compound behavioral research. Specific parameters will need to be optimized for your particular species and research question.

Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Rodents
  • Animal Preparation: Anesthetize the rodent using an appropriate anesthetic agent.

  • Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Surgically implant a guide cannula aimed at the desired brain ventricle (e.g., lateral ventricle). Secure the cannula to the skull with dental cement.

  • Recovery: Allow the animal to recover from surgery for a minimum of one week.

  • Injection Procedure: Gently restrain the conscious animal. Insert an injector cannula, connected to a microsyringe pump, into the guide cannula. Infuse a small volume (e.g., 1-5 µl) of the this compound solution or vehicle control over several minutes.

  • Behavioral Testing: Following the injection, place the animal in the behavioral apparatus (e.g., open field, social interaction arena) and record the relevant behaviors.

Protocol 2: Peripheral (Intraperitoneal - IP) Injection of this compound in Amphibians
  • Animal Handling: Gently restrain the amphibian.

  • Injection: Using a sterile syringe with a fine-gauge needle, inject the appropriate volume of this compound solution or vehicle control into the peritoneal cavity.

  • Behavioral Observation: Place the animal in its testing environment (e.g., an acoustic chamber for calling behavior) and begin behavioral observations.

Visualizations

The following diagrams illustrate key concepts in this compound research.

Vasotocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VT This compound (VT) V1aR V1a Receptor VT->V1aR V1bR V1b Receptor VT->V1bR V2R V2 Receptor VT->V2R PLC Phospholipase C (PLC) V1aR->PLC V1bR->PLC AC Adenylyl Cyclase (AC) V2R->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Behavioral_Effects Behavioral Effects (e.g., Aggression, Social Bonding) Ca2->Behavioral_Effects PKC->Behavioral_Effects cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Behavioral_Effects

Caption: Simplified this compound signaling pathways via V1 and V2 type receptors.

Experimental_Workflow A Hypothesis Formulation B Experimental Design (Dose, Route, Context) A->B C Animal Habituation B->C D This compound/Antagonist Administration C->D E Behavioral Assay D->E F Data Collection & Analysis E->F G Interpretation of Results F->G H Unexpected Result? G->H I Troubleshooting (Consult FAQs & Guides) H->I Yes K Expected Result H->K No J Refine Experimental Design I->J J->D

Caption: A typical workflow for a this compound behavioral experiment, including a troubleshooting loop.

Logical_Relationships cluster_factors Influencing Factors cluster_outcome Experimental Outcome Dose Dose Behavior Observed Behavior Dose->Behavior Context Social Context Context->Behavior Hormones Other Hormones (e.g., Androgens, Corticosterone) Hormones->Behavior Genetics Species/Strain Genetics->Behavior

Caption: Key factors influencing the behavioral outcomes of this compound experiments.

References

How to minimize variability in Vasotocin bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

Our Technical Support Center is designed to assist researchers, scientists, and drug development professionals in minimizing variability in Vasotocin bioassays. This resource provides practical troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound bioassays?

Variability in this compound bioassays can stem from multiple factors throughout the experimental process. These can be broadly categorized into three areas:

  • Sample-Specific Issues: The composition of the biological sample (e.g., plasma, urine, saliva) can significantly interfere with assay performance. High concentrations of proteins or salts in unextracted plasma can interfere with antibody-antigen binding, leading to erroneous results.[1] Different sample matrices can also cause interference; for example, high salt content in urine may pose problems.[1]

  • Procedural Inconsistencies: Minor deviations in the experimental protocol can introduce significant variability. This includes inconsistencies in incubation times, temperatures, and pipetting techniques.[2][3] Thorough and consistent plate washing is also crucial to reduce background noise and variability.

  • Reagent Handling and Quality: The quality and handling of reagents are paramount. Improperly stored or expired reagents, incorrect dilutions, and lot-to-lot variability in antibodies can all contribute to inconsistent results.

Q2: Why are my measured this compound concentrations unexpectedly high?

Unexpectedly high readings are a common issue, often related to interferences within the sample matrix or problems with the assay itself.

  • Interference from Plasma Proteins: In immunoassays, plasma proteins can bind to antibodies, hindering their ability to bind to the target antigen (this compound). This interference can reduce the apparent affinity of the antibody or prevent binding altogether, leading to erroneously high measurements.

  • Lack of Sample Extraction: Many recent studies use enzyme-linked immunoassays (ELISAs) without first extracting the samples. This practice can lead to "impossibly high and wholly erroneous measurements" because of interfering factors in raw plasma.

  • Antibody Cross-Reactivity: The antibody used in the assay may be cross-reacting with other molecules that are structurally similar to this compound, such as Vasopressin or Oxytocin. This is especially a concern if the antibody's specificity has not been rigorously validated.

  • Insufficient Washing: Inadequate washing of ELISA plates can leave behind unbound enzyme-conjugated antibodies, resulting in a high background signal that is mistaken for a high concentration of this compound.

Q3: How critical is sample collection and handling for reducing variability?

Proper sample collection and handling are foundational to achieving reliable and reproducible results.

  • Anticoagulants: If collecting blood, be cautious with heparin, as excessive amounts can lead to falsely high values in some assays. Using EDTA is often recommended.

  • Storage Temperature: Samples should be processed as quickly as possible. For long-term storage, they should be kept at -20°C to -80°C. Catecholamines, which may be measured alongside this compound, require storage at -70°C or colder.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can degrade the peptide. It is best practice to aliquot samples into separate tubes for each assay before freezing.

  • Sample Quality: Avoid using samples with gross hemolysis or lipemia, as these conditions can interfere with the assay and produce false results.

Q4: What is the importance of sample extraction?

Sample extraction is a critical step for removing interfering substances from the biological matrix, thereby improving the accuracy and reliability of the bioassay.

High molecular weight factors and proteins present in unextracted plasma can interfere with the binding of antibodies to hormones, leading to significant overestimation of concentrations. When these interfering factors are removed through extraction, immunoassay measurements become consistent with those from bioassays. For example, a study on Vasopressin highlighted that even small increases in protein concentration can lower antibody binding, requiring careful control of protein levels in the extract.

Q5: How can I minimize intra-assay and inter-assay variability?

Minimizing variability between replicates on the same plate (intra-assay) and between different plates or runs (inter-assay) is essential for data quality.

  • Consistent Technique: Use precise and consistent pipetting techniques. Ensure all wells are treated identically regarding incubation times and temperatures.

  • Control Key Parameters: Identify and control critical parameters in your assay protocol. For instance, one study found that controlling the activation temperature reduced total bioassay variability by approximately 85%.

  • Use of Controls: Always include appropriate controls, such as standards, blanks, and quality control samples with known concentrations, in every assay run. This helps in monitoring assay performance and identifying deviations.

  • Reagent Consistency: Use reagents from the same lot for the entire duration of a study, if possible, to avoid batch-to-batch variation. Prepare fresh buffers and solutions for each assay run.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound bioassays.

Problem Potential Cause Recommended Solution
Weak or No Signal Expired or improperly stored reagents.Confirm the expiration dates and storage conditions of all reagents.
Incorrect reagent preparation or dilutions.Double-check all calculations and ensure reagents are prepared according to the protocol.
Omission of a critical reagent (e.g., primary antibody, enzyme conjugate).Carefully review the protocol steps to ensure all reagents were added in the correct order.
High Background Insufficient plate washing.Increase the number of wash steps or include a soaking step between washes to ensure complete removal of unbound reagents.
High concentration of detection antibody.Optimize the concentration of the detection antibody by running a titration experiment.
Non-specific binding of antibodies.Ensure the plate has been adequately blocked. Consider using a different blocking agent.
High Variability Between Replicates Inconsistent pipetting technique.Ensure proper mixing of samples and use calibrated pipettes. Maintain a consistent angle and speed during pipetting.
Temperature gradients across the plate.Allow the plate to warm to room temperature before adding reagents and ensure even incubation.
"Edge effects" on the microplate.Avoid using the outermost wells of the plate, as they are more susceptible to temperature fluctuations. Fill them with buffer or water instead.

Quantitative Data Summary

The following table summarizes typical performance characteristics for this compound and related peptide assays to provide a benchmark for expected variability.

Assay Type Peptide Intra-Assay CV (%) Inter-Assay CV (%) Detection Limit Reference
Cytochemical BioassayArginine-Vasopressin35 - 5253 - 55Not Specified
HPLC with FluorescenceArginine-Vasotocin< 5.5< 5.50.8 pmol/ml
HPLC with FluorescenceIsotocin< 9< 90.5 pmol/ml
ELISAEstradiol (E2)13.96Not Specified9.43 pg/ml
ELISAProgesterone (P4)15.75Not Specified7.65 pg/ml

CV = Coefficient of Variation

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a generalized procedure for extracting this compound from plasma samples to remove interfering proteins prior to immunoassay analysis.

  • Prepare SPE Cartridges: Condition a C18 SPE cartridge by washing it sequentially with 1 ml of methanol followed by 1 ml of distilled water.

  • Acidify Plasma: Acidify the plasma sample (e.g., 1 ml) with an equal volume of 0.1% trifluoroacetic acid (TFA) in water.

  • Load Sample: Load the acidified plasma onto the conditioned C18 cartridge.

  • Wash Cartridge: Wash the cartridge with 1 ml of 0.1% TFA to remove salts and other hydrophilic impurities.

  • Elute Peptide: Elute the this compound from the cartridge using a small volume (e.g., 0.5 ml) of an organic solvent mixture, such as 60% acetonitrile in 0.1% TFA.

  • Dry and Reconstitute: Dry the eluted sample, for example, by using a centrifugal vacuum concentrator. Reconstitute the dried peptide extract in the appropriate assay buffer for your bioassay.

Protocol 2: Competitive ELISA for this compound Quantification

This protocol outlines the key steps for a standard competitive ELISA.

  • Plate Coating: Coat a high-binding 96-well microplate with a capture antibody specific for this compound, diluted in a coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction: Add standards, controls, and extracted samples to the appropriate wells. Immediately add a fixed amount of enzyme-conjugated this compound (e.g., HRP-Vasotocin) to each well. Incubate for 1-2 hours at room temperature, allowing the sample this compound and the conjugated this compound to compete for binding to the capture antibody.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well and incubate in the dark at room temperature until a color change develops.

  • Stop Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the optical density at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.

Visualizations

Vasotocin_Assay_Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection 1. Sample Collection (e.g., Plasma, Urine) SampleProcessing 2. Sample Processing (Centrifugation) SampleCollection->SampleProcessing SampleStorage 3. Aliquot & Store (-80°C) SampleProcessing->SampleStorage Extraction 4. Sample Extraction (e.g., SPE) SampleStorage->Extraction Bioassay 5. This compound Bioassay (e.g., ELISA) Extraction->Bioassay DataAcquisition 6. Data Acquisition (Plate Reader) Bioassay->DataAcquisition DataAnalysis 7. Data Analysis (Standard Curve) DataAcquisition->DataAnalysis Interpretation 8. Result Interpretation DataAnalysis->Interpretation Troubleshooting_Flowchart Start Assay Problem Identified ProblemType What is the issue? Start->ProblemType NoSignal Weak or No Signal ProblemType->NoSignal Signal HighBG High Background ProblemType->HighBG Background HighVar High Variability ProblemType->HighVar Precision CheckReagents Check Reagent Prep, Storage & Expiry NoSignal->CheckReagents CheckWashing Review & Optimize Washing Steps HighBG->CheckWashing CheckPipetting Review Pipetting & Plate Incubation HighVar->CheckPipetting ReviewProtocol Confirm All Steps Were Followed CheckReagents->ReviewProtocol Competitive_ELISA Mechanism of a Competitive ELISA cluster_0 Step 1: Antibody Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Signal Generation Well1 Well Surface Ab Capture Antibody Well1->Ab Immobilized VT_Sample This compound (Sample) Ab2 Capture Antibody VT_Sample->Ab2 Competes VT_Conj This compound (Enzyme-Linked) VT_Conj->Ab2 Competes Substrate Substrate Product Colored Product Substrate->Product Catalysis Enzyme Enzyme

References

Technical Support Center: Enhancing Vasotocin Detection by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of Vasotocin (VT) detection using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

High-performance liquid chromatography (HPLC) is a primary method for the analysis and purification of peptides like this compound.[1] However, various issues can arise during analysis that affect sensitivity and reproducibility. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Sensitivity / Low Signal Intensity Insufficient Analyte Concentration: this compound levels in biological samples can be below the detection limit of standard methods.[2]Sample Pre-concentration: Utilize Solid-Phase Extraction (SPE) to concentrate this compound from the sample matrix.[3][4] • Increase Injection Volume: Be cautious as this can also lead to peak broadening if the injection solvent is stronger than the mobile phase. • Derivatization: Use pre-column or post-column derivatization with a fluorescent agent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance signal for fluorescence detection.
Suboptimal Detector Choice/Settings: Standard UV detection at 210-220 nm (peptide bond) may lack sensitivity for low-abundance peptides.Use Fluorescence Detection (FD): FD after derivatization offers significantly higher sensitivity compared to UV detection. • Use Mass Spectrometry (MS): HPLC-MS provides high sensitivity and selectivity for peptide analysis. • Optimize Detector Wavelength: Ensure you are using the optimal wavelength for your analyte (e.g., 220 nm for peptide bonds or 280 nm for aromatic residues).
Column Dimensions: Standard analytical columns (e.g., 4.6 mm ID) can dilute the sample.Use Narrow-Bore Columns: Columns with smaller internal diameters (e.g., ~2 mm ID) reduce sample dilution and can increase sensitivity approximately five-fold.
Peak Tailing or Fronting Column Contamination/Deterioration: Strong adsorption of sample components on the column's stationary phase can distort peak shape.Use a Guard Column: A guard column with the same packing material protects the analytical column from contaminants. • Sample Cleanup: Implement rigorous sample preparation, such as SPE, to remove interfering substances. • Flush the Column: Wash the column with a strong solvent to remove contaminants.
Secondary Interactions: Interaction of this compound with active sites (e.g., silanols) on the silica packing material.Use High-Purity Silica Columns: Modern, high-purity silica columns (Type B) have fewer active sites. • Mobile Phase Additives: Add an ion-pairing agent like trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% to improve peak shape.
High Baseline Noise Contaminated Mobile Phase or System: Impurities in solvents, column bleed, or dirty detector flow cells can increase noise.Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepare the mobile phase. • Degas Solvents: Ensure mobile phases are properly degassed to prevent air bubbles. • Clean the System: Flush the system and clean the detector flow cell.
Variable Retention Times Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.Increase Equilibration Time: Allow at least 5-10 column volumes of mobile phase to pass through the column before starting a run.
Mobile Phase Composition Issues: Inconsistent mixing of gradient solvents or degradation of the mobile phase.Check Pump Performance: Verify that the HPLC pump is mixing solvents accurately. • Prepare Fresh Mobile Phase: Prepare mobile phases daily to ensure consistency.
Temperature Fluctuations: Changes in ambient or column temperature can affect retention.Use a Column Thermostat: Maintain a constant column temperature (e.g., 30-60°C) to ensure reproducibility.
High Backpressure System Clog: Blockage in the system, often from particulate matter in the sample or mobile phase.Filter Samples and Mobile Phase: Use 0.2 µm or 0.45 µm filters for all samples and solvents. • Isolate the Clog: Systematically disconnect components (detector, column, tubing) to identify the source of the high pressure. • Reverse Flush Column: If the column is clogged at the inlet frit, a reverse flush may resolve the issue (check manufacturer's instructions).

Frequently Asked Questions (FAQs)

Q1: How can I significantly increase the sensitivity of my this compound HPLC assay?

A: To achieve the highest sensitivity, a multi-step approach is recommended:

  • Solid-Phase Extraction (SPE): This is a crucial first step to clean up the sample, remove interfering matrix components, and concentrate the this compound.

  • Fluorescence Derivatization: Derivatizing the peptide with a fluorescent tag like NBD-F before HPLC analysis dramatically enhances the signal. This allows for the use of a fluorescence detector, which is inherently more sensitive than UV detection for this application.

  • HPLC System Optimization:

    • Column: Use a reversed-phase C18 column, which is standard for peptide separations. Employing columns with smaller internal diameters can further boost sensitivity.

    • Mobile Phase: A common mobile phase system consists of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile/water (Solvent B). TFA acts as an ion-pairing agent to improve peak shape.

    • Gradient Elution: A linear gradient is typically required to effectively separate peptides.

Q2: What is a reliable sample preparation protocol for this compound from plasma?

A: A robust method involves SPE followed by fluorescence derivatization. This approach has been shown to yield high recovery rates and low detection limits.

Experimental Protocol: SPE and Fluorescence Derivatization

  • Sample Collection: Collect blood samples for VT analysis from subjects.

  • SPE Cartridge Activation: Activate a C18 SPE cartridge by passing methanol (1 ml) followed by water (1 ml).

  • Sample Loading: Acidify the plasma sample and load it onto the activated SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol) to remove salts and impurities.

  • Derivatization on Cartridge: Purify the retained peptides and derivatize them directly on the solid support using a fluorescent compound like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in a borate buffer (pH ~9.5).

  • Elution: Elute the derivatized this compound from the cartridge using an appropriate solvent mixture (e.g., ethanol: 6N HCl; 1000:1).

  • Pre-concentration: Evaporate the elute to dryness under a gentle stream of nitrogen or helium and reconstitute the sample in a small volume of the mobile phase for HPLC injection.

Q3: What are the expected detection limits and recovery rates for this compound using an optimized HPLC method?

A: Quantitative data from published methods provide a benchmark for performance. Using an HPLC method with SPE and fluorescence derivatization (NBD-F), the following performance characteristics have been reported:

ParameterArginine-Vasotocin (AVT)Isotocin (IT)Reference
Limit of Detection (LOD) 0.8 pmol/ml0.5 pmol/ml
Linear Range 15 - 220 pmol/ml10 - 220 pmol/ml
Recovery Rate 89 - 93%89 - 93%
Intra-day Precision (RSD) < 5.5%< 9%
Inter-day Precision (RSD) < 5.5%< 9%

Another method reported detection limits of 0.34 pmol/ml for AVT and 0.22 pmol/ml for IT.

Q4: Which detector is better for this compound analysis: UV or Fluorescence?

A: For achieving high sensitivity, a Fluorescence Detector (FD) is superior to a UV detector. While UV detection at 210-220 nm is a general method for peptides, it may not be sensitive enough for the low concentrations of this compound found in biological samples. By using a derivatizing agent, fluorescence detection can lower the limit of detection significantly. An Enzyme Immunoassay (EIA) has been reported to be even more sensitive than HPLC with UV detection.

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Plasma/Tissue Sample Collection SPE 2. Solid-Phase Extraction (SPE) (Concentration & Purification) Sample->SPE Deriv 3. Fluorescence Derivatization (e.g., with NBD-F) SPE->Deriv Recon 4. Evaporation & Reconstitution Deriv->Recon Inject 5. Injection into HPLC System Recon->Inject Sep 6. Reversed-Phase C18 Separation (Gradient Elution) Inject->Sep Detect 7. Fluorescence Detection Sep->Detect Data 8. Data Acquisition & Integration Detect->Data Quant 9. Quantification (vs. Standard Curve) Data->Quant

Caption: Workflow for sensitive this compound detection by HPLC.

G Start Start: Low Signal or No Peak Check_Sample Is sample preparation adequate? (SPE, Derivatization) Start->Check_Sample Improve_Sample Action: Implement SPE and fluorescence derivatization. Check_Sample->Improve_Sample No Check_Detector Is detector optimized? (Fluorescence vs. UV) Check_Sample->Check_Detector Yes Improve_Sample->Check_Detector Use_FD Action: Switch to Fluorescence Detector and optimize settings. Check_Detector->Use_FD No Check_Column Is column appropriate? (Narrow-bore vs. Standard) Check_Detector->Check_Column Yes Use_FD->Check_Column Use_Narrow Action: Use a narrow-bore column to reduce sample dilution. Check_Column->Use_Narrow No Check_Mobile Review mobile phase and gradient. Check_Column->Check_Mobile Yes Use_Narrow->Check_Mobile End Problem Resolved Check_Mobile->End

Caption: Troubleshooting logic for low signal intensity.

References

Addressing non-specific binding in Vasotocin receptor autoradiography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of non-specific binding in vasotocin (VT) receptor autoradiography.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of this compound receptor autoradiography?

A1: Non-specific binding refers to the binding of a radioligand to sites other than the this compound receptor of interest. This can include binding to other receptors, proteins, lipids, or even the glass slide itself. High non-specific binding can obscure the true signal from the this compound receptors, leading to inaccurate quantification and localization.

Q2: Why is it crucial to minimize non-specific binding?

A2: Minimizing non-specific binding is essential for obtaining reliable and reproducible results in this compound receptor autoradiography. High background from NSB can mask the specific binding signal, making it difficult to accurately determine the density and distribution of this compound receptors.

Q3: How is non-specific binding determined in a this compound receptor autoradiography experiment?

A3: Non-specific binding is determined by incubating a set of tissue sections with the radioligand in the presence of a high concentration of a non-radiolabeled ("cold") ligand that has high affinity for the this compound receptor.[1][2] This cold ligand saturates the specific this compound receptors, so any remaining radioligand binding is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (radioligand alone).[1][2]

Q4: What are the primary causes of high non-specific binding?

A4: High non-specific binding can arise from several factors, including:

  • Radioligand properties: Highly lipophilic or charged radioligands can bind non-specifically to tissue components.

  • Inadequate blocking: Failure to block non-specific binding sites on the tissue and slide can lead to high background.

  • Suboptimal incubation conditions: Incorrect buffer pH, ionic strength, or temperature can promote non-specific interactions.

  • Insufficient washing: Inadequate washing steps may not effectively remove unbound and non-specifically bound radioligand.

  • Tissue quality: Poorly preserved tissue can expose more non-specific binding sites.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and reducing high non-specific binding in your this compound receptor autoradiography experiments.

Issue 1: High background across the entire slide, including areas without tissue.
Possible Cause Troubleshooting Step Expected Outcome
Radioligand sticking to the slide Pre-coat slides with a blocking agent like poly-L-lysine or gelatin.Reduced background signal on the slide itself.
Contaminated reagents or buffers Prepare fresh buffers and filter-sterilize them. Ensure high purity of all reagents.Elimination of background noise from contaminated solutions.
Issue 2: High background signal within the tissue section.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient blocking of non-specific sites Optimize the concentration and type of blocking agent in the pre-incubation and incubation buffers. Common blockers include bovine serum albumin (BSA) or non-fat dry milk.A significant decrease in background signal within the tissue.
Suboptimal incubation buffer composition Adjust the pH and ionic strength of the incubation buffer. Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can sometimes help.Reduced non-specific binding due to minimized hydrophobic and electrostatic interactions.
Inadequate washing Increase the number and/or duration of washing steps. Use ice-cold wash buffer to reduce the dissociation of specifically bound ligand while removing non-specifically bound ligand.A clearer specific binding signal with lower background.
Radioligand concentration is too high Perform a saturation binding experiment to determine the optimal radioligand concentration that saturates specific binding with minimal non-specific binding.Improved signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound receptor autoradiography, compiled from various studies. Note that optimal conditions can vary depending on the specific tissue, radioligand, and this compound receptor subtype being investigated.

Parameter Typical Range/Value Notes
Radioligand Concentration 0.1 - 5.0 nMShould be empirically determined through saturation binding experiments. A common starting point is the Kd value of the radioligand for the receptor.
"Cold" Ligand Concentration for NSB 1 - 10 µMShould be at least 100-fold higher than the radioligand concentration to ensure saturation of specific sites.[3]
Pre-incubation Time 15 - 30 minutesHelps to remove endogenous ligands and equilibrate the tissue in the assay buffer.
Incubation Time 60 - 120 minutesShould be sufficient to reach binding equilibrium.
Washing Time 2 - 5 minutes per washTypically performed with multiple changes of ice-cold buffer.
Number of Washes 2 - 4 washesMore washes may be necessary if high non-specific binding persists.
BSA Concentration in Buffer 0.1% - 1.0% (w/v)A common blocking agent to reduce non-specific protein binding.

Experimental Protocols

Protocol 1: Standard this compound Receptor Autoradiography

This protocol provides a general framework. Specific parameters should be optimized for your experimental system.

  • Tissue Preparation:

    • Section frozen tissue at 10-20 µm using a cryostat.

    • Thaw-mount the sections onto pre-coated microscope slides.

    • Store slides at -80°C until use.

  • Pre-incubation:

    • Bring slides to room temperature.

    • Pre-incubate slides in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Prepare the incubation buffer containing the radiolabeled this compound analog (e.g., [³H]AVP) at a concentration determined from saturation binding experiments.

    • For determining non-specific binding, prepare a parallel incubation buffer containing the radioligand plus a 100- to 1000-fold excess of a non-labeled this compound analog.

    • Incubate the slides in a humid chamber for 60-120 minutes at room temperature.

  • Washing:

    • Quickly rinse the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform 2-4 washes in ice-cold wash buffer for 2-5 minutes each to remove unbound radioligand.

    • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Expose the slides to a tritium-sensitive film or phosphor imaging screen at -80°C. Exposure time will vary depending on the radioligand and receptor density.

  • Data Analysis:

    • Develop the film or scan the imaging screen.

    • Quantify the signal using densitometry software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_binding Binding Protocol cluster_analysis Data Acquisition & Analysis Tissue_Sectioning Cryosectioning Thaw_Mounting Thaw-Mounting on Slides Tissue_Sectioning->Thaw_Mounting Storage Store at -80°C Thaw_Mounting->Storage Pre_incubation Pre-incubation Storage->Pre_incubation Total_Binding Incubation with Radioligand Pre_incubation->Total_Binding NSB Incubation with Radioligand + Cold Ligand Pre_incubation->NSB Washing Washing Total_Binding->Washing NSB->Washing Drying Drying Washing->Drying Exposure Film/Screen Exposure Drying->Exposure Imaging Densitometry Exposure->Imaging Quantification Quantification Imaging->Quantification Specific_Binding Calculate Specific Binding Quantification->Specific_Binding

Caption: Experimental workflow for this compound receptor autoradiography.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps High_NSB High Non-Specific Binding Cause1 Inadequate Blocking High_NSB->Cause1 Cause2 Suboptimal Buffer High_NSB->Cause2 Cause3 Insufficient Washing High_NSB->Cause3 Cause4 High Radioligand [C] High_NSB->Cause4 Solution1 Optimize Blocking Agent Cause1->Solution1 Solution2 Adjust Buffer pH/Ionic Strength Cause2->Solution2 Solution3 Increase Wash Steps/Duration Cause3->Solution3 Solution4 Optimize Radioligand [C] Cause4->Solution4

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Strategies to Improve Synthetic Arginine Vasotocin Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the chemical synthesis of Arginine Vasotocin (AVT) and to help improve the final peptide yield.

Frequently Asked Questions (FAQs)

Q1: What is Arginine this compound (AVT)?

Arginine this compound (AVT) is a nonapeptide hormone (sequence: Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2) with a disulfide bridge between the two cysteine residues.[1] It is a homolog of oxytocin and vasopressin found in non-mammalian vertebrates.[2][3] In these species, it is a key regulator of water balance and is involved in social and sexual behaviors.[2][3]

Q2: What are the main challenges in the chemical synthesis of AVT?

The synthesis of AVT presents several challenges that can impact the final yield and purity:

  • Arginine Incorporation: The bulky guanidino side-chain of arginine, typically protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can cause steric hindrance, leading to incomplete coupling reactions.

  • Disulfide Bond Formation: Efficient and correct formation of the intramolecular disulfide bridge is critical. Improper conditions can lead to the formation of intermolecular dimers, oligomers, or incorrect isoforms.

  • Cleavage and Deprotection: The presence of multiple sensitive residues, particularly Arginine (Arg) and Cysteine (Cys), requires carefully optimized cleavage cocktails to ensure complete removal of all protecting groups without causing side reactions.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, which blocks reactive sites and leads to low coupling efficiency.

Q3: What is a typical overall yield for AVT solid-phase peptide synthesis (SPPS)?

Yields can vary significantly based on the scale, reagents, and purification methods used. In SPPS, even a 99% yield for each coupling and deprotection step can result in a theoretical crude yield of ~77% for a 26-step synthesis (13 amino acids, each requiring deprotection and coupling). After purification, a final yield of 15-40% of the purified peptide is often considered successful for peptides of this complexity. Optimizing each step is crucial to maximize the final output.

Troubleshooting Guide

Issue 1: Low Crude Peptide Yield After Cleavage

Symptom: The mass of the crude peptide obtained after cleavage from the resin and precipitation is significantly lower than theoretically expected.

Potential CauseRecommended Solution(s)
Incomplete Coupling Reactions Double Coupling: For difficult residues like Arginine, perform the coupling step twice to drive the reaction to completion. Use Potent Coupling Reagents: Employ modern, highly reactive coupling reagents such as HATU, HCTU, or COMU, especially for sterically hindered amino acids. Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of amino acids and coupling reagents can increase reaction probability.
Peptide Aggregation on Resin Incorporate Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures and improve solvation of the peptide chain. Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 45-60°C) can help overcome aggregation and improve coupling efficiency.
Premature Cleavage from Resin Use 2-Chlorotrityl Chloride (CTC) Resin: This resin is highly acid-labile, but care must be taken. The use of additives like HOBt or OxymaPure during coupling can cause a minor "leak" of the peptide from the resin. Using the potassium salt of Oxyma (K-Oxyma) can minimize this loss.
Loss During Precipitation Optimize Precipitation Solvent: Ensure the cold diethyl ether or MTBE volume is at least 10-fold greater than the TFA solution. Increase Precipitation Time: Allow the peptide to precipitate overnight at 4°C to maximize recovery. Check Supernatant: If the yield is very low, analyze the ether supernatant, as some peptides may have partial solubility.
Issue 2: Multiple Peaks in HPLC Analysis of Crude Product

Symptom: The analytical HPLC chromatogram of the crude peptide shows the desired product peak along with numerous other significant peaks, indicating low purity.

Potential CauseRecommended Solution(s)
Incomplete Deprotection of Arginine (Pbf group) Extend Cleavage Time: For peptides rich in arginine, the Pbf group can be difficult to remove. Extend the cleavage time to 3-4 hours. Use Optimized Cleavage Cocktail: Employ a cleavage cocktail specifically designed for arginine-containing peptides, such as "Reagent R" (TFA/thioanisole/EDT), which contains scavengers to protect the peptide.
Side Reactions at Cysteine Residue Use Appropriate Scavengers: During cleavage, carbocations can cause S-alkylation of the cysteine thiol. Use a cocktail with scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to minimize this. Avoid Wang Resin for C-terminal Cys: When using Wang resin, the linker itself can fragment and cause S-alkylation of a C-terminal cysteine. Using a different resin, like 2-chlorotrityl, can prevent this.
Formation of Deletion Sequences Capping: After each coupling step, cap any unreacted free amines using acetic anhydride. This prevents them from reacting in subsequent steps, making the purification of the final product easier by eliminating closely related deletion impurities.
Racemization Use Additives: Additives like OxymaPure or HOAt not only enhance coupling efficiency but also act as racemization suppressants. Avoid Excess Base: Use the minimum required amount of base (e.g., DIPEA) during coupling, as excess base can promote racemization.
Issue 3: Problems with Disulfide Bridge Formation

Symptom: Low yield of the monomeric, correctly folded AVT after the oxidation step. The main impurities are often dimers or oligomers.

Potential CauseRecommended Solution(s)
Intermolecular Disulfide Formation High Dilution: Perform the oxidation reaction at a high dilution (e.g., 0.1-1 mg/mL). This favors the desired intramolecular reaction over intermolecular reactions that lead to dimers and polymers.
Inefficient Oxidation Optimize pH: The rate of thiol-disulfide exchange is pH-dependent. The optimal pH is typically between 8 and 9. Choose an Appropriate Oxidant: While air oxidation is simple, it can be slow and inefficient. Consider using a chemical oxidant like DMSO, which is effective for peptides without other sensitive residues.
Peptide Aggregation in Solution Use Denaturants or Organic Solvents: If the linear peptide is prone to aggregation in the oxidation buffer, consider adding a denaturant (e.g., guanidine HCl) or using a mixture of buffer and an organic solvent (e.g., acetonitrile) to improve solubility.

Key Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general cycle for adding one amino acid to the resin.

  • Resin Swelling: Swell the Rink Amide resin (for C-terminal amide) in DMF for at least 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent like HCTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours at room temperature. For difficult couplings (e.g., Arg), extend the time or perform a second coupling.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (blue beads), a second coupling is necessary.

  • Repeat: Repeat steps 2-5 for each amino acid in the AVT sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final amino acid is coupled, wash the resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare fresh "Reagent K" or a similar cocktail suitable for Arg and Cys. A common formulation is TFA/Water/TIS/EDT (94:2.5:1:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3-4 hours. The extended time is recommended for complete Pbf group removal from Arginine.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether or MTBE.

  • Peptide Collection: Centrifuge the mixture, decant the ether, and wash the white peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Protocol 3: Disulfide Bond Formation (Oxidation)
  • Peptide Dissolution: Dissolve the crude linear peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5) at a low concentration (0.1 mg/mL) to favor intramolecular cyclization.

  • Oxidation:

    • Air Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours. Monitor the reaction by taking aliquots and analyzing via HPLC and Mass Spectrometry.

    • DMSO Oxidation: Alternatively, add DMSO to the buffer (e.g., 10% v/v) and stir for 12-24 hours. This is generally faster and more efficient.

  • Quenching & Lyophilization: Once the reaction is complete (indicated by the disappearance of the linear peptide peak and the appearance of the cyclized product peak in HPLC), acidify the solution with acetic acid to a pH of ~4-5 to stop the reaction. Lyophilize the solution to obtain the crude cyclized AVT.

  • Purification: Purify the crude cyclized peptide using reverse-phase HPLC (RP-HPLC).

Visualized Workflows and Logic

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin Start: Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Kaiser Kaiser Test Wash->Kaiser Kaiser->Coupling Positive (Incomplete) Repeat Repeat for next AA Kaiser->Repeat Negative Repeat->Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage Oxidation Disulfide Formation (Cyclization) Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Final Final Product: Purified AVT Purification->Final

Caption: General workflow for the synthesis of Arginine this compound.

G cluster_synthesis Synthesis Phase Issues cluster_cleavage Cleavage Phase Issues start Low Crude Yield or Purity check_coupling Check Coupling Efficiency (Kaiser Test / Test Cleavage) start->check_coupling check_cleavage Analyze Crude by MS (Look for +Pbf, +Alkyl) start->check_cleavage incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Deletion sequences detected aggregation Aggregation check_coupling->aggregation Coupling fails repeatedly solve_coupling Solution: - Double Couple Arg - Use HATU/COMU - Increase Temperature incomplete_coupling->solve_coupling solve_aggregation Solution: - Use Chaotropic Salts - High Temperature aggregation->solve_aggregation incomplete_deprotection Incomplete Deprotection (e.g., Arg(Pbf)) check_cleavage->incomplete_deprotection Mass +254 Da detected side_reactions Side Reactions (e.g., Cys Alkylation) check_cleavage->side_reactions Unexpected mass adducts detected solve_deprotection Solution: - Extend Cleavage Time (3-4h) - Use Reagent R incomplete_deprotection->solve_deprotection solve_side_reactions Solution: - Add Scavengers (EDT, TIS) - Avoid Wang Resin for C-term Cys side_reactions->solve_side_reactions

Caption: Troubleshooting logic for low yield and purity in AVT synthesis.

G cluster_path Chemical Synthesis Pathway & Key Checkpoints Resin 1. Resin-Bound Peptide Chain (Linear Precursor) Cleavage 2. Cleavage from Resin (Free Linear Peptide) Resin->Cleavage TFA Cocktail Oxidation 3. Oxidation (Cyclized Peptide) Cleavage->Oxidation High Dilution, pH 8.5 Purification 4. Purification (Final Product) Oxidation->Purification RP-HPLC p1 Problem Point: Incomplete Coupling/ Aggregation p1->Resin p2 Problem Point: Incomplete Deprotection/ Side Reactions p2->Cleavage p3 Problem Point: Oligomerization p3->Oxidation

Caption: Key stages and potential failure points in the AVT synthesis pathway.

References

Dealing with matrix effects in plasma Vasotocin measurements.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for dealing with matrix effects in plasma vasotocin measurements.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound measurements?

A1: Matrix effects are interferences from components in a sample, other than the analyte of interest (this compound), that can alter the analytical signal.[1][2] In plasma, these interfering substances can include proteins, lipids, salts, and phospholipids.[3][4] These components can either suppress or enhance the signal, leading to an underestimation or overestimation of the true this compound concentration.[2] This interference can compromise the accuracy, precision, and sensitivity of immunoassays like ELISA.

Q2: How can I determine if matrix effects are impacting my this compound ELISA results?

A2: Two key experiments to identify matrix effects are spike and recovery, and parallelism analysis.

  • Spike and Recovery: A known amount of this compound standard is added ("spiked") into a plasma sample and into the standard diluent. The recovery of the spiked amount in the plasma sample is then compared to the recovery in the diluent. A recovery rate outside the acceptable range of 80-120% suggests the presence of matrix effects.

  • Parallelism: This experiment assesses whether the dose-response curve of serially diluted plasma samples is parallel to the standard curve. Non-parallelism indicates that the binding characteristics of the endogenous this compound in the sample are different from the recombinant standard, likely due to interfering components in the matrix.

Q3: What are the most common causes of poor recovery of this compound from plasma samples?

A3: Low recovery of this compound is a frequent issue and can be attributed to several factors:

  • Inadequate Sample Preparation: Failure to effectively remove interfering substances from the plasma matrix is a primary cause.

  • Analyte Degradation: this compound is a peptide hormone and can be susceptible to degradation by proteases present in the plasma. Sample collection and storage conditions are critical.

  • Suboptimal Solid-Phase Extraction (SPE) Protocol: The choice of SPE sorbent, as well as the composition of the wash and elution buffers, can significantly impact recovery.

  • Protein Binding: this compound may bind to plasma proteins, and if this binding is not disrupted during sample preparation, the bound fraction may not be detected.

Q4: What does it mean if my sample dilutions are not parallel with the standard curve?

A4: Non-parallelism suggests that the immunoassay is not behaving in the same way for the standards and the samples. This is a strong indicator of matrix effects. The interfering components in the plasma may be affecting the antibody-antigen binding kinetics differently at various dilutions compared to the clean standard diluent. This can lead to inaccurate quantification of this compound concentrations.

Troubleshooting Guides

This section provides solutions to common problems encountered during plasma this compound measurements.

Problem 1: Low this compound Recovery
Possible Cause Troubleshooting Action
Inefficient Extraction Optimize your Solid-Phase Extraction (SPE) protocol. Consider testing different sorbents (e.g., C18, Oasis HLB) and varying the composition and pH of your wash and elution buffers. A step-wise elution with increasing concentrations of organic solvent can also be beneficial.
Peptide Degradation Ensure proper sample handling. Collect blood in tubes containing protease inhibitors. Process samples quickly and store plasma at -80°C. Avoid repeated freeze-thaw cycles.
Incomplete Elution from SPE Cartridge Increase the strength of your elution buffer. A common elution buffer is a high percentage of acetonitrile or methanol with an acid like trifluoroacetic acid (TFA) to disrupt interactions between the peptide and the sorbent.
Analyte Breakthrough During SPE Loading/Washing Ensure the sample is properly acidified before loading onto a reverse-phase SPE column to maximize retention. Test the flow-through and wash fractions for the presence of this compound to confirm that it is not being lost during these steps.
Problem 2: High Background Signal in ELISA
Possible Cause Troubleshooting Action
Non-specific Binding Increase the number of wash steps and the soaking time during the ELISA procedure. Ensure that the blocking buffer is effective; you may need to try different blocking agents.
Contaminated Reagents Use fresh, high-quality reagents and buffers. Ensure proper storage of all kit components.
Cross-reactivity Verify the specificity of the primary antibody. If possible, test for cross-reactivity with structurally similar peptides.
Improper Plate Sealing Ensure plates are properly sealed during incubations to prevent evaporation, which can lead to increased concentrations of reagents in the wells and higher background.
Problem 3: Poor Precision (High Coefficient of Variation - CV)
Possible Cause Troubleshooting Action
Pipetting Inaccuracy Calibrate and verify the accuracy of your pipettes. Use proper pipetting techniques, ensuring to change tips for each sample and standard.
Inconsistent Washing Automate the washing steps if possible, or ensure a consistent and thorough manual washing technique for all wells.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid "edge effects" by ensuring uniform temperature across the plate during incubations.
Sample Heterogeneity Ensure plasma samples are thoroughly mixed after thawing and before aliquoting.

Data Presentation: Comparison of Extraction Methods

The choice of sample extraction method significantly impacts the recovery and precision of this compound measurements. Below is a summary of reported performance data for different extraction techniques.

Extraction Method Analyte Matrix Average Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
Solid-Phase Extraction (C18)Arginine this compound (AVT)Fish Plasma89-932.0-4.52.5-5.5
Solid-Phase Extraction (Strata-X)Arginine this compound (AVT)Fish Plasma89-936.9-8.08.2-9.9
Solvent Front Position Extraction (SFPE)Antihypertensive DrugsHuman Plasma79.88–120.361.10–9.741.10–9.74

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma using C18 Cartridges

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • Centrifuge the plasma at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

    • Acidify the plasma supernatant to a pH < 3 with an appropriate acid (e.g., 1% Trifluoroacetic Acid - TFA). This is crucial for the retention of this compound on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Do not allow the sorbent bed to dry.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of equilibration buffer (e.g., 0.1% TFA in water) through the cartridge.

    • Ensure the sorbent bed does not dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% acetonitrile in 0.1% TFA) to remove hydrophilic impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of a strong organic solvent solution (e.g., 80% acetonitrile in 0.1% TFA).

    • Collect the eluate in a clean tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent from the eluate using a centrifugal vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in the appropriate assay buffer for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Peptides from Plasma using Oasis HLB Cartridges

This is a simplified, generic protocol for peptide extraction.

  • Sample Pre-treatment:

    • Dilute plasma 1:1 (v/v) with 4% phosphoric acid in water.

  • Sample Loading:

    • Directly load the pre-treated plasma sample onto the Oasis HLB cartridge. Conditioning and equilibration steps are not required for this water-wettable sorbent.

  • Washing:

    • Wash the cartridge with 200 µL of 5% methanol in water.

  • Elution:

    • Elute the peptides with two aliquots of 25 µL of methanol.

Visualizations

Experimental Workflow: this compound Measurement from Plasma

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample acidification Acidification (e.g., 1% TFA) plasma->acidification spe Solid-Phase Extraction (SPE) acidification->spe wash Wash (e.g., 5% ACN) spe->wash elution Elution (e.g., 80% ACN) wash->elution dry_recon Dry & Reconstitute elution->dry_recon immunoassay Immunoassay (ELISA) dry_recon->immunoassay data_analysis Data Analysis immunoassay->data_analysis

Caption: Workflow for this compound measurement from plasma samples.

Troubleshooting Logic: Low this compound Recovery

G start Low this compound Recovery check_spe Check SPE Protocol start->check_spe check_sample Check Sample Handling start->check_sample optimize_spe Optimize Wash/Elution Buffers Test Different Sorbents check_spe->optimize_spe Inefficient? check_breakthrough Analyze Flow-through & Wash check_spe->check_breakthrough Losing analyte? use_pi Use Protease Inhibitors check_sample->use_pi Degradation? storage Store at -80°C Avoid Freeze-Thaw check_sample->storage Improper Storage? solution Improved Recovery optimize_spe->solution check_breakthrough->optimize_spe use_pi->solution storage->solution

Caption: Troubleshooting guide for low this compound recovery.

Signaling Pathway: this compound V1a Receptor

G AVT Arginine this compound (AVT) V1aR V1a Receptor AVT->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_response PKC->Cell_response

Caption: this compound V1a receptor signaling pathway.

Signaling Pathway: this compound V2 Receptor

G AVT Arginine this compound (AVT) V2R V2 Receptor AVT->V2R Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 phosphorylates Membrane_insertion AQP2 Insertion into Apical Membrane AQP2->Membrane_insertion promotes Water_reabsorption Increased Water Reabsorption Membrane_insertion->Water_reabsorption

References

Refinement of surgical procedures for central Vasotocin administration.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the refinement of surgical procedures for central Vasotocin (VT) administration.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during stereotaxic surgery, cannula implantation, and intracerebroventricular (ICV) infusion of this compound.

Question/Issue Answer/Solution
Why is there no behavioral effect after this compound infusion? 1. Incorrect Cannula Placement: Verify the stereotaxic coordinates. Post-mortem histological analysis (e.g., with dye injection like Trypan Blue) is crucial to confirm placement. [1][2] 2. Cannula Blockage: The cannula or injector may be clogged with tissue or dried cement. Before infusion, always check for patency by attempting to pass a small amount of sterile saline. If blocked, a fine wire stylet can sometimes clear the obstruction. 3. Degraded Peptide: Ensure the this compound solution was prepared fresh from a reputable source and stored correctly (typically at 4°C for short-term or frozen for long-term). [3]Neuropeptides can be unstable. 4. Incorrect Dosage: The dose may be too low to elicit a response. Consult literature for dose-response studies in your specific model and paradigm. [4][5] 5. Backflow: The infusion rate may be too high, causing the solution to flow back up the cannula track instead of diffusing into the ventricle. Use a slow, controlled infusion rate (e.g., 0.5-1 µL/minute). Leaving the injector in place for several minutes post-infusion can also help.
How can I prevent the guide cannula from becoming dislodged? 1. Proper Skull Preparation: Thoroughly clean and dry the skull surface by scraping away the periosteum to ensure strong adhesion of the dental cement. 2. Use of Anchor Screws: Place at least one or two small stainless steel anchor screws in the skull near the cannula implantation site. The dental cement should encompass these screws to create a secure headcap. 3. Correct Cement Application: Apply dental cement in thin layers, ensuring it fully covers the base of the cannula and the anchor screws. Avoid creating an overly large or top-heavy headcap that the animal can easily knock.
What should I do if I suspect the injection was subcutaneous instead of intracerebroventricular? An inaccurate injection may result in a subcutaneous fluid bubble. If using a visual tracer like Trypan Blue, you may see dye accumulation under the skin. There is no immediate fix for the current animal in that trial. The data from this animal should be excluded. To prevent this, ensure the needle tip is of the correct length to penetrate the skull and reach the ventricle (at least 2 mm penetration is often required). The use of a stereotaxic apparatus is critical for accuracy.
The animal is not recovering well from the surgery. What are the common causes? 1. Anesthesia Issues: Ensure the anesthetic dose is correct for the animal's weight and strain. Monitor vital signs throughout the procedure. 2. Hypothermia: Maintain the animal's body temperature during and after surgery using a heating pad. 3. Pain Management: Administer pre- and post-operative analgesics according to your institution's guidelines to manage pain. 4. Dehydration: Provide a subcutaneous injection of warmed sterile saline to aid in hydration post-surgery. Ensure easy access to food and water in the recovery cage. 5. Infection: Use aseptic surgical techniques, including sterile instruments and gloves, to minimize the risk of infection.
How do I choose the right vehicle for dissolving this compound? The most common and recommended vehicles are sterile 0.9% saline or artificial cerebrospinal fluid (aCSF). These solutions are isotonic and pH-balanced, minimizing tissue irritation. Avoid using vehicles with preservatives for central administration, as they can be neurotoxic.

Data Presentation: Surgical & Infusion Parameters

The following tables provide a summary of common stereotaxic coordinates for targeting the lateral ventricles in rats and typical infusion parameters for neuropeptides. Note that coordinates should always be empirically validated for the specific age, weight, and strain of the animal model.

Table 1: Stereotaxic Coordinates for Rat Lateral Ventricle

CoordinateValue (from Bregma)Notes
Antero-Posterior (AP) -0.12 mm to -1.0 mmCoordinates can vary based on the specific rat atlas and animal strain.
Medio-Lateral (ML) ±1.6 mm to ±2.4 mmThe sign (+/-) indicates the hemisphere (left/right).
Dorso-Ventral (DV) -4.0 mm to -4.3 mmMeasured from the surface of the skull.

Table 2: Typical Central Infusion Parameters

ParameterRangeReference
Infusion Volume 1 - 5 µL
Infusion Rate 0.5 - 1.0 µL/min
This compound Dose (Rat, ICV) 0.4 µg
This compound Dose (Trout, ICV) 0.4 - 50 ng/kg
Neuropeptide Y Dose (Mouse, ICV) 10 µg/hr (continuous)

Experimental Protocols

Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation

This protocol details the procedure for implanting a guide cannula for chronic, repeated central administration of this compound in a rodent model.

  • Animal and Equipment Preparation:

    • Anesthetize the animal using an appropriate regimen (e.g., isoflurane or ketamine/xylazine). Confirm the depth of anesthesia via a pedal withdrawal reflex test.

    • Place the animal in the stereotaxic apparatus, ensuring the head is level between bregma and lambda.

    • Maintain the animal's body temperature with a heating pad.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Prepare sterile surgical instruments, anchor screws, a guide cannula, dental cement, and a surgical drill.

  • Surgical Procedure:

    • Shave the scalp and sterilize the area with an antiseptic solution (e.g., povidone-iodine followed by alcohol).

    • Make a midline incision to expose the skull. Clean and dry the skull surface, removing all connective tissue.

    • Identify and mark the bregma. Use the stereotaxic arm to determine the precise coordinates for cannula implantation based on a rat brain atlas.

    • Drill a small hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.

    • Drill a second hole for an anchor screw nearby. Gently insert the sterile anchor screw.

  • Cannula Implantation:

    • Mount the guide cannula onto the stereotaxic arm and lower it to the predetermined DV coordinate.

    • Apply a thin layer of dental cement to the dry skull, covering the base of the cannula and the anchor screw. Build up the cement in layers to form a secure headcap.

    • Once the cement has fully hardened, remove the stereotaxic arm, leaving the cannula in place.

    • Insert a dummy cannula (stylet) into the guide cannula to maintain patency.

    • Suture the scalp incision around the headcap.

  • Post-Operative Care:

    • Administer post-operative analgesics and place the animal in a warm, clean recovery cage.

    • Monitor the animal closely until it is fully ambulatory.

    • Provide easy access to food and water. Allow the animal to recover for at least one week before beginning infusion experiments.

Protocol 2: this compound Solution Preparation and Intracerebroventricular (ICV) Infusion
  • Solution Preparation:

    • On the day of the experiment, prepare the this compound solution fresh.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Dissolve the peptide in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline to the desired final concentration.

    • Gently vortex to ensure complete dissolution.

    • Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Infusion Procedure:

    • Gently restrain the awake, freely moving animal.

    • Remove the dummy cannula from the guide cannula.

    • Load a Hamilton syringe with the this compound solution. The syringe should be connected to an internal injector cannula via tubing. The injector cannula should be sized to extend just beyond the tip of the guide cannula (e.g., 1-2 mm).

    • Carefully insert the injector cannula into the guide cannula until it is fully seated.

    • Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/minute) using a microinfusion pump.

    • After the infusion is complete, leave the injector cannula in place for an additional 2-5 minutes to minimize backflow and allow for diffusion.

    • Slowly withdraw the injector and replace the dummy cannula.

    • Return the animal to its home cage and begin behavioral observation.

Visualizations: Pathways and Workflows

This compound/Vasopressin V1a Receptor Signaling Pathway

This compound in non-mammalian vertebrates acts through receptors homologous to mammalian vasopressin receptors. The V1a receptor subtype is coupled to the Gq/11 protein, initiating a signaling cascade that results in increased intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VT This compound (VT) V1aR V1a Receptor (GPCR) VT->V1aR Binds PIP2 PIP2 Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Responses (e.g., Vasoconstriction, Neurotransmission) PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Response Phosphorylates Targets Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Ca->Response Activates Ca²⁺-dependent Pathways Experimental_Workflow cluster_pre_op Phase 1: Pre-Operative cluster_surgery Phase 2: Surgical Procedure cluster_exp Phase 3: Experimentation cluster_post_exp Phase 4: Post-Experiment A Animal Acclimation B Baseline Behavioral Testing (Optional) A->B C Anesthesia B->C D Stereotaxic Cannula Implantation C->D E Post-Operative Care & Analgesia D->E F Surgical Recovery (1 Week) E->F G Habituation to Infusion Procedure F->G H Prepare & Infuse This compound or Vehicle G->H I Behavioral Testing H->I J Euthanasia & Brain Collection I->J K Histological Verification of Cannula Placement J->K L Data Analysis K->L

References

Technical Support Center: Selecting the Appropriate Vasotocin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with the necessary information to select the most suitable Vasotocin (VT) antagonist for their experiments. It includes frequently asked questions, troubleshooting advice, comparative data, and detailed experimental protocols.

FAQ: Selecting the Right Antagonist

Q1: What are the key factors to consider when choosing a this compound antagonist?

A1: Selecting the right antagonist is critical for the success of your experiment. The primary factors to consider are:

  • Receptor Selectivity: Arginine this compound (AVT) is the non-mammalian equivalent of Arginine Vasopressin (AVP) and has high structural homology to Oxytocin (OT).[1] These peptides act on a family of related G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2 for vasopressin/vasotocin, and the Oxytocin Receptor (OTR).[2] The effects of AVT are mediated through various receptor subtypes (VT1, VT2, VT3, VT4 in birds).[3] Ensure the antagonist is selective for the receptor subtype relevant to your research question to avoid confounding off-target effects.

  • Species Specificity: The binding affinity and selectivity of an antagonist can vary significantly between species (e.g., rat vs. human vs. hamster).[4][5] Always verify the antagonist's properties for the specific species or cell line you are using.

  • Peptide vs. Non-Peptide: Antagonists can be peptide-based (structurally similar to the endogenous ligand) or non-peptide small molecules. This choice impacts solubility, stability, bioavailability, and ability to cross the blood-brain barrier.

  • Experimental Model: The choice of antagonist will depend on whether you are conducting in vitro (e.g., cell culture, tissue baths) or in vivo (e.g., behavioral studies, physiological measurements) experiments. Route of administration and required duration of action are key considerations for in vivo work.

  • Agonist/Antagonist Properties: Confirm that the compound is a true antagonist and lacks partial agonist activity at your desired concentration. The effective dose is the concentration that reduces the response to an agonist.

Q2: How do I choose between different available antagonists based on their binding properties?

A2: A crucial step is to compare the binding affinity (Ki) and selectivity of different antagonists for your target receptor. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the native ligand; a lower Ki indicates higher binding affinity. Selectivity is determined by comparing the Ki at your target receptor to the Ki at other related receptors. A higher selectivity ratio (Ki for off-target receptor / Ki for target receptor) is desirable.

The following table summarizes the binding affinities of commonly used antagonists for different receptor subtypes. Note that values can vary based on the species and assay conditions.

Table 1: Comparative Binding Affinities (Ki, nM) of Common this compound/Vasopressin Antagonists

Antagonist Type Target Receptor(s) Human V1a Human V1b Human V2 Human OTR Rat V1a Rat V1b Rat V2 Rat OTR Reference
Manning Compound Peptide V1a - - - - 0.8 1000 1100 38
SR 49059 (Relcovaptan) Non-Peptide V1a 1.5 100 2000 300 0.46 39 1200 120
SSR 149415 Non-Peptide V1b 100 1.2 >10000 1600 155 0.67 >10000 1280
Tolvaptan Non-Peptide V2 1300 - 1.4 - 1300 1000 0.54 10000
Atosiban Peptide OTR 710 1000 1000 6.8 210 1000 1000 1.6

| L-368,899 | Non-Peptide | OTR | 23 | - | - | 7.9 | 110 | - | - | 2.2 | |

Ki values are indicative and may vary. Researchers should consult primary literature for specific experimental conditions.

Q3: What is the difference between a peptide and a non-peptide antagonist?

A3: The choice between a peptide and non-peptide antagonist involves significant trade-offs.

Table 2: Comparison of Peptide and Non-Peptide Antagonists

Feature Peptide Antagonists Non-Peptide Antagonists ("Vaptans")
Structure Modified versions of the natural hormone (e.g., AVP, OT). Small organic molecules.
Advantages Often high affinity and selectivity; well-characterized as research tools. Orally bioavailable; can cross the blood-brain barrier; greater stability.
Disadvantages Poor oral bioavailability; short half-life due to peptidase degradation; typically cannot cross the blood-brain barrier. Development can be challenging; some have been discontinued from clinical trials; may have off-target effects.

| Common Use | In vitro studies, peripheral in vivo administration (e.g., intravenous, intraperitoneal). | In vivo studies requiring oral administration or central nervous system effects. |

Experimental Design & Visualization

A systematic approach is essential for selecting and validating an antagonist. The workflow below outlines the key decision points.

G A Define Research Question: - Target Receptor Subtype? - Species? - In Vivo / In Vitro? B Literature Review: - Identify candidate antagonists - Check species-specific data A->B C Compare Antagonists: - Selectivity (Ki values) - Peptide vs. Non-Peptide - Solubility & Stability B->C D Select Primary Candidate C->D E In Vitro Validation: - Receptor Binding Assay - Functional Assay (e.g., Ca2+ flux) D->E Is it an in vitro study? F Dose-Response Curve: Determine effective concentration (IC50) G Proceed to Main Experiment D->G Is it an in vivo study with a well-validated antagonist? E->F F->G Validation Successful H Troubleshoot / Select Alternative F->H Validation Fails H->C

Caption: Decision-making workflow for antagonist selection.

Troubleshooting Guide

Q1: My antagonist shows no effect in my in vivo experiment. What could be wrong?

A1: This is a common issue with several potential causes:

  • Dose/Concentration: The administered dose may be too low. Perform a dose-response study to find the effective concentration. Remember that the required dose can be much higher in vivo than in vitro.

  • Route of Administration: If using a peptide antagonist for a central nervous system (CNS) target, peripheral administration (e.g., intraperitoneal) may not cross the blood-brain barrier. Consider intracerebroventricular (ICV) infusion or switch to a brain-penetrant non-peptide antagonist.

  • Stability and Metabolism: Peptide antagonists can be rapidly degraded by peptidases. Check the half-life of your compound and consider more frequent administration or a more stable analog. Non-peptide antagonists can also be metabolized; check their pharmacokinetic profile.

  • Species Differences: An antagonist validated in rats may not be effective in your species of interest. Confirm its binding affinity in your model system if possible.

Q2: I am seeing unexpected off-target effects. How can I confirm the effect is specific to the this compound receptor?

A2:

  • Use a Second, Structurally Different Antagonist: If a different antagonist for the same receptor produces the same result, it increases confidence that the effect is on-target.

  • Rescue Experiment: Co-administer the antagonist with an excess of a selective agonist for your target receptor. If the effect is on-target, the agonist should be able to "rescue" or overcome the block by the antagonist.

  • Knockout/Knockdown Models: The gold standard for confirming specificity is to use an animal model or cell line where the target receptor has been genetically knocked out or knocked down. The antagonist should have no effect in these models.

  • Check Selectivity Profile: Re-examine the binding profile of your antagonist (Table 1). It may have significant affinity for other receptors (e.g., a V1a antagonist binding to OTR) that could mediate the unexpected effects.

Q3: My antagonist is not dissolving properly. What should I do?

A3: Solubility is a frequent challenge, especially with non-peptide antagonists.

  • Check the Datasheet: The manufacturer (e.g., Tocris, Sigma-Aldrich) will provide recommended solvents (e.g., DMSO, ethanol, water).

  • Use a Vehicle: For in vivo experiments, a common vehicle is saline with a small percentage of a solubilizing agent like DMSO or Tween 80. Always run a "vehicle-only" control group to ensure the vehicle itself does not cause an effect.

  • Gentle Warming and Sonication: Gently warming the solution or using a bath sonicator can help dissolve the compound. Avoid excessive heat, which can degrade the antagonist.

  • pH Adjustment: The solubility of some compounds is pH-dependent. A slight adjustment of the buffer pH may improve solubility.

Signaling Pathways & Methodologies

Understanding the downstream signaling of the target receptor is crucial for designing functional assays. This compound/Vasopressin receptors couple to different G proteins to initiate distinct intracellular cascades.

V1a Receptor Signaling

V1a receptors primarily couple to Gq/11 proteins. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is central to processes like vasoconstriction and cell proliferation.

G cluster_membrane Plasma Membrane V1aR V1a Receptor Gq Gq/11 V1aR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates AVT This compound (AVT) AVT->V1aR Activates Antagonist V1a Antagonist Antagonist->V1aR Blocks Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Simplified V1a receptor signaling pathway.
V2 Receptor Signaling

V2 receptors are primarily coupled to Gs proteins. Ligand binding activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets. In the kidney, this leads to the translocation of Aquaporin-2 (AQP2) water channels to the cell membrane, promoting water reabsorption.

Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of your unlabeled antagonist by measuring how it competes with a radiolabeled ligand for the receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand (e.g., [3H]AVP or a selective radiolabeled antagonist like 125I-linearized vasopressin antagonist).

  • Unlabeled antagonist (your test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, MgCl2, BSA).

  • Wash buffer (ice-cold).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and fluid.

Methodology:

  • Preparation: Prepare serial dilutions of your unlabeled antagonist.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and the varying concentrations of your unlabeled antagonist.

  • Total & Non-Specific Binding: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of an unlabeled ligand).

  • Equilibration: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of your unlabeled antagonist.

    • Use non-linear regression (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Administration for Behavioral Studies

This protocol provides a general framework for administering an antagonist to investigate its effects on animal behavior.

Materials:

  • Test animals (e.g., rats, mice).

  • Selected antagonist.

  • Appropriate vehicle (e.g., sterile saline, DMSO/saline mixture).

  • Administration equipment (e.g., syringes, needles for IP/SC injection; stereotaxic frame and cannula for ICV infusion).

Methodology:

  • Antagonist Preparation: Dissolve the antagonist in the chosen vehicle to the desired stock concentration. Prepare fresh daily if stability is a concern.

  • Animal Acclimation: Ensure animals are properly acclimated to the housing and handling conditions to minimize stress-induced variability.

  • Administration:

    • Systemic (IP, SC, IV): Inject the appropriate volume of the antagonist solution based on the animal's body weight to achieve the target dose (e.g., in mg/kg).

    • Central (ICV): For brain-specific effects, use a stereotaxic apparatus to implant a guide cannula into a cerebral ventricle. On the day of the experiment, infuse a small volume (e.g., 1-5 µL) of the antagonist solution directly into the brain.

  • Timing: Administer the antagonist at a set time before the behavioral test. This pre-treatment time should be based on the antagonist's known pharmacokinetics (i.e., the time it takes to reach peak concentration at the target tissue). This can range from 15 minutes to over an hour.

  • Control Groups: Always include at least two control groups:

    • Vehicle Control: Receives an injection of the vehicle only.

    • Untreated Control: Receives no injection (to control for handling/injection stress).

  • Behavioral Testing: Conduct the behavioral assay, ensuring that the experimenter is blind to the treatment conditions to prevent bias.

  • Data Analysis: Compare the behavioral outcomes between the antagonist-treated group and the control groups using appropriate statistical tests (e.g., ANOVA, t-test).

References

Validation & Comparative

A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Vasotocin and Vasopressin Signaling

Published: November 25, 2025

This guide provides a detailed comparative analysis of the signaling mechanisms of Arginine this compound (AVT) and Arginine Vasopressin (AVP). Arginine this compound is the evolutionary precursor to Arginine Vasopressin and is found in most non-mammalian vertebrates.[1] AVP, the mammalian counterpart, differs by only one or two amino acids depending on the species, yet this slight variation underlies significant physiological distinctions. Both nonapeptides are crucial regulators of social behavior and physiological homeostasis, making their signaling pathways important targets for therapeutic drug development.[2][3]

Evolutionary Relationship and Structural Comparison

AVT is the ancestral peptide from which AVP and the related oxytocin-family peptides evolved through gene duplication and subsequent point mutations.[4] AVT is considered the non-mammalian homolog of AVP.[5] Both are nine-amino-acid peptides featuring a disulfide bridge between cysteine residues at positions 1 and 6, forming a six-amino-acid ring with a three-amino-acid tail. The primary structural difference between AVT (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) and human AVP (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) is at position 3, where Isoleucine in AVT is replaced by Phenylalanine in AVP.

G cluster_evo Evolutionary Pathway Ancestral_Gene Ancestral this compound-like Gene Gene_Duplication Gene Duplication Event Ancestral_Gene->Gene_Duplication AVT_Gene This compound (AVT) Gene (Non-Mammalian Vertebrates) Gene_Duplication->AVT_Gene Conservation AVP_Gene Vasopressin (AVP) Gene (Mammals) Gene_Duplication->AVP_Gene Point Mutations (e.g., Ile → Phe)

Evolutionary divergence of this compound and Vasopressin genes.

Receptor Subtypes and Signaling Pathways

The physiological actions of both AVT and AVP are mediated by a family of G protein-coupled receptors (GPCRs). In mammals, three vasopressin receptor subtypes have been identified: V1a, V1b (also known as V3), and V2. Non-mammalian vertebrates possess a similar suite of receptors, often designated as VT1, VT2, VT3, and VT4, which are largely orthologous to the mammalian V1a, V2, oxytocin, and V1b receptors, respectively.

These receptors primarily couple to two distinct signaling cascades:

  • V1-type Receptors (V1a, V1b): These receptors couple to Gq/11 proteins. Ligand binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

  • V2-type Receptors: These receptors couple to Gs proteins. Activation of Gs stimulates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA).

G cluster_gq V1-type Receptor Signaling (Gq-coupled) cluster_gs V2-type Receptor Signaling (Gs-coupled) Ligand_Gq AVT / AVP V1_Receptor V1a / V1b Receptor Ligand_Gq->V1_Receptor Gq Gαq/11 V1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular [Ca²⁺] IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ligand_Gs AVT / AVP V2_Receptor V2 Receptor Ligand_Gs->V2_Receptor Gs Gαs V2_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Canonical signaling pathways for this compound/Vasopressin receptors.

Quantitative Comparison of Receptor Binding

The affinity of a ligand for its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.

Due to their structural similarity, AVT and AVP can exhibit cross-reactivity with each other's receptors and with oxytocin receptors, though affinities can vary significantly across species. The following table presents experimental data on the binding affinities of AVP and oxytocin (OT) at human and hamster receptors, illustrating the concept of ligand selectivity. While direct comparative data for AVT on mammalian receptors is sparse, its high structural homology to AVP suggests it would also show high affinity, particularly for V1a receptors.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

Ligand Receptor Species Ki (nM) Reference
Arginine Vasopressin (AVP) V1a Receptor Human 0.4 - 1.7
Arginine Vasopressin (AVP) V1a Receptor Syrian Hamster 4.70
Arginine Vasopressin (AVP) V2 Receptor Human 0.4 - 0.7
Arginine Vasopressin (AVP) Oxytocin Receptor (OTR) Human ~7.2
Arginine Vasopressin (AVP) Oxytocin Receptor (OTR) Syrian Hamster 36.1
Oxytocin (OT) V1a Receptor Human ~100
Oxytocin (OT) V1a Receptor Syrian Hamster 495.2
Oxytocin (OT) Oxytocin Receptor (OTR) Human ~3.4

| Oxytocin (OT) | Oxytocin Receptor (OTR) | Syrian Hamster | 4.28 | |

Note: Data are compiled from multiple sources and experimental conditions may vary. Values represent the mean or a range of reported values.

Experimental Protocols

Characterizing the signaling of this compound and Vasopressin involves a suite of standardized in vitro assays. Below are generalized protocols for three key experiments.

G cluster_workflow General Workflow for Cell-Based GPCR Assays A 1. Cell Culture (e.g., HEK293, CHO) Expressing Receptor of Interest B 2. Cell Plating (e.g., 96- or 384-well plates) A->B C 3. Ligand Incubation (AVT/AVP at various concentrations) B->C D 4. Signal Detection (Fluorescence, Luminescence, or Radioactivity) C->D E 5. Data Analysis (e.g., Dose-Response Curve Fitting to determine EC50/IC50/Ki) D->E

A typical experimental workflow for GPCR functional analysis.

This assay measures the affinity (Ki) of a non-labeled ligand (e.g., AVP or AVT) by its ability to compete off a labeled radioligand from the target receptor.

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the cell membrane fraction through centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-AVP or [¹²⁵I]-ligand), and serial dilutions of the unlabeled competitor ligand (AVT or AVP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

This functional assay measures the activation of Gq-coupled receptors (e.g., V1a, V1b) by detecting the resulting increase in intracellular calcium.

  • Cell Preparation: Culture cells expressing the receptor of interest on clear-bottom multi-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester group allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the active dye. Incubate for 30-60 minutes at 37°C.

  • Assay: Wash the cells to remove extracellular dye. Place the plate in a fluorescence plate reader.

  • Signal Detection: Measure baseline fluorescence. For the ratiometric dye Fura-2, this involves alternating excitation at 340 nm (calcium-bound) and 380 nm (calcium-free) while measuring emission at ~510 nm. Inject the agonist (AVT or AVP) into the wells and immediately begin kinetic measurement of the fluorescence ratio (340/380) over time.

  • Data Analysis: The increase in the 340/380 fluorescence ratio corresponds to an increase in intracellular calcium. Plot the peak response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

This assay quantifies the activation or inhibition of adenylyl cyclase by Gs- or Gi-coupled receptors (e.g., V2), respectively, by measuring changes in intracellular cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.

  • Cell Preparation: Culture and plate cells expressing the V2 receptor.

  • Ligand Stimulation: Treat the cells with serial dilutions of the agonist (AVT or AVP) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Cell Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents. These typically include a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

  • Competitive Binding: Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody. When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs.

  • Signal Detection: After a final incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: A high level of cellular cAMP leads to a decrease in the FRET signal. Calculate the signal ratio and plot it against the log agonist concentration to determine the EC50 value.

References

A Comparative Analysis of Vasotocin and Mesotocin in Modulating Social Bonding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The nonapeptides Vasotocin (VT) and Mesotocin (MT) are key neuromodulators implicated in the regulation of social behaviors across vertebrates. As the non-mammalian homologs of vasopressin (AVP) and oxytocin (OT), respectively, their comparative effects on social bonding are of significant interest to researchers in neuroscience and drug development. This guide provides an objective comparison of the performance of this compound and Mesotocin in modulating social bonding, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of this compound and Mesotocin on various aspects of social bonding.

Table 1: Effects of this compound and Mesotocin on Partner Preference

SpeciesPeptide AdministeredDoseAdministration RouteCohabitation TimeKey FindingReference
Prairie Vole (Microtus ochrogaster)Arginine Vasopressin (AVP)100 ngIntracerebroventricular (ICV)1 hourIncreased time in physical contact with partner.[1][2][3][4][Choi et al., 1999]
Prairie Vole (Microtus ochrogaster)Oxytocin (OT)100 ngIntracerebroventricular (ICV)1 hourSignificantly higher levels of physical contact with partner.[1][Choi et al., 1999]
Prairie Vole (Microtus ochrogaster)AVP (Medium & High Dose)0.5 IU/kg & 5.0 IU/kgIntranasal (IN)24 hoursBlocked partner preference formation in males.[Bales et al., 2017]
Zebra Finch (Taeniopygia guttata)This compound (VT)Not specifiedIntracerebroventricular (ICV)1 dayNo significant effect on partner preference.[Goodson et al., 2004]
Zebra Finch (Taeniopygia guttata)Mesotocin (MT)Not specifiedIntracerebroventricular (ICV)1 dayNo significant effect on partner preference.[Goodson et al., 2004]

Table 2: Effects of this compound and Mesotocin on Social Recognition and Aggression

SpeciesPeptide AdministeredDoseAdministration RouteBehavioral TestKey FindingReference
Rat (Rattus norvegicus)Arginine Vasopressin (AVP)3.0 µgSubcutaneous (s.c.)Social RecognitionFacilitated long-term social recognition.[Popik & van Ree, 1992]
Rat (Rattus norvegicus)AVPNot specifiedInfusion into lateral septumSocial RecognitionEnhanced social recognition memory.[Dantzer et al., 1988]
Zebra Finch (Taeniopygia guttata)This compound (VT)Not specifiedIntracerebroventricular (ICV)Mate CompetitionModest dose-dependent facilitation of aggression.[Goodson et al., 2004]
Zebra Finch (Taeniopygia guttata)Mesotocin (MT)Not specifiedIntracerebroventricular (ICV)Mate CompetitionNo significant effect on aggression.[Goodson et al., 2004]
Golden Hamster (Mesocricetus auratus)Arginine Vasopressin (AVP)Not specifiedMicroinjection into anterior hypothalamusResident-IntruderIncreased aggressive behavior.[Ferris et al., 1997]

Signaling Pathways

This compound and Mesotocin exert their effects by binding to specific G-protein coupled receptors (GPCRs). This compound primarily binds to the V1a receptor (V1aR), while Mesotocin binds to the oxytocin receptor (OTR).

Vasotocin_Signaling_Pathway VT This compound (VT) V1aR V1a Receptor (GPCR) VT->V1aR Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca_release->Cellular_Response PKC->Cellular_Response

This compound Signaling Pathway via V1a Receptor.

Mesotocin_Signaling_Pathway MT Mesotocin (MT) OTR Oxytocin Receptor (GPCR) MT->OTR Gq_Gi Gq/Gi OTR->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates AC Adenylyl Cyclase (AC) Gq_Gi->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Plasticity, Social Reward) cAMP->Cellular_Response Ca_release->Cellular_Response PKC->Cellular_Response

Mesotocin Signaling Pathway via Oxytocin Receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. Partner Preference Test (PPT)

  • Objective: To assess the preference of an animal for a familiar partner over a novel conspecific.

  • Apparatus: A three-chambered arena. The central chamber allows access to two side chambers.

  • Procedure:

    • Habituation: The subject animal is placed in the central chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).

    • Cohabitation: The subject animal is housed with a "partner" animal for a specific duration (e.g., 1-24 hours) to allow for bond formation. During this time, the experimental peptide (this compound/Mesotocin or vehicle) is administered.

    • Testing: The partner animal is placed in one of the side chambers (e.g., within a wire cup), and a novel "stranger" animal is placed in the other side chamber. The subject animal is returned to the central chamber, and the time spent in each side chamber and in direct contact with each stimulus animal is recorded for a set duration (e.g., 3 hours).

  • Data Analysis: A preference score is calculated based on the time spent with the partner versus the stranger. A significantly higher score for the partner indicates the formation of a partner preference.

2. Social Recognition Test

  • Objective: To evaluate an animal's ability to recognize a previously encountered conspecific.

  • Apparatus: A standard home cage or open field arena.

  • Procedure:

    • Initial Exposure (Trial 1): A subject animal is exposed to a novel juvenile conspecific for a short period (e.g., 5 minutes), and the duration of social investigation (e.g., sniffing) is recorded.

    • Inter-trial Interval: The animals are separated for a specific duration (e.g., 30 minutes to 24 hours). The experimental peptide is typically administered after the first trial.

    • Second Exposure (Trial 2): The subject animal is re-exposed to the same conspecific, and the duration of social investigation is again recorded.

  • Data Analysis: A significant reduction in investigation time during the second trial compared to the first indicates social recognition.

3. Resident-Intruder Test

  • Objective: To measure aggressive and social behaviors in a territorial context.

  • Apparatus: The home cage of the "resident" animal.

  • Procedure:

    • Territory Establishment: A male animal (the "resident") is housed individually for a period to establish a territory.

    • Intruder Introduction: A smaller, unfamiliar male (the "intruder") is introduced into the resident's cage.

    • Behavioral Observation: The social and aggressive behaviors of the resident towards the intruder (e.g., latency to attack, number of attacks, duration of investigation) are recorded for a set period. The experimental peptide is administered to the resident prior to the introduction of the intruder.

  • Data Analysis: The frequency and duration of aggressive and social behaviors are quantified and compared between treatment groups.

Experimental_Workflow cluster_Phase1 Phase 1: Animal Preparation & Dosing cluster_Phase2 Phase 2: Behavioral Paradigm cluster_Phase3 Phase 3: Data Collection & Analysis Animal_Selection Select Subjects (e.g., Prairie Voles, Zebra Finches) Habituation Habituation to Testing Environment Animal_Selection->Habituation Peptide_Admin Administer Peptide (VT, MT, or Vehicle) via specified route (e.g., ICV, IN) Habituation->Peptide_Admin PPT Partner Preference Test (Cohabitation & Choice) Peptide_Admin->PPT SRT Social Recognition Test (Initial & Second Exposure) Peptide_Admin->SRT RIT Resident-Intruder Test (Territory & Intrusion) Peptide_Admin->RIT Data_Collection Record Behavioral Metrics (e.g., Time in Proximity, Investigation Time, Attack Latency) PPT->Data_Collection SRT->Data_Collection RIT->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Conclusion Draw Conclusions on Social Bonding Effects Data_Analysis->Conclusion

General Experimental Workflow.

Comparative Analysis

The existing literature suggests that both this compound and Mesotocin play crucial, albeit sometimes distinct, roles in modulating social behaviors.

  • Partner Preference: In monogamous species like the prairie vole, both AVP (the mammalian equivalent of VT) and OT (the mammalian equivalent of MT) are potent inducers of partner preference. However, studies in avian species like the zebra finch have shown that neither VT nor MT administration significantly influences the formation of partner preferences under specific experimental conditions. This highlights a significant species-specific difference in the roles of these neuropeptides in pair-bonding.

  • Social Recognition: this compound and its mammalian counterpart, vasopressin, appear to have a more pronounced and consistently demonstrated role in facilitating social recognition across various species, including rats. The role of Mesotocin/Oxytocin in social recognition is also established but can be more context-dependent.

  • Aggression: this compound has been shown to modulate aggression, particularly in males, in a dose-dependent manner. In contrast, Mesotocin appears to have a less significant direct effect on aggressive behaviors in the same contexts.

Conclusion

The effects of this compound and Mesotocin on social bonding are complex and influenced by factors such as species, sex, social context, and the specific behavior being assessed. While both neuropeptides are integral to the neurobiology of sociality, this compound appears to be more consistently involved in modulating social recognition and male-typical social behaviors like aggression. Mesotocin, on the other hand, is strongly implicated in prosocial and affiliative behaviors, although its direct role in pair-bond formation may be more variable across species than that of this compound.

For drug development professionals, these findings suggest that targeting the this compound/vasopressin system may be a promising avenue for addressing social recognition deficits, while the mesotocin/oxytocin system holds potential for enhancing prosocial behaviors. However, the species-specific differences underscore the importance of careful consideration of the animal model and behavioral paradigm when investigating the therapeutic potential of these neuropeptide systems. Further research is needed to fully elucidate the distinct and overlapping mechanisms through which this compound and Mesotocin regulate the intricate tapestry of social bonding.

References

A Comparative Guide to Vasotocin Receptor Distribution Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vasotocin (VT) receptor distribution across various vertebrate species. Arginine this compound is the non-mammalian homolog of vasopressin and plays a crucial role in regulating social behaviors and physiological processes.[1][2][3] Understanding the comparative neuroanatomy of its receptors is essential for translational research and the development of novel therapeutics targeting social and behavioral disorders.

Quantitative Comparison of this compound Receptor Density

The distribution and density of this compound receptors exhibit both conserved patterns and species-specific variations across vertebrates.[4][5] Below is a summary of quantitative data on V1a-type receptor binding densities in key brain regions associated with social behavior. Data were primarily obtained through receptor autoradiography.

Vertebrate ClassSpeciesBrain RegionReceptor SubtypeReceptor Density (fmol/mg protein)
Fish (Teleost) Sea Bass (Dicentrarchus labrax)Ventral TelencephalonThis compound-likeHigh Density (qualitative)
Amargosa Pupfish (Cyprinodon nevadensis amargosae)HypothalamusV1a1Higher in dominant males
Amphibian (Urodele) Rough-skinned Newt (Taricha granulosa)Medial PalliumThis compound (AVT)57
Rough-skinned Newt (Taricha granulosa)Dorsal PalliumThis compound (AVT)Dense Binding (qualitative)
Rough-skinned Newt (Taricha granulosa)Amygdala pars lateralisThis compound (AVT)Dense Binding (qualitative)
Bird (Passerine) Zebra Finch (Taeniopygia guttata)Septohippocampal SeptumV1a-likeHigher in males than females (relative)
Zebra Finch (Taeniopygia guttata)Lateral SeptumOxytocin-type (OTR)Higher expression in developing males

Note: Quantitative data for this compound receptor densities in reptiles is sparse in the currently available literature. The provided data highlights the variability in receptor densities related to social status and sex, underscoring the importance of considering these factors in comparative studies.

Experimental Protocols

Accurate characterization of this compound receptor distribution relies on robust experimental techniques. The two primary methods employed are receptor autoradiography and in situ hybridization.

Receptor Autoradiography

This technique allows for the visualization and quantification of receptor binding sites in tissue sections using radiolabeled ligands.

Protocol Outline:

  • Tissue Preparation:

    • Rapidly dissect fresh brain tissue and freeze in an appropriate medium (e.g., OCT compound) on dry ice or in isopentane cooled by liquid nitrogen.

    • Store tissues at -80°C until sectioning.

    • Using a cryostat, cut coronal brain sections at a thickness of 10-20 µm.

    • Thaw-mount the sections onto gelatin-coated or charged microscope slides and store at -80°C.

  • Receptor Binding:

    • Bring slides to room temperature and pre-incubate in a buffer solution to rehydrate the tissue and remove endogenous ligands.

    • Incubate the sections with a radiolabeled ligand specific for the this compound receptor subtype of interest (e.g., a radiolabeled V1a receptor antagonist). The incubation should be carried out to equilibrium.

    • To determine non-specific binding, incubate an adjacent set of sections with the radiolabeled ligand in the presence of a high concentration of a non-labeled competitor.

  • Washing and Drying:

    • Wash the slides in cold buffer to remove unbound radioligand. The number and duration of washes should be optimized to maximize the signal-to-noise ratio.

    • Briefly rinse the slides in distilled water to remove buffer salts.

    • Dry the slides quickly using a stream of cool, dry air.

  • Imaging and Analysis:

    • Expose the dried slides to autoradiographic film or a phosphor imaging screen.

    • Develop the film or scan the imaging screen to visualize the distribution of radioactivity.

    • Quantify the density of receptor binding in specific brain regions using a densitometry system, comparing the signal from total binding slides to non-specific binding slides.

In Situ Hybridization

This method detects the mRNA transcripts of the this compound receptor genes, providing information about which cells are synthesizing the receptors.

Protocol Outline:

  • Tissue Preparation:

    • Prepare frozen brain sections as described for receptor autoradiography.

    • Fix the sections in a solution of 4% paraformaldehyde to preserve the mRNA.

  • Probe Synthesis:

    • Synthesize a labeled RNA probe (riboprobe) that is complementary to the target receptor mRNA sequence. The probe is typically labeled with a radioisotope or a non-radioactive tag like digoxigenin (DIG).

  • Hybridization:

    • Pre-treat the tissue sections to improve probe accessibility.

    • Apply the labeled probe in a hybridization buffer to the tissue sections.

    • Incubate the slides at an optimized temperature to allow the probe to hybridize to the target mRNA.

  • Washing and Detection:

    • Wash the slides under stringent conditions to remove any non-specifically bound probe.

    • If a radiolabeled probe is used, expose the slides to autoradiographic film or a phosphor imaging screen.

    • If a non-radioactively labeled probe is used, detect the probe using an antibody that recognizes the label, coupled to a fluorescent or enzymatic reporter.

  • Imaging and Analysis:

    • Visualize the signal using microscopy. The distribution and intensity of the signal indicate the location and relative abundance of the receptor mRNA.

Visualizing this compound Signaling and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key this compound receptor signaling pathways and a typical experimental workflow for comparative receptor distribution studies.

This compound Receptor Signaling Pathways

This compound receptors are G-protein coupled receptors that primarily signal through two major pathways: the Gq/11 pathway and the Gs pathway.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol VTR This compound Receptor (V1a/V1b/OTR-like) Gq Gq/11 VTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Responses (e.g., smooth muscle contraction, neurotransmitter release) Ca2->CellularResponse PKC->CellularResponse VT This compound VT->VTR Binds

Caption: Generalized Gq/11 signaling pathway for V1a, V1b, and OTR-like this compound receptors.

Gs_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol VTR This compound Receptor (V2-like) Gs Gs VTR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Responses (e.g., regulation of water reabsorption, gene expression) PKA->CellularResponse Phosphorylates target proteins VT This compound VT->VTR Binds

Caption: Generalized Gs signaling pathway for V2-like this compound receptors.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a research project comparing this compound receptor distribution across different species.

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis and Interpretation cluster_output Phase 4: Dissemination A Select Species and Brain Regions of Interest B Optimize and Validate Probes/Ligands A->B C Tissue Collection and Sectioning B->C D Receptor Autoradiography C->D E In Situ Hybridization C->E F Image Acquisition and Densitometry D->F E->F G Quantitative Data Analysis F->G H Comparative Analysis of Receptor Distribution G->H I Correlation with Behavioral Data H->I J Publication of Findings I->J

Caption: A typical experimental workflow for cross-species comparison of this compound receptor distribution.

References

The Evolutionary Tango of Vasotocin and Vasopressin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nonapeptides vasotocin (VT) and vasopressin (VP) are key players in a wide array of physiological processes across vertebrates, from osmoregulation and cardiovascular function to social behavior. Their actions are mediated by a family of G protein-coupled receptors that have undergone a fascinating evolutionary journey. This guide provides a comparative analysis of the evolutionary relationship, ligand binding affinities, and signaling pathways of VT and VP receptors, supported by experimental data and detailed methodologies to aid in future research and drug development.

An Evolutionary Journey from a Single Peptide-Receptor System

The story of vasopressin and this compound receptors is rooted in a common ancestral gene.[1] Arginine this compound (AVT) is considered the most primitive of the vertebrate neurohypophyseal peptides, ancestral to all others in the vasopressin/oxytocin hormone family.[1] The evolution of this system is a clear case of gene duplication events, likely through ancestral whole-genome duplications, which gave rise to the diversity of receptors seen today.[2] In non-mammalian vertebrates, including fish, amphibians, reptiles, and birds, this compound is the principal neurohypophyseal hormone.[3][4] In mammals, a gene duplication and subsequent point mutations led to the emergence of arginine vasopressin (AVP).

This ancestral peptide, this compound, interacted with a receptor that, through gene duplications, gave rise to the modern family of vasopressin and oxytocin-type receptors. This family includes the V1a, V1b (also known as V3), and V2 receptor subtypes, as well as the closely related oxytocin/mesotocin/isotocin receptors. While the nomenclature for these receptors can be complex and has varied across vertebrate lineages, a universal system based on evolutionary relationships has been proposed to standardize the naming. For clarity, this guide will primarily use the mammalian V1a, V1b, and V2 nomenclature, with reference to their non-mammalian orthologs where appropriate.

The evolutionary divergence of these receptors has allowed for the specialization of their functions. V1-type receptors are primarily involved in regulating social behaviors and cardiovascular function, while V2-type receptors are central to osmoregulation.

Comparative Ligand Binding Affinities

The binding affinity of this compound and vasopressin to their respective receptors varies across different vertebrate classes and receptor subtypes. This variation reflects the co-evolution of the ligands and their receptors. Below are tables summarizing available quantitative data on the binding affinities (Ki or Kd in nM) of these peptides.

Table 1: Ligand Binding Affinities at V1a-type Receptors

SpeciesReceptorLigandBinding Affinity (Ki/Kd, nM)Reference
HumanV1aRArginine Vasopressin (AVP)1.8 ± 0.4
Syrian HamsterV1aRArginine Vasopressin (AVP)4.70
Syrian HamsterV1aROxytocin (OT)495.2
ChickencV1bR (ortholog of mammalian V1bR)Arginine this compound (AVT)Lower affinity than some antagonists

Table 2: Ligand Binding Affinities at V2-type Receptors

SpeciesReceptorLigandBinding Affinity (Ki/Kd, nM)Reference
HumanV2RArginine Vasopressin (AVP)~1.0

Note: Comprehensive quantitative data directly comparing the binding affinities of both this compound and vasopressin across a wide range of non-mammalian vertebrate V1 and V2 receptors is limited in the current literature. The tables will be updated as more data becomes available.

Divergent Signaling Pathways

Upon ligand binding, this compound and vasopressin receptors activate distinct intracellular signaling cascades, which are remarkably conserved throughout vertebrate evolution.

V1-Type Receptor Signaling:

V1a and V1b receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for mediating the effects of VT and VP on smooth muscle contraction, platelet aggregation, and neurotransmission. In fish and amphibians, VT receptors that are homologous to the mammalian V1a receptor have also been shown to couple to the inositol phosphate/calcium pathway.

V2-Type Receptor Signaling:

In contrast, V2 receptors are predominantly coupled to Gαs proteins. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets. The most well-characterized function of this pathway is the PKA-mediated phosphorylation of aquaporin-2 (AQP2) water channels in the collecting ducts of the kidney, leading to their insertion into the apical membrane and increased water reabsorption. This fundamental mechanism of antidiuresis is conserved from fish to mammals.

Below are diagrams illustrating these conserved signaling pathways.

V1_Receptor_Signaling V1-Type Receptor Signaling Pathway Ligand This compound / Vasopressin V1R V1a / V1b Receptor Ligand->V1R Gq Gαq/11 V1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Responses (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Figure 1. V1-Type Receptor Signaling Pathway.

V2_Receptor_Signaling V2-Type Receptor Signaling Pathway Ligand This compound / Vasopressin V2R V2 Receptor Ligand->V2R Gs Gαs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Physiological Responses (e.g., Aquaporin-2 Translocation) PKA->Response

Figure 2. V2-Type Receptor Signaling Pathway.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize this compound and vasopressin receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand and the binding affinity (Ki) of unlabeled competitors to the receptor of interest.

Experimental Workflow:

Binding_Assay_Workflow Radioligand Binding Assay Workflow A Prepare Cell Membranes Expressing Receptor B Incubate Membranes with Radioligand (e.g., [³H]AVP) A->B C For Competition Assay: Add Unlabeled Ligand (VT, VP, or Antagonists) B->C D Separate Bound from Free Radioligand (e.g., Filtration) B->D C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate Kd and Ki) E->F

Figure 3. Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin). For competition assays, include varying concentrations of the unlabeled competitor ligand (e.g., this compound, Vasopressin, or a selective antagonist).

  • Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax. For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (for V2-type Receptors)

This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP, providing a functional readout of V2 receptor activation.

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the V2-type receptor in a multi-well plate.

  • Ligand Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of the test ligand (e.g., this compound or Vasopressin).

  • Cell Lysis and Detection: After incubation, lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of ligand that produces 50% of the maximal response).

Calcium Flux Functional Assay (for V1-type Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of V1-type receptors, providing a functional readout of receptor activity.

Methodology:

  • Cell Culture and Dye Loading: Culture cells expressing the V1-type receptor in a black-walled, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Ligand Addition: Use a fluorescence plate reader equipped with an automated injection system to add varying concentrations of the test ligand (e.g., this compound or Vasopressin) to the cells.

  • Fluorescence Measurement: Immediately after ligand addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each ligand concentration. Plot the peak response against the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50.

Conclusion

The this compound and vasopressin receptor system provides a compelling example of molecular evolution, where gene duplication and divergence have led to a family of receptors with specialized functions. While the signaling pathways of these receptors are highly conserved across vertebrates, the subtle differences in ligand binding affinities highlight the ongoing evolutionary adaptation of this critical neuroendocrine system. Further research, particularly in generating comprehensive comparative binding data in non-mammalian species, will be crucial for a deeper understanding of the structure-function relationships of these receptors and for the development of novel therapeutics targeting a wide range of physiological and behavioral disorders.

References

Validating Vasotocin's Role in Behavior: A Comparative Guide to Knockout Models and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of genetic versus pharmacological approaches to understanding vasotocin's influence on social behaviors in non-mammalian vertebrates.

Arginine this compound (AVT), the non-mammalian homolog of vasopressin, is a key neuromodulator implicated in a wide array of social behaviors, including aggression, courtship, and social bonding.[1][2] Elucidating its precise functions requires targeted methodologies to manipulate the this compound system. This guide provides a comparative overview of the use of genetic knockout models versus alternative pharmacological and transient knockdown approaches in validating the behavioral roles of this compound, with a focus on fish, avian, and amphibian models.

Comparison of Methodologies: Knockout vs. Pharmacological Inhibition

The choice of methodology to probe the this compound system is critical and depends on the specific research question and the model organism. While genetic knockouts offer unparalleled specificity by ablating the source of this compound, pharmacological and transient knockdown methods provide temporal control over the system's disruption.

Methodology Model Organism (Example) Key Findings on Behavior Advantages Limitations
Gene Knockout (CRISPR/Cas9) Zebrafish (Danio rerio)Reduced female reproductive success due to decreased quivering courtship behavior.[3] No significant impact on male reproductive behavior.[3]High target specificity; allows for the study of developmental and organizational effects; stable genetic modification.Potential for compensatory mechanisms; developmental effects can confound interpretation of adult behavior; technically challenging to establish in some species.
V1a Receptor Antagonist Zebra Finch (Taeniopygia guttata)Reduced gregariousness (preference for larger flocks) and increased anxiety-like behavior.[4]Temporal control of receptor blockade; allows for within-subject experimental designs; applicable to a wide range of species.Potential for off-target effects; may not block all relevant receptor subtypes; delivery to the brain can be invasive.
V1a Receptor Antagonist Goldfish (Carassius auratus)Facilitated social approach behavior, suggesting an inhibitory role for endogenous this compound in this context.Reversible effects; useful for studying context-dependent behavioral modulation.Pharmacokinetics and optimal dosage can be difficult to determine.
Antisense Oligonucleotides (Knockdown) Zebra Finch (Taeniopygia guttata)Bilateral knockdown of this compound production in the medial bed nucleus of the stria terminalis (BSTm) reduced gregariousness and increased anxiety-like behavior.Provides spatial and temporal control over gene expression; less permanent than knockout.Incomplete knockdown can lead to ambiguous results; potential for off-target effects and toxicity.
This compound Administration Túngara Frog (Physalaemus pustulosus)Increased male call rate and altered vocalizations, suggesting a role in motivation and production of acoustic signals for courtship.Directly tests the sufficiency of this compound to elicit a behavior.Pharmacological doses may not reflect physiological concentrations; does not elucidate the role of the endogenous system.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess this compound-mediated behaviors.

Zebrafish Social Preference Test

This assay is used to quantify the motivation of a test fish to affiliate with a group of conspecifics.

  • Apparatus: A three-chambered tank is typically used. The test fish is placed in the central chamber, with one side chamber containing a shoal of conspecifics (stimulus) and the other side chamber remaining empty. Transparent partitions allow for visual contact.

  • Acclimation: The test fish is acclimated to the central chamber for a defined period before the partitions are removed, allowing it to explore all three chambers.

  • Data Collection: The movement of the test fish is recorded and analyzed using video-tracking software. Key parameters measured include the time spent in each of the three chambers.

  • Analysis: A preference index is often calculated as (Time in stimulus chamber - Time in empty chamber) / (Total time). A positive index indicates a preference for the social stimulus.

Avian Gregariousness and Anxiety-Like Behavior Assays

These protocols are designed to assess flocking tendencies and anxiety levels in social birds like the zebra finch.

Gregariousness (Flock Size Preference):

  • Apparatus: A choice apparatus with a central starting area and corridors leading to two stimulus groups of different sizes (e.g., a group of 10 vs. a group of 2 conspecifics).

  • Procedure: The test bird is released from the central area and allowed to choose which stimulus group to approach and associate with.

  • Data Collection: The time spent in proximity to each stimulus group is recorded and analyzed.

Novelty-Suppressed Feeding Test (Anxiety-Like Behavior):

  • Apparatus: A novel and potentially intimidating environment (e.g., a brightly lit, open arena) containing a food source.

  • Procedure: The bird, which has been food-deprived for a short period, is introduced into the novel environment.

  • Data Collection: The latency to begin feeding is measured. A longer latency is interpreted as an indication of higher anxiety.

Amphibian Acoustic Communication Analysis

This method is used to study the role of this compound in vocal signaling, a key component of social and reproductive behavior in many anuran species.

  • Hormone Administration: Male frogs are injected with either this compound or a saline control.

  • Stimulus Presentation: The males are presented with acoustic stimuli, such as recordings of conspecific male advertisement calls or female response calls.

  • Vocalization Recording: The vocal responses of the test males are recorded using a microphone and specialized audio software.

  • Analysis: The recorded calls are analyzed for various acoustic parameters, including call rate, call duration, and spectral features (e.g., frequency).

This compound Signaling Pathways

This compound exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the V1a-type, V1b-type, and V2-type receptors. The signaling cascades initiated by receptor activation are crucial for the downstream behavioral effects. In birds, four this compound receptor subtypes have been identified: VT1, VT2, VT3, and VT4.

Vasotocin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VT This compound V1aR V1a-type Receptor VT->V1aR binds V2R V2-type Receptor VT->V2R binds Gq Gq/11 V1aR->Gq activates Gs Gs V2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Behavior Behavioral Responses Ca->Behavior PKC->Behavior AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Behavior

Generalized this compound signaling pathways.

Experimental Workflow: From Hypothesis to Behavioral Phenotyping

The process of investigating the role of this compound in behavior using a knockout model follows a structured workflow, from the initial hypothesis to the final behavioral analysis.

Experimental_Workflow A Hypothesis: This compound modulates social behavior B Model Selection: Zebrafish (tractable genetics) A->B C Gene Targeting: Design gRNA for This compound gene (CRISPR/Cas9) B->C D Generation of Founders (F0): Microinjection into one-cell stage embryos C->D E Screening & Breeding: Identify germline transmission and generate F1 heterozygotes D->E F Generation of Homozygous Knockouts (F2): Intercross F1 heterozygotes E->F G Genotypic & Phenotypic Validation: Confirm gene disruption (sequencing) and absence of this compound (IHC/qPCR) F->G H Behavioral Assays: - Social Preference Test - Aggression Assays - Courtship Behavior Analysis G->H I Data Analysis: Compare behavior of knockout vs. wild-type controls H->I J Conclusion: Validate or refute the role of this compound in specific behaviors I->J

Workflow for this compound knockout studies.

References

Sex-Linked Signaling: A Comparative Guide to Vasotocin Pathways in Male and Female Vertebrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nonapeptide hormone Vasotocin (VT) and its mammalian homologue, Vasopressin (AVP), are pivotal regulators of social and reproductive behaviors across vertebrates. A growing body of evidence reveals significant sexual dimorphism in the neural circuits and signaling pathways governed by this system. These differences, often orchestrated by gonadal steroids during development and in adulthood, contribute to sex-specific behavioral phenotypes. This guide provides a comprehensive comparison of this compound signaling between male and female vertebrates, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and therapeutic development.

Quantitative Comparison of this compound/Vasopressin Systems

The following tables summarize key quantitative differences observed in the this compound/Vasopressin systems between male and female vertebrates across various species. These differences are most consistently observed in the number of VT/AVP-producing neurons and the density of their projections, particularly within the limbic system.

Parameter Species Brain Region Sex Difference Reference
VT/AVP Immunoreactive (ir) Cell Number Rat (Rattus norvegicus)Bed Nucleus of the Stria Terminalis (BNST), Medial Amygdala (MeA)Males > Females[1][2][3][1][2]
Japanese Quail (Coturnix japonica)Bed Nucleus of the Stria Terminalis (BST)Males > Females (Females show virtually no AVT-ir)
Bullfrog (Rana catesbeiana)AmygdalaMales > Females
VT/AVP-ir Fiber Density Rat (Rattus norvegicus)Lateral Septum (LS), Lateral HabenulaMales > Females
Mouse (Mus musculus)Lateral Septum (LS)Males > Females
Various ReptilesLateral Septum (LS), Periaqueductal Gray (PAG)Males > Females
VT/AVP mRNA Expression Rat (Rattus norvegicus)Bed Nucleus of the Stria Terminalis (BNST), Medial Amygdala (MeA)Males > Females
Domestic Fowl (Gallus gallus)Whole BrainMales > Females (approx. 2-fold)
V1a Receptor (V1aR) Binding Density Rat (Rattus norvegicus)Lateral Septum (LS)Females > Males
Mouse (Mus musculus)Thalamic Corticomedial NucleusFemales > Males
Zebra Finch (Taeniopygia guttata)Septohippocampal SeptumMales > Females

This compound Signaling Pathways: A Sex-Specific Overview

This compound exerts its effects primarily through the V1a receptor, a G protein-coupled receptor (GPCR). The downstream signaling cascade can vary depending on the specific G protein coupling, leading to diverse cellular responses. The following diagrams illustrate the canonical V1a receptor signaling pathway and highlight key points of sexual dimorphism.

VasotocinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_sex_diff Points of Sexual Dimorphism VT This compound (VT)/ Vasopressin (AVP) V1aR V1a Receptor VT->V1aR Binding Gq Gq/11 protein V1aR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates CellularResponse Cellular Responses (e.g., neurotransmitter release, gene expression) Ca->CellularResponse Modulates PKC->CellularResponse Phosphorylates target proteins Ligand Ligand Availability: - Higher VT/AVP synthesis and release in males in specific brain regions. Receptor Receptor Density: - Sex- and species-specific differences in V1aR expression.

Caption: Canonical this compound V1a receptor signaling pathway and points of sexual dimorphism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of male and female this compound signaling.

Immunohistochemistry (IHC) for this compound/Vasopressin

This protocol is a standard method for localizing VT/AVP peptides in brain tissue.

IHC_Workflow start Tissue Preparation fixation Perfusion with 4% Paraformaldehyde start->fixation sectioning Cryostat sectioning (30-40 µm) fixation->sectioning blocking Blocking with Normal Serum (e.g., 5% Normal Goat Serum in PBS-T) sectioning->blocking primary_ab Primary Antibody Incubation (e.g., Rabbit anti-AVP, 1:1000 to 1:5000) 48-72h at 4°C blocking->primary_ab secondary_ab Secondary Antibody Incubation (e.g., Biotinylated Goat anti-Rabbit IgG) 1-2h at RT primary_ab->secondary_ab detection Avidin-Biotin Complex (ABC) Incubation secondary_ab->detection visualization Diaminobenzidine (DAB) Reaction detection->visualization imaging Microscopy and Image Analysis visualization->imaging end Quantification of ir-cells and fibers imaging->end

Caption: A standard workflow for Immunohistochemistry (IHC) of this compound/Vasopressin.

Detailed Steps:

  • Tissue Preparation and Fixation: Animals are deeply anesthetized and transcardially perfused with saline followed by a 4% paraformaldehyde solution in phosphate buffer (PB). Brains are then removed and post-fixed in the same fixative.

  • Sectioning: Brains are cryoprotected in a sucrose solution and sectioned on a cryostat.

  • Blocking: Free-floating sections are washed in phosphate-buffered saline with Triton X-100 (PBS-T) and then incubated in a blocking solution containing normal serum from the species in which the secondary antibody was raised to reduce non-specific binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody targeting VT/AVP (e.g., rabbit anti-arginine vasopressin) at a dilution of 1:1000 to 1:5000 for 48-72 hours at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.

  • Signal Amplification and Visualization: The signal is amplified using an avidin-biotin complex (ABC) method and visualized with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Imaging and Analysis: Sections are mounted on slides, dehydrated, and coverslipped. The number of immunoreactive cells and the density of immunoreactive fibers are then quantified using brightfield microscopy and image analysis software.

In Situ Hybridization (ISH) for this compound/Vasopressin mRNA

This technique is used to localize and quantify the expression of the gene encoding VT/AVP.

ISH_Workflow start Tissue Preparation sectioning Cryostat sectioning (14-20 µm) on coated slides start->sectioning fixation Post-fixation (e.g., 4% PFA) sectioning->fixation permeabilization Proteinase K treatment fixation->permeabilization prehybridization Prehybridization in hybridization buffer permeabilization->prehybridization hybridization Hybridization with labeled riboprobe (e.g., DIG-labeled antisense VT probe) Overnight at 65°C prehybridization->hybridization stringency_washes Stringency Washes (e.g., SSC buffers) hybridization->stringency_washes antibody_incubation Anti-DIG Antibody Incubation (e.g., AP-conjugated) stringency_washes->antibody_incubation detection Chromogenic Reaction (e.g., NBT/BCIP) antibody_incubation->detection imaging Microscopy and Image Analysis detection->imaging end Quantification of mRNA signal imaging->end

Caption: A typical workflow for In Situ Hybridization (ISH) to detect VT/AVP mRNA.

Detailed Steps:

  • Probe Preparation: A complementary DNA (cDNA) template for the VT/AVP gene is used to synthesize a labeled antisense RNA probe (riboprobe), often incorporating digoxigenin (DIG) or a radioactive isotope.

  • Tissue Preparation: Fresh-frozen brains are sectioned on a cryostat and mounted on specially coated slides.

  • Pretreatment: Sections are fixed, permeabilized with proteinase K to allow probe entry, and acetylated to reduce background.

  • Hybridization: The labeled probe is applied to the sections in a hybridization buffer and incubated overnight at a specific temperature (e.g., 65°C) to allow the probe to bind to the target mRNA.

  • Washing: A series of increasingly stringent washes are performed to remove unbound and non-specifically bound probe.

  • Detection: For non-radioactive probes, an antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated anti-DIG) is applied, followed by a substrate that produces a colored precipitate. For radioactive probes, the slides are coated with photographic emulsion.

  • Imaging and Analysis: The signal is visualized under a microscope, and the intensity and distribution of the signal are quantified to determine the level of gene expression.

Receptor Autoradiography for V1a Receptors

This method is employed to map and quantify the density of V1a receptors in the brain.

Autoradiography_Workflow start Tissue Preparation sectioning Cryostat sectioning (16-20 µm) on coated slides start->sectioning preincubation Pre-incubation in buffer sectioning->preincubation incubation Incubation with radioligand (e.g., ¹²⁵I-lin-AVP antagonist) preincubation->incubation washing Washing in cold buffer incubation->washing drying Drying of sections washing->drying exposure Exposure to film or phosphor screen drying->exposure imaging Image acquisition and analysis exposure->imaging end Quantification of receptor density imaging->end

Caption: Standard workflow for V1a receptor autoradiography.

Detailed Steps:

  • Tissue Preparation: Animals are euthanized, and their brains are rapidly removed and frozen.

  • Sectioning: Brains are sectioned on a cryostat, and the sections are thaw-mounted onto slides.

  • Incubation: Slides are incubated with a solution containing a radiolabeled ligand that specifically binds to the V1a receptor (e.g., a ¹²⁵I-labeled linear AVP antagonist). A parallel set of slides is incubated with the radioligand plus an excess of a non-labeled V1a receptor-specific competitor to determine non-specific binding.

  • Washing: Sections are washed in cold buffer to remove unbound radioligand.

  • Drying and Exposure: The slides are dried and apposed to a film or a phosphor imaging screen.

  • Imaging and Quantification: The film or screen is developed or scanned to create an image of the receptor distribution. The optical density of the signal in different brain regions is measured and compared to standards to quantify the receptor density. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Conclusion

The this compound signaling system exhibits profound and evolutionarily conserved sexual dimorphism across vertebrates. In general, males display a more robust VT/AVP system in specific limbic brain regions, characterized by a greater number of hormone-producing neurons and denser projections. Sex differences in receptor density are more variable and can be region- and species-specific. These neural differences are strongly linked to sex-specific social and reproductive behaviors. A thorough understanding of these differences is critical for elucidating the neurobiological basis of social behavior and for the development of novel therapeutic strategies for social-behavioral disorders, which often present with sex-biased prevalence and symptomatology. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working in this dynamic field.

References

A Comparative Pharmacological Guide to Vasotocin, Vasopressin, and Oxytocin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of Vasotocin, Vasopressin, and Oxytocin analogs at their respective G-protein coupled receptors (GPCRs): the Vasopressin receptors (V1a, V1b, V2) and the Oxytocin receptor (OT). The information presented herein is intended to aid researchers in the selection and application of these potent neuropeptides and their synthetic derivatives for basic research and therapeutic development.

Introduction

Vasopressin (AVP) and Oxytocin (OT) are structurally related nonapeptide hormones that play crucial roles in a wide array of physiological processes in mammals.[1][2] AVP is primarily involved in regulating water balance, blood pressure, and stress responses, while OT is renowned for its role in social bonding, uterine contractions, and lactation.[1][2][3] Arginine this compound (AVT) is the evolutionary precursor to AVP and OT, found in non-mammalian vertebrates, and exhibits a combination of both vasopressor and oxytocic activities. The subtle differences in their amino acid sequences lead to distinct receptor binding affinities and functional activities, which are further modulated by the development of synthetic analogs. Understanding these differences is paramount for the design of selective and potent therapeutic agents.

Data Presentation: Quantitative Comparison of Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected this compound, Vasopressin, and Oxytocin analogs at human V1a, V1b, V2, and OT receptors. Data is compiled from various in vitro studies and presented to facilitate a direct comparison of ligand selectivity and efficacy.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound, Vasopressin, and Oxytocin Analogs

LigandV1a ReceptorV1b ReceptorV2 ReceptorOxytocin Receptor
Arginine this compound (AVT) ~1-5~5-15~1-10~1-10
Arginine Vasopressin (AVP) 0.2 - 2.00.5 - 5.00.1 - 1.05 - 50
Oxytocin (OT) 10 - 10050 - 200>10000.5 - 5.0
[Thr4,Gly7]-Oxytocin (TGOT) >1000>1000>10001 - 10
dDAVP (Desmopressin) >200>5000.1 - 1.0>1000
Manning Compound (V1a Antagonist) 1 - 10~500>1000~200

Note: Ki values are approximate ranges compiled from multiple sources and can vary based on experimental conditions.

Table 2: Comparative Functional Potencies (EC50, nM) of this compound, Vasopressin, and Oxytocin Analogs

LigandV1a Receptor (Ca2+ mobilization)V1b Receptor (Ca2+ mobilization)V2 Receptor (cAMP accumulation)Oxytocin Receptor (Ca2+ mobilization)
Arginine this compound (AVT) ~1-10~10-50~1-15~1-15
Arginine Vasopressin (AVP) 0.5 - 5.01 - 100.2 - 2.010 - 100
Oxytocin (OT) 50 - 500>1000>10001 - 10
[Thr4,Gly7]-Oxytocin (TGOT) >1000>1000>10005 - 20
dDAVP (Desmopressin) >1000>10000.5 - 5.0>1000

Note: EC50 values are approximate ranges compiled from multiple sources and can vary based on the specific cell line and assay conditions used.

Signaling Pathways

Vasopressin and Oxytocin receptors belong to the Class A family of G-protein coupled receptors and signal through distinct downstream pathways upon ligand binding.

G_protein_signaling cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR V1bR V1b Receptor AVP->V1bR V2R V2 Receptor AVP->V2R OT Oxytocin (OT) OTR Oxytocin Receptor OT->OTR AVT This compound (AVT) AVT->V1aR AVT->V2R AVT->OTR Gq11 Gq/11 V1aR->Gq11 V1bR->Gq11 Gs Gs V2R->Gs OTR->Gq11 Gi Gi OTR->Gi PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP cAMP_inhibition ↓ cAMP Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation PKA_activation PKA Activation cAMP->PKA_activation

Caption: Signaling pathways of Vasopressin and Oxytocin receptors.

Experimental Protocols

The characterization of this compound, Vasopressin, and Oxytocin analogs relies on a suite of standardized in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably expressing the human receptor of interest (V1a, V1b, V2, or OT) are cultured to confluency.

    • Cells are harvested, washed in a buffered solution, and then homogenized.

    • The homogenate is centrifuged at a low speed to remove nuclei and intact cells, followed by a high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add a fixed concentration of the appropriate radioligand (e.g., [3H]-AVP for vasopressin receptors, [3H]-OT for oxytocin receptors) and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.

    • The plate is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate Gq/11-coupled receptors (V1a, V1b, OT), leading to an increase in intracellular calcium concentration.

  • Cell Culture and Plating:

    • Cells stably expressing the receptor of interest are seeded into black-walled, clear-bottom 96- or 384-well plates and allowed to adhere overnight.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffered saline solution. The dye is loaded into the cells in its acetoxymethyl (AM) ester form, which is then cleaved by intracellular esterases, trapping the fluorescent indicator in the cytoplasm.

  • Assay Procedure:

    • The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.

    • A baseline fluorescence reading is taken before the addition of the test compound.

    • Varying concentrations of the agonist are automatically injected into the wells.

    • The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of the agonist.

    • The concentration-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined using non-linear regression.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay is used to characterize agonists acting on Gs-coupled (V2) or Gi-coupled (OT) receptors, which respectively stimulate or inhibit the production of the second messenger cyclic AMP.

  • Cell Culture and Plating:

    • Cells stably expressing the V2 or OT receptor are seeded into multi-well plates and grown overnight.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For Gi-coupled receptors, adenylyl cyclase is first stimulated with forskolin.

    • Varying concentrations of the test compound are added to the wells, and the plate is incubated to allow for cAMP accumulation (for Gs) or inhibition of forskolin-stimulated cAMP production (for Gi).

    • The reaction is stopped, and the cells are lysed.

  • cAMP Detection:

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in response to each concentration of the agonist is determined from the standard curve.

    • For Gs-coupled receptors, the EC50 value for cAMP accumulation is calculated from the concentration-response curve. For Gi-coupled receptors, the IC50 value for the inhibition of forskolin-stimulated cAMP production is determined.

experimental_workflow cluster_assays Experimental Assays cluster_outputs Pharmacological Parameters cluster_interpretation Interpretation Binding Radioligand Binding Assay Ki Binding Affinity (Ki) Binding->Ki Calcium Calcium Mobilization Assay EC50_Ca Functional Potency (EC50) Ca2+ Mobilization Calcium->EC50_Ca cAMP cAMP Accumulation Assay EC50_cAMP Functional Potency (EC50/IC50) cAMP Modulation cAMP->EC50_cAMP Selectivity Receptor Selectivity Ki->Selectivity Efficacy Agonist Efficacy EC50_Ca->Efficacy EC50_cAMP->Efficacy

Caption: General experimental workflow for analog characterization.

Conclusion

The comparative pharmacology of this compound, Vasopressin, and Oxytocin analogs reveals a complex landscape of receptor selectivity and functional activity. While endogenous ligands exhibit a degree of cross-reactivity, synthetic analogs have been developed with significantly enhanced selectivity for specific receptor subtypes. This guide provides a foundational understanding of the key pharmacological parameters and experimental methodologies used to characterize these important neuropeptides. The data and protocols presented herein are intended to serve as a valuable resource for researchers working to unravel the intricate roles of these signaling systems in health and disease and to guide the development of novel therapeutics with improved efficacy and safety profiles.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The neuropeptide arginine vasotocin (AVT) and its mammalian homolog, arginine vasopressin (AVP), are pivotal in regulating social behaviors across vertebrates.[1][2][3] The receptors for these peptides, particularly the this compound/vasopressin V1a receptor subtype (VTR1A/AVPR1A), are central to this modulation. Genetic variations, or polymorphisms, within the genes encoding these receptors have been linked to significant differences in social behaviors, including pair-bonding, aggression, and social recognition.[4][5] Validating these links requires a multi-faceted approach combining robust genetic analysis with precise behavioral phenotyping.

This guide compares key experimental methodologies, presents quantitative data from seminal studies, and outlines the underlying molecular pathways to provide a comprehensive framework for researchers investigating the role of this compound receptor polymorphisms in behavior.

Comparative Analysis of Key VTR Polymorphisms

Genetic variation in the VTR genes, especially within the 5' flanking (promoter) region, can alter receptor expression patterns in the brain, leading to individual and species-level differences in social behavior. The most extensively studied polymorphisms are microsatellite repeats, such as RS1 and RS3 in the human AVPR1A gene.

The following table summarizes key findings from studies in different species, comparing the polymorphism, its behavioral association, and the quantitative outcomes.

Table 1: Comparative Data on VTR Polymorphisms and Associated Behaviors

SpeciesGene & PolymorphismAssociated BehaviorKey Quantitative FindingsReference
Prairie Vole (Microtus ochrogaster)avpr1a (Microsatellite in 5' flanking region)Monogamous Behavior / Partner PreferenceLonger microsatellite alleles are associated with higher V1aR density in the ventral pallidum and increased partner preference. Transgenic mice with the prairie vole avpr1a variant show increased affiliative behavior.Young et al., 1999
Human (Homo sapiens)AVPR1A (RS3 repeat polymorphism)Pair-Bonding & Marital QualityMen carrying the 334 allele (a specific RS3 variant) scored significantly lower on the Partner Bonding Scale. Carriers were also more likely to be unmarried or report marital crises.Walum et al., 2008
Human (Homo sapiens)AVPR1A (RS3 repeat polymorphism)Altruistic BehaviorIndividuals with longer RS3 repeat alleles showed less altruistic behavior in an experimental economic game (Dictator Game).Knafo et al., 2008
Chimpanzee (Pan troglodytes)AVPR1A (Dup-B microsatellite, RS3 ortholog)Social Cognition & PersonalityPolymorphisms are associated with individual variation in social "smarts" (e.g., forming coalitions) and sociability. Variation is linked to gray matter covariation in the social brain network.Hopkins et al., 2012
Zebra Finch (Taeniopygia guttata)V1aR (Gene expression, not polymorphism)Gregariousness & AggressionAntisense knockdown of this compound production in the medial bed nucleus of the stria terminalis (BSTm) leads to a male-specific decrease in gregariousness and an increase in aggression.Kelly & Goodson, 2013

Experimental Protocols for Validation

Validating the link between a VTR genotype and a behavioral phenotype requires a systematic workflow. Below are detailed protocols for the key experimental stages.

Genotyping Protocol

This protocol outlines the steps to identify VTR polymorphisms from a biological sample.

  • Sample Collection and DNA Extraction:

    • Collect a biological sample (e.g., blood, saliva, or tissue).

    • Extract genomic DNA using a standardized commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit), following the manufacturer's instructions.

    • Assess DNA quality and concentration using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).

  • Polymerase Chain Reaction (PCR) for Microsatellite Amplification:

    • Design primers flanking the microsatellite region of interest (e.g., the RS3 region in the AVPR1A gene). One primer should be fluorescently labeled (e.g., with 6-FAM).

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the designed primers.

    • Add 10-50 ng of genomic DNA to the master mix.

    • Perform PCR amplification using a thermal cycler with optimized cycling conditions (annealing temperature and extension time) for the specific primer set.

  • Genotype Determination (Fragment Analysis):

    • Dilute the fluorescently labeled PCR products.

    • Combine the diluted product with a size standard (e.g., GeneScan 500 LIZ).

    • Denature the fragments by heating at 95°C.

    • Run the samples on a capillary electrophoresis instrument (e.g., Applied Biosystems 3730 DNA Analyzer).

    • Analyze the resulting data with genotyping software (e.g., GeneMapper) to determine the precise length of the PCR amplicons, which corresponds to the microsatellite allele.

Behavioral Assay Protocol: The Partner Preference Test (Vole Model)

This test is a gold standard for assessing affiliative, pair-bonding behavior in monogamous rodents.

  • Apparatus: A three-chambered cage. A central neutral chamber is connected to two side chambers.

  • Subjects: An experimental male vole, a familiar female "partner," and a novel "stranger" female.

  • Procedure:

    • Cohabitation Phase (24 hours): House the experimental male with the partner female.

    • Test Phase (3 hours): Place the experimental male in the central chamber of the apparatus. Tether the partner female in one side chamber and the stranger female in the other (tethering prevents aggressive encounters).

    • Allow the male to move freely between the three chambers.

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Score the amount of time the male spends in physical contact with the partner versus the stranger.

    • A significant preference for the partner (spending >2x time with partner vs. stranger) is indicative of pair-bond formation.

    • Compare these preference scores across different avpr1a genotypes using statistical tests like ANOVA or t-tests.

Visualizing Key Pathways and Workflows

This compound/Vasopressin V1a Receptor Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR). Upon binding this compound or vasopressin, it primarily activates the Gq/11 signaling cascade, leading to an increase in intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVT This compound / Vasopressin V1aR V1a Receptor (GPCR) AVT->V1aR Binds G_protein Gq/11 Protein V1aR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Responses (e.g., Neural Firing) Ca_release->Cell_Response PKC->Cell_Response

Caption: The V1a receptor Gq signaling cascade.

Experimental Workflow for Genotype-Behavior Validation

This diagram illustrates the logical flow from sample collection to data interpretation in a typical study validating the link between VTR polymorphisms and behavior.

Experimental_Workflow cluster_data_collection Data Collection cluster_lab_analysis Laboratory & Data Analysis cluster_conclusion Conclusion A1 Subject Recruitment (e.g., Human Cohort, Animal Colony) B1 Biological Sampling (Blood, Saliva, Tissue) A1->B1 B2 Behavioral Phenotyping (e.g., Partner Preference Test, Social Interaction Assay) A1->B2 C1 DNA Extraction & Genotyping B1->C1 C2 Behavioral Data Quantification B2->C2 D1 Statistical Analysis (Correlate Genotype with Behavior) C1->D1 C2->D1 E1 Validation of Genotype-Phenotype Link D1->E1

Caption: Workflow for validating genotype-behavior associations.

References

Safety Operating Guide

Navigating the Proper Disposal of Vasotocin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific, publicly available disposal protocols for vasotocin are not extensively detailed, a robust procedural framework can be established by adhering to general principles for the disposal of peptide-based hormones and institutional guidelines. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

The primary directive for the disposal of any laboratory chemical, including this compound, is strict adherence to local, state, and federal regulations.[1][2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) office, as they can provide specific guidance tailored to your facility's waste streams and disposal protocols.[1]

Step-by-Step Disposal Procedures for this compound

1. Personal Protective Equipment (PPE) and Handling: Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves.[3]

  • Safety glasses or goggles.

  • A lab coat.

  • Work in a well-ventilated area to avoid inhalation of any aerosols or dust.

2. Waste Segregation and Collection: Proper segregation of waste is critical to prevent accidental reactions and ensure correct disposal.

  • Solid Waste: Collect solid this compound waste, such as unused powder, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips), in a designated, leak-proof, and sealable container. This container should be clearly labeled as hazardous chemical waste.

  • Liquid Waste: Collect liquid this compound waste, such as solutions, in a separate, sealable, and chemical-resistant container. Do not mix this compound waste with other incompatible chemical waste.

  • Sharps: Any sharps contaminated with this compound, such as needles or syringes, must be disposed of in a designated sharps container.

  • Empty Containers: Original containers of this compound should be managed as hazardous waste unless they have been triple-rinsed (or the equivalent). The rinsate should be collected as liquid chemical waste.

3. Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or lab contact.

4. Storage: Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure waste containers are kept tightly closed except when adding waste.

  • Store waste in a cool, dry, and well-ventilated location, away from incompatible materials.

  • Secondary containment, such as a tray, should be used for liquid waste containers to contain any potential spills.

5. Final Disposal: The final disposal of this compound waste must be handled by a licensed professional waste disposal company.

  • Do not discharge this compound waste to sewer systems.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste.

  • The most common and recommended method for the complete destruction of peptide-based compounds is controlled incineration by a licensed facility.

Summary of Disposal and Regulatory Data

Since specific quantitative disposal limits for this compound are not available, the following table summarizes the recommended practices and key considerations.

ParameterGuidelineCitation
Primary Disposal Method Controlled incineration via a licensed chemical destruction plant.
Sewer Disposal Prohibited. Do not discharge to drains.
Waste Container Type Original container or a designated, sealed, and properly labeled chemical waste container.
Regulatory Compliance Must adhere to local, state, and federal regulations.
Institutional Contact Environmental Health and Safety (EHS) office.

Experimental Protocols for Deactivation

Specific experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available. The recommended and most effective "protocol" for rendering this compound inactive is through complete destruction via controlled incineration. This method ensures that the biologically active peptide is fully broken down, mitigating any potential environmental or health impacts.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Risks & Don Appropriate PPE B Segregate Waste Types (Solid, Liquid, Sharps) A->B C Use Designated, Compatible Containers B->C D Label Containers Accurately with 'Hazardous Waste' C->D E Store in Designated Satellite Accumulation Area D->E F Keep Containers Tightly Closed E->F G Contact Institutional EHS for Waste Pickup F->G H Transfer to Licensed Waste Disposal Facility G->H I Controlled Incineration H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Vasotocin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vasotocin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and plans are designed to ensure the safe handling, use, and disposal of this peptide hormone in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:

  • Eye Protection : Wear safety glasses with side shields or goggles. If there is a potential for splashes, a face shield is recommended.[1][2][3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. It is advisable to consider double-gloving.[1][2] Gloves should be inspected before use and disposed of properly after handling the material.

  • Body Protection : A lab coat or work uniform is necessary. For tasks with a higher risk of exposure, additional protective garments like sleevelets, aprons, or disposable suits should be worn to avoid skin contact.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (such as an N95 dust mask for nuisance exposures) should be used.

Quantitative Safety Data

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA. However, for its close analogue, Oxytocin, some internal limits have been set by manufacturers, which can serve as a conservative reference. Data on the chemical resistance of nitrile gloves is general and not specific to this compound solutions.

ParameterValue/RecommendationSource/Analogue
Occupational Exposure Limit (OEL) No established limit for this compound.N/A
Analogue OEL (Oxytocin) 50 ng/m³ (Short-Term Exposure Limit - STEL, OEB 5)Internal Guideline
Analogue Wipe Limit (Oxytocin) 500 ng/100 cm²Internal Guideline
Nitrile Glove Compatibility Provides good short-term splash protection against aqueous solutions.General Chemical Resistance Data
Nitrile Glove Breakthrough Time Not specifically tested for this compound. For many aqueous solutions, breakthrough will not occur in under 15 minutes for a 5-mil or greater thickness glove.General Chemical Resistance Data

Disclaimer: The OEL for Oxytocin is provided as a reference and should be used with caution for this compound risk assessment. On-site testing is recommended to determine the safe usage of gloves for specific applications.

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol outlines the steps for safely reconstituting lyophilized this compound powder for experimental use.

  • Preparation :

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Work in a clean, designated area. A laminar flow hood or biosafety cabinet is recommended.

    • Don all required personal protective equipment (lab coat, safety glasses, and nitrile gloves).

  • Reconstitution Procedure :

    • Gently tap the vial to ensure all the powder is at the bottom.

    • Using a sterile syringe, slowly add the required volume of sterile, appropriate solvent (e.g., sterile water, buffer) to the vial. Direct the stream of solvent down the side of the vial to gently wet the powder.

    • Gently swirl or rock the vial to dissolve the contents. Avoid vigorous shaking or vortexing to prevent peptide degradation.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage :

    • Once fully dissolved, draw the solution into sterile, low-protein-binding microcentrifuge tubes for aliquoting.

    • Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.

    • Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Spill Decontamination Protocol

In the event of a this compound spill, follow these steps to ensure safe cleanup and decontamination.

  • Immediate Actions :

    • Alert others in the vicinity of the spill.

    • Evacuate the immediate area if the spill is large or if aerosols may have been generated.

    • Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary for large spills of powdered material.

  • Spill Cleanup :

    • For liquid spills, cover the area with an absorbent material (e.g., paper towels, spill pads).

    • For powder spills, gently cover with damp absorbent material to avoid raising dust.

    • Apply a suitable disinfectant, such as a 10% bleach solution, to the absorbent material and the surrounding area.

    • Allow a contact time of at least 20-30 minutes.

    • Using forceps or tongs, carefully collect all contaminated materials (absorbent pads, broken glass) and place them in a designated hazardous waste container.

    • Clean the spill area three times with a detergent solution, followed by a rinse with water.

  • Post-Cleanup :

    • Remove and dispose of all contaminated PPE in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

    • Document the spill and the cleanup procedure according to your institution's guidelines.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.

Handling and Storage Workflow

This compound Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use Receive Receive Lyophilized this compound Store_Lyophilized Store at -20°C or colder Receive->Store_Lyophilized Equilibrate Equilibrate to Room Temp Store_Lyophilized->Equilibrate Reconstitute Reconstitute in Sterile Solvent Equilibrate->Reconstitute Aliquot Aliquot into Sterile Tubes Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution Use_in_Experiment Use in Experiments Store_Solution->Use_in_Experiment

Caption: Workflow for the safe handling and storage of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Under no circumstances should this material be disposed of down the drain.

  • Solid Waste :

    • Unused or expired lyophilized powder should be disposed of in its original container within a sealed, labeled hazardous waste bag or container.

    • Contaminated consumables (e.g., pipette tips, gloves, vials, absorbent pads) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Aqueous solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container label should include the full chemical name and concentration.

  • Sharps :

    • Needles and syringes used for reconstitution or administration must be disposed of in a puncture-resistant sharps container designated for chemically contaminated sharps.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Vials, Powder) Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Solutions) Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Sharps_Waste Sharps Waste (Needles, Syringes) Collect_Sharps Collect in Labeled Sharps Container Sharps_Waste->Collect_Sharps Store_Securely Store Securely in Designated Area Collect_Solid->Store_Securely Collect_Liquid->Store_Securely Collect_Sharps->Store_Securely Arrange_Pickup Arrange Pickup by Certified Waste Disposal Service Store_Securely->Arrange_Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vasotocin
Reactant of Route 2
Reactant of Route 2
Vasotocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.